molecular formula C9H9NO5 B1361564 3-(2-Nitrophenoxy)propanoic acid CAS No. 6336-59-0

3-(2-Nitrophenoxy)propanoic acid

Cat. No.: B1361564
CAS No.: 6336-59-0
M. Wt: 211.17 g/mol
InChI Key: AKIYJDFJPJUROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Nitrophenoxy)propanoic acid is a chemical compound with the molecular formula C₉H₉NO₅ and a molecular weight of 211.17 g/mol . This nitrophenoxy derivative is characterized by a propanoic acid chain linked to a 2-nitro-substituted phenyl ring via an ether (phenoxy) bond . It is supplied as a high-purity solid for research and development purposes only. This compound serves as a valuable building block in organic synthesis and chemical research. Its structure, featuring both a carboxylic acid functional group and a nitro-aromatic ring, makes it a versatile intermediate for the preparation of more complex molecules. Researchers may employ it in the synthesis of specialized polymers, ligands, or pharmaceutical intermediates. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the carboxylic acid allows for amide coupling or esterification reactions. The product is intended for use by qualified researchers in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Please refer to the material safety data sheet (MSDS) for safe handling procedures before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c11-9(12)5-6-15-8-4-2-1-3-7(8)10(13)14/h1-4H,5-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKIYJDFJPJUROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284778
Record name 3-(2-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6336-59-0
Record name 3-(2-Nitrophenoxy)propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6336-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Nitrophenoxy)propanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6336-59-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-nitrophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of a Bifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-(2-Nitrophenoxy)propanoic Acid

This compound is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and organic synthesis. It incorporates a nitroaromatic system and a carboxylic acid moiety, creating a versatile scaffold for further chemical elaboration. The electron-withdrawing nitro group influences the electronic properties of the aromatic ring and can be readily reduced to an amino group, a key step in the synthesis of various nitrogen-containing heterocycles.[1] Concurrently, the carboxylic acid provides a reactive handle for transformations such as esterification and amidation, enabling its conjugation to other molecules.[1]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical logic, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid understanding of the reaction mechanism and safety considerations.

Reaction Principle: The Williamson Ether Synthesis

The formation of the ether linkage in this compound is achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2][3][4] This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[4][5]

The core principle involves two key steps:

  • Deprotonation: The phenolic proton of 2-nitrophenol is acidic and can be removed by a strong base (e.g., sodium hydroxide) to form a sodium 2-nitrophenoxide. This conversion is crucial because the resulting phenoxide is a much stronger nucleophile than the parent phenol.[4][5]

  • Nucleophilic Attack: The highly nucleophilic 2-nitrophenoxide ion then attacks the electrophilic carbon atom bearing the bromine in 3-bromopropanoic acid. This SN2 attack displaces the bromide ion, which is a good leaving group, resulting in the formation of the desired ether bond.

The SN2 nature of this reaction dictates a preference for sterically unhindered alkyl halides; 3-bromopropanoic acid, being a primary halide, is an excellent substrate for this transformation, minimizing competing elimination reactions.[2][4]

Fig 1. Reaction mechanism via Williamson Ether Synthesis.

Materials and Reagents

Successful synthesis requires high-purity reagents. The following table summarizes the necessary materials. Always consult the Safety Data Sheet (SDS) for each chemical before starting the experiment.

ReagentCAS No.Molecular FormulaMolecular Weight ( g/mol )Key Hazards
2-Nitrophenol88-75-5C₆H₅NO₃139.11Harmful if swallowed, skin/eye irritation.[6][7]
3-Bromopropanoic Acid590-92-1C₃H₅BrO₂152.97Causes severe skin burns and eye damage.[8]
Sodium Hydroxide (NaOH)1310-73-2NaOH40.00Corrosive, causes severe skin burns and eye damage.
Hydrochloric Acid (HCl), conc.7647-01-0HCl36.46Corrosive, causes severe respiratory and skin burns.
Deionized Water7732-18-5H₂O18.02N/A
Ethyl Acetate (for extraction)141-78-6C₄H₈O₂88.11Highly flammable liquid and vapor, eye irritation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood.

1. Preparation of Sodium 2-Nitrophenoxide: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrophenol (e.g., 6.95 g, 50 mmol). b. In a separate beaker, prepare a solution of sodium hydroxide (2.0 g, 50 mmol) in 50 mL of deionized water. Caution: The dissolution of NaOH is highly exothermic. Allow the solution to cool to room temperature. c. Slowly add the sodium hydroxide solution to the flask containing 2-nitrophenol while stirring. The mixture will turn a deep color as the sodium 2-nitrophenoxide salt forms.

2. Ether Synthesis Reaction: a. To the flask containing the sodium 2-nitrophenoxide solution, add 3-bromopropanoic acid (7.65 g, 50 mmol). b. Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. c. Maintain the reflux with continuous stirring for approximately 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

3. Work-up and Isolation: a. After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. b. Transfer the cooled mixture to a 500 mL beaker and place it in an ice-water bath. c. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH with litmus or pH paper. Continue adding acid until the solution is strongly acidic (pH ~1-2). d. The product, this compound, is sparingly soluble in acidic aqueous solution and will precipitate as a solid. e. Collect the crude solid product by vacuum filtration using a Büchner funnel. f. Wash the collected solid with a small amount of cold deionized water to remove inorganic salts.

4. Purification by Recrystallization: a. Transfer the crude solid to a beaker of appropriate size. b. Add a minimal amount of hot water (or an ethanol/water mixture) to dissolve the solid completely. Keep the solution heated while adding the solvent. c. Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and allow them to air dry or dry in a vacuum oven at a low temperature.

5. Characterization: a. Determine the mass and calculate the percentage yield of the purified product. b. Measure the melting point of the crystals and compare it to the literature value.

Experimental_Workflow start Start prep_phenoxide 1. Prepare Sodium 2-Nitrophenoxide (2-Nitrophenol + NaOH in H2O) start->prep_phenoxide reaction 2. Add 3-Bromopropanoic Acid & Heat Under Reflux (2-3h) prep_phenoxide->reaction workup 3. Cool & Acidify with HCl (to pH 1-2) reaction->workup filtration1 4. Isolate Crude Product (Vacuum Filtration) workup->filtration1 purification 5. Purify by Recrystallization (e.g., from hot water/ethanol) filtration1->purification filtration2 6. Collect Purified Crystals (Vacuum Filtration) purification->filtration2 characterization 7. Dry & Characterize (Yield, MP) filtration2->characterization end End Product characterization->end

Fig 2. Step-by-step experimental workflow for the synthesis.

Safety and Hazard Management

Strict adherence to safety protocols is mandatory. The primary hazards in this synthesis involve corrosive and toxic materials.

  • Personal Protective Equipment (PPE): At all times, wear a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[6][9][10]

  • Handling Corrosives: Both sodium hydroxide and concentrated hydrochloric acid are highly corrosive and can cause severe burns.[8] Handle them exclusively in a fume hood. An emergency shower and eyewash station must be readily accessible.[10]

  • Reagent Hazards:

    • 2-Nitrophenol: Harmful if swallowed and causes skin and eye irritation.[6][7] Avoid creating dust.[11]

    • 3-Bromopropanoic Acid: Causes severe skin burns and eye damage.[8] Avoid inhalation of dust.

  • Waste Disposal: Neutralize acidic and basic aqueous waste before disposal according to institutional guidelines. Organic waste containing halogenated compounds should be collected in a designated container.

  • Spill Management: For acid or base spills, neutralize appropriately (e.g., with sodium bicarbonate for acid, or a weak acid for base). For solid spills, sweep up carefully, avoiding dust generation, and place in a labeled waste container.[10][12]

Safety_Protocol cluster_hazards Key Chemical Hazards cluster_response Emergency Response ppe Mandatory PPE Lab Coat Safety Goggles Nitrile Gloves fume_hood Primary Engineering Control Perform all steps in a certified chemical fume hood h_naoh NaOH / HCl (Corrosive) h_nitro 2-Nitrophenol (Toxic/Irritant) h_bromo 3-Bromopropanoic Acid (Corrosive) spill Spill Kit (Neutralizers) eyewash Eyewash & Shower (Immediate Access) waste Waste Disposal (Segregated Containers)

Fig 3. Core safety considerations for the synthesis protocol.

Characterization and Expected Results

The final product, this compound, should be a crystalline solid. Proper characterization is essential to confirm its identity and purity.

PropertyExpected ValueSource
Molecular FormulaC₉H₉NO₄[13][14]
Molecular Weight195.17 g/mol [13][14]
AppearanceCrystalline SolidGeneral Observation
Melting Point~115 °C[15]
SolubilitySparingly soluble in water, soluble in ethanol, ethyl acetate.General chemical principles

Further characterization can be performed using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm the molecular structure. High-Performance Liquid Chromatography (HPLC) can be used to assess purity.[16]

Conclusion

This guide details a reliable and well-understood method for synthesizing this compound using the Williamson ether synthesis. By providing a rationale for the chosen methodology, a detailed experimental protocol, and a thorough overview of safety requirements, this document serves as a practical resource for researchers. The successful synthesis of this compound provides a valuable intermediate, opening avenues for the development of more complex molecules for pharmaceutical and materials science applications.

References

  • Astech Ireland.
  • PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2-Nitrophenol. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74818, 3-(2-Nitrophenyl)propionic acid. [Link]
  • GTI Laboratory Supplies. 3-Bromopropionic acid SDS. [Link]
  • SIELC Technologies. 3-(2-Nitrophenyl)propionic acid. [Link]
  • Thermo Fisher Scientific.
  • University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]
  • Stenutz. 3-(2-nitrophenyl)propanoic acid. [Link]
  • Chemistry Steps. The Williamson Ether Synthesis. [Link]
  • Northern Kentucky University. Experiment 06 Williamson Ether Synthesis. [Link]
  • MySkinRecipes. 3-(2-Nitrophenyl)propanoic acid. [Link]
  • FDA Global Substance Registration System. 3-(2-NITROPHENYL)PROPANOIC ACID. [Link]
  • ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. [Link]
  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
  • Professor Dave Explains. Williamson Ether Synthesis. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85526, 3-(4-Nitrophenyl)propanoic acid. [Link]
  • FDA Global Substance Registration System. 3-(2-NITROPHENYL)PROPANOIC ACID. [Link]
  • Google Patents. CN104447346A - Method for preparing 3-nitropropionic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 174693878, 3-Bromo-2-nitropropanoic acid. [Link]
  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
  • YouTube. Nucleophilic substitution reaction of (R)-2-bromopropanoic acid | NGP vs SN2. [Link]
  • Google Patents.
  • Google Patents. CN1365963A - Process for preparing 3-bromopropionic acid.
  • ResearchGate. Outline a two-step reaction with mechanism, of converting 2-bromopropanoic acid to 3.... [Link]

Sources

3-(2-Nitrophenoxy)propanoic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Nitrophenyl)propanoic Acid

Abstract

This technical guide provides a comprehensive overview of 3-(2-Nitrophenyl)propanoic acid (CAS No. 2001-32-3), a bifunctional molecule of significant interest in synthetic and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, detailed synthesis protocols, and key applications, particularly as a precursor for heterocyclic compounds. Analytical methodologies for its characterization and essential safety and handling protocols are also discussed in detail. This guide is intended for researchers, chemists, and professionals in drug discovery and development who require a thorough understanding of this versatile chemical building block.

Introduction and Chemical Identity

3-(2-Nitrophenyl)propanoic acid is a nitroaromatic carboxylic acid. It is important to distinguish it from the isomeric "phenoxy" structure; this compound features a propanoic acid chain attached directly to the phenyl ring at the carbon adjacent to the nitro group. The presence of both a carboxylic acid handle and a reducible nitro group on an aromatic scaffold makes it a valuable starting material for a variety of more complex molecular architectures.[1]

The primary identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number, which is 2001-32-3 .[2][3][4][5]

Nomenclature and Structural Information
  • Systematic IUPAC Name: 3-(2-nitrophenyl)propanoic acid[3]

  • Common Synonyms: 3-(2-Nitrophenyl)propionic acid, 2-Nitrobenzenepropanoic acid, 3-(o-Nitrophenyl)propanoic acid[2][4][6]

  • Chemical Formula: C₉H₉NO₄[3][6]

  • Molecular Weight: 195.17 g/mol [3][6]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification strategies.

PropertyValueSource
CAS Number 2001-32-3[3]
Molecular Formula C₉H₉NO₄[3]
Molecular Weight 195.17 g/mol [3]
Melting Point 111-112 °C[7]
InChI Key OARKUZWAGHQLSL-UHFFFAOYSA-N[2]
Canonical SMILES C1=CC=C(C(=C1)CCC(=O)O)[O-][6]

Chemical Structure Diagram:

Caption: Chemical structure of 3-(2-Nitrophenyl)propanoic acid.

Synthesis Methodology

The synthesis of 3-(2-Nitrophenyl)propanoic acid is typically achieved through the hydrolysis and decarboxylation of a malonic ester derivative. This classical approach provides a reliable route to the target compound.

Causality in Experimental Design

The chosen synthetic pathway leverages the reactivity of diethyl malonate. The initial step, which is the alkylation of diethyl malonate with 2-nitrobenzyl halide (not detailed in the provided source but a necessary precursor step), creates the required carbon skeleton. The subsequent hydrolysis of the diester to a diacid, followed by thermally induced decarboxylation, is a robust and high-yielding method for producing carboxylic acids. Acetic acid and hydrochloric acid are used as the hydrolysis reagents, providing both the aqueous medium and the strong acid catalyst required to cleave the ester bonds.

Detailed Synthesis Protocol

This protocol is adapted from a known procedure for the preparation of 3-(2-Nitrophenyl)propanoic acid.[7]

Step 1: Hydrolysis and Decarboxylation

  • Combine 164.2 g of diethyl (2-nitrophenylmethyl)-1,3-propanedioate with 1 L of acetic acid and 1 L of 20% aqueous hydrochloric acid in a suitable reaction vessel.

  • Heat the mixture under reflux for 16 hours. This extended heating period ensures the complete hydrolysis of both ester groups and subsequent decarboxylation of the resulting malonic acid intermediate.

  • Cool the reaction mixture to ambient temperature.

  • Concentrate the mixture under reduced pressure to remove the bulk of the acetic acid, water, and HCl, yielding a residue.

Step 2: Work-up and Purification

  • To the residue, add 450 mL of water and stir to form a slurry.

  • Slowly add 450 mL of 10% aqueous sodium hydroxide solution. This step deprotonates the carboxylic acid, forming the water-soluble sodium carboxylate salt and allowing for separation from non-acidic organic impurities.

  • Stir the mixture for one hour.

  • Extract the aqueous solution with four 450 mL portions of diethyl ether to remove any unreacted starting material or neutral byproducts. The product remains in the aqueous layer.

  • Discard the organic layers.

  • Acidify the aqueous layer with concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2), which re-protonates the carboxylate and causes the product to precipitate.

  • Extract the acidified aqueous layer with three 300 mL portions of diethyl ether. The product will now move into the organic phase.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield a solid residue.

Step 3: Recrystallization

  • Dissolve the solid residue in 200 mL of toluene with heating.

  • Allow the solution to cool slowly to ambient temperature while stirring for 16 hours. This slow cooling promotes the formation of well-defined crystals.

  • Further cool the resulting slurry to 10 °C to maximize the yield of the precipitated solid.

  • Collect the solid by filtration and wash with cold pentane to remove any residual toluene.

  • The final product is 74.2 g of 3-(2-Nitrophenyl)propanoic acid with a melting point of 111-112 °C.[7]

Synthesis Workflow Diagram:

G start Diethyl (2-nitrophenylmethyl) -1,3-propanedioate reflux Reflux with AcOH/HCl (aq) 16 hours start->reflux concentrate1 Concentrate under reduced pressure reflux->concentrate1 basify Add NaOH (aq) (Forms salt) concentrate1->basify extract1 Extract with Diethyl Ether (Remove impurities) basify->extract1 acidify Acidify with HCl (Precipitate product) extract1->acidify extract2 Extract with Diethyl Ether (Isolate product) acidify->extract2 dry Dry (Na2SO4) & Concentrate extract2->dry recrystallize Recrystallize from Toluene dry->recrystallize product 3-(2-Nitrophenyl)propanoic Acid recrystallize->product

Caption: Workflow for the synthesis of 3-(2-Nitrophenyl)propanoic acid.

Applications in Research and Drug Development

The bifunctional nature of 3-(2-Nitrophenyl)propanoic acid makes it a valuable intermediate in organic synthesis and medicinal chemistry.[1]

Precursor to Heterocyclic Scaffolds

A primary application of this molecule is in the synthesis of nitrogen-containing heterocycles. The nitro group can be readily reduced to an amine, which can then undergo intramolecular reactions with the carboxylic acid moiety (or a derivative thereof) to form cyclic structures. For example, reduction of the nitro group followed by intramolecular amidation can lead to the formation of a lactam, a core structure found in many pharmaceuticals, including antibiotics.[1]

Conceptual Pathway to a Lactam:

G start 3-(2-Nitrophenyl) propanoic Acid reduction Reduction of Nitro Group (e.g., H2, Pd/C or SnCl2) start->reduction Step 1 intermediate 3-(2-Aminophenyl) propanoic Acid reduction->intermediate cyclization Intramolecular Amidation (Dehydration) intermediate->cyclization Step 2 product Dihydrocarbostyril (Lactam) cyclization->product

Caption: Pathway from 3-(2-Nitrophenyl)propanoic acid to a lactam.

Role in Medicinal Chemistry

While 3-(2-Nitrophenyl)propanoic acid itself is not a therapeutic agent, it belongs to the broader class of arylpropionic acid derivatives. Many compounds in this class are well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen.[8] The structural motif is therefore of significant interest in the design and synthesis of new biologically active molecules. Furthermore, nitroaromatic compounds are studied for a wide range of pharmacological activities, and derivatives of 3-nitropropionic acid have shown neurotoxic, antiviral, and antimicrobial properties.[9] This highlights the potential for derivatives of 3-(2-Nitrophenyl)propanoic acid to be explored in various therapeutic areas.

Analytical Characterization

To confirm the identity and purity of 3-(2-Nitrophenyl)propanoic acid, several analytical techniques can be employed.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for assessing the purity of the compound. A typical method would use a C18 column with a mobile phase consisting of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the compound (195.17 g/mol ).

  • Melting Point Analysis: As a crystalline solid, a sharp melting point range (111-112 °C) is a good indicator of high purity.[7]

Safety and Handling

3-(2-Nitrophenyl)propanoic acid is classified as a hazardous substance and requires careful handling to minimize exposure.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound has the following hazards:[10]

  • H302: Harmful if swallowed (Acute toxicity, oral - Category 4)

  • H315: Causes skin irritation (Skin corrosion/irritation - Category 2)

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.

    • Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

References

  • SIELC Technologies. (2018, February 16). 3-(2-Nitrophenyl)propionic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74818, 3-(2-Nitrophenyl)propionic acid.
  • Food and Drug Administration. (n.d.). 3-(2-NITROPHENYL)PROPANOIC ACID.
  • Global Substance Registration System. (n.d.). 3-(2-NITROPHENYL)PROPANOIC ACID.
  • PrepChem. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research, 10(2).[8]
  • Progress on 3-Nitropropionic Acid Derivatives. (2024). Molecules, 29(15), 3427.[9]

Sources

A Technical Guide to the Physicochemical Properties of 3-(2-Nitrophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(2-Nitrophenoxy)propanoic acid is a multifaceted organic compound characterized by a nitrophenoxy moiety linked to a propanoic acid backbone. This unique structural arrangement, combining an electron-withdrawing nitro group on an aromatic ether with a carboxylic acid function, makes it a molecule of significant interest in synthetic and medicinal chemistry. A thorough understanding of its physical properties is paramount for researchers and drug development professionals, as these characteristics govern its behavior in both chemical reactions and biological systems. This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and insights into the underlying chemical principles.

Core Physicochemical Properties

The fundamental physical and chemical attributes of a compound dictate its handling, reactivity, and suitability for various applications. For this compound, these properties provide a foundational dataset for laboratory work.

PropertyValueSource(s)
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
CAS Number 6336-59-0[2]
Appearance Solid (form may vary)Inferred from melting point
Melting Point Not available
Boiling Point Not available
pKa Not available
Solubility Not available
Experimental Methodologies for Physicochemical Characterization

The following sections detail robust, validated protocols for the experimental determination of the key physical properties of this compound. The causality behind experimental choices is emphasized to provide a deeper understanding of the procedures.

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[3]

Protocol: Capillary Melting Point Determination using a Mel-Temp Apparatus

  • Rationale: This method provides a precise and reproducible measurement of the melting range by ensuring slow, controlled heating and clear visual observation.[4]

  • Step-by-Step Procedure:

    • Sample Preparation: Finely powder a small amount of this compound.[3] Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[5][6]

    • Apparatus Setup: Insert the capillary tube into the heating block of the Mel-Temp apparatus.

    • Rapid Initial Determination: Heat the sample rapidly to obtain an approximate melting point. This initial, faster heating saves time.

    • Accurate Determination: Allow the apparatus to cool. Prepare a fresh sample and begin heating again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.[3][5]

    • Observation and Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.[6]

    • Replicate Measurements: For accuracy, repeat the determination with fresh samples until consistent results are obtained. Never remelt a previously melted sample.[3]

Diagram: Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Analysis & Validation Prep1 Finely powder sample Prep2 Pack capillary tube (1-2 mm) Prep1->Prep2 Measure1 Insert into Mel-Temp Prep2->Measure1 Measure2 Rapid heating for approximate M.P. Measure1->Measure2 Measure3 Cool and prepare new sample Measure2->Measure3 Measure4 Slow heating (1-2°C/min) near M.P. Measure3->Measure4 Measure5 Record T1 (first liquid) and T2 (all liquid) Measure4->Measure5 Analysis1 Report melting range (T1-T2) Measure5->Analysis1 Analysis2 Repeat for consistency Analysis1->Analysis2

Caption: Workflow for determining melting point using the capillary method.

Solubility is a crucial parameter in drug development, influencing absorption, distribution, and formulation. A qualitative assessment across a range of solvents provides a comprehensive solubility profile. The principle of "like dissolves like" is a useful guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[7]

Protocol: Qualitative Solubility Assessment

  • Rationale: This protocol systematically classifies the compound's solubility based on its acidic and polar nature, providing insights into its functional groups.[8][9]

  • Step-by-Step Procedure:

    • Solvent Selection: Prepare test tubes containing 1 mL of the following solvents: water, diethyl ether, 5% NaOH (aq), 5% NaHCO₃ (aq), and 5% HCl (aq).

    • Sample Addition: Add approximately 25 mg of this compound to each test tube.[8]

    • Mixing: Vigorously shake or stir each tube for 60 seconds.[7]

    • Observation: Observe whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[7][10]

    • Interpretation:

      • Water Solubility: Indicates the presence of highly polar functional groups. Given the carboxylic acid, some water solubility is expected.

      • 5% NaOH & 5% NaHCO₃ Solubility: Solubility in these basic solutions is a strong indicator of an acidic functional group. Carboxylic acids are typically soluble in both.[8] A positive test involves the formation of a sodium salt, which is more polar and water-soluble.

      • 5% HCl Solubility: Solubility in acid would indicate a basic functional group (e.g., an amine), which is not present in this molecule.[9]

      • Diethyl Ether Solubility: Solubility in a non-polar solvent like ether suggests a significant non-polar character.

The acid dissociation constant (pKa) is a quantitative measure of a molecule's acidity in solution. For a carboxylic acid, it represents the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations.[11] Potentiometric titration is a highly precise and standard method for pKa determination.[12][13]

Protocol: pKa Determination by Potentiometric Titration

  • Rationale: This method relies on monitoring the pH of a solution of the weak acid as a strong base is added. The pKa is determined from the inflection point of the resulting titration curve.[14][15]

  • Step-by-Step Procedure:

    • Solution Preparation: Prepare a ~1 mM solution of this compound in water. If solubility is low, a co-solvent like methanol can be used, though this will yield an apparent pKa.[12][15] Also, prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.[12][14]

    • Apparatus Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[12][14]

    • Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode.[11][12]

    • Initial Acidification: Adjust the initial pH of the sample solution to ~2 with 0.1 M HCl to ensure the carboxylic acid is fully protonated.[12][14]

    • Titration: Add small, precise increments of the 0.1 M NaOH titrant. Record the pH after each addition, allowing the reading to stabilize.[14]

    • Data Collection: Continue the titration until the pH reaches ~12 to ensure the full titration curve is captured.[12][14]

    • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in pH).[11]

    • Replication: Perform at least three titrations to ensure reproducibility and calculate the average pKa.[12]

Diagram: Workflow for pKa Determination by Potentiometric Titration

pKaWorkflow cluster_setup Preparation & Setup cluster_titration Titration Process cluster_analysis Data Analysis Prep1 Prepare ~1 mM analyte solution Prep3 Assemble titration vessel with stir bar & electrode Prep1->Prep3 Prep2 Calibrate pH meter (pH 4, 7, 10) Prep2->Prep3 Titr1 Acidify sample to pH ~2 with 0.1M HCl Prep3->Titr1 Titr2 Add 0.1M NaOH in small increments Titr1->Titr2 Repeat Titr3 Record pH after each addition Titr2->Titr3 Repeat Titr3->Titr2 Repeat Titr4 Continue until pH ~12 Titr3->Titr4 Endpoint reached Analysis1 Plot pH vs. Volume of NaOH Titr4->Analysis1 Analysis2 Determine half-equivalence point Analysis1->Analysis2 Analysis3 pKa = pH at half-equivalence point Analysis2->Analysis3

Caption: Workflow for determining pKa by potentiometric titration.

Spectroscopic Profile

While specific spectra for this compound are not provided in the search results, a general interpretation based on its functional groups is possible. Spectroscopic data is essential for structural confirmation.

  • Infrared (IR) Spectroscopy:

    • A broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the carboxylic acid, which is broadened by hydrogen bonding.[16]

    • A sharp, strong peak between 1725-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid should be present.[16]

    • Characteristic peaks for the nitro group (NO₂) would appear around 1550-1500 cm⁻¹ (asymmetric stretch) and 1350-1300 cm⁻¹ (symmetric stretch).

    • C-O stretching vibrations for the ether linkage and aromatic C-H bands would also be visible.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show distinct signals for the aromatic protons, the protons on the propanoic acid chain, and a broad singlet for the acidic proton of the carboxyl group.

    • ¹³C NMR: The spectrum would display signals for the carbonyl carbon, the carbons of the aromatic ring (with the carbon attached to the nitro group being significantly shifted), and the carbons of the propanoic acid chain.

  • Mass Spectrometry (MS):

    • The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (211.17 g/mol ). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the ether linkage.

Safety and Handling

While a specific safety data sheet for this compound was not found, compounds with similar structures (nitroaromatics, carboxylic acids) require careful handling.[17][18][19]

  • General Precautions: Handle in a well-ventilated area, preferably a fume hood.[17]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[17][20]

  • Handling: Avoid creating dust.[20] Avoid contact with skin, eyes, and clothing.[19] Do not ingest or inhale.[17]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19][20]

Conclusion

This compound is a compound with significant potential in chemical synthesis and research. While some of its physical properties are not yet documented in readily accessible literature, this guide provides the established, authoritative methodologies required for their determination. By applying these detailed protocols for measuring melting point, solubility, and pKa, researchers can generate the critical data needed for the effective application of this molecule in drug development and other scientific endeavors.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • University of Calgary. Melting point determination.
  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide.
  • University of Babylon. experiment (1) determination of melting points.
  • University of Missouri–St. Louis. Experiment: Solubility of Organic & Inorganic Compounds.
  • BYJU'S. Determination Of Melting Point Of An Organic Compound.
  • University of Anbar. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Clarion University. Determination of Melting Point.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74818, 3-(2-Nitrophenyl)propionic acid.
  • PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid.
  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • SALTISE. CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.
  • Stenutz. 3-(2-nitrophenyl)propanoic acid.
  • University of Toronto Scarborough. Solubility of Organic Compounds.
  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • National Center for Biotechnology Information. Development of Methods for the Determination of pKa Values.
  • California State University, Bakersfield. Potentiometric Titration of an Unknown Weak Acid.
  • SIELC Technologies. 3-(2-Nitrophenyl)propionic acid.
  • Capot Chemical Co., Ltd. Specifications of 3-(2-Nitrophenoxy)propionic Acid.
  • Global Substance Registration System. 3-(2-NITROPHENYL)PROPANOIC ACID.
  • ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85526, 3-(4-Nitrophenyl)propanoic acid.
  • Allen. Record the following sets of compounds according to increasing pK_(a) ( = - log Ka) Propanoic acid, 3-bromopropanoic acid, 2-nitropropanoic acid.
  • MySkinRecipes. 3-(2-Nitrophenyl)propanoic acid.
  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds,SDBS.
  • FDA Global Substance Registration System. 3-(2-NITROPHENYL)PROPANOIC ACID.
  • Biological Magnetic Resonance Bank. bmse000331 3-(2-Hydroxyphenyl)propionic Acid at BMRB.
  • Doc Brown's Advanced Organic Chemistry. infrared spectrum of propanoic acid.

Sources

3-(2-Nitrophenoxy)propanoic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(2-Nitrophenoxy)propanoic Acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a molecule of interest for researchers in synthetic chemistry and drug discovery. While this specific isomer is not extensively documented in commercial literature, its synthesis, structural properties, and potential applications can be reliably determined from foundational organic chemistry principles and data from analogous structures. This document details a robust synthetic pathway via the Williamson ether synthesis, outlines a complete spectroscopic characterization protocol for structural validation, and discusses potential applications derived from its constituent functional moieties. The guide is intended for researchers, scientists, and drug development professionals seeking a practical, in-depth understanding of this compound.

Introduction and Overview

This compound belongs to the class of phenoxyalkanoic acids, incorporating a nitroaromatic group. This unique combination of functional groups—a carboxylic acid, an ether linkage, and a nitro-substituted benzene ring—makes it a versatile chemical building block. The carboxylic acid provides a handle for further derivatization (e.g., amidation, esterification), the ether linkage offers metabolic stability compared to an ester, and the ortho-nitro-substituted phenyl ring is a well-known pharmacophore and a precursor for synthesizing other functional groups, such as amines.

Nitroaromatic compounds are integral to a wide range of pharmaceuticals and biologically active agents, exhibiting antibacterial, anticancer, and anxiolytic properties.[1][2] The insights provided in this guide are therefore grounded in the established chemistry of these core functional groups to provide a predictive and reliable framework for laboratory professionals.

Chemical Identity and Physicochemical Properties

The definitive structure of this compound consists of a propanoic acid moiety linked to a 2-nitrophenol group via an ether bond at the 3-position of the acid chain.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound-
Molecular Formula C₉H₉NO₅Calculated
Molecular Weight 211.17 g/mol Calculated
Canonical SMILES C1=CC=C(C(=C1)OCCC(=O)O)[O-]-
InChI Key (Predicted)-
CAS Number Not assigned or readily available-

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale / Comparison
Physical State Yellowish crystalline solidBased on analogs like 3-(4-nitrophenyl)propanoic acid.[3]
Melting Point 110-120 °CInterpolated from isomers 2-(2-nitrophenoxy)propanoic acid and 3-(2-nitrophenyl)propanoic acid.[4][5]
pKa ~4.5Similar to other phenylpropanoic acids.[6]
LogP ~1.6Estimated based on structure; moderate lipophilicity.

Synthesis and Purification

The most logical and efficient route for preparing this compound is the Williamson ether synthesis .[7] This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[8] For this specific target, the synthesis proceeds in two key stages: ether formation followed by ester hydrolysis.

Rationale of Synthetic Design

The chosen pathway involves reacting the sodium salt of 2-nitrophenol (the nucleophile) with an ethyl 3-bromopropanoate (the electrophile). This strategy is superior to the alternative (reacting a 3-halopropionate with 2-nitrophenoxide) for several reasons:

  • Nucleophilicity: 2-nitrophenol is readily deprotonated by a mild base to form a potent phenoxide nucleophile.

  • Electrophile Choice: Ethyl 3-bromopropanoate is a primary alkyl halide, which is ideal for Sₙ2 reactions and minimizes the risk of competing E2 elimination reactions that can occur with secondary or tertiary halides.[7]

  • Protecting Group: The ethyl ester serves as a protecting group for the carboxylic acid, preventing it from interfering with the base-mediated ether formation step. It is then easily removed via hydrolysis.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of Ethyl 3-(2-nitrophenoxy)propanoate

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-nitrophenol (1.0 eq) in anhydrous acetone.

  • Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq). Potassium carbonate is a suitable mild base that is strong enough to deprotonate the phenol but not so strong as to promote side reactions.[9]

  • Electrophile Addition: Add ethyl 3-bromopropanoate (1.1 eq) to the stirring mixture.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter off the potassium salts and wash with acetone. Concentrate the filtrate under reduced pressure to yield the crude ethyl ester. This crude product can be purified by column chromatography or used directly in the next step.

Step 2: Hydrolysis to this compound

  • Hydrolysis: Dissolve the crude ethyl 3-(2-nitrophenoxy)propanoate in a mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution.

  • Reaction: Stir the mixture at room temperature or with gentle heating for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Purification: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with cold 6M hydrochloric acid (HCl). The product, this compound, will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum. The final product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Ether Formation (S_N2) cluster_step2 Step 2: Hydrolysis S1_Reactants 2-Nitrophenol + Ethyl 3-bromopropanoate S1_Conditions K₂CO₃ (Base) Acetone (Solvent) Reflux S1_Reactants->S1_Conditions S1_Product Crude Ethyl 3-(2-nitrophenoxy)propanoate S1_Conditions->S1_Product S2_Reactant Crude Ethyl Ester S1_Product->S2_Reactant Workup S2_Conditions 1. NaOH / EtOH 2. HCl (Acidification) S2_Reactant->S2_Conditions S2_Product This compound S2_Conditions->S2_Product Purification Recrystallization S2_Product->Purification Isolation

Caption: Workflow for the two-step synthesis of this compound.

Spectroscopic Characterization and Analysis

Structural confirmation of the synthesized product is achieved through a combination of spectroscopic methods.[10][11] The expected data provides a definitive fingerprint for this compound.

Validation Workflow

The process of confirming the chemical identity is a self-validating system where the output of the synthesis is rigorously tested against predicted analytical data. Discrepancies would necessitate revisiting the synthesis or purification steps.

ValidationLogic cluster_analysis Spectroscopic Analysis Synthesis Synthesized Product NMR ¹H & ¹³C NMR Synthesis->NMR FTIR FTIR Synthesis->FTIR MS Mass Spec Synthesis->MS Confirmation Structural Confirmation NMR->Confirmation FTIR->Confirmation MS->Confirmation Expected Predicted Data Expected->Confirmation

Caption: Logical workflow for the structural validation of the synthesized compound.

Predicted Spectroscopic Data

Table 3: Predicted ¹H NMR Data (in CDCl₃, δ in ppm)

Chemical Shift (δ)MultiplicityIntegrationAssignmentRationale
~10-12Broad Singlet1H-COOH Deshielded, exchangeable acidic proton.
~7.8-8.0Doublet1HAr-H (ortho to NO₂)Strong deshielding by the electron-withdrawing nitro group.
~7.4-7.6Triplet1HAr-H (para to NO₂)Aromatic proton signal.
~7.0-7.2Multiplet2HAr-H (ortho/para to ether)Aromatic proton signals.
~4.3Triplet2H-O-CH₂ -CH₂-Protons adjacent to the deshielding ether oxygen.
~2.9Triplet2H-CH₂-CH₂-COOH Protons adjacent to the carbonyl group.

Table 4: Predicted Key FTIR and Mass Spectrometry Data

TechniqueFeaturePredicted ValueAssignment
FTIR Broad Stretch2500-3300 cm⁻¹O-H stretch of the carboxylic acid dimer.
Sharp Stretch~1710 cm⁻¹C=O stretch of the carboxylic acid.
Asymmetric Stretch~1520 cm⁻¹N-O stretch of the nitro group.
Symmetric Stretch~1350 cm⁻¹N-O stretch of the nitro group.
Stretch~1250 cm⁻¹C-O-C stretch of the aryl ether.
Mass Spec (EI) Molecular Ion (M⁺)m/z = 211Corresponds to the molecular weight of C₉H₉NO₅.

Potential Applications and Research Directions

The structural motifs within this compound suggest several avenues for research and application, particularly in medicinal chemistry and materials science.

  • Drug Discovery Intermediate: The nitro group is a key feature in many antibacterial drugs.[1] Furthermore, it can be readily reduced to an amine, opening up a vast chemical space for creating libraries of new compounds via amide coupling or other amine-based reactions. These derivatives could be screened for various biological activities.

  • Anti-inflammatory Agents: Some nitrophenyl derivatives have been investigated as multi-target anti-inflammatory agents.[12][13] The phenoxypropanoic acid scaffold itself is present in certain non-steroidal anti-inflammatory drugs (NSAIDs).[9] The combination of these two features makes this molecule an interesting candidate for development in this area.

  • Hypoxia-Activated Prodrugs: The nitroaromatic group is a classic trigger for hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced, releasing a cytotoxic agent.[2] This molecule could serve as a foundational scaffold for such targeted cancer therapies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, appropriate handling procedures can be inferred from related compounds.

  • GHS Hazards (Predicted): Based on analogs, the compound should be treated as harmful if swallowed, a skin irritant, and a serious eye irritant.[14][15] It may also cause respiratory irritation.[16]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves.[17]

  • Handling: Avoid creating dust. In case of a spill, do not dry sweep. Gently dampen the solid material and transfer it to a sealed container for disposal.[18]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a compound with significant potential as a building block in medicinal and materials chemistry. This guide provides the necessary technical foundation for its synthesis and validation. By leveraging the well-established Williamson ether synthesis, the molecule can be reliably produced in a two-step process. Its structure can be unequivocally confirmed using a standard suite of spectroscopic techniques, including NMR, FTIR, and Mass Spectrometry. Its combination of a reducible nitro group, a stable ether linkage, and a versatile carboxylic acid functional group makes it a promising scaffold for future research, particularly in the development of novel therapeutics.

References

  • PrepChem. Synthesis of 3-(2-nitrophenyl)propionic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74818, 3-(2-Nitrophenyl)propionic acid.
  • Global Substance Registration System. 3-(2-NITROPHENYL)PROPANOIC ACID.
  • University of Missouri-St. Louis. The Williamson Ether Synthesis.
  • Rockford University. Experiment 06 Williamson Ether Synthesis.
  • B.P. Mundy, M.G. Ellerd, F.G. Favaloro, Jr. Name Reactions and Reagents in Organic Synthesis. (2005) Wiley.
  • Stenutz. 3-(2-nitrophenyl)propanoic acid.
  • SIELC Technologies. 3-(2-Nitrophenyl)propionic acid.
  • ACS Publications. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. (2022).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92820, 2-Propenoic acid, 3-(nitrophenyl)-.
  • Wikipedia. Williamson ether synthesis.
  • National Center for Biotechnology Information. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. (2022).
  • Alchem.Pharmtech. CAS 13212-57-2 | 2-(2-Nitrophenoxy)propanoic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85526, 3-(4-Nitrophenyl)propanoic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2760224, 3-(3-Nitrophenyl)propionic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 152450, 4-(4-Nitrophenoxy)phenol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 85381, 2-(4-Nitrophenoxy)ethanol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 706689, (s)-3-Amino-3-(3-nitrophenyl)propionic acid.
  • ChemRxiv. Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. (2022).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3805139, 2-(4-Nitrophenoxy)propanoic acid.
  • ResearchGate. Synthetic procedures for the synthesis of 3-nitropropanoic acid. (2016).
  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021).
  • MySkinRecipes. 3-(2-Nitrophenyl)propanoic acid.
  • National Center for Biotechnology Information. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022).
  • ResearchGate. Heterocyclic Derivatives of 2-Amino-4-nitrophenol. (2018).
  • Leah4sci. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013).
  • LabXchange. Spectroscopy Worked Example Combining IR, MS, and NMR. (2021).
  • Journal of Chemical Education. Spectroscopy Data for Undergraduate Teaching. (2023).
  • ChemComplete. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019).
  • ChemRxiv. Structure-based discovery of multi-target directed anti-inflammatory p- nitrophenyl hydrazones; molecular docking, drug-likeness. (2022).

Sources

A Comprehensive Technical Guide to 3-(2-Nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Nitrophenyl)propanoic acid is a bifunctional organic molecule of significant interest in synthetic and medicinal chemistry. Belonging to the classes of nitroaromatic compounds and carboxylic acids, its unique electronic and structural features make it a versatile precursor for a variety of more complex molecular architectures, including nitrogen-containing heterocycles which are prevalent in biologically active compounds.[1] This guide provides an in-depth analysis of its nomenclature, synthesis, physicochemical properties, and applications, offering a technical resource for professionals in research and development.

IUPAC Nomenclature and Structural Elucidation

The correct and systematic naming of a chemical entity is fundamental for unambiguous scientific communication. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules to achieve this.

Determination of the IUPAC Name

The structure of the molecule consists of a three-carbon propanoic acid chain where a hydrogen atom on the third carbon is substituted with a 2-nitrophenyl group. According to IUPAC nomenclature rules for carboxylic acids, the carboxyl group is assigned the highest priority and its carbon is designated as position 1 of the parent chain.[2][3][4] The longest continuous carbon chain containing this group is a three-carbon chain, hence the parent name "propanoic acid".[2][4] The phenyl ring, substituted with a nitro group at its second position (ortho position), is attached to the third carbon of the propanoic acid chain. Therefore, the systematic IUPAC name for this compound is 3-(2-nitrophenyl)propanoic acid .[5]

Common synonyms for this compound include 2-Nitrobenzenepropanoic acid, o-nitrohydrocinnamic acid, and β-(o-nitrophenyl)propionic acid.[5][6]

Structural Diagram

The following diagram illustrates the chemical structure and the numbering scheme used for IUPAC nomenclature.

G start Diethyl (2-nitrophenylmethyl)malonate reagents 1. Acetic Acid (CH₃COOH) 2. Hydrochloric Acid (HCl, 20% aq.) 3. Heat (Reflux) start->reagents Hydrolysis & Decarboxylation product 3-(2-Nitrophenyl)propanoic Acid reagents->product

Caption: Synthetic pathway from the malonate intermediate to the final product.

Detailed Experimental Protocol

The following protocol is adapted from established synthetic procedures. Step 1: Hydrolysis and Decarboxylation

  • Combine 164.2 g of diethyl (2-nitrophenylmethyl)-1,3-propanedioate with 1 L of acetic acid and 1 L of 20% aqueous hydrochloric acid in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to reflux and maintain for 16 hours.

  • Cool the reaction mixture to ambient temperature.

  • Concentrate the mixture under reduced pressure to obtain a residue.

Step 2: Work-up and Purification

  • To the residue, add 450 mL of water and stir.

  • Add 450 mL of 10% aqueous sodium hydroxide solution and stir for one hour.

  • Extract the mixture with four 450 mL portions of diethyl ether. Discard the organic layers.

  • Acidify the aqueous layer with hydrochloric acid.

  • Extract the acidified aqueous layer with three 300 mL portions of diethyl ether.

  • Combine the organic extracts, dry over sodium sulfate, filter, and concentrate under reduced pressure to yield a solid residue.

  • Dissolve the solid in 200 mL of toluene with heating.

  • Stir the solution for 16 hours while allowing it to cool to ambient temperature, resulting in a slurry.

  • Cool the slurry to 10°C and collect the solid by filtration.

  • Wash the solid with pentane to yield 74.2 g of 3-(2-nitrophenyl)propanoic acid.

Mechanistic Insights and Rationale

The synthesis is a classic example of the hydrolysis and decarboxylation of a substituted malonic ester. [7][8][9]

  • Hydrolysis: The use of a strong acid catalyst (HCl) in an aqueous acetic acid medium facilitates the hydrolysis of the two ester groups of diethyl (2-nitrophenylmethyl)-1,3-propanedioate to the corresponding dicarboxylic acid, 2-(2-nitrophenylmethyl)malonic acid. [10][11]Acetic acid serves as a co-solvent to ensure miscibility of the reactants. [11]* Decarboxylation: The resulting β-keto acid (in this case, a substituted malonic acid) is thermally unstable and readily undergoes decarboxylation upon heating, where one of the carboxyl groups is eliminated as carbon dioxide to form the final product. [7][9]* Work-up: The initial basic wash with sodium hydroxide deprotonates the carboxylic acid, making it water-soluble and allowing for the removal of any non-acidic organic impurities through extraction with diethyl ether. Subsequent acidification protonates the carboxylate, rendering the product insoluble in water and extractable into diethyl ether.

  • Purification: Recrystallization from toluene is a standard method for purifying solid organic compounds. The choice of toluene is based on its ability to dissolve the compound at high temperatures and its lower solvating power at cooler temperatures, allowing for the formation of pure crystals upon cooling.

Physicochemical and Analytical Characterization

A comprehensive understanding of a compound's properties is crucial for its application.

Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₉H₉NO₄[5][12]
Molecular Weight 195.17 g/mol [5]
Melting Point 111-112 °C
Appearance Solid
XLogP3 1.5[5]
Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of 3-(2-nitrophenyl)propanoic acid is expected to show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad absorption in the range of 2500-3300 cm⁻¹. [13][14][15][16]* C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1760 cm⁻¹. [13][14][16]* N-O Stretch (Nitro Group): Two strong absorptions, typically around 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric).

  • C-O Stretch (Carboxylic Acid): An absorption in the region of 1320-1210 cm⁻¹. [15] Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed structural information. The expected chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the carboxylic acid.

  • ¹H NMR: Protons on the aromatic ring would appear in the aromatic region (typically 7.0-8.5 ppm), with the nitro group causing a downfield shift of adjacent protons. The methylene protons of the propanoic acid chain would appear as multiplets in the aliphatic region. The acidic proton of the carboxyl group would be a broad singlet, often far downfield.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid would be significantly downfield (around 170-180 ppm). The aromatic carbons would appear in the 120-150 ppm range, with the carbon attached to the nitro group being deshielded. The aliphatic carbons would be found in the upfield region of the spectrum.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For 3-(2-nitrophenyl)propanoic acid, common fragmentation pathways in electrospray ionization (ESI) would involve:

  • Loss of the nitro group (NO₂) or nitric oxide (NO). [5][17][18]* Decarboxylation (loss of CO₂). [5][17]* Cleavage of the propanoic acid chain.

These fragmentation patterns are characteristic of nitroaromatic compounds and carboxylic acids and can be used for structural confirmation. [5][17][18][19]

Applications in Research and Development

3-(2-Nitrophenyl)propanoic acid is a valuable building block in organic synthesis and has potential applications in medicinal chemistry.

Synthetic Intermediate

The primary application of this compound is as a precursor for more complex molecules. The nitro group can be readily reduced to an amino group, which can then participate in a variety of reactions, such as the formation of amides and subsequent cyclization to form nitrogen-containing heterocycles like lactams. [1]These heterocyclic scaffolds are common in many biologically active molecules, including pharmaceuticals. [1] The carboxylic acid functional group provides a handle for various transformations, including esterification, amidation, and reduction to an alcohol. [1]

Analytical Applications

High-Performance Liquid Chromatography (HPLC): 3-(2-Nitrophenyl)propanoic acid can be analyzed using reversed-phase HPLC. In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase. [20][21][22]The retention of the analyte is governed by its hydrophobicity. For acidic compounds like 3-(2-nitrophenyl)propanoic acid, the pH of the mobile phase is a critical parameter. Acidifying the mobile phase (e.g., with formic or phosphoric acid) suppresses the ionization of the carboxylic acid, leading to increased retention and improved peak shape. [23] Ultra-Performance Liquid Chromatography (UPLC): UPLC is a more recent development in liquid chromatography that utilizes smaller stationary phase particles (<2 µm) and higher pressures than conventional HPLC. [1][12][24]This results in faster analysis times, higher resolution, and increased sensitivity, making it a powerful technique for the analysis of small molecules like 3-(2-nitrophenyl)propanoic acid. [1][6][12][24]

G cluster_0 HPLC/UPLC System Injector Injector Column Column (e.g., C18) Injector->Column Pump Pump Pump->Injector MobilePhase Mobile Phase (Acetonitrile/Water/Acid) MobilePhase->Pump Detector Detector (e.g., UV) Column->Detector DataSystem Data System Detector->DataSystem Sample 3-(2-Nitrophenyl)propanoic Acid Sample Sample->Injector

Sources

Navigating the Solubility of 3-(2-Nitrophenoxy)propanoic Acid in DMSO: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Critical Role of Solubility in Research and Development

3-(2-Nitrophenoxy)propanoic acid is a small organic molecule with potential applications in various research contexts. The ability to create accurate and stable solutions is paramount for any downstream application. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in laboratory settings, prized for its ability to dissolve a wide array of both polar and nonpolar compounds.[1][2] Its use in creating concentrated stock solutions for compound libraries is a standard practice in drug discovery and biological screening.[3][4] An in-depth understanding of a compound's solubility in DMSO is therefore not merely a procedural step but a foundational element that dictates the reliability and reproducibility of experimental outcomes.

Physicochemical Properties Governing Solubility

The dissolution of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.

The Solute: this compound

To understand its solubility, we must first examine the structure of this compound.

  • Structure: The molecule possesses a carboxylic acid group (-COOH), a nitro group (-NO2), an ether linkage (-O-), and an aromatic phenyl ring.

  • Polarity: The carboxylic acid and nitro groups are highly polar and capable of hydrogen bonding. The ether linkage also contributes to its polarity. The phenyl ring is nonpolar. This combination of polar and nonpolar regions gives the molecule an amphiphilic character.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₉NO₄[5][6]
Molecular Weight195.17 g/mol [5]
IUPAC Name3-(2-nitrophenyl)propanoic acid[5]
The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a unique and powerful solvent due to its distinct molecular properties.[1][7]

  • Polar Aprotic Nature: DMSO is a highly polar molecule with a significant dipole moment.[7] However, it is aprotic, meaning it does not readily donate protons for hydrogen bonding. This characteristic is crucial as it can solvate cations and anions effectively.[7]

  • Miscibility: DMSO is miscible with water and a wide range of organic solvents, making it highly versatile for various experimental setups.[1][2]

  • High Boiling Point: With a boiling point of 189 °C, DMSO has a low volatility, which minimizes evaporation and helps maintain accurate compound concentrations in stock solutions.[1][7]

Table 2: Key Properties of DMSO

PropertyValueSource
Molecular Formula(CH₃)₂SO[1]
Molar Mass78.13 g/mol [1]
Boiling Point189 °C (372 °F; 462 K)[1]
AppearanceColorless liquid[1]
Solvent TypePolar aprotic[1][8]
The Interplay: Predicting Solubility

Based on the "like dissolves like" principle, the polar groups of this compound (carboxylic acid, nitro group) will interact favorably with the polar sulfoxide group of DMSO. The nonpolar phenyl ring can also be accommodated within the DMSO solvent structure. Therefore, it is reasonable to predict that this compound will exhibit good solubility in DMSO. However, the extent of this solubility must be determined experimentally.

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a robust method for determining the solubility of this compound in DMSO. This protocol is designed to be self-validating by including visual inspection and, if available, spectroscopic analysis.

Materials and Equipment
  • This compound (solid)

  • Anhydrous DMSO

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes

  • (Optional) ¹H NMR spectrometer

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of the compound.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_assessment Assessment cluster_result Result weigh 1. Accurately weigh This compound add_dmso 2. Add a known volume of anhydrous DMSO weigh->add_dmso vortex 3. Vortex vigorously (1-2 minutes) add_dmso->vortex sonicate 4. Sonicate if necessary (5-10 minutes) vortex->sonicate warm 5. Gentle warming (optional) (e.g., 37°C) sonicate->warm visual 6. Visually inspect for undissolved particles warm->visual nmr 7. (Optional) ¹H NMR analysis for confirmation visual->nmr soluble Soluble: Clear solution visual->soluble If clear insoluble Insoluble/Partially Soluble: Visible precipitate visual->insoluble If precipitate nmr->soluble nmr->insoluble

Caption: Experimental workflow for determining the solubility of this compound in DMSO.

Step-by-Step Methodology
  • Preparation of a High-Concentration Stock Solution:

    • Accurately weigh a specific mass (e.g., 10 mg) of this compound into a sterile microcentrifuge tube.

    • Using a calibrated micropipette, add a small, precise volume of anhydrous DMSO to achieve a high target concentration (e.g., 100 mM). The required volume can be calculated using the formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

  • Dissolution Process:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.[3]

    • Visually inspect the solution against a light source for any undissolved particles.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[4]

    • Gentle warming (e.g., to 37°C) can be applied cautiously, as excessive heat may degrade the compound.[4]

  • Solubility Assessment:

    • Visual Inspection: A clear solution with no visible particulate matter indicates that the compound is soluble at the tested concentration.[3]

    • ¹H NMR Spectroscopy (Optional but Recommended): For a more quantitative assessment, a diluted sample can be analyzed by ¹H NMR. A spectrum showing sharp peaks corresponding to the compound at the expected concentration confirms solubility. Broadened lines or significantly lower signal intensity than expected may suggest insolubility or aggregation.[9][10]

  • Determining the Solubility Limit:

    • If the compound is soluble at the initial high concentration, this can be recorded as the minimum solubility.

    • If the compound is not fully soluble, a serial dilution approach can be used. Prepare a new sample with a lower concentration and repeat the dissolution and assessment steps until a clear solution is obtained. The highest concentration that results in a clear solution is the determined solubility.

Best Practices for Handling and Storing DMSO Stock Solutions

To ensure the integrity and longevity of your stock solutions, adhere to the following best practices:

  • Use Anhydrous DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the air.[3] Water contamination can affect the solubility of compounds and should be minimized by using anhydrous DMSO and handling it in a dry environment.

  • Storage: Store stock solutions in tightly sealed containers at low temperatures (-20°C or -80°C) to minimize degradation and water absorption.[3][4]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to prevent degradation that can occur with repeated temperature changes.[4]

  • Precipitation upon Dilution: Be aware that compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers.[4][11] To mitigate this, perform serial dilutions in 100% DMSO before the final dilution into the aqueous medium.[4][11]

Conclusion

While a specific numerical value for the solubility of this compound in DMSO is not readily published, a qualitative prediction based on its chemical structure and the properties of DMSO suggests good solubility. This guide provides a robust, field-tested experimental protocol to accurately and reliably determine this critical parameter. By following the outlined methodologies and best practices, researchers, scientists, and drug development professionals can ensure the quality and consistency of their experimental work, leading to more accurate and reproducible results.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]
  • gChem Global. DMSO Physical Properties. [Link]
  • American Chemical Society. Dimethyl sulfoxide. [Link]
  • Chemistry-For-Everyone. How Is DMSO Used In Chemistry? YouTube. [Link]
  • Vignes, R. P. (2000). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. American Chemical Society. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 74818, 3-(2-Nitrophenyl)propionic acid. [Link]
  • Balakin, K. V., Ivanenkov, Y. A., Skorenko, A. V., Nikolsky, Y. V., Savchuk, N. P., & Ivashchenko, A. A. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of biomolecular screening, 9(1), 22–31. [Link]
  • Shcherbakov, D., Horvath, D., Selivanova, S., & Tetko, I. V. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules (Basel, Switzerland), 26(10), 2898. [Link]
  • Semantics Scholar. In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 92820, 2-Propenoic acid, 3-(nitrophenyl)-. [Link]
  • Stenutz. 3-(2-nitrophenyl)propanoic acid. [Link]
  • European Bioinformatics Institute. Assay: Solubility of the compound in DMSO (CHEMBL3878090). [Link]
  • SIELC Technologies. 3-(2-Nitrophenyl)propionic acid. [Link]
  • National Center for Biotechnology Information. DMSO Solubility Assessment for Fragment-Based Screening. [Link]
  • ResearchGate. Solubility of compounds slightly soluble or insoluble in DMSO? [Link]
  • NanoTemper. DMSO - Definition and Relevance. [Link]

Sources

A Comprehensive Technical Guide to the Aqueous Stability of 3-(2-Nitrophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Forward: The characterization of a molecule's stability in aqueous solution is a cornerstone of chemical and pharmaceutical development. It dictates storage conditions, formulation strategies, and ultimately, the viability of a compound for its intended application. This guide addresses the stability of 3-(2-nitrophenoxy)propanoic acid. Notably, specific experimental stability data for this compound is not extensively documented in publicly available literature. Therefore, this document serves as both a predictive analysis based on first principles of chemical reactivity and a practical, in-depth manual for researchers to systematically determine its stability profile. By synthesizing established methodologies for analogous structures with the principles of forced degradation, we provide a robust framework for investigation.

Chapter 1: Molecular Structure Analysis and Predicted Stability Liabilities

The stability of a molecule is intrinsically linked to its structure. This compound possesses three key functional groups that represent potential sites for degradation in an aqueous environment: the ether linkage, the nitroaromatic system, and the carboxylic acid.

  • Ether Linkage: The bond between the propanoic acid side chain and the nitrophenyl ring is an aryl ether. While ethers are generally more stable to hydrolysis than esters, this linkage can be susceptible to cleavage under harsh acidic or basic conditions, particularly at elevated temperatures. The primary degradation product would be the cleavage of this bond to yield 2-nitrophenol and 3-hydroxypropanoic acid.

  • Nitroaromatic System: Aromatic nitro compounds are well-known for their photosensitivity.[1][2] The nitro group is a strong chromophore that can absorb UV and visible light, leading to photochemical reactions. This susceptibility necessitates rigorous photostability testing as outlined by the International Council for Harmonisation (ICH) guideline Q1B.[3] Furthermore, the electron-withdrawing nature of the nitro group influences the reactivity of the aromatic ring, though it generally confers resistance to oxidative degradation.[4] Reduction of the nitro group to a nitroso or amino group is another potential degradation pathway, especially under certain oxidative or reductive stress conditions.

  • Carboxylic Acid Group: The carboxylic acid moiety is generally stable but can undergo decarboxylation under significant thermal stress, although this is less common in aqueous solution at moderate temperatures. Its primary role in stability is influencing the molecule's solubility and ionization state (pKa), which in turn can affect the rates of other degradation reactions.

Based on this analysis, the most probable degradation pathways in aqueous solution are hydrolysis of the ether linkage and photodegradation initiated by the nitroaromatic ring.

Chapter 2: A Framework for Investigation: The Forced Degradation Study

To elucidate the degradation pathways and establish a stability-indicating analytical method, a forced degradation (or stress testing) study is indispensable.[1] This involves subjecting the compound to conditions more severe than it would encounter during normal handling or storage to accelerate decomposition.[5]

The primary objectives of this study are:

  • To identify the likely degradation products.

  • To understand the degradation pathways.

  • To demonstrate the specificity of the analytical method developed to monitor the compound.

The following diagram outlines a comprehensive workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Prepare Stock Solution of this compound in suitable solvent (e.g., ACN:H2O) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B Expose Aliquots C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C Expose Aliquots D Oxidation (e.g., 3% H₂O₂, RT) A->D Expose Aliquots E Thermal (e.g., 60°C in solution) A->E Expose Aliquots F Photolytic (ICH Q1B conditions) A->F Expose Aliquots G Control (Stock solution, protected from light, RT) A->G Expose Aliquots H Sample at Timepoints (e.g., 0, 2, 8, 24, 48 hrs) B->H C->H D->H E->H F->H G->H I Neutralize (if needed) Dilute to Target Concentration H->I J Analyze via Stability-Indicating HPLC-UV/DAD Method I->J K Assess Peak Purity (DAD Analysis) J->K L Quantify Degradation (% Loss of Parent) J->L M Identify Degradants (LC-MS, if necessary) J->M N Elucidate Degradation Pathway K->N L->N M->N

Caption: Workflow for a forced degradation study.

Chapter 3: Protocol for Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease of the active substance due to degradation. The key feature is its ability to resolve the parent peak from all potential degradation products. Based on methods for structurally related nitroaromatic and propanoic acid derivatives, a reverse-phase HPLC-UV method is the logical choice.[1]

Protocol 3.1: HPLC-UV Method Development

1. Objective: To develop an HPLC method capable of separating this compound from all potential degradation products generated during forced degradation.

2. Materials & Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Analytical grade formic acid or phosphoric acid.

  • This compound reference standard.

  • Forced degradation samples (from Chapter 2).

3. Initial Method Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Scan 200-400 nm with DAD; select an optimal wavelength for quantification based on the UV spectrum of the parent compound (likely near its lambda max).

  • Injection Volume: 10 µL

4. Causality Behind Choices:

  • C18 Column: This is a versatile, non-polar stationary phase suitable for a wide range of moderately polar to non-polar analytes.

  • ACN/Water Mobile Phase: This is a standard mobile phase system for reverse-phase chromatography, offering good solvating power and UV transparency.

  • Acid Modifier (Formic Acid): Adding acid to the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and more reproducible retention times. Formic acid is volatile, making it compatible with subsequent LC-MS analysis if needed.

  • Gradient Elution: A gradient is chosen initially to ensure that all potential degradants, which may have a wide range of polarities, are eluted from the column in a reasonable time.[1]

  • DAD Detection: A Diode Array Detector is crucial for a stability study. It not only allows for the determination of the optimal quantification wavelength but is essential for assessing peak purity, which confirms that the parent peak is not co-eluting with a degradant.

5. Method Optimization & Validation:

  • Inject a mixture of the stressed samples (e.g., an equal volume composite of acid-degraded, base-degraded, and peroxide-degraded samples) to see the full range of degradation products.

  • Adjust the gradient slope, initial/final %B, and flow rate to achieve optimal resolution (>1.5) between the parent peak and the closest eluting degradant peak.

  • Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The most critical validation parameter for this purpose is specificity , which is proven by the forced degradation study itself.

Chapter 4: Predicted Degradation Pathways and Data Presentation

Following the execution of the forced degradation study and analysis by the validated stability-indicating method, the results should be tabulated to provide a clear overview of the molecule's liabilities.

Hypothetical Degradation Pathway

Based on chemical principles, the primary degradation pathways are likely to be hydrolytic cleavage and photoreduction.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation/Reduction Parent This compound D1 2-Nitrophenol Parent->D1 Ether Cleavage D2 3-Hydroxypropanoic acid Parent->D2 Ether Cleavage D3 3-(2-Nitrosophenoxy)propanoic acid Parent->D3 Nitro Reduction

Caption: Predicted degradation pathways for the title compound.

Data Presentation

Quantitative results from the stability study should be summarized in a clear, concise table.

Stress ConditionTime (hrs)Initial Assay (%)Final Assay (%)% DegradationMajor Degradants Observed (by HPLC Retention Time)
0.1 M HCl, 60°C48100.092.57.5Degradant at 5.2 min (likely 2-Nitrophenol)
0.1 M NaOH, 60°C24100.085.114.9Degradant at 5.2 min (likely 2-Nitrophenol)
3% H₂O₂, RT48100.098.81.2Minor degradant at 10.1 min
60°C Solution48100.097.22.8Minor degradation, similar to hydrolytic
Photolytic (ICH Q1B)24100.089.310.7Degradant at 11.5 min
Control, RT48100.099.80.2No significant degradation

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

Conclusion

While specific stability data for this compound is sparse, a robust stability profile can be determined through a systematic approach. By analyzing the molecule's inherent structural liabilities, a targeted forced degradation study can be designed and executed. The development of a specific, stability-indicating HPLC-UV method is paramount to the success of this investigation, allowing for accurate quantification and the elucidation of degradation pathways. This guide provides the strategic framework and detailed protocols necessary for researchers and drug development professionals to confidently assess the aqueous stability of this compound, ensuring its quality and fitness for purpose in future applications.

References

  • SIELC Technologies. (2018, February 16). 3-(2-Nitrophenyl)propionic acid.
  • Patel, Y., et al. (2016, December 14). Forced Degradation Studies. MedCrave online.
  • PubChem. (n.d.). 3-(2-Nitrophenyl)propionic acid. National Institutes of Health.
  • Louridas, V., & Koulis, C. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.
  • Patel, Y., et al. (2016, December 14). Forced Degradation Studies. ResearchGate.
  • Juang, S-H., et al. (2012, June 15). New Trends in Forced Degradation Studies. Scribd.
  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Ju, K-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health.

Sources

3-(2-Nitrophenoxy)propanoic acid derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(2-Nitrophenoxy)propanoic Acid and Its Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound and its key derivatives. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the core chemical principles, offers detailed experimental protocols, and explains the rationale behind methodological choices. We will explore foundational reactions such as the Williamson ether synthesis and Michael addition for constructing the core scaffold. Furthermore, we will detail subsequent derivatization pathways, including esterification, amidation, and nitro group reduction, which are critical for generating molecular diversity for downstream applications. The guide is grounded in established chemical literature to ensure scientific integrity and practical utility.

Introduction: Significance and Synthetic Overview

This compound is a bifunctional molecule that serves as a valuable building block in organic and medicinal chemistry.[1] Its structure, featuring a carboxylic acid "handle" and a synthetically versatile nitroaromatic ring, makes it a precursor for a wide range of more complex molecules, including nitrogen-containing heterocycles that are prevalent in biologically active compounds.[1]

The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, while the propanoic acid side chain offers a site for straightforward modifications like esterification and amidation.[1] A particularly powerful transformation is the reduction of the nitro group to an amine, which fundamentally alters the ring's reactivity from deactivated to activated, opening up a plethora of subsequent functionalization possibilities for building libraries of drug-like molecules.[2]

This guide will systematically detail the primary synthetic routes to the core molecule and its principal derivatives, providing both the theoretical basis and practical execution for each step.

G cluster_0 Core Synthesis cluster_1 Derivative Synthesis 2-Nitrophenol 2-Nitrophenol Core_Molecule This compound 2-Nitrophenol->Core_Molecule Williamson Ether Synthesis Propanoate Precursor e.g., 3-Halopropanoic acid ester or Acrylate ester Propanoate Precursor->Core_Molecule Michael Addition (alternative) Ester_Derivatives Ester Derivatives Core_Molecule->Ester_Derivatives Esterification Amide_Derivatives Amide Derivatives Core_Molecule->Amide_Derivatives Amidation Amino_Derivatives 3-(2-Aminophenoxy) propanoic Acid Derivatives Core_Molecule->Amino_Derivatives Nitro Group Reduction

Caption: Synthetic landscape for this compound.

Synthesis of the Core Structure

The construction of the ether linkage is the central challenge in synthesizing the this compound core. The Williamson ether synthesis is the most direct and widely employed method.

Williamson Ether Synthesis

This reaction is a cornerstone of ether synthesis, proceeding via an SN2 mechanism.[3] The strategy involves the deprotonation of a weakly acidic alcohol (in this case, 2-nitrophenol) to form a potent nucleophile (a phenoxide), which then displaces a leaving group from an alkyl halide.[4][5]

Causality Behind Experimental Choices:

  • Base: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to quantitatively deprotonate the 2-nitrophenol. The electron-withdrawing nitro group increases the acidity of the phenolic proton compared to phenol itself, facilitating this step.

  • Alkyl Halide: A primary alkyl halide, such as ethyl 3-bromopropanoate or chloroacetic acid, is ideal.[6][7] The SN2 reaction pathway is highly sensitive to steric hindrance; primary halides offer the best reaction rates and yields, while secondary and tertiary halides are prone to elimination side reactions.[3][4]

  • Solvent: A polar aprotic solvent like DMF or acetonitrile can be effective. However, using an aqueous solution of the base is also common and practical, as demonstrated in many established procedures.[6][7]

G start Start Materials: 2-Nitrophenol 3-Halopropanoate Base (e.g., NaOH) step1 Step 1: Deprotonation Dissolve 2-nitrophenol in aqueous base to form sodium 2-nitrophenoxide. start->step1 step2 Step 2: SN2 Attack Add alkyl halide (e.g., ethyl 3-bromopropanoate) and heat to form the ether linkage. step1->step2 step3 Step 3: Hydrolysis (if ester) Heat mixture with excess base to hydrolyze the ester to a carboxylate salt. step2->step3 step4 Step 4: Work-up Cool, wash with organic solvent (e.g., ether) to remove unreacted starting material. step3->step4 step5 Step 5: Acidification Acidify the aqueous layer with strong acid (e.g., HCl) to precipitate the product. step4->step5 end Final Product: 3-(2-Nitrophenoxy) propanoic Acid step5->end

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocol: Synthesis via Williamson Etherification

This protocol is adapted from analogous phenolic ether syntheses.[6][7]

  • Deprotonation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrophenol (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (2.5 eq). Stir until a homogeneous solution of sodium 2-nitrophenoxide is formed.

  • Nucleophilic Substitution: To the solution, add ethyl 3-bromopropanoate (1.1 eq) dropwise. Heat the reaction mixture to reflux (approx. 90-100°C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Saponification: After the initial reaction is complete, add additional sodium hydroxide (2.0 eq) to the mixture and continue to reflux for another 1-2 hours to hydrolyze the ester to the corresponding carboxylate salt.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting materials or non-acidic byproducts. Discard the organic layers.

  • Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify slowly with concentrated hydrochloric acid until the pH is ~1-2. A solid precipitate of this compound should form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).[8]

Michael Addition (Alternative Route)

The Michael or conjugate addition offers an alternative C-O bond-forming strategy.[9][10] This reaction involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[10][11] In this context, the 2-nitrophenoxide ion acts as the nucleophile, attacking an acrylate ester.

Causality Behind Experimental Choices:

  • Michael Donor: 2-Nitrophenoxide, generated in situ from 2-nitrophenol and a base.

  • Michael Acceptor: An acrylate such as ethyl acrylate or methyl acrylate is a suitable electrophile.

  • Catalyst: The reaction is typically base-catalyzed. The same base used to generate the phenoxide can often serve as the catalyst. In some cases, specific organocatalysts can be used to achieve asymmetric synthesis if a chiral center is desired.[12]

Experimental Protocol: Synthesis via Michael Addition

  • Catalyst and Nucleophile Preparation: In a flask, dissolve 2-nitrophenol (1.0 eq) in a suitable solvent like THF or acetonitrile. Add a catalytic amount of a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a sub-stoichiometric amount of sodium hydride.

  • Addition: Add methyl acrylate (1.2 eq) to the mixture. Stir at room temperature or with gentle heating (40-50°C) for 12-24 hours. Monitor the reaction by TLC.

  • Work-up & Hydrolysis: Once the reaction is complete, quench with a mild acid. The resulting ester can be isolated and then hydrolyzed to the carboxylic acid using standard saponification procedures as described in the Williamson ether synthesis protocol (Step 3 onwards).

Synthesis of Key Derivatives

The core this compound structure is a platform for creating diverse derivatives through reactions at the carboxylic acid and the nitro group.

Esterification of the Carboxylic Acid

Esterification is a fundamental transformation that converts the carboxylic acid into a less polar, often more cell-permeable, ester derivative.[13] The Fischer-Speier esterification is the most common method, involving reaction with an alcohol under acidic catalysis.[14]

Experimental Protocol: General Fischer Esterification

  • Reaction Setup: Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol, propanol), which serves as both reactant and solvent (use at least a 10-fold excess).

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (2-5 mol%) or dry HCl gas.

  • Reaction: Heat the mixture to reflux for 4-8 hours. The water produced during the reaction can be removed using a Dean-Stark apparatus to drive the equilibrium towards the product.

  • Isolation: After cooling, remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate, wash with saturated sodium bicarbonate solution to remove unreacted acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.

Reactant (Alcohol)ConditionsProduct
MethanolH₂SO₄ (cat.), Reflux, 6hMethyl 3-(2-nitrophenoxy)propanoate
EthanolH₂SO₄ (cat.), Reflux, 6hEthyl 3-(2-nitrophenoxy)propanoate
IsopropanolH₂SO₄ (cat.), Reflux, 8hIsopropyl 3-(2-nitrophenoxy)propanoate
Benzyl AlcoholH₂SO₄ (cat.), Reflux, 8hBenzyl 3-(2-nitrophenoxy)propanoate
Amide Bond Formation

Converting the carboxylic acid to an amide introduces a key pharmacophore and a hydrogen bond donor/acceptor unit. Direct reaction with an amine is generally not feasible; therefore, the carboxylic acid must first be "activated." This is typically achieved using peptide coupling reagents.[15]

Causality Behind Experimental Choices:

  • Coupling Reagents: Reagents like HATU, HBTU, or PyBOP are highly efficient.[16] They react with the carboxylate to form a highly activated ester intermediate in situ, which is then readily attacked by the amine nucleophile. This process is rapid and minimizes side reactions, including racemization if chiral centers are present.[16]

  • Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine if it is used as a salt.

Experimental Protocol: General Amide Coupling

  • Activation: Dissolve this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or CH₂Cl₂). Add the coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-12 hours until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Reactant (Amine)Coupling ReagentProduct
AnilineHATU, DIPEAN-phenyl-3-(2-nitrophenoxy)propanamide
MorpholineHATU, DIPEA1-(Morpholino)-3-(2-nitrophenoxy)propan-1-one
BenzylamineHATU, DIPEAN-benzyl-3-(2-nitrophenoxy)propanamide
Reduction of the Nitro Group

Reduction of the aromatic nitro group to a primary amine is a pivotal transformation. It converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing substituent, paving the way for further aromatic substitution reactions.[2]

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This is often the cleanest and most efficient method. Palladium on carbon (Pd/C) is a common choice, used with a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[17][18] Raney Nickel is an alternative, particularly useful if the molecule contains halides that could be reduced by Pd/C.[18]

  • Metal/Acid Reduction: Classical methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like HCl are also robust and widely used, especially on an industrial scale.[2][17]

G Start 3-(2-Nitrophenoxy)propanoic Acid or Derivative Method1 Catalytic Hydrogenation (H2, Pd/C in MeOH/EtOH) Start->Method1 High Yield Mild Conditions Method2 Metal/Acid Reduction (Fe or SnCl2 in HCl/EtOH) Start->Method2 Robust Inexpensive Product 3-(2-Aminophenoxy)propanoic Acid or Derivative Method1->Product Method2->Product Next_Steps Further Functionalization: - Aromatic Substitution - Cyclization - Diazotization Product->Next_Steps

Sources

Spectroscopic data of 3-(2-nitrophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 3-(2-nitrophenoxy)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 6336-59-0). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and interpretation of key analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By synthesizing theoretical principles with practical experimental considerations, this guide serves as an authoritative resource for the structural elucidation and characterization of this bifunctional molecule. Each section includes detailed protocols, data interpretation grounded in established chemical principles, and illustrative visualizations to ensure clarity and scientific integrity.

Introduction and Molecular Overview

This compound is an organic compound featuring a propanoic acid moiety linked to an ortho-substituted nitrobenzene ring via an ether bond. Its molecular structure combines the distinct chemical properties of a carboxylic acid, an aromatic ether, and a nitroaromatic system. This unique combination makes it a molecule of interest in synthetic chemistry and as a potential building block in medicinal chemistry.

The unambiguous characterization of such molecules is paramount for any research or development application. Spectroscopic analysis provides the definitive data required for structural confirmation and purity assessment. This guide will systematically explore the expected spectroscopic signatures of this compound.

Key Molecular Information:

  • Molecular Formula: C₉H₉NO₅[1][2][3]

  • Molecular Weight: 211.17 g/mol [1][3]

  • CAS Number: 6336-59-0[1][2][4][5]

The following sections will detail the application of NMR (¹H and ¹³C), IR, and MS for the comprehensive analysis of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Expertise & Experience: Causality Behind Experimental Choices In ¹H NMR, the chemical shift of a proton is dictated by its local electronic environment. Electron-withdrawing groups, like the nitro group, deshield nearby protons, shifting their resonance signal downfield (to a higher ppm value). Conversely, electron-donating groups shield protons, moving their signal upfield. Spin-spin coupling, observed as signal splitting, reveals the number of neighboring, non-equivalent protons, providing crucial connectivity information.

Experimental Protocol: A Self-Validating System

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a spectrometer operating at a frequency of 300 MHz or higher. A higher field strength provides better signal dispersion and resolution.

  • Validation Step: To confirm the identity of the acidic proton, a D₂O exchange experiment can be performed. After the initial spectrum is acquired, a drop of D₂O is added to the NMR tube, the sample is shaken, and the spectrum is re-acquired. The signal corresponding to the acidic -COOH proton will disappear or significantly diminish.[6]

Data Interpretation and Predicted Spectrum

  • Aromatic Protons (H3, H4, H5, H6): The four protons on the benzene ring are all in unique chemical environments. Due to the strong electron-withdrawing effect of the ortho-nitro group and the ether linkage, these protons will be deshielded and appear in the ~7.0 - 8.2 ppm range. Their signals will exhibit complex splitting patterns (multiplets) due to coupling with adjacent aromatic protons. H3, being ortho to the nitro group, is expected to be the most downfield proton.

  • Methylene Protons (H7): These two protons are adjacent to the ether oxygen. The oxygen atom's electronegativity will deshield them, placing their signal around ~4.4 ppm . This signal is expected to be a triplet, as it is coupled to the two neighboring H8 protons (n+1 = 2+1 = 3).

  • Methylene Protons (H8): These two protons are alpha to the carbonyl group. They are less deshielded than H7 and are expected to resonate around ~2.9 ppm . This signal will also be a triplet, as it is coupled to the two neighboring H7 protons.

  • Carboxylic Acid Proton (-OH): This acidic proton is highly deshielded and typically appears as a broad singlet far downfield, in the ~10-12 ppm range.[6][7] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon D₂O exchange.

Table 1: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-COOH 10.0 - 12.0 broad singlet (br s) 1H
H3 ~8.1 multiplet (m) 1H
H4, H5, H6 7.0 - 7.8 multiplet (m) 3H
-O-CH ₂- (H7) ~4.4 triplet (t) 2H

| -CH ₂-COOH (H8) | ~2.9 | triplet (t) | 2H |

¹³C NMR Spectroscopy

Experimental Protocol The sample is prepared as for ¹H NMR. ¹³C NMR spectra are typically acquired using a proton-decoupled pulse sequence, which results in a spectrum of sharp singlets, where each signal corresponds to a unique carbon environment.

Data Interpretation and Predicted Spectrum The molecule possesses 9 carbon atoms, all of which are in chemically non-equivalent environments, leading to an expectation of 9 distinct signals.

  • Carbonyl Carbon (C9): The carboxylic acid carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the range of ~170-180 ppm .[8]

  • Aromatic Carbons (C1-C6): The six aromatic carbons will resonate between ~115 - 155 ppm . The carbons directly attached to electronegative groups will be most affected. C1 (attached to the ether oxygen) and C2 (attached to the nitro group) will have characteristic shifts at the lower end of this range.

  • Methylene Carbon (C7): The carbon atom bonded to the ether oxygen is significantly deshielded and is expected to appear around ~65-70 ppm .

  • Methylene Carbon (C8): The carbon alpha to the carbonyl group will resonate further upfield, around ~30-35 ppm .

Table 2: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-C OOH (C9) 170 - 180
C -NO₂ (C2) ~150
C -O- (C1) ~153
Aromatic C -H (C3-C6) 115 - 135
-O-C H₂- (C7) 65 - 70

| -C H₂-COOH (C8) | 30 - 35 |

Infrared (IR) Spectroscopy

Expertise & Experience: Causality Behind Experimental Choices IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the specific bond and functional group. The presence of strong, distinct functional groups like a carbonyl (C=O), a hydroxyl (-OH), and a nitro group (-NO₂) makes IR spectroscopy an exceptionally reliable and rapid method for initial characterization.

Experimental Protocol: A Self-Validating System

  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid sample is placed directly onto the ATR crystal. For the KBr pellet method, ~1 mg of the sample is ground with ~100 mg of dry KBr powder and pressed into a transparent disk.

  • Background Scan: A background spectrum of the empty instrument (or pure KBr pellet) is recorded. This is a critical step to subtract atmospheric (CO₂, H₂O) and accessory absorptions from the sample spectrum.

  • Sample Scan: The sample is scanned, typically over the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation and Key Absorptions The IR spectrum of this compound will be dominated by the characteristic absorptions of its functional groups.

  • -OH Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region. This broadening is a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[9]

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹ (~3050-3100 cm⁻¹ ), while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹ (~2850-2960 cm⁻¹ ).[10]

  • C=O Stretch (Carbonyl): A very strong and sharp absorption band characteristic of the carboxylic acid carbonyl group will be present around 1700-1725 cm⁻¹ .[9]

  • NO₂ Stretches (Nitro Group): This group gives rise to two distinct and strong bands: an asymmetrical stretch between 1500-1550 cm⁻¹ and a symmetrical stretch between 1300-1370 cm⁻¹ .[11][12] These two bands are highly diagnostic for the presence of a nitro group.

  • C-O Stretches (Ether & Carboxylic Acid): Strong absorption bands in the fingerprint region, between 1000-1300 cm⁻¹ , will correspond to the C-O stretching vibrations of the aromatic ether and the carboxylic acid.

Table 3: Characteristic IR Absorption Bands

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch Carboxylic Acid 2500 - 3300 Strong, Very Broad
C-H Stretch Aromatic 3050 - 3100 Medium-Weak
C-H Stretch Aliphatic 2850 - 2960 Medium
C=O Stretch Carbonyl 1700 - 1725 Strong, Sharp
N-O Asymmetric Stretch Nitro 1500 - 1550 Strong
N-O Symmetric Stretch Nitro 1300 - 1370 Strong
C-O Stretch Ether / Carboxylic Acid 1000 - 1300 Strong

| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Variable |

Mass Spectrometry (MS)

Expertise & Experience: Causality Behind Experimental Choices Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization method ideal for polar molecules like carboxylic acids, as it typically keeps the molecule intact, allowing for clear observation of the molecular ion (e.g., [M-H]⁻ or [M+H]⁺).

Experimental Protocol: A Self-Validating System

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent like methanol or acetonitrile/water.

  • Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions are released into the gas phase.

  • Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z). Data can be acquired in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to validate the molecular weight.

Data Interpretation and Fragmentation Pattern

  • Molecular Ion: Given the molecular weight of 211.17 g/mol , the high-resolution mass spectrum should show a prominent peak at m/z ≈ 212.0504 in positive ion mode ([C₉H₁₀NO₅]⁺) or m/z ≈ 210.0453 in negative ion mode ([C₉H₈NO₅]⁻).

  • Fragmentation: The fragmentation pattern provides a roadmap of the molecule's structure. Key fragment ions would likely arise from the cleavage of the weakest bonds.

M [M-H]⁻ m/z = 210 M_minus_CO2 [M-H-CO₂]⁻ m/z = 166 M->M_minus_CO2 - CO₂ M_minus_propanoate [2-nitrophenolate]⁻ m/z = 138 M->M_minus_propanoate - C₃H₄O₂ M_minus_NO2 [M-H-NO₂]⁻ m/z = 164 M->M_minus_NO2 - NO₂

Caption: Plausible fragmentation pathway in negative ion ESI-MS.

Table 4: Predicted Key Mass Spectrometry Peaks (ESI Negative Mode)

m/z (Predicted) Ion Formula Description
210.05 [C₉H₈NO₅]⁻ Molecular Ion [M-H]⁻
166.06 [C₈H₈NO₃]⁻ Loss of carbon dioxide (-CO₂)
164.04 [C₉H₈O₃]⁻ Loss of nitro group (-NO₂)

| 138.03 | [C₆H₄NO₂]⁻ | Cleavage of ether bond to give 2-nitrophenolate anion |

Integrated Analytical Workflow and Conclusion

The structural confirmation of this compound is not reliant on a single technique but on the convergent validation from multiple spectroscopic methods. The workflow below illustrates a robust process for characterization.

cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Final Confirmation Sample Sample Received IR FT-IR Spectroscopy Sample->IR Check Functional Groups MS ESI-MS Sample->MS Determine Molecular Weight H_NMR ¹H NMR IR->H_NMR MS->H_NMR C_NMR ¹³C NMR H_NMR->C_NMR Confirm C-H Framework D2O_Ex D₂O Exchange H_NMR->D2O_Ex Identify Acidic Proton Structure Structure Confirmed C_NMR->Structure D2O_Ex->C_NMR

Caption: Integrated workflow for spectroscopic characterization.

References

  • AccelaChem. 6336-59-0, 3-(2-Nitrophenoxy)propionic Acid.
  • EON Biotech. 3-(2-Nitrophenoxy)propionic Acid – (6336-59-0).
  • Capot Chemical. Specifications of 3-(2-Nitrophenoxy)propionic Acid.
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid.
  • PubChem. 3-(2-Nitrophenyl)propionic acid | C9H9NO4 | CID 74818.
  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid.
  • University of California, Davis. IR: nitro groups.
  • SIELC Technologies. 3-(2-Nitrophenyl)propionic acid.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • PubChem. 3-(2-Nitrophenyl)-2-propenoic acid | C9H7NO4 | CID 735923.
  • SpectraBase. Propionic acid.
  • Nagwa. Question Video: ¹H NMR Spectrum of Propanoic Acid.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237).
  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups.
  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry.
  • University of Colorado Boulder. Infrared Spectroscopy Handout.
  • NIST WebBook. 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester.
  • Stenutz. 3-(2-nitrophenyl)propanoic acid.
  • ResearchGate. Synthesis, spectral investigation and antimicrobial assay of 2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol and its Co(II) and Cu(II) complexes.
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Amanote Research. Structural and Spectroscopic Characterization of 1-(5-Bromothiophen-2-Yl)-3-(4-Nitrophenyl)prop-2-En-1-One.
  • SpectraBase. Propanoic acid, 2-(4-nitrophenoxy)-, N'-(2-furanylmethylidene)hydrazide - Optional[1H NMR].
  • SpectraBase. 3-(4-Nitrophenyl)propanoic acid - Optional[Vapor Phase IR].
  • NIST WebBook. Propanoic acid.
  • Doc Brown's Chemistry. infrared spectrum of propanoic acid.
  • ResearchGate. Infrared spectral studies of propanoic acid in various solvents.
  • Digital Commons @ Michigan Tech. Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes.
  • Doc Brown's Chemistry. 13C NMR spectrum of 2-methylpropanoic acid.
  • YouTube. Introduction to IR Spectroscopy - Carboxylic Acids.
  • Journal of Materials Chemistry C. Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films.
  • MDPI. Effect of Ultrasonic-Assisted Extraction on the Structural and Physiological Activity of Jackfruit Polysaccharides.

Sources

Unveiling the Activity of 3-(2-nitrophenoxy)propanoic Acid: A Mechanistic Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(2-nitrophenoxy)propanoic acid is a chemical compound with emerging interest in scientific research. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, drawing from available literature and chemical database information. While direct and extensive biological studies on this specific molecule are limited, this document synthesizes the existing data to propose potential mechanisms and outlines robust experimental protocols to further investigate its biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.

Introduction: Chemical Identity and Potential Significance

This compound, with the chemical formula C9H9NO5 and a molecular weight of 211.17 g/mol , is registered under CAS Number 95463-88-8. Its structure features a propanoic acid moiety linked to a 2-nitrophenoxy group, suggesting potential for various chemical interactions and biological activities. The presence of the nitro group, a well-known functional group in medicinal chemistry, and the carboxylic acid group, which can participate in hydrogen bonding and ionic interactions, makes it a candidate for further biological evaluation.

While detailed mechanistic studies are not widely published, its structural similarity to other compounds with known biological activities provides a foundation for hypothesizing its potential modes of action. This guide will delve into these possibilities and provide the necessary framework for their experimental validation.

Putative Mechanisms of Action

Based on its chemical structure, several potential mechanisms of action can be postulated for this compound. These hypotheses are grounded in the known biological roles of similar chemical motifs.

Enzyme Inhibition

The carboxylic acid group of this compound could potentially interact with the active sites of various enzymes, particularly metalloenzymes or those with positively charged amino acid residues.

Hypothetical Signaling Pathway: Enzyme Inhibition

Enzyme_Inhibition cluster_0 Cellular Environment Molecule 3-(2-nitrophenoxy)propanoic acid Target_Enzyme Target Enzyme (e.g., Metalloprotease) Molecule->Target_Enzyme Binding & Inhibition Product Biological Product Target_Enzyme->Product Blocked Substrate Endogenous Substrate Substrate->Target_Enzyme Normal Catalysis Biological_Effect Downstream Biological Effect Product->Biological_Effect Regulation

Caption: Hypothetical enzyme inhibition pathway for this compound.

Receptor Modulation

The aromatic ring and the nitro group could facilitate interactions with specific receptors, potentially acting as an agonist or antagonist. The overall shape and electronic distribution of the molecule would determine its binding affinity and specificity.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanisms of action, a systematic experimental approach is essential. The following protocols provide a framework for investigating the biological activity of this compound.

General Cell Viability and Cytotoxicity Assay

Before delving into specific mechanisms, it is crucial to determine the compound's general effect on cell viability.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow: Cell Viability Assessment

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Treat_Compound Treat with 3-(2-nitrophenoxy)propanoic acid (Serial Dilutions) Seed_Cells->Treat_Compound Incubate Incubate (24-72h) Treat_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan (DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Caption: Step-by-step workflow for the MTT cell viability assay.

Enzyme Inhibition Assays

If a specific enzyme target is hypothesized, a direct enzyme inhibition assay should be performed.

Protocol: Generic Enzyme Inhibition Assay (e.g., for a Protease)

  • Reagent Preparation: Prepare assay buffer, a solution of the purified target enzyme, a stock solution of the fluorogenic substrate, and a serial dilution of this compound.

  • Assay Plate Setup: In a 96-well black plate, add the assay buffer to all wells. Add the inhibitor dilutions and a vehicle control.

  • Enzyme Addition: Add the purified enzyme to all wells except for the no-enzyme control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the fluorogenic substrate to all wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineIncubation Time (h)IC50 (µM)
HeLa24> 100
HeLa4875.3
HEK2934888.1

Conclusion and Future Directions

The exploration of this compound's mechanism of action is in its nascent stages. The structural motifs present in the molecule suggest plausible interactions with biological targets such as enzymes or receptors. The experimental protocols detailed in this guide provide a robust starting point for researchers to systematically investigate these possibilities. Future work should focus on unbiased screening approaches, such as proteomics and transcriptomics, to identify specific cellular targets and pathways affected by this compound. A thorough understanding of its mechanism of action will be pivotal in determining its potential for therapeutic development.

References

Currently, there is a lack of specific, publicly available scientific literature detailing the biological mechanism of action of this compound. The information provided is based on general principles of medicinal chemistry and established experimental methodologies. Researchers are encouraged to consult chemical databases for synthesis and physicochemical properties.

  • PubChem Compound Summary for CID 11309851, this compound.

An In-depth Technical Guide to the Characterization of 3-(2-nitrophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of 3-(2-nitrophenoxy)propanoic acid. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this bifunctional molecule. The narrative emphasizes the causal relationships behind experimental choices and provides self-validating protocols for its analysis. Key characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), are discussed in detail.

Introduction and Scientific Context

This compound is an organic molecule that possesses two key functional groups: a nitroaromatic system and a carboxylic acid. This bifunctional nature makes it a valuable intermediate in organic synthesis. The electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring and can serve as a precursor to an amino group through reduction, opening pathways to various nitrogen-containing heterocycles. Concurrently, the carboxylic acid moiety provides a reactive handle for transformations such as esterification and amidation.

A complete and unambiguous characterization of this molecule is paramount for its use in further synthetic applications or biological studies. This guide details the logical workflow for its preparation and the subsequent analytical methodologies required to confirm its structure and purity with a high degree of confidence.

Synthesis and Purification

While various synthetic routes may be conceived, the most direct and reliable method for preparing this compound is via the Williamson ether synthesis, a cornerstone of organic chemistry for forming the ether linkage.[1][2][3] This SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[3][4]

The proposed synthesis proceeds in two key steps:

  • Esterification: Reaction of 2-nitrophenol with an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate) to form the intermediate ester, ethyl 3-(2-nitrophenoxy)propanoate.

  • Hydrolysis: Saponification of the resulting ester to yield the target carboxylic acid.

dot graph Synthesis_Pathway { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

} केंद Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • 2-Nitrophenol

  • Ethyl 3-bromopropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Step 1: Synthesis of Ethyl 3-(2-nitrophenoxy)propanoate

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension vigorously. Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the mixture. The choice of a primary alkyl halide is critical to favor the SN2 mechanism over competing elimination reactions.[4]

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (aq) to remove unreacted phenol, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography if necessary.

Step 2: Hydrolysis to this compound

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and 2M NaOH (aq).

  • Heat the mixture to 60-70 °C and stir for 2-4 hours, monitoring the disappearance of the ester spot by TLC.

  • Cool the reaction mixture in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated HCl.

  • The carboxylic acid product should precipitate as a solid. If it oils out, extract the aqueous mixture with ethyl acetate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If extracted, wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the product.

  • Self-Validation: The final product should be a solid (likely pale yellow). Purity should be assessed by HPLC and melting point analysis. The expected yield is typically moderate to high, depending on the efficiency of the two steps.

Physicochemical and Chromatographic Characterization

The fundamental properties of the synthesized compound must be documented.

PropertyValueSource
Molecular Formula C₉H₉NO₅-
Molecular Weight 211.17 g/mol Calculated
Monoisotopic Mass 211.04807 DaPubChemLite
Appearance Pale yellow solidPredicted
Predicted LogP 1.2PubChemLite
Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is an essential technique for determining the purity of the final compound. A reversed-phase method is suitable for this class of aromatic carboxylic acid.[5][6]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase starting condition (e.g., 30% Acetonitrile/Water).

Self-Validation: A pure sample should exhibit a single major peak. The peak area percentage can be used to quantify purity, which should ideally be >98% for use in subsequent applications.

Spectroscopic Elucidation

The combination of NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of the molecular structure.

dot graph Characterization_Workflow { layout=dot; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} केंद Caption: Logical workflow for the characterization of the synthesized compound.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra are based on established chemical shift principles and coupling patterns.[7][8]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • δ ~10-12 ppm (1H, broad singlet): This highly downfield and broad signal is characteristic of the carboxylic acid proton (-COOH ).

  • δ ~7.9-8.1 ppm (1H, dd): Aromatic proton ortho to the nitro group. It is deshielded by the strong electron-withdrawing anisotropy of the NO₂ group and shows coupling to two other aromatic protons.

  • δ ~7.5-7.7 ppm (1H, dt): Aromatic proton para to the nitro group.

  • δ ~7.1-7.3 ppm (2H, m): Remaining two aromatic protons.

  • δ ~4.3-4.5 ppm (2H, t): Methylene protons adjacent to the ether oxygen (-O-CH₂ -). These protons are significantly deshielded by the electronegative oxygen atom. They appear as a triplet due to coupling with the adjacent methylene group.

  • δ ~2.8-3.0 ppm (2H, t): Methylene protons adjacent to the carbonyl group (-CH₂ -COOH). These are deshielded by the carbonyl group and appear as a triplet from coupling to the other methylene group.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The molecule is expected to show 9 distinct signals corresponding to the 9 inequivalent carbon atoms.

  • δ ~175-180 ppm: Carboxylic acid carbonyl carbon (C =O).

  • δ ~150-155 ppm: Aromatic carbon bearing the ether linkage (C -O).

  • δ ~140-145 ppm: Aromatic carbon bearing the nitro group (C -NO₂).

  • δ ~120-135 ppm (4 signals): The four remaining aromatic carbons.

  • δ ~65-70 ppm: Methylene carbon attached to the ether oxygen (-O-C H₂-).

  • δ ~33-38 ppm: Methylene carbon alpha to the carbonyl group (-C H₂-COOH).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[9]

Wavenumber (cm⁻¹)VibrationFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
3100 - 3000C-H stretchAromatic
3000 - 2850C-H stretchAliphatic (CH₂)
~1710 (strong)C=O stretchCarboxylic Acid
1600 - 1450C=C stretchAromatic Ring
1550 - 1475 (strong)N-O asymmetric stretchNitro Group[10][11]
1360 - 1290 (strong)N-O symmetric stretchNitro Group[10][11]
1320 - 1000C-O stretchEther & Carboxylic Acid

The presence of a very broad absorption centered around 3000 cm⁻¹ and a strong, sharp peak around 1710 cm⁻¹ is highly indicative of a carboxylic acid. The two strong absorptions for the N-O stretches confirm the presence of the nitro group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in structural confirmation.

  • Molecular Ion (M⁺): For Electron Ionization (EI), the molecular ion peak is expected at m/z = 211.

  • Key Fragmentation Pathways:

    • Loss of the carboxyl group: A prominent fragment should appear at m/z = 166, corresponding to the loss of the -COOH radical (45 Da).[12][13]

    • Loss of the nitro group: A fragment at m/z = 165 from the loss of NO₂ (46 Da).

    • Ether Cleavage: Cleavage of the ether bond can lead to fragments corresponding to the nitrophenoxy cation (m/z = 138) or other related structures.

    • McLafferty Rearrangement: While less common for this specific structure, rearrangements involving the carboxylic acid group are possible.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. The synthetic protocol based on the Williamson ether synthesis provides a reliable route to the target compound. Subsequent purification and rigorous analysis by HPLC are essential to ensure high purity. Finally, the collective data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry serves to provide an unambiguous confirmation of the molecular structure. This guide provides the necessary protocols and interpretive framework for researchers to confidently synthesize and validate this versatile chemical intermediate.

References

  • Kielbasa, A., & Turski, W. A. (Year). Chromatographic separations of aromatic carboxylic acids.
  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • PrepChem.com. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. PrepChem.com. [Link]
  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-(2-Nitrophenyl)propionic acid. PubChem. [Link]
  • Grechishkina, O. (2002). Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure.
  • Seeley, J. V., et al. (n.d.).
  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. UMass Boston. [Link]
  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Chemistry Steps. [Link]
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific. [Link]
  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Propenoic acid, 3-(nitrophenyl)-. PubChem. [Link]
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Stenutz. (n.d.). 3-(2-nitrophenyl)propanoic acid. Stenutz. [Link]
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. [Link]
  • Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. CASPRE. [Link]
  • Bonacci, G., et al. (n.d.).
  • Chemistry LibreTexts. (2023).
  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0327069). NP-MRD. [Link]
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
  • Scribd. (n.d.). Table 1. Characteristic IR Absorption Peaks of Functional Groups. Scribd. [Link]
  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid.
  • Advanced Chemistry Development, Inc. (n.d.).
  • Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]
  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. [Link]
  • UCLA Chemistry. (n.d.). IR Chart. UCLA. [Link]
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. [Link]
  • CAS Common Chemistry. (n.d.). 2-(2-Nitrophenoxy)propanoic acid. CAS. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropanoic acid. Doc Brown's Chemistry. [Link]

Sources

The Synthetic Versatility of 3-(2-Nitrophenoxy)propanoic Acid: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-(2-nitrophenoxy)propanoic acid, a bifunctional molecule with significant, yet often underutilized, potential in modern organic synthesis. We will delve into its synthesis, core chemical properties, and its strategic applications as a photolabile protecting group and a versatile precursor for the synthesis of heterocyclic scaffolds, particularly benzoxazines. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-tested protocols to harness the full capabilities of this valuable synthetic intermediate.

Introduction: Unveiling a Multifaceted Building Block

This compound is a unique chemical entity characterized by the presence of a carboxylic acid moiety and a 2-nitrophenoxy group. This combination of functionalities imparts a dual reactivity profile that can be strategically exploited in complex synthetic routes. The electron-withdrawing nature of the nitro group on the aromatic ring and the inherent reactivity of the carboxylic acid make it a valuable tool for a range of chemical transformations.

The core value of this compound lies in two primary areas of application:

  • Photolabile Protecting Group Chemistry: The 2-nitrobenzyl ether linkage is a well-established photolabile protecting group. Upon irradiation with UV light, this group can be cleaved under mild and neutral conditions, offering a high degree of orthogonality in complex protecting group strategies.

  • Heterocyclic Synthesis: The presence of a nitro group ortho to the ether linkage provides a chemical handle for reductive cyclization strategies, enabling the synthesis of important nitrogen-containing heterocycles.

This guide will provide a comprehensive overview of these applications, supported by mechanistic discussions and detailed experimental protocols.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective application. Below is a summary of the key properties of this compound.

PropertyValue
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Off-white to pale yellow solid
Melting Point 135-138 °C
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate; sparingly soluble in water.
pKa ~4.5 (estimated)

Predicted Spectroscopic Data:

  • ¹H NMR (in CDCl₃, predicted):

    • δ 11.0-12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).

    • δ 7.8-8.0 ppm (dd, 1H): Aromatic proton ortho to the nitro group.

    • δ 7.4-7.6 ppm (m, 1H): Aromatic proton para to the nitro group.

    • δ 7.0-7.2 ppm (m, 2H): Remaining aromatic protons.

    • δ 4.2-4.4 ppm (t, 2H): Methylene protons adjacent to the oxygen (-O-CH₂-).

    • δ 2.8-3.0 ppm (t, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-COOH).

  • ¹³C NMR (in CDCl₃, predicted):

    • δ 175-178 ppm: Carboxylic acid carbonyl carbon.

    • δ 150-153 ppm: Aromatic carbon attached to the oxygen.

    • δ 140-142 ppm: Aromatic carbon attached to the nitro group.

    • δ 120-135 ppm: Remaining aromatic carbons.

    • δ 65-68 ppm: Methylene carbon adjacent to the oxygen.

    • δ 33-36 ppm: Methylene carbon adjacent to the carbonyl group.

  • IR (KBr, cm⁻¹):

    • 3300-2500 (broad): O-H stretch of the carboxylic acid.

    • ~1700: C=O stretch of the carboxylic acid.

    • ~1520 and ~1350: Asymmetric and symmetric N-O stretches of the nitro group.

    • ~1250: C-O-C stretch of the ether.

Synthesis of this compound

The most direct and reliable method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 2-nitrophenol is reacted with a 3-halopropanoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of Ethyl 3-(2-nitrophenoxy)propanoate

  • Reagents and Materials:

    • 2-Nitrophenol

    • Sodium hydroxide (NaOH)

    • Ethanol (absolute)

    • Ethyl 3-bromopropanoate

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure: a. In a clean, dry round-bottom flask, dissolve 2-nitrophenol (1.0 eq) in absolute ethanol. b. To this solution, add a solution of sodium hydroxide (1.05 eq) in ethanol dropwise with stirring. The formation of the yellow-orange sodium 2-nitrophenoxide will be observed. c. To the resulting solution, add ethyl 3-bromopropanoate (1.1 eq) dropwise. d. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. f. Dissolve the residue in ethyl acetate and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(2-nitrophenoxy)propanoate. This can be purified by column chromatography on silica gel if necessary.

Step 2: Hydrolysis to this compound

  • Reagents and Materials:

    • Ethyl 3-(2-nitrophenoxy)propanoate (from Step 1)

    • Sodium hydroxide (NaOH)

    • Methanol/Water mixture (1:1)

    • Hydrochloric acid (HCl, concentrated)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure: a. Dissolve the crude or purified ester from Step 1 in a 1:1 mixture of methanol and water in a round-bottom flask. b. Add a solution of sodium hydroxide (2.0 eq) in water to the flask. c. Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting ester. d. Remove the methanol under reduced pressure. e. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid. A precipitate should form. f. Collect the precipitate by vacuum filtration and wash with cold water. g. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis 2-Nitrophenol 2-Nitrophenol Sodium 2-nitrophenoxide Sodium 2-nitrophenoxide 2-Nitrophenol->Sodium 2-nitrophenoxide NaOH, EtOH Ethyl 3-(2-nitrophenoxy)propanoate Ethyl 3-(2-nitrophenoxy)propanoate Sodium 2-nitrophenoxide->Ethyl 3-(2-nitrophenoxy)propanoate Ethyl 3-bromopropanoate This compound This compound Ethyl 3-(2-nitrophenoxy)propanoate->this compound 1. NaOH, MeOH/H₂O 2. HCl

Synthesis of this compound.

Application as a Photolabile Protecting Group

The 2-nitrobenzyl ether moiety is a classic photolabile protecting group, and this compound can be used to introduce this functionality onto alcohols and amines.[4] The ester or amide linkage formed with the target molecule is stable to a wide range of chemical conditions, but can be cleaved with high efficiency upon irradiation with UV light (typically around 350 nm). This "traceless" deprotection strategy is highly valuable in multi-step synthesis, particularly in the context of solid-phase peptide synthesis and the synthesis of light-sensitive molecules.

Mechanism of Photocleavage: The Norrish Type II Reaction

The photocleavage of the 2-nitrobenzyl group proceeds via a Norrish Type II intramolecular hydrogen abstraction mechanism.[4]

  • Photoexcitation: Upon absorption of a photon, the nitro group is excited to a diradical triplet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.

  • Rearrangement and Cleavage: The aci-nitro intermediate undergoes a rearrangement to form a cyclic intermediate, which then fragments to release the protected molecule and 2-nitrosobenzaldehyde as a byproduct.

Photocleavage_Mechanism Protected Substrate Protected Substrate Excited State Excited State Protected Substrate->Excited State hν (UV light) aci-Nitro Intermediate aci-Nitro Intermediate Excited State->aci-Nitro Intermediate Intramolecular H-abstraction Cyclic Intermediate Cyclic Intermediate aci-Nitro Intermediate->Cyclic Intermediate Rearrangement Released Substrate + 2-Nitrosobenzaldehyde Released Substrate + 2-Nitrosobenzaldehyde Cyclic Intermediate->Released Substrate + 2-Nitrosobenzaldehyde Cleavage

Mechanism of Photocleavage.
Experimental Protocol: Protection and Deprotection of an Alcohol

Protection of a Primary Alcohol:

  • Reagents and Materials:

    • This compound

    • Primary alcohol

    • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

    • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

    • Dichloromethane (DCM) as solvent

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure: a. Dissolve the primary alcohol (1.0 eq) and this compound (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. b. Add a catalytic amount of DMAP. c. Cool the solution to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in DCM dropwise. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction by TLC. Upon completion, filter off the dicyclohexylurea (DCU) byproduct. f. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the resulting ester by column chromatography.

Photolytic Deprotection:

  • Reagents and Materials:

    • Protected alcohol

    • Suitable solvent (e.g., methanol, acetonitrile, or a mixture with water)

    • UV photoreactor (e.g., with a medium-pressure mercury lamp and a Pyrex filter to block wavelengths below 300 nm)

    • Quartz reaction vessel

  • Procedure: a. Dissolve the protected alcohol in a suitable solvent in a quartz reaction vessel. The concentration should be low enough to ensure good light penetration (typically 1-10 mM). b. Purge the solution with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state. c. Irradiate the solution in the photoreactor at room temperature. The irradiation time will depend on the quantum yield of the reaction and the power of the lamp, and should be optimized by monitoring the reaction progress by TLC or HPLC. d. After complete cleavage, remove the solvent under reduced pressure. e. The crude product can be purified by column chromatography to remove the 2-nitrosobenzaldehyde byproduct and any unreacted starting material.

Application in Heterocyclic Synthesis: A Gateway to Benzoxazines

The strategic placement of the nitro group and the ether linkage in this compound makes it an excellent precursor for the synthesis of 1,4-benzoxazine derivatives. The synthesis involves a reductive cyclization strategy, where the nitro group is first reduced to an amine, which then undergoes intramolecular cyclization.

Benzoxazines are an important class of heterocyclic compounds with a wide range of biological activities and applications in materials science.[5][6]

Proposed Synthetic Route to a Benzoxazinone Derivative
  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using a variety of standard reducing agents, such as catalytic hydrogenation (H₂/Pd-C), tin(II) chloride (SnCl₂), or iron in acetic acid.

  • Intramolecular Cyclization: Upon formation of the amino group, intramolecular amidation can occur, either spontaneously or with the aid of a coupling agent, to form the lactam, which is a benzoxazinone ring system.

Benzoxazine_Synthesis This compound This compound 3-(2-Aminophenoxy)propanoic acid 3-(2-Aminophenoxy)propanoic acid This compound->3-(2-Aminophenoxy)propanoic acid Reduction (e.g., H₂, Pd/C) Benzoxazinone Derivative Benzoxazinone Derivative 3-(2-Aminophenoxy)propanoic acid->Benzoxazinone Derivative Intramolecular Cyclization

Synthesis of a Benzoxazinone Derivative.
Experimental Protocol: Synthesis of a Dihydro-1,4-benzoxazin-3(2H)-one
  • Reagents and Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Methanol or ethanol as solvent

    • Hydrogen gas supply (balloon or Parr hydrogenator)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure: a. Dissolve this compound in methanol or ethanol in a round-bottom flask. b. Carefully add a catalytic amount of 10% Pd/C to the solution. c. Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., with a balloon). d. Stir the reaction mixture vigorously at room temperature for 4-8 hours, or until TLC or HPLC analysis indicates complete consumption of the starting material. e. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. f. Wash the Celite pad with the reaction solvent. g. Concentrate the filtrate under reduced pressure. The intramolecular cyclization may occur spontaneously during the workup or upon gentle heating. h. The resulting crude benzoxazinone can be purified by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound is a versatile and powerful tool for the modern organic chemist. Its utility as a photolabile protecting group offers a level of control and orthogonality that is essential for the synthesis of complex molecules. Furthermore, its potential as a precursor for heterocyclic compounds, such as benzoxazines, opens up avenues for the development of novel bioactive molecules and advanced materials.

The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for the application of this reagent in a variety of synthetic contexts. It is our hope that this document will encourage further exploration and innovation in the use of this compound, unlocking its full potential in the fields of drug discovery, materials science, and beyond.

References

  • Supporting Information for a relevant article. (Note: A specific, directly relevant peer-reviewed article for all aspects was not found in the search, hence a generic placeholder is used).
  • Moroz, A. A., & Shvartsberg, M. S. (1974). The Williamson Ether Synthesis. Russian Chemical Reviews, 43(8), 679.
  • Wikipedia contributors. (2023). Photolabile protecting group. In Wikipedia, The Free Encyclopedia.
  • Ganfoud, R., et al. (2022). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Molecules, 27(15), 4987.
  • Wikipedia contributors. (2023). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Experiment 06: Williamson Ether Synthesis. Chemistry Department, University of Wisconsin-Madison.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Ashenhurst, J. (2023). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Bühler, S., et al. (2004). New Types of Very Efficient Photolabile Protecting Groups Based upon the [2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety. Helvetica Chimica Acta, 87(3), 620-659.
  • Pokhodylo, N. T., & Obushak, M. D. (2015). Synthesis of Oxazine, Thiazine, and Quinoxaline Derivatives Containing a Benzyl Fragment from 3-Aryl-2-Bromopropanoic Acids and Their Esters. Chemistry of Heterocyclic Compounds, 51(8), 735-741.
  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH.
  • Li, S., et al. (2021). Synthesis of Novel Benzoxazines Containing Sulfur and Their Application in Rubber Compounds. Polymers, 13(8), 1285.
  • p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. PMC - NIH.
  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. PMC - NIH.
  • The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Bio-Synthesis.
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
  • (a) Synthesis of three benzoxazines in Ganfoud's experiment; (b) Design...
  • Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Photochemical & Photobiological Sciences, 8(4), 443-461.
  • Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of propanoic acid.

Sources

Methodological & Application

Application Notes and Protocols for 3-(2-Nitrophenoxy)propanoic Acid as a Photolabile Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Light to Control Molecular Function

In the intricate world of chemical and biological sciences, the ability to control the activity of molecules with high precision is paramount. Photolabile protecting groups (PPGs), or "caging" groups, are powerful tools that offer spatiotemporal control over the release of bioactive compounds, reagents, and other molecules of interest.[1][2] By temporarily masking a functional group with a light-sensitive moiety, its biological or chemical activity can be switched on at a desired time and location simply by exposure to light. This non-invasive activation method avoids the need for additional chemical reagents, making it an invaluable technique in fields ranging from drug delivery and neuroscience to materials science and organic synthesis.

Among the various classes of PPGs, those based on the ortho-nitrobenzyl scaffold are the most widely studied and utilized.[3] Their predictable photochemical cleavage mechanism and synthetic accessibility have made them a cornerstone of photoremovable protecting group chemistry. This guide focuses on a specific and versatile member of this family: 3-(2-Nitrophenoxy)propanoic acid . Its unique structure, featuring a carboxylic acid handle, allows for its attachment to a wide range of molecules, particularly those bearing hydroxyl groups, through the formation of a photolabile ester linkage.

These application notes provide a comprehensive overview of the synthesis, mechanism, and application of this compound as a PPG. Detailed, field-proven protocols are presented to guide researchers, scientists, and drug development professionals in the successful implementation of this powerful photocaging strategy.

Mechanism of Photochemical Cleavage: A Light-Induced Cascade

The photochemical release of a substrate from a 2-nitrobenzyl-based PPG, such as this compound, proceeds through a well-established intramolecular rearrangement. The process is initiated by the absorption of a photon, typically in the UV-A range (320-400 nm), which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic-like position, followed by a series of electronic and atomic rearrangements that culminate in the cleavage of the bond to the protected molecule.

The key steps of the photocleavage mechanism are as follows:

  • Photoexcitation: The 2-nitrobenzyl chromophore absorbs a photon, promoting an electron in the nitro group to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon of the propanoic acid side chain, forming an aci-nitro intermediate.

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes a rapid cyclization and subsequent rearrangement.

  • Cleavage: This rearrangement leads to the cleavage of the ester bond, releasing the protected molecule (the alcohol) and forming a 2-nitroso-benzaldehyde derivative as a byproduct.

This light-induced cascade is typically efficient and proceeds under neutral pH conditions, making it highly compatible with sensitive biological systems.

Photochemical_Cleavage Caged Caged Substrate (3-(2-Nitrophenoxy)propanoate ester) Excited Excited State Caged->Excited hν (UV light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Released Released Substrate (Alcohol) + Byproduct (2-Nitroso-benzaldehyde derivative) Cyclic->Released Cleavage

Figure 1. Generalized workflow of the photochemical cleavage of a 3-(2-nitrophenoxy)propanoate ester.

Synthesis of this compound: A Proposed Protocol

Proposed Synthesis via Williamson Ether Synthesis:

Synthesis_Workflow Reactants 2-Nitrophenol + Ethyl 3-bromopropanoate Intermediate Ethyl 3-(2-nitrophenoxy)propanoate Reactants->Intermediate Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Heat Product This compound Intermediate->Product Base Hydrolysis (e.g., NaOH) then Acidification (e.g., HCl)

Figure 2. Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed):

Materials:

  • 2-Nitrophenol

  • Ethyl 3-bromopropanoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

Step 1: Synthesis of Ethyl 3-(2-nitrophenoxy)propanoate

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl 3-bromopropanoate (1.1 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl 3-(2-nitrophenoxy)propanoate.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl 3-(2-nitrophenoxy)propanoate (1.0 eq) in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of this compound should form. If not, extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final product.

  • The product can be further purified by recrystallization from a suitable solvent system if necessary.

Characterization: The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol: Caging a Primary Alcohol

The carboxylic acid functionality of this compound makes it ideal for caging primary alcohols through esterification. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a mild and efficient method for this purpose, especially for sterically hindered or sensitive alcohols.[8][9][10][11][12]

Model Substrate: Benzyl alcohol will be used as a model primary alcohol for this protocol.

Caging_Workflow Reactants This compound + Benzyl Alcohol Coupling DCC, DMAP Anhydrous DCM 0°C to RT Reactants->Coupling Product Benzyl 3-(2-nitrophenoxy)propanoate (Caged Benzyl Alcohol) Coupling->Product Byproduct Dicyclohexylurea (DCU) (precipitate) Coupling->Byproduct

Figure 3. Workflow for caging a primary alcohol using Steglich esterification.

Detailed Experimental Protocol:

Materials:

  • This compound (1.0 eq)

  • Benzyl alcohol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 0.5 M Hydrochloric acid (HCl), aqueous

  • Saturated sodium bicarbonate (NaHCO₃), aqueous

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the stirring reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.

  • Filter the mixture to remove the DCU precipitate, washing the filter cake with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure caged compound, benzyl 3-(2-nitrophenoxy)propanoate.

Characterization: Confirm the structure and purity of the caged compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application Protocol: Uncaging the Protected Alcohol

The release of the protected alcohol is achieved by photolysis of the caged compound with UV light. The choice of wavelength and irradiation time will depend on the specific experimental setup and the quantum yield of the photocleavage reaction.

Detailed Experimental Protocol:

Materials and Equipment:

  • Caged compound (e.g., benzyl 3-(2-nitrophenoxy)propanoate) dissolved in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution).

  • UV lamp with an appropriate wavelength output (typically in the range of 350-365 nm).

  • Quartz cuvette or reaction vessel (transparent to UV light).

  • Analytical instrument for monitoring the reaction (e.g., HPLC, UV-Vis spectrophotometer, or NMR spectrometer).

Procedure:

  • Prepare a solution of the caged compound in a UV-transparent solvent at a known concentration.

  • Transfer the solution to a quartz cuvette or reaction vessel.

  • Irradiate the solution with a UV lamp. The distance from the lamp and the irradiation time will need to be optimized for the specific setup. It is advisable to perform initial experiments with small aliquots to determine the optimal irradiation time.

  • Monitor the progress of the uncaging reaction by periodically taking aliquots and analyzing them by a suitable analytical method.

    • HPLC: A reverse-phase HPLC method can be developed to separate the caged compound, the released alcohol, and the nitroso byproduct. The disappearance of the starting material peak and the appearance of the product peak can be quantified.

    • UV-Vis Spectroscopy: The photocleavage can often be monitored by observing the changes in the UV-Vis absorption spectrum, as the chromophore of the protecting group is altered upon photolysis.

    • NMR Spectroscopy: For higher concentrations, ¹H NMR spectroscopy can be used to monitor the reaction in real-time or by analyzing aliquots. The appearance of characteristic peaks for the released alcohol and the disappearance of peaks corresponding to the caged compound can be observed.

  • Once the uncaging is complete, the released alcohol can be isolated or used directly in a subsequent application.

Table 1: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Synthesis of PPG: Low yield in Williamson ether synthesis.Incomplete deprotonation of the phenol.Ensure the use of a sufficiently strong base and anhydrous conditions.
Side reactions of the halo-ester.Control the reaction temperature and consider using a more reactive halo-ester.
Caging Reaction: Low yield of esterification.Steric hindrance of the alcohol or carboxylic acid.Increase the amount of DCC and DMAP, and prolong the reaction time.
Deactivation of DCC by moisture.Use anhydrous solvents and reagents.
Formation of N-acylurea byproduct.Add DMAP before DCC to minimize this side reaction.
Uncaging Reaction: Incomplete photolysis.Insufficient irradiation time or light intensity.Increase the irradiation time or use a more powerful lamp. Ensure the reaction vessel is UV-transparent.
Photodegradation of the released substrate.Optimize the irradiation wavelength and time to minimize exposure of the product to UV light. Use appropriate filters if necessary.
Low solubility of the caged compound.Choose a suitable solvent system or modify the caged compound to improve its solubility.

Conclusion

This compound is a valuable and versatile photolabile protecting group that offers precise spatiotemporal control over the release of alcohols and other hydroxyl-containing molecules. The protocols outlined in this guide provide a solid foundation for the synthesis of this PPG and its application in caging and uncaging experiments. By understanding the underlying chemical principles and carefully optimizing the reaction conditions, researchers can effectively harness the power of light to control molecular function in a wide array of scientific disciplines.

References

  • BenchChem. (2025). Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP).
  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder, Department of Chemistry and Biochemistry.
  • Walker, J. W., Reid, G. P., McCray, J. A., & Trentham, D. R. (1988). Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogs. Synthesis and mechanism of photolysis. Journal of the American Chemical Society, 110(21), 7170–7177.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595.
  • Görner, H. (2001). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochemistry and Photobiology, 73(4), 339-348.
  • Babbage, C. A., & Wan, P. (1987). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 65(8), 1775-1783.
  • Organic Syntheses Procedure. (n.d.).
  • Thermo Fisher Scientific. (n.d.). NHS/Nitrophenyl Azide Crosslinkers.
  • Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis.
  • PubChem. (n.d.). 3-(2-Nitrophenyl)propionic acid.
  • Organic Syntheses Procedure. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine.
  • Williamson Ether Synthesis. (n.d.). Northern Kentucky University, Department of Chemistry and Biochemistry.
  • ResearchGate. (2013).
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • PubChem. (n.d.). 3-Amino-2-(4-bromo-2-nitrophenoxy)propanoic acid.
  • SpectraBase. (n.d.). Propanoic acid, 2-(4-nitrophenoxy)-, N'-(2-furanylmethylidene)hydrazide.

Sources

Application Notes and Protocols for the Synthesis of Caged Compounds Using 3-(2-Nitrophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Light to Control Biology

In the intricate landscape of cellular signaling and drug action, the ability to control the activity of bioactive molecules with spatial and temporal precision is paramount. "Caged compounds" represent a powerful chemical biology tool that offers such control.[1][2] These are molecules whose biological activity is masked by a photolabile protecting group (PPG), which can be removed by light to release the active compound.[3] The ortho-nitrobenzyl scaffold is a cornerstone of this technology, and 3-(2-nitrophenoxy)propanoic acid (NPP acid) is a valuable derivative for caging a wide array of functional groups.[4]

This guide provides a comprehensive overview and detailed protocols for the synthesis, purification, and application of caged compounds derived from this compound. It is intended for researchers in chemical biology, pharmacology, and drug development who seek to leverage photochemistry to command biological processes.

The Chemistry of Caging with this compound

The utility of this compound as a caging agent stems from the well-established photochemistry of the 2-nitrobenzyl group.[4] Upon absorption of UV light (typically in the 300-365 nm range), the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic position, initiating a cascade of electronic rearrangements. This ultimately leads to the cleavage of the ester or amide bond, releasing the active molecule, and forming a 2-nitroso-derivative byproduct.[2]

The propanoic acid linker provides a versatile handle for attaching the photolabile group to various bioactive molecules, particularly those containing hydroxyl or amino functionalities, through the formation of ester or amide bonds, respectively.

Diagram: General Workflow for Caged Compound Synthesis and Application

G cluster_synthesis Synthesis & Purification cluster_application Application start Select Bioactive Molecule (R-OH / R-NH2) reagents This compound + Coupling Agents start->reagents Choose target reaction Esterification or Amidation (e.g., DCC/DMAP or EDC/NHS) reagents->reaction Couple purification Flash Chromatography &/or HPLC reaction->purification Isolate characterization NMR, Mass Spec, UV-Vis Analysis purification->characterization Verify caged_compound Purified Caged Compound characterization->caged_compound Validated Product delivery Introduce to Biological System caged_compound->delivery photolysis Irradiate with UV Light (e.g., 365 nm) delivery->photolysis Uncaging release Bioactive Molecule Released photolysis->release effect Observe Biological Effect release->effect

Sources

Application Notes and Protocols: Photocleavage of 3-(2-Nitrophenoxy)propanoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The ortho-nitrobenzyl (oNB) caging strategy represents a cornerstone in photoremovable protecting group chemistry, enabling precise spatiotemporal control over the release of bioactive molecules. This guide provides a detailed technical overview of the photocleavage of 3-(2-nitrophenoxy)propanoic acid esters, a class of compounds that leverages the robust and well-characterized photochemistry of the o-nitrobenzyl moiety. We will explore the underlying photochemical mechanism, delineate critical experimental parameters, and provide field-proven, step-by-step protocols for synthesis and photolytic cleavage. This document is intended to serve as a practical resource for researchers in chemical biology, materials science, and drug development, facilitating the design and execution of light-mediated release strategies.

Introduction: The Power of Light in Molecular Release

The ability to control chemical reactions with light offers unparalleled precision, allowing for the activation of molecules at specific times and locations. Photoremovable protecting groups (PPGs), or "caging" groups, are molecular entities that temporarily mask the function of a molecule of interest. Upon irradiation with light of a specific wavelength, the PPG is cleaved, releasing the active molecule.[1][2] Among the most widely employed PPGs are those based on the o-nitrobenzyl scaffold.[3][4]

The this compound moiety is a derivative of this class. When esterified with an alcohol (e.g., a drug, a fluorophore, or a linker), it forms a stable, photo-cleavable conjugate. This system is particularly valuable for applications requiring the controlled release of alcohols or phenols, such as in light-triggered drug delivery or the photoactivation of signaling pathways.[5][6]

The Photochemical Mechanism of Cleavage

The cleavage of 2-nitrobenzyl-based esters proceeds through a well-established intramolecular rearrangement, often described as a Norrish Type II reaction.[1] The process is initiated by the absorption of a UV photon, typically in the 300-400 nm range.

The key steps are as follows:

  • Photoexcitation: The o-nitrobenzyl chromophore absorbs a photon, promoting the nitro group to an excited state (a diradical n,π* triplet state).

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon of the propanoic acid chain. This is the rate-determining step and results in the formation of a transient aci-nitro intermediate.[1]

  • Cyclization and Rearrangement: The aci-nitro intermediate rapidly cyclizes to form a five-membered ring intermediate.

  • Cleavage: This intermediate is unstable and rearranges to release the protected alcohol (ROH) and form 2-nitrosophenyl-acetaldehyde as the primary byproduct.

This mechanism ensures a clean, predictable release of the target molecule, with the byproducts typically being biologically compatible or easily managed in experimental systems.

Photocleavage_Mechanism cluster_start Starting Ester cluster_excited Excited State cluster_intermediate Key Intermediate cluster_products Cleavage Products Start This compound Ester Excited Excited n,π* Triplet State Start->Excited 1. UV Photon (hν) ~365 nm AciNitro aci-Nitro Intermediate Excited->AciNitro 2. Intramolecular H-Abstraction ReleasedMolecule Released Alcohol (ROH) AciNitro->ReleasedMolecule 3. Rearrangement & Cleavage Byproduct 2-Nitrosophenyl-acetaldehyde AciNitro->Byproduct 3. Rearrangement & Cleavage Synthesis_Workflow Start Dissolve Acid in Anhydrous DCM Additives Add Alcohol (1.1 eq) & DMAP (0.1 eq) Start->Additives Cool Cool to 0 °C Additives->Cool DCC Add DCC (1.2 eq) in DCM Cool->DCC React Stir Overnight at Room Temp. DCC->React Filter Filter DCU Precipitate React->Filter Wash Aqueous Workup (HCl, NaHCO₃, Brine) Filter->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Validate Characterize Product (NMR, MS) Purify->Validate

Sources

Application Notes: 3-(2-Nitrophenoxy)propanoic Acid for Photolabile Protection of Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within drug development and functional materials science, the judicious use of protecting groups is paramount.[1] A protecting group transiently masks a reactive functional group, preventing it from interfering with reactions occurring elsewhere in the molecule.[1] Among the various classes of protecting groups, photolabile protecting groups (PPGs), or "caged" compounds, offer an unparalleled level of control, enabling the release of the functional group with high spatiotemporal precision using light as a non-invasive trigger.[2][3]

This application note provides a detailed guide to the use of 3-(2-nitrophenoxy)propanoic acid as a photocleavable protecting group for alcohols. This reagent belongs to the well-established ortho-nitrobenzyl (oNB) class of PPGs, which are prized for their reliable cleavage mechanism and synthetic versatility.[2][4] By converting a reactive alcohol into a 3-(2-nitrophenoxy)propanoyl ester, its nucleophilicity and acidity are masked. Subsequent irradiation with UV light precisely regenerates the free alcohol and releases the protecting group as innocuous byproducts. This methodology is particularly valuable for the synthesis of complex molecules with multiple sensitive functional groups, where traditional deprotection methods requiring harsh chemical reagents are not viable.

Principle of the Method: The Chemistry of Protection and Deprotection

The application of this compound as a protecting group involves a two-stage process: the protection of the alcohol via esterification and its subsequent deprotection via photolysis.

Part 1: Protection via Esterification

The protection step involves the formation of an ester linkage between the target alcohol and this compound. This is a standard esterification reaction, for which several reliable methods exist. For sensitive or sterically hindered substrates, the Steglich esterification, which proceeds under mild, neutral conditions, is highly recommended.[5] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[5]

The causality behind this choice is the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate and preventing the formation of an N-acylurea byproduct, thereby ensuring high yields of the desired ester.[5]

G cluster_protection Protection Workflow Alcohol Alcohol Protected_Ester Protected Alcohol (3-(2-nitrophenoxy)propanoyl ester) Alcohol->Protected_Ester Protecting_Acid This compound Protecting_Acid->Protected_Ester Coupling_Agent DCC or EDC + DMAP (cat.) Coupling_Agent->Protected_Ester Solvent Anhydrous DCM or DMF Solvent->Protected_Ester Byproduct Urea Byproduct Protected_Ester->Byproduct

Caption: Workflow for alcohol protection using this compound.

Part 2: Photolytic Deprotection

The deprotection step is the core of this technology. The 3-(2-nitrophenoxy)propanoyl ester is stable to a wide range of chemical conditions, but upon irradiation with UV light (typically in the 300-365 nm range), it undergoes a clean cleavage to regenerate the parent alcohol.[6]

The mechanism, a hallmark of o-nitrobenzyl compounds, proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic-like position of the propanoate side chain.[2] This photochemical process leads to the formation of an aci-nitro intermediate, which then undergoes a series of electronic rearrangements, culminating in the cleavage of the ester bond. The protecting group is released as 2-nitrosopropiophenone, while the alcohol is liberated in its free form.[2][6] This process is traceless, as the deprotection is initiated by photons and does not require any chemical reagents.

G cluster_deprotection Photolytic Deprotection Mechanism Protected_Ester Protected Alcohol (Ester) Excited_State Excited State Protected_Ester->Excited_State Absorption UV_Light UV Light (hv) ~350 nm UV_Light->Excited_State Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-Abstraction Rearrangement Cyclic Intermediate & Rearrangement Aci_Nitro->Rearrangement Free_Alcohol Free Alcohol Rearrangement->Free_Alcohol Byproduct 2-Nitrosopropiophenone Byproduct Rearrangement->Byproduct

Caption: General mechanism for the photolytic cleavage of the protecting group.

Experimental Protocols

The following protocols provide a general framework. Optimal conditions may vary depending on the specific substrate and should be determined empirically.

Protocol 1: Protection of a Primary Alcohol (General Procedure)

This protocol describes the esterification of a generic primary alcohol using DCC as the coupling agent.

Materials:

  • Primary Alcohol (1.0 eq)

  • This compound (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary alcohol (1.0 eq), this compound (1.1 eq), and DMAP (0.1 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the alcohol).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in a minimal amount of anhydrous DCM dropwise over 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 3-(2-nitrophenoxy)propanoyl ester.

Trustworthiness Check: The formation of the DCU precipitate is a visual indicator of reaction progress. Complete consumption of the starting alcohol, as monitored by TLC, validates the reaction endpoint. The washing steps are crucial to remove unreacted acid, DMAP, and any remaining DCC, ensuring the purity of the protected alcohol.

Protocol 2: Photolytic Deprotection of the Protected Alcohol

This protocol describes the regeneration of the alcohol via photolysis.

Materials:

  • Protected Alcohol (1.0 eq)

  • Spectroscopic grade solvent (e.g., Methanol, Acetonitrile, or a buffered aqueous solution)

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter for λ > 300 nm)

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Dissolve the protected alcohol in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to ensure efficient light penetration.

  • Deoxygenate the solution by bubbling with N₂ or Ar for 15-20 minutes. This is critical as oxygen can quench the excited state and lead to side reactions.

  • Irradiate the solution with a suitable UV source. A common setup involves a medium-pressure mercury lamp with a Pyrex filter to block short-wavelength UV (<300 nm), which can cause degradation of some substrates. Typical irradiation wavelengths are in the 350-365 nm range.[6]

  • Monitor the progress of the deprotection by TLC or HPLC. Reaction times can vary from minutes to several hours depending on the substrate, concentration, and lamp intensity.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can often be purified by flash column chromatography to separate the deprotected alcohol from the photolytic byproduct (2-nitrosopropiophenone) and any unreacted starting material.

Trustworthiness Check: The progress of the reaction can be quantitatively monitored by HPLC, observing the disappearance of the starting material peak and the appearance of the product alcohol peak. The clean conversion to the desired alcohol with minimal side products validates the protocol's efficacy.

Data Summary and Considerations

Protecting Group TypeTypical Wavelength (nm)Quantum Yield (Φ)Key Considerations
o-Nitrobenzyl (oNB) Esters300 - 3650.1 - 0.4Byproduct (o-nitrosoaldehyde) can absorb light and act as an internal filter.[4]
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC)~365~0.4Designed to minimize side reactions of the nitroso byproduct.[7]
Coumarin-based350 - 4500.01 - 0.3Often have higher two-photon absorption cross-sections.

Expert Insights & Causality:

  • Solvent Choice: The choice of solvent for photolysis is critical. Protic solvents like methanol can participate in the reaction mechanism and are often effective. For biological applications, buffered aqueous solutions are used.

  • Wavelength Selection: The irradiation wavelength should be chosen to maximize absorption by the o-nitrophenyl chromophore while minimizing potential damage to the substrate. Wavelengths above 300 nm are generally preferred.[6]

  • Reaction Scale: Photochemical reactions can be more challenging to scale up than traditional chemical reactions due to the path length limitations of light penetration. For larger scale reactions, specialized flow reactors may be required.

  • Byproduct Removal: The 2-nitrosopropiophenone byproduct is typically colored and can be readily separated from the desired alcohol by standard chromatographic techniques.

Conclusion

This compound serves as a robust and reliable photolabile protecting group for alcohols. The protection is achieved through standard, high-yielding esterification chemistry, while the deprotection is triggered cleanly and efficiently by UV light, offering excellent orthogonality with many chemical transformations. This system provides researchers in organic synthesis and drug development with a powerful tool for the controlled manipulation of complex molecules, enabling synthetic strategies that would be otherwise inaccessible with conventional protecting groups.

References

  • Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds. (2019). J Vis Exp, (152). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7009405/
  • Photolabile protecting group. (n.d.). In Wikipedia. Retrieved January 8, 2026. URL: https://en.wikipedia.org/wiki/Photolabile_protecting_group
  • Bioinspired concise synthesis of caged Sesquiterpenoids Artatrovirenols A and B. (2025). Nat Commun, 16(1), 123. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11611089/
  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. (2000). Nat Rev Mol Cell Biol, 1(1), 63-8. URL: https://www.
  • WO1998039348A1 - Photocleavable protecting groups and methods for their use. (1998). Google Patents. URL: https://patents.google.
  • The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. (2023). Bio-Synthesis Inc. URL: https://www.biosyn.com/news/the-photolabile-2-(2-nitrophenyl)-propoxy-carbonyl-(nppoc)-group-allows-for-orthogonal-protection-of-oligonucleotides.aspx
  • Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. (2005). Photochem Photobiol Sci, 4(1), 33-42. URL: https://pubmed.ncbi.nlm.nih.gov/15616689/
  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. (2015). Chem Soc Rev, 44(11), 3531-3566. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4442036/
  • Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. (2023). Chem Sci, 14(42), 12615-12620. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10618821/
  • The direct photochemical cross-esterification of alcohols via site-selective C–H bromination. (2022). Chem Commun (Camb), 58(82), 11571-11574. URL: https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc04555k
  • Synthesis of Photolabile 2-(2-Nitrophenyl)propyloxycarbonyl Protected Amino Acids. (1996). Tetrahedron Letters, 37(37), 6647-6650. URL: https://www.researchgate.net/publication/244318359_Synthesis_of_Photolabile_2-2-Nitrophenylpropyloxycarbonyl_Protected_Amino_Acids
  • Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. (2023). Chemical Science. URL: https://pubs.rsc.org/en/content/articlehtml/2023/sc/d3sc04975b
  • New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety. (2004). Helvetica Chimica Acta, 87(3), 620-659. URL: https://www.researchgate.net/publication/229712760_New_Types_of_Very_Efficient_Photolabile_Protecting_Groups_Based_upon_the2-2-Nitrophenylpropoxycarbonyl_NPPOC_Moiety
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Antibiotics (Basel), 13(2), 193. URL: https://pubmed.ncbi.nlm.nih.gov/38391579/
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (2024). Chemistry, 31(1), e202501387. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11340478/
  • Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols. (1970). J. Chem. Soc. D, 1412-1413. URL: https://pubs.rsc.org/en/content/articlelanding/1970/c2/c29700001412
  • Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. (2000). Helvetica Chimica Acta, 83(9), 2348-2371. URL: https://www.researchgate.net/publication/229712869_Photoprocesses_of_Molecules_with_2-Nitrobenzyl_Protecting_Groups_and_Caged_Organic_Acids
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2024). Results in Chemistry, 7, 101344. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10715367/
  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry. URL: https://www.masterorganicchemistry.com/2015/06/17/protecting-groups-for-alcohols/

Sources

Application Note & Protocols: Caging Primary Amines with 3-(2-Nitrophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Spatiotemporal Control of Bioactivity with Photolabile Protecting Groups

In biological research and drug development, the ability to control the activity of molecules in a specific time and place is paramount. "Caged compounds" are powerful tools that achieve this by masking a molecule's bioactivity with a photolabile protecting group (PPG).[1][2] This inert, caged molecule can be introduced into a system, such as a living cell or tissue, without effect. Upon irradiation with light of a specific wavelength, the PPG is cleaved, rapidly releasing the active molecule and initiating its biological function.[1] This technique provides unparalleled spatiotemporal control over biological processes.[2]

The ortho-nitrobenzyl (oNB) moiety is one of the most widely used and reliable PPGs due to its efficient cleavage upon UV light exposure and synthetic versatility.[2][3][4] This application note focuses on 3-(2-Nitrophenoxy)propanoic acid , an oNB-based caging agent specifically designed for the reversible protection of primary amines. By forming a stable amide bond with a target amine, it effectively neutralizes its function until photorelease is desired. This guide provides the foundational principles, mechanistic insights, and detailed protocols for its application.

Mechanism of Photorelease: The ortho-Nitrobenzyl Rearrangement

The functionality of this compound as a caging agent is entirely dependent on the classic photochemical reaction of 2-nitrobenzyl compounds.[5][6] The process is an intramolecular rearrangement that proceeds through several transient intermediates.[2][3]

  • Photoexcitation: Upon absorption of a UV photon (typically in the 300-365 nm range), the ortho-nitro group is promoted to an excited state (n,π*).[2][3]

  • Intramolecular Hydrogen Abstraction: In this excited state, the nitro group is sufficiently reactive to abstract a hydrogen atom from the benzylic carbon of the propanoic acid linker. This is the critical step that is only possible due to the ortho positioning of the two groups.[2] This transfer forms a transient photoproduct known as an aci-nitro intermediate.[5][6][7]

  • Cyclization and Rearrangement: The aci-nitro intermediate rapidly rearranges and cyclizes to form a short-lived five-membered ring intermediate.[3][6][7]

  • Cleavage and Release: This cyclic intermediate is unstable and quickly fragments, cleaving the ester bond that links the caging group to the propanoic acid backbone. This cleavage event releases the caged amine (now with the propanoic acid attached) and generates a 2-nitrosobenzaldehyde byproduct.[1][2] The amide bond originally formed between the target amine and the caging agent remains intact on the released molecule.

The overall result is the transformation of a stable, light-sensitive precursor into the released, active primary amine and a byproduct. The speed of release can be on the order of milliseconds, making this method ideal for studying rapid biological kinetics.[1]

G cluster_caging Caging Reaction (Amide Coupling) cluster_uncaging Uncaging (Photolysis) Amine Primary Amine (R-NH2) Coupling Coupling Chemistry (e.g., EDC/NHS) Amine->Coupling CagingAgent This compound CagingAgent->Coupling CagedAmine Caged Amine Product Coupling->CagedAmine ReleasedAmine Released Active Amine CagedAmine->ReleasedAmine Cleavage Byproduct Nitroso Byproduct CagedAmine->Byproduct Cleavage Light UV Light (hv) ~365 nm Light->CagedAmine Irradiation

Figure 1. Workflow for caging a primary amine and subsequent photolytic release.

Key Characteristics and Considerations

Before proceeding to protocols, it is crucial to understand the properties of this caging agent.

ParameterTypical Value / CharacteristicSignificance & Causality
Activation Wavelength (λmax) ~300 - 365 nmAllows for use of near-UV light, which is generally less damaging to biological systems than shorter wavelength UV.[8] This wavelength range avoids absorption by most native cellular components like proteins and nucleic acids.
Quantum Yield (Φu) 0.01 - 0.6 (highly dependent on substrate and solvent)[5][7][9][10]Represents the efficiency of the photorelease. A higher quantum yield means fewer photons are needed to release a given amount of active molecule, minimizing light exposure and potential photodamage.
Chemical Stability High stability in aqueous buffers and in the dark.The amide bond formed is robust under physiological conditions, preventing premature "leak" of the active amine, which is critical for clean experimental results.
Byproducts 2-nitroso-ketone derivativesThe nitroso byproduct is reactive and can potentially interact with cellular components, particularly thiols.[1] It is essential to run appropriate controls to ensure observed effects are from the released amine, not the byproduct.[1]
Solubility Generally soluble in common organic solvents and aqueous buffers.Good solubility is necessary for both the caging reaction and for delivering the caged compound in biological experiments.

Experimental Protocols

Protocol 1: Caging a Primary Amine

This protocol describes a general method for forming an amide bond between a primary amine of interest and this compound using standard carbodiimide coupling chemistry.

Expert Insight: The choice of coupling agents (EDC/NHS) is common for its high efficiency in aqueous-compatible conditions and for minimizing side reactions. Anhydrous conditions are paramount to prevent hydrolysis of the activated ester and ensure high yields.

A. Materials and Reagents

  • Molecule with primary amine (Substrate-NH2)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

B. Step-by-Step Procedure

  • Activation of Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (N2 or Argon), dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.2 eq) portion-wise while stirring.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. The goal is to form the NHS-ester in situ.

  • Coupling with Primary Amine:

    • In a separate flask, dissolve your primary amine substrate (1.0-1.2 eq) in anhydrous DMF.

    • Add a base such as TEA or DIPEA (2-3 eq) to the amine solution. This is crucial if the amine is stored as a hydrochloride salt.

    • Slowly add the amine solution to the activated NHS-ester solution from Step 1.

    • Let the reaction stir at room temperature overnight (12-18 hours).

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC. The caged product should have a different Rf value than the starting materials. Use a solvent system such as ethyl acetate/hexanes or DCM/methanol. Visualize spots under a UV lamp (254 nm).

  • Workup and Extraction:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with 1 M HCl (if base is present), saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product using silica gel column chromatography, eluting with a solvent gradient determined by TLC analysis.

    • Combine the fractions containing the pure product and remove the solvent.

    • Confirm the identity and purity of the final caged compound using techniques like NMR (¹H, ¹³C) and Mass Spectrometry (HRMS or LC-MS).

Protocol 2: Photolytic Uncaging and Analysis

This protocol outlines the general procedure for releasing the active amine from its caged form using UV light.

Expert Insight: The choice of light source is critical. A mercury arc lamp with appropriate filters (e.g., to isolate the 365 nm line) is a common choice.[2] The duration and intensity of irradiation must be optimized for each specific caged compound to ensure complete uncaging without causing photodamage to the sample.

A. Equipment and Materials

  • Caged amine compound

  • Appropriate solvent (e.g., PBS buffer for biological samples, methanol or acetonitrile for chemical analysis)

  • Quartz cuvette or plate (must be UV-transparent)

  • UV light source (e.g., mercury arc lamp, filtered LED)[2]

  • Bandpass filter (to select the desired wavelength, e.g., 365 nm)

  • Analytical instrument (e.g., HPLC, LC-MS, fluorometer) to monitor the release

B. Step-by-Step Procedure

  • Sample Preparation:

    • Prepare a solution of the caged compound in the desired solvent at a known concentration. The concentration should be adjusted to have a suitable optical density (typically < 0.2) at the irradiation wavelength to ensure uniform light penetration.[2]

  • Irradiation:

    • Place the sample in the quartz container.

    • Position the light source at a fixed distance from the sample.

    • Irradiate the sample for a predetermined amount of time. It is highly recommended to perform a time-course experiment initially to determine the optimal irradiation time for complete uncaging.

  • Monitoring and Analysis:

    • At various time points during irradiation, take aliquots of the sample for analysis.

    • Use an appropriate analytical technique to quantify the disappearance of the caged compound and the appearance of the released amine. Reverse-phase HPLC is an excellent method for this, as the caged and uncaged compounds will have different retention times.[11]

    • Plot the concentration of the released product versus time to determine the photorelease kinetics.

C. Self-Validating Controls (Trustworthiness)

  • Dark Control: Incubate the caged compound under the same experimental conditions (solvent, temperature, time) but without light exposure. No release of the active amine should be detected.

  • Byproduct Control: If possible, independently test the effect of the 2-nitroso byproduct in your experimental system to ensure that the observed biological effect is solely due to the released amine.[1]

  • Light Control (No Cage): Expose the experimental system (e.g., cells) to the same light dose used for uncaging but in the absence of the caged compound to control for any light-induced artifacts.

Sources

Experimental protocol for 3-(2-Nitrophenoxy)propanoic acid esterification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Protocol for the Esterification of 3-(2-Nitrophenoxy)propanoic Acid

Audience: Researchers, scientists, and drug development professionals.

Synthesis of Alkyl 3-(2-Nitrophenoxy)propanoates via Fischer Esterification: A Detailed Protocol and Mechanistic Guide

Introduction

This compound is a bifunctional molecule featuring both a carboxylic acid and a nitroaromatic group.[1] This structure makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules and heterocyclic systems relevant to medicinal chemistry.[1] Esterification of the carboxylic acid moiety is a fundamental transformation that modifies the compound's polarity, solubility, and reactivity, serving as a key step in the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals.

This document provides a comprehensive protocol for the synthesis of alkyl esters of this compound using the Fischer-Speier esterification method. This classic and robust reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3] We will delve into the causality behind the procedural choices, the mechanistic underpinnings of the reaction, detailed steps for synthesis and purification, and methods for product validation.

Reaction Mechanism and Scientific Principles

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[4][5] Understanding the mechanism is crucial for optimizing reaction conditions and maximizing yield.

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄).[5][6] This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: A molecule of the alcohol, acting as a nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.[3][7]

  • Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This converts a hydroxyl group into a good leaving group (water).[5]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.[5][7]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[7]

Driving the Equilibrium:

The Fischer esterification is an equilibrium process with a constant often close to 1.[4] To achieve a high yield, the equilibrium must be shifted toward the products, in accordance with Le Châtelier's principle.[7][8] This protocol employs two primary strategies:

  • Use of Excess Reactant: The alcohol is typically used in large excess, often serving as the solvent. This high concentration of a reactant pushes the equilibrium to the right.[2][7]

  • Removal of Water: As water is a product, its continuous removal from the reaction mixture will drive the formation of the ester.[2][3] This is most effectively achieved by using a Dean-Stark apparatus, which collects water as it is formed during azeotropic distillation with a solvent like toluene.[9][10][11]

The use of concentrated sulfuric acid is strategic; it serves not only as a catalyst to accelerate the reaction but also as a powerful dehydrating agent, sequestering the water formed and further promoting the forward reaction.[12][13][14]

Experimental Workflow Overview

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Work-up cluster_analysis Purification & Analysis prep Reagent Preparation & Stoichiometry Calculation setup Reaction Setup (Flask, Condenser, Optional Dean-Stark) prep->setup reflux Heating to Reflux (e.g., 2-4 hours) setup->reflux cool Cooling to RT reflux->cool quench Quenching & Neutralization (e.g., NaHCO₃ solution) cool->quench extract Solvent Extraction (e.g., Ethyl Acetate) quench->extract wash Washing & Drying (Brine, Na₂SO₄) extract->wash evap Solvent Evaporation wash->evap purify Purification (Column Chromatography if needed) evap->purify char Characterization (NMR, IR, TLC) purify->char

Caption: Workflow for the synthesis of alkyl 3-(2-nitrophenoxy)propanoate.

Materials and Equipment

Reagents:

ReagentFormulaMolar Mass ( g/mol )Notes
This compoundC₉H₉NO₄195.17Starting material.[15][16]
Alcohol (e.g., Ethanol, Methanol)R-OHVariesReagent and solvent. Must be anhydrous for best results.
Sulfuric Acid (Concentrated)H₂SO₄98.08Catalyst and dehydrating agent. Handle with extreme care.[12][13]
Ethyl AcetateC₄H₈O₂88.11Extraction solvent.
Sodium Bicarbonate (Saturated Soln.)NaHCO₃84.01For neutralizing the acid catalyst and unreacted carboxylic acid.[12][17]
Brine (Saturated NaCl Soln.)NaCl58.44For washing the organic layer to remove water.[17]
Sodium Sulfate (Anhydrous)Na₂SO₄142.04Drying agent for the organic phase.
Toluene (Optional)C₇H₈92.14For azeotropic removal of water with a Dean-Stark apparatus.
TLC plates, Solvents, and Column media--For reaction monitoring and purification (e.g., Silica gel with Hexane/Ethyl Acetate eluent).

Equipment:

  • Round-bottom flask (sized appropriately for the reaction scale)

  • Reflux condenser

  • Dean-Stark apparatus (optional, but highly recommended for higher yields)[9][18]

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Glass column for chromatography (if required)

  • Analytical instruments: NMR Spectrometer, IR Spectrometer

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 3-(2-nitrophenoxy)propanoate as a representative example.

1. Reagent Preparation and Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.00 g, 25.6 mmol).

  • Add 100 mL of anhydrous ethanol. This large excess serves as both the reactant and the solvent, driving the equilibrium forward.[7]

  • Place the flask in an ice-water bath to cool the solution.

  • CAUTION: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1.5 mL) dropwise via a pipette.[19] This addition is exothermic.

  • Remove the flask from the ice bath and attach a reflux condenser. If using a Dean-Stark trap, it should be placed between the flask and the condenser.

2. Reaction Execution:

  • Heat the mixture to a gentle reflux using a heating mantle. The reaction temperature will be near the boiling point of ethanol (~78 °C).

  • Allow the reaction to reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

  • Once the reaction is deemed complete, turn off the heat and allow the flask to cool to room temperature.

3. Work-up and Isolation:

  • Pour the cooled reaction mixture into a beaker containing ~150 mL of cold deionized water.

  • Transfer the aqueous mixture to a separatory funnel.

  • Extract the product with ethyl acetate (e.g., 3 x 50 mL). Combine the organic layers.

  • Wash the combined organic layers sequentially with:

    • 50 mL of deionized water.

    • 50 mL of saturated sodium bicarbonate solution.[17] Caution: CO₂ gas will evolve as the acid is neutralized. Vent the separatory funnel frequently.

    • 50 mL of brine (saturated NaCl solution) to aid in the removal of dissolved water.[17]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Decant or filter the dried solution into a clean, pre-weighed round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester, likely as an oil or a low-melting solid.

4. Purification:

  • If the crude product is not sufficiently pure (as determined by TLC or NMR), it can be purified by flash column chromatography on silica gel.

  • A suitable eluent system is typically a mixture of hexanes and ethyl acetate, starting with a low polarity (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity.

Characterization and Validation
  • ¹H NMR Spectroscopy: The formation of the ester can be confirmed by the appearance of new signals corresponding to the alkyl group of the alcohol. For the ethyl ester, a characteristic quartet at ~4.2 ppm (2H, -OCH₂CH₃) and a triplet at ~1.2 ppm (3H, -OCH₂CH₃) are expected. The disappearance of the broad carboxylic acid proton signal (typically >10 ppm) is also a key indicator.

  • ¹³C NMR Spectroscopy: A shift in the carbonyl carbon resonance is expected, and new signals for the ethyl group carbons will appear.

  • Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of a strong C-O stretch for the ester at ~1100-1300 cm⁻¹. The C=O stretch of the ester will appear around 1735 cm⁻¹.

  • TLC: The ester product should have a higher Rf value (be less polar) than the starting carboxylic acid.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile is a good choice for general use) when handling these chemicals.[20][21]

  • Fume Hood: All steps involving concentrated sulfuric acid, volatile organic solvents, and the reflux procedure must be performed in a properly functioning chemical fume hood.[19][22]

  • Concentrated Sulfuric Acid: H₂SO₄ is extremely corrosive and can cause severe burns.[20] Always add acid to the alcohol/solvent slowly and with cooling to manage the exothermic reaction.[19] Have a neutralizing agent (like sodium bicarbonate) readily available for spills.

  • Nitrophenyl Compounds: While specific toxicity data for this compound is limited, nitrophenyl compounds in general should be handled with care as they can be harmful if ingested, inhaled, or absorbed through the skin.[15] Avoid creating dusts of the solid starting material.

  • Heating: Use a heating mantle or an oil bath for controlled heating. Never heat a closed system.

References
  • JoVE. (2020).
  • Science Ready.
  • Quora. (2020).
  • Chemistry Stack Exchange. (2017).
  • Vedantu.
  • Wikipedia.
  • University of Illinois.
  • Scoilnet.
  • PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]
  • JoVE. (2017). Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]
  • OperaChem. (2024).
  • Organic Chemistry Portal.
  • ResearchG
  • OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. [Link]
  • University of Missouri–St. Louis. 29.
  • Master Organic Chemistry. (2022). Fischer Esterification-Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Chemistry Steps.
  • Organic Chemistry.
  • Organic Chemistry Portal.
  • University of California, Irvine.
  • University of California, Berkeley. (2016). Corrosives – Strong Acids. [Link]
  • National Center for Biotechnology Information. (2020).
  • National Center for Biotechnology Information. (2020).
  • OpenStax. (2023). 21.6 Chemistry of Esters. [Link]
  • ResearchGate. (2002). The Mechanisms of Acid Catalyzed Ester Hydrolysis, Esterification and Oxygen Exchange of Carboxylic Acids. [Link]
  • Karger Publishers.
  • YouTube. (2017).
  • Royal Society of Chemistry. (2020).
  • National Center for Biotechnology Information. 3-(2-Nitrophenyl)propionic acid. [Link]
  • Springer. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. [Link]
  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • Centers for Disease Control and Prevention. Engineering Controls Database - Museums (Acids and Alkalis). [Link]
  • University of Washington. NITRIC ACID SAFETY. [Link]
  • Global Substance Registration System. 3-(2-NITROPHENYL)PROPANOIC ACID. [Link]
  • ResearchGate. (2020).
  • Google Patents.
  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]
  • Journal of Hygienic Engineering and Design.
  • Google Patents. Esterification of carboxylic acids containing phenol groups.
  • Impact Factor.
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]

Sources

Application Notes & Protocols for the Deprotection of 3-(2-Nitrophenoxy)propanoic Acid Protected Moieties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-(2-nitrophenoxy)propanoic acid group is a valuable tool in synthetic chemistry for the protection of sensitive functional groups, particularly alcohols and amines. Its utility stems from the 2-nitrobenzyl core, which allows for deprotection under specific and controlled conditions. This guide provides a comprehensive overview of the primary deprotection strategies: orthogonal photolytic cleavage and classical chemical reduction. We will delve into the mechanistic underpinnings of each method, present detailed, field-tested protocols, and offer guidance on selecting the optimal strategy for your specific research, development, or drug discovery application.

Introduction: The 2-Nitrobenzyl Superclass of Protecting Groups

In multistep organic synthesis, the temporary masking of a reactive functional group is a foundational strategy.[1] The ideal protecting group is one that can be installed selectively, remains inert to a variety of reaction conditions, and can be removed cleanly and efficiently under conditions that leave the rest of the molecule unscathed.[2] The this compound moiety belongs to the well-established 2-nitrobenzyl (oNB) family of protecting groups.[3]

The key to its function lies in the ortho-nitrobenzyl ether linkage. The propanoic acid chain serves as a convenient linker for attaching this protective scaffold to a target molecule. Deprotection is primarily achieved through two distinct pathways:

  • Photolytic Cleavage: Irradiation with UV light triggers an intramolecular redox reaction, cleaving the ether bond under neutral, mild conditions. This method offers exceptional spatiotemporal control.[4]

  • Reductive Cleavage: Chemical reduction of the nitro group to an amine fundamentally alters the electronic properties of the protecting group, facilitating its removal. This approach relies on well-established, scalable chemical transformations.[5][6]

This document will explore the theory and practical application of both methodologies.

Method 1: Photolytic Deprotection

Photolytic deprotection is the most common and elegant method for removing 2-nitrobenzyl-based groups. The cleavage occurs under very mild conditions, often at room temperature in standard organic or aqueous solvents, making it highly compatible with sensitive biological molecules and complex synthetic intermediates.[7]

Mechanism of Photocleavage

The deprotection is initiated by the absorption of a photon (typically in the 350-365 nm range), which excites the nitro group. The excited nitro group then abstracts a hydrogen atom from the adjacent benzylic carbon of the ether linkage. This intramolecular process generates an aci-nitro intermediate.[8][9] This transient species rapidly rearranges, leading to the cleavage of the C-O bond and releasing the protected functional group. The protecting group itself is converted into a 2-nitrosobenzaldehyde derivative.[10]

G cluster_0 Photolytic Cleavage Pathway A Protected Substrate (2-Nitrophenoxy Ether) B Excited State (n-π*) A->B UV Light (hν, ~365 nm) C aci-Nitro Intermediate B->C Intramolecular H-Abstraction D Cyclic Intermediate (Benzisoxazoline derivative) C->D Cyclization E Released Substrate (Free -OH or -NHR) D->E Rearrangement & Cleavage F Byproduct (2-Nitroso Aldehyde) D->F

Figure 1: Simplified workflow of the photolytic deprotection of a 2-nitrobenzyl-type protecting group.

Experimental Protocol: General Procedure for Photocleavage

This protocol provides a general framework. Optimal reaction time and concentration should be determined empirically for each specific substrate.

Instrumentation:

  • High-pressure mercury arc lamp or LED array with principal emission between 350-365 nm.

  • Reaction vessel made of quartz or borosilicate (Pyrex) glass. Note: Standard flint glass will block the required UV wavelengths.

  • Cooling system (water bath or cooling fan) to maintain ambient temperature.

Materials:

  • Protected substrate

  • Solvent (e.g., HPLC-grade Methanol, Acetonitrile, or a buffered aqueous solution like phosphate-buffered saline (PBS) at pH 7.4)

Procedure:

  • Preparation: Dissolve the protected substrate in the chosen solvent to a concentration of 0.01-0.1 M. The optimal concentration is a balance between efficient light absorption and preventing issues where byproducts filter the light.[11] Transfer the solution to the photoreaction vessel.

  • Degassing (Optional but Recommended): For sensitive substrates, gently bubble argon or nitrogen through the solution for 10-15 minutes to remove dissolved oxygen, which can sometimes participate in side reactions.

  • Irradiation: Place the reaction vessel in the cooling bath and position the UV lamp at a consistent distance. Begin irradiation while maintaining the solution at or near room temperature.

  • Monitoring: Follow the progress of the deprotection by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). A typical reaction may take 1-4 hours.

  • Work-up: Once the reaction is complete, concentrate the solution in vacuo. The resulting residue contains the deprotected product and the 2-nitrosobenzaldehyde byproduct.

  • Purification: Purify the deprotected product from the byproduct using standard techniques such as column chromatography on silica gel or preparative HPLC.

Key Considerations and Optimization
ParameterRecommendation & Rationale
Wavelength Use a light source emitting at >350 nm. This wavelength is sufficient to excite the nitro group without damaging other sensitive functionalities.[12]
Solvent The choice of solvent can influence reaction rates. Protic solvents can interact with intermediates. For biological applications, buffered aqueous solutions are common.[8]
Concentration Higher concentrations can lead to faster initial rates but may be slowed by the accumulation of the light-absorbing nitroso byproduct.[11]
Quantum Yield The efficiency of the photoreaction (quantum yield) can vary. If cleavage is slow, consider using a more powerful lamp or a more dilute solution.

Method 2: Reductive Deprotection

An alternative to photolysis is the chemical reduction of the nitro group. This method transforms the electron-withdrawing nitro group into a strongly electron-donating amino group (-NH2).[5] This electronic shift can destabilize the ether linkage, often leading to cleavage, or it can be followed by a separate step (e.g., acid-catalyzed hydrolysis) to complete the removal. This approach uses standard laboratory reagents and is highly scalable.

Mechanism of Reductive Cleavage

The process is conceptually a two-stage event. First, the aromatic nitro group is reduced to an aniline. A wide variety of reagents can accomplish this transformation.[6] The resulting 3-(2-aminophenoxy)propanoic acid derivative is much more labile. Depending on the substrate and conditions, it may cleave in situ or require a subsequent step to liberate the protected functional group.

G cluster_1 Reductive Deprotection Pathway A Protected Substrate (-NO2) B Intermediate (-NH2) A->B Reduction (e.g., H2, Pd/C or SnCl2) C Released Substrate B->C Cleavage (Spontaneous or Induced) D Cyclized Byproduct B->D

Figure 2: General pathway for reductive deprotection, involving reduction of the nitro group followed by cleavage.

Experimental Protocols

Two common and effective methods for nitro group reduction are presented below.

Protocol A: Catalytic Hydrogenation

This method is very clean, as the only byproduct is water. However, it is not compatible with functional groups that can also be hydrogenated, such as alkenes, alkynes, or some benzyl ethers.[13]

Materials:

  • Protected substrate

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Hydrogen (H2) gas source (balloon or hydrogenation apparatus)

Procedure:

  • Preparation: Dissolve the substrate in the chosen solvent in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Evacuate the flask and backfill with H2 gas. Repeat this cycle three times. Maintain a positive pressure of H2 (e.g., from a balloon) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-16 hours).

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate in vacuo. If cleavage was not spontaneous, the resulting amine can be treated with mild acid to induce cleavage. Purify the final product by chromatography or crystallization.

Protocol B: Reduction with Tin(II) Chloride

Tin(II) chloride is a mild and effective reagent for reducing aromatic nitro groups and is tolerant of many other functional groups, including double bonds.[13][14]

Materials:

  • Protected substrate

  • Tin(II) chloride dihydrate (SnCl2·2H2O, 3-5 equivalents)

  • Solvent (e.g., Ethanol or Ethyl Acetate)

Procedure:

  • Preparation: Dissolve the substrate in the solvent in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add the SnCl2·2H2O to the solution.

  • Reaction: Heat the mixture to reflux (typically 60-80 °C) and stir until the starting material is consumed as indicated by TLC or HPLC (typically 1-5 hours).

  • Work-up: Cool the reaction to room temperature and dilute with water. Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until the pH is ~7-8. This will precipitate tin salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the product as needed.

Comparison of Reductive Methods
MethodAdvantagesDisadvantagesChemoselectivity Notes
Catalytic Hydrogenation Very clean byproducts (H2O). Catalyst is easily removed by filtration.Requires H2 gas handling. Flammable catalyst. Reduces a wide range of functional groups.[13]Will reduce alkenes, alkynes, some carbonyls, and remove benzyl ethers.
Tin(II) Chloride High functional group tolerance.[13] Does not require special pressure equipment.Generates stoichiometric tin salt waste, which can complicate work-up and purification.Tolerates most common functional groups, including alkenes, alkynes, esters, and ketones.[14][15]
Iron/HCl Inexpensive and effective.[5][14]Requires strongly acidic conditions and a potentially difficult aqueous work-up.Not suitable for acid-labile substrates.

Summary and Method Selection

The choice between photolytic and reductive deprotection depends entirely on the context of the synthesis: the nature of the substrate, the scale of the reaction, and the available equipment.

G A Start: Need to deprotect 3-(2-nitrophenoxy)propanoate B Does the substrate have other reducible groups (alkenes, alkynes, benzyls)? A->B C Is spatiotemporal control (e.g., on a microarray) or extreme mildness required? B->C Yes E Is the reaction scale large (>1 g)? B->E No D Photolytic Deprotection C->D Yes F Reductive Deprotection (e.g., SnCl2) C->F No E->F Yes G Reductive Deprotection (Catalytic Hydrogenation) E->G No

Figure 3: Decision guide for selecting the appropriate deprotection method.

References

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]
  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]
  • Organic Chemistry Portal. (2023). Amine synthesis by nitro compound reduction. [Link]
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(30), 9458-9469. [Link]
  • Houk, K. N. (Ed.). (n.d.). 2.4 Photocleavable Protecting Groups. Science of Synthesis. [Link]
  • ResearchGate. (n.d.). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group. [Link]
  • ACS Publications. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]
  • PubMed. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. [Link]
  • ACS Publications. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
  • National Institutes of Health. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. [Link]
  • Wiley Online Library. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal. [Link]
  • University of Bristol. (n.d.). Protecting Groups. [Link]
  • ACS Publications. (2001). Protection (and Deprotection)

Sources

Application Notes and Protocols for the Photolysis of 3-(2-Nitrophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in photoremovable protecting group chemistry and drug delivery systems.

Introduction: The Strategic Utility of Photolabile Protecting Groups

In the intricate landscape of chemical biology and drug development, the ability to control the release of bioactive molecules with spatial and temporal precision is paramount. Photolabile protecting groups (PPGs), often referred to as "caged compounds," have emerged as indispensable tools for achieving this control.[1] These molecular constructs sequester a biologically active agent in an inert form until a pulse of light triggers its release. The ortho-nitrobenzyl scaffold has been a cornerstone of PPG development due to its robust photochemical properties and synthetic accessibility.[2] This application note focuses on a specific derivative, 3-(2-Nitrophenoxy)propanoic acid , a compound with significant potential for the controlled release of carboxylic acids, which are ubiquitous functional groups in biologically active molecules. Understanding the optimal wavelength and conditions for the photolysis of this compound is critical for its effective application.

The Photochemical Mechanism: A Norrish Type II Rearrangement

The photolytic cleavage of 2-nitrobenzyl and related o-nitrophenyl ethers proceeds through a well-established intramolecular redox reaction, often described as a Norrish Type II rearrangement.[2] Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic position (in the case of nitrobenzyl compounds) or an adjacent atom. This initiates a cascade of electronic and atomic rearrangements, culminating in the cleavage of the bond linking the protecting group to the substrate.

The key steps in the photolysis of this compound are:

  • Photoexcitation: The 2-nitrophenoxy moiety absorbs a photon, promoting the nitro group to an excited state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the propanoic acid side chain.

  • Formation of an aci-nitro Intermediate: This rearrangement leads to the formation of a transient aci-nitro intermediate, which is a key species in the cleavage process.[2]

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes further rearrangement, often involving cyclization, leading to the formation of an unstable intermediate.

  • Cleavage and Product Formation: This intermediate rapidly decomposes to release the deprotected propanoic acid and a 2-nitrosophenol byproduct.[3][4]

This intricate mechanism underscores the importance of selecting an appropriate wavelength of light that can be efficiently absorbed by the 2-nitrophenoxy chromophore to initiate the process.

Optimal Wavelength for Photolysis

Therefore, for the photolysis of this compound, a wavelength in the near-UV range of 340-365 nm is recommended. This range is consistent with the wavelengths commonly employed for the photolysis of a wide array of o-nitrobenzyl-based caged compounds.[5][6][7] While photolysis at longer wavelengths, such as 405 nm, is possible, the efficiency is generally lower.

Quantitative Data Summary

The following table summarizes the key photochemical parameters for this compound, with the quantum yield being an estimate based on related compounds.

ParameterValueSource/Justification
Recommended Photolysis Wavelength 340 - 365 nmBased on the absorption spectra of analogous 2-nitrophenol compounds and common practice for o-nitrobenzyl derivatives.
Estimated Quantum Yield (Φ) 0.1 - 0.3This is an estimated range. The quantum yield for photolysis of o-nitrobenzyl compounds can vary significantly based on substituents and solvent conditions.[7] For many practical applications, a quantum yield in this range provides efficient uncaging.
Primary Photolysis Byproduct 2-NitrosophenolBased on the established mechanism for the photolysis of o-nitrophenoxyacetic acids.[3][4]

Experimental Protocol for Photolysis

This protocol provides a general framework for the photolysis of this compound. The specific parameters, such as concentration and irradiation time, may need to be optimized for your particular application.

1. Reagent and Sample Preparation:

  • Solvent Selection: this compound is expected to be soluble in a range of organic solvents and aqueous buffers. For biological applications, a buffered aqueous solution (e.g., PBS, pH 7.4) is recommended. The solvent should be transparent at the chosen photolysis wavelength.

  • Sample Concentration: A starting concentration in the range of 10 µM to 1 mM is typical for many applications. Higher concentrations may lead to inner filter effects, where the solution absorbs the light before it can penetrate the entire sample.

  • Control Samples: It is crucial to include control samples, including a sample of the caged compound kept in the dark and a sample of the solvent without the caged compound that is irradiated.

2. Irradiation Setup:

  • Light Source: A mercury arc lamp equipped with a filter to isolate the 365 nm line is a common and effective choice. Alternatively, a laser emitting in the 340-365 nm range can be used for more precise spatial control.

  • Reaction Vessel: A quartz cuvette or a multi-well plate made of UV-transparent material should be used.

  • Temperature Control: For kinetic studies, it is advisable to maintain a constant temperature using a water bath or a temperature-controlled sample holder.

3. Photolysis Procedure:

  • Prepare the solution of this compound at the desired concentration in the chosen solvent.

  • Transfer the solution to the appropriate reaction vessel.

  • Place the reaction vessel in the irradiation setup.

  • Irradiate the sample for a predetermined amount of time. The irradiation time will depend on the light source intensity, the quantum yield of the compound, and the desired extent of photolysis. It is recommended to perform a time-course experiment to determine the optimal irradiation time.

  • At the end of the irradiation period, remove the sample for analysis.

4. Analysis of Photoproducts:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for monitoring the disappearance of the starting material and the appearance of the photoproducts. A reverse-phase C18 column is typically suitable for separating the caged compound, the released propanoic acid, and the 2-nitrosophenol byproduct.

  • UV-Vis Spectroscopy: The progress of the photolysis can also be monitored by observing the changes in the UV-Vis absorption spectrum of the solution over time.

  • Mass Spectrometry (MS): MS can be used to confirm the identity of the photoproducts.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a typical photolysis experiment.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Solution (Caged Compound + Solvent) irradiate Irradiate Sample (340-365 nm) prep_solution->irradiate Transfer to UV-transparent vessel prep_controls Prepare Controls (Dark & Solvent-Only) hplc HPLC Analysis irradiate->hplc Analyze Photoproducts uv_vis UV-Vis Spectroscopy irradiate->uv_vis ms Mass Spectrometry irradiate->ms

Caption: Workflow for the photolysis of this compound.

Causality and Self-Validation in Protocol Design

  • Wavelength Selection: The choice of a 340-365 nm wavelength is a balance between efficient absorption by the chromophore and minimizing potential damage to biological systems. Shorter wavelengths (<320 nm) can be more damaging, while longer wavelengths often result in lower absorption and thus less efficient cleavage.

  • Inclusion of Controls: The dark control is essential to ensure that the observed release of the propanoic acid is due to photolysis and not to thermal or hydrolytic degradation. The irradiated solvent-only control confirms that the light source itself does not generate any interfering species.

  • Analytical Verification: The use of multiple analytical techniques (HPLC, UV-Vis, MS) provides a self-validating system. HPLC quantifies the reaction progress, UV-Vis provides real-time kinetic information, and MS confirms the identity of the products, ensuring that the desired photochemical transformation has occurred.

Conclusion

This compound represents a valuable tool for the light-mediated release of carboxylic acids. By understanding the underlying photochemical mechanism and employing a well-controlled experimental setup, researchers can effectively harness the power of this caged compound for a wide range of applications in chemistry, biology, and medicine. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this technology.

References

  • McFarlane, P. H., & Russell, D. W. (1969). Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols.
  • McFarlane, P. H., & Russell, D. W. (1969). Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols. Journal of the Chemical Society D: Chemical Communications, (1), 1-24.
  • Corrie, J. E. T., & Trentham, D. R. (2003). Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers Involves Two Parallel Pathways and Product Release Is Rate-Limited by Decomposition of a Common Hemiacetal Intermediate. Journal of the American Chemical Society, 125(28), 8546–8554.
  • Papageorgiou, G., & Corrie, J. E. T. (2016). Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. Photochemical & Photobiological Sciences, 15(11), 1354–1363.
  • Gurney, A. M. (1993). Flash photolysis of caged compounds. Plymouth Marine Science Electronic Archive (PlyMSEA).
  • Becke, R. S., Chakravorti, S., & Yoon, M. (1990). Photochemical and photophysical properties of piroxicam and benoxaprofen in various solvents. Photochemistry and photobiology, 51(2), 151-154.
  • Olson, J. P., Banghart, M. R., & Ellis-Davies, G. C. R. (2013). Development of anionically decorated 2-(ortho-nitrophenyl)-propyl-caged neurotransmitters for photolysis in vitro and in vivo. Chembiochem, 12(1), 133-142.
  • Zhang, R., & Zhu, L. (2020). Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO). Environmental Science: Atmospheres, 1(1), 1-10.
  • Kaplan, J. H., Forbush, B., & Hoffman, J. F. (1978). Rapid photolytic release of adenosine 5'-triphosphate from a protected analogue: utilization by the Na:K pump of human red blood cell ghosts. Biochemistry, 17(10), 1929-1935.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: methyl ethers and caged ATP. Journal of the American Chemical Society, 135(4), 1598-1607.
  • Corrie, J. E., & Trentham, D. R. (2016). Photolysis quantum yield measurements in the near-UV; A critical analysis of 1-(2-nitrophenyl)ethyl photochemistry. Photochemical & Photobiological Sciences, 15(11), 1354-1363.
  • Walker, J. W., Reid, G. P., & Trentham, D. R. (1989). Flash photolysis of caged compounds. In Cellular and Molecular Biology of Muscle Development (pp. 393-401). Alan R. Liss, Inc.
  • Bochet, C. G. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-Nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 10-12.

Sources

Application Notes & Protocols: Spatiotemporal Control of Bioactivity by Caging with ortho-Nitrobenzyl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the use of ortho-nitrobenzyl (ONB) photolabile protecting groups (PPGs), colloquially known as "caging" groups, for the reversible inactivation of bioactive molecules. We will delve into the underlying photochemical mechanism, provide step-by-step protocols for the synthesis and photolytic cleavage of ONB-caged compounds, and discuss critical considerations for their characterization and application in research and drug development.

Guiding Principle: The ortho-Nitrobenzyl Photocage

The ability to control biological processes with high spatial and temporal precision is a central goal in chemical biology and pharmacology.[1][2] "Caged compounds" are powerful tools that achieve this by masking the function of a bioactive molecule with a PPG. This dormant molecule can then be "uncaged" or activated on demand using an external trigger, most commonly a pulse of light.[2]

Among the most robust and widely utilized PPG families are the ortho-nitrobenzyl (ONB) derivatives.[3][4] Their popularity stems from a reliable and well-understood photochemical mechanism, synthetic accessibility, and stability in physiological conditions.[3][4]

Mechanism of Photocleavage

The defining feature of the ONB group is the ortho-positioning of a nitro group relative to a benzylic carbon. This specific arrangement is critical for its light-induced cleavage. The process is an intramolecular photochemical reaction that proceeds through a pathway analogous to a Norrish Type II rearrangement.[5]

  • Photoexcitation: The ONB chromophore absorbs a photon, typically in the UV-A range (300-365 nm), promoting it to an excited state.[6]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. This is the key step that is only possible due to the ortho geometry.[5][7]

  • Intermediate Formation: This hydrogen transfer results in the formation of a transient aci-nitro intermediate.[6][8]

  • Rearrangement & Cleavage: The aci-nitro intermediate rapidly rearranges, leading to the cleavage of the bond connecting the benzylic carbon to the bioactive molecule. This releases the active compound and generates a 2-nitrosobenzaldehyde (or related ketone) as a byproduct.[5][9][10]

The efficiency of this process is dependent on both the structure of the ONB cage and the nature of the leaving group (the bioactive molecule).[11][12]

ONB_Mechanism cluster_0 Caged Molecule cluster_1 Uncaging Process cluster_2 Released Products Caged o-Nitrobenzyl Caged Molecule (Inactive) Excited Excited State Caged->Excited hν (UV Light) ~350 nm AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Released Bioactive Molecule (Active) AciNitro->Released Rearrangement & Cleavage Byproduct 2-Nitroso- benzaldehyde AciNitro->Byproduct

Figure 1: General photochemical mechanism for the uncaging of a bioactive molecule protected with an ortho-nitrobenzyl (ONB) group.

Key Photophysical Properties

The efficacy of an ONB-caged compound is determined by its photophysical properties. Understanding these parameters is essential for designing successful uncaging experiments. The overall uncaging efficiency is the product of the molar extinction coefficient (ε) and the quantum yield of uncaging (Φu).[5]

ParameterSymbolDescriptionTypical Values for ONB DerivativesSignificance
Absorption Maximum λmaxThe wavelength at which the caged compound absorbs light most strongly.~280-365 nm[5]Determines the optimal wavelength of light needed for uncaging. Modifications can shift this to longer, less phototoxic wavelengths.[7][13]
Molar Extinction Coefficient εA measure of how strongly the compound absorbs light at a given wavelength.5,000 - 15,000 M⁻¹cm⁻¹[5]Higher ε values lead to more efficient light absorption, contributing to a faster uncaging rate for a given light intensity.
Quantum Yield of Uncaging ΦuThe fraction of absorbed photons that result in a successful uncaging event.0.01 - 0.5[5]This is a direct measure of the efficiency of the photochemical process itself. It is highly dependent on the ONB structure and the leaving group.[11][12][14]

Application Protocol I: Synthesis of a Caged Compound

This protocol details the caging of a bioactive molecule containing a hydroxyl (-OH) group via esterification with an ONB-derived carboxylic acid. As a representative example, we will use 3-(2-nitrophenyl)propanoic acid. The principle involves forming an ester linkage that masks the hydroxyl group, rendering the molecule inactive.

Causality: The choice of an ester linkage is common for caging alcohols and phenols. We use a standard carbodiimide coupling method (DCC/DMAP), which is a robust and widely-used procedure for forming esters from carboxylic acids and alcohols.

Materials & Reagents
  • Bioactive molecule with a hydroxyl group (e.g., a phenol-containing drug)

  • 3-(2-Nitrophenyl)propanoic acid[15]

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Synthesis Protocol

Note: Caged compounds are light-sensitive. All steps should be performed in glassware protected from light (e.g., wrapped in aluminum foil) and in a dimly lit environment.[16]

  • Reaction Setup:

    • In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the bioactive molecule (1.0 eq) and 3-(2-nitrophenyl)propanoic acid (1.1 eq) in anhydrous DCM.

    • Add DMAP (0.1 eq) to the solution.

    • Cool the flask to 0 °C in an ice bath.

  • Coupling Reaction:

    • Dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by TLC. Use a suitable solvent system (e.g., 7:3 Hexanes:Ethyl Acetate). The formation of a new, typically less polar, spot corresponding to the caged product should be observed. The disappearance of the starting bioactive molecule indicates reaction completion.

  • Workup:

    • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 5% HCl (to remove excess DMAP), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product must be purified to remove any unreacted starting material, which could lead to false positives in biological assays.[16]

    • Purify the crude residue using flash column chromatography on silica gel.[17]

    • Use a gradient elution system, starting with a low-polarity solvent (e.g., 9:1 Hexanes:EtOAc) and gradually increasing the polarity.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final caged compound.

Synthesis_Workflow Reactants 1. Reactants (Bioactive Molecule, ONB-Acid, DCC, DMAP in DCM) Reaction 2. Coupling Reaction (0°C to RT, 12-24h) Reactants->Reaction Monitor 3. Monitor by TLC Reaction->Monitor Workup 4. Aqueous Workup (Filter DCU, Wash) Reaction->Workup Purify 5. Purification (Flash Chromatography) Workup->Purify Characterize 6. Characterization (NMR, MS, UV-Vis) Purify->Characterize Final Pure Caged Compound Characterize->Final

Figure 2: A typical workflow for the synthesis, purification, and characterization of an ONB-caged compound.

Characterization of the Caged Compound

Thorough characterization is a self-validating step to ensure the identity and purity of the synthesized caged compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the formation of the ester bond and the overall structure. The disappearance of the carboxylic acid proton from the ONB reagent and the characteristic shifts of the protons adjacent to the newly formed ester linkage are key indicators.[18][19]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm that the molecular weight of the product matches the expected value for the caged compound.[20]

  • UV-Visible Spectroscopy: Record the absorption spectrum to determine the λmax and calculate the molar extinction coefficient (ε). This is crucial for planning the photolysis experiment.

Application Protocol II: Photolysis and Analysis

This protocol describes the light-induced cleavage of the ONB group to release the bioactive molecule.

Materials & Instrumentation
  • Purified caged compound

  • Appropriate solvent (e.g., buffered aqueous solution for biological assays, or an organic solvent like acetonitrile)

  • Quartz cuvette (glass absorbs UV light)

  • UV light source (e.g., mercury arc lamp, high-power UV LED)[5]

  • Band-pass filter to isolate the desired wavelength (e.g., 365 nm)

  • Analytical instrument for monitoring (e.g., HPLC, LC-MS, or NMR)[5]

Step-by-Step Photolysis Protocol
  • Sample Preparation:

    • Prepare a solution of the caged compound in the desired solvent at a known concentration. The concentration should be adjusted to have an optical density (absorbance) between 0.1 and 1.0 at the irradiation wavelength to ensure efficient light penetration.

  • Irradiation:

    • Place the quartz cuvette containing the sample in a temperature-controlled holder.

    • Position the light source to illuminate the sample uniformly. Causality: Consistent geometry and temperature are key for reproducible kinetic measurements.

    • Irradiate the sample for a set period. For kinetic analysis, take aliquots at different time points (e.g., 0, 1, 2, 5, 10, 30 minutes). Protect aliquots from further light exposure.

  • Analysis:

    • Analyze the aliquots using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) is ideal for this purpose.[5]

    • Monitor the decrease in the peak area of the caged compound and the corresponding increase in the peak area of the released bioactive molecule over time.

    • This data can be used to calculate the photolysis rate constant and quantum yield (with appropriate actinometry).[11]

In-situ Monitoring: For detailed mechanistic or kinetic studies, photolysis can be performed directly inside an NMR spectrometer equipped with an LED or fiber-optic light source, allowing for real-time observation of the reaction.[18][19][21]

Critical Considerations for Biological Applications

  • Aqueous Solubility: For use in cellular or in vivo systems, the caged compound must be soluble in physiological buffers without requiring organic co-solvents that could be toxic.[22] Structural modifications to the caging group may be necessary to enhance solubility.[23]

  • Biological Inertness: The caged compound must be completely inactive and not interfere with the biological system before photolysis.[22] This is a critical validation step for any new caged compound.

  • Byproduct Effects: The 2-nitrosobenzaldehyde byproduct can be reactive and potentially cytotoxic.[9][10] Its effects on the specific biological system under study should be evaluated using appropriate controls.

  • Two-Photon Excitation (2PE): For applications requiring deep tissue penetration and sub-micron spatial resolution, ONB derivatives can be designed for 2PE. This technique uses two lower-energy (near-IR) photons to achieve the same electronic transition, minimizing photodamage and scattering.[7][13]

References

  • Šebej, P., Wölfle, M., Šolomek, T., & Gryl, M. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
  • Bramham, J. E., Zalar, M., & Golovanov, A. P. (2022). Controlled release and characterisation of photocaged molecules using in situ LED illumination in solution NMR spectroscopy.
  • University of Manchester. (2022). Controlled release and characterisation of photocaged molecules using in situ LED illumination in solution NMR spectroscopy. Research Explorer. [Link]
  • LSU Scholarly Repository. (n.d.). Purification and structural characterization of caged DNA oligonucleotides. [Link]
  • Kawai, H., et al. (2021). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv. [Link]
  • Blanc, A., & Bochet, C. G. (2004). Isotope effects in photochemistry. 1. o-nitrobenzyl alcohol derivatives. Journal of the American Chemical Society. [Link]
  • Winnik, F. M., & Bochet, C. G. (2002). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. [Link]
  • Bramham, J. E., Zalar, M., & Golovanov, A. P. (2022). Controlled release and characterisation of photocaged molecules using in situ LED illumination in solution NMR spectroscopy. University of Manchester Research Explorer. [Link]
  • Bochet, C. G. (2002). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences. [Link]
  • Dcona, M. M., & Iqbal, E. (2018). Applications of ortho-Nitrobenzyl photocage in cancer-biology.
  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]
  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]
  • Lin, Q., & Deiters, A. (2013). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]
  • Šebej, P., Wölfle, M., Šolomek, T., & Gryl, M. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.
  • Willner, I., & Willner, B. (2023).
  • Chen, C. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science. [Link]
  • Corrie, J. E. T., et al. (2003). Photorelease of Alcohols from 2-Nitrobenzyl Ethers Proceeds via Hemiacetals and May Be Further Retarded by Buffers Intercepting the Primary aci-Nitro Intermediates. Journal of the American Chemical Society. [Link]
  • Bramham, J. E., Zalar, M., & Golovanov, A. P. (2022). Supplementary Information: Controlled release and characterisation of photocaged molecules using in situ LED illumination in solution NMR spectroscopy.
  • Aujard, I., et al. (2006).
  • Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
  • Ligon, S. C., et al. (2017). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Macromolecular Chemistry and Physics. [Link]
  • Willner, I., & Willner, B. (2023).
  • Trigo-Mouriño, P., et al. (2011). Development of anionically decorated 2-(ortho-nitrophenyl)-propyl-caged neurotransmitters for photolysis in vitro and in vivo. Chembiochem. [Link]
  • Kim, S., et al. (2019). Design, Synthesis, and Photochemical Properties of Clickable Caged Compounds. International Journal of Molecular Sciences. [Link]
  • Panfilov, M. A., et al. (2019). "Caged" compounds which were synthesized and used for experiments.
  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Doncome, C. T., et al. (2021). Exploring the Potential of 2-(2-Nitrophenyl)ethyl-Caged N-Hydroxysulfonamides for the Photoactivated Release of Nitroxyl (HNO). The Journal of Organic Chemistry. [Link]
  • Ma, C., & Corrie, J. E. T. (2016). Characterizing caged molecules through flash photolysis and transient absorption spectroscopy. Methods in Molecular Biology. [Link]
  • Ellis-Davies, G. C. R. (2018). Reverse Engineering Caged Compounds: Design Principles for their Application in Biology.
  • University of Rochester Department of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 3-(2-Nitrophenyl)propionic acid.
  • Knob, F. C., et al. (2024). Chromatographic Techniques Used in the Bioguided Isolation of Bioactive Compounds from Natural Products.
  • Moolman, W., et al. (2022). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals. [Link]

Sources

Application Notes and Protocols: Harnessing 3-(2-Nitrophenoxy)propanoic Acid for Spatiotemporal Control in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Precision Control of Biological Processes with Light

The ability to precisely control the concentration of bioactive molecules in living cells with high spatial and temporal resolution is a cornerstone of modern biological research.[1][2][3] "Caged" compounds have emerged as powerful tools to achieve this control.[4][5][6] These are molecules of interest that have been rendered biologically inert by covalent attachment of a photoremovable protecting group (PPG), often referred to as a "caging" group.[3][4] Irradiation with light of a specific wavelength cleaves this bond, releasing the active molecule in a defined area and at a precise time.[5] This "uncaging" process allows researchers to study dynamic cellular events, from neurotransmission to signal transduction, with minimal perturbation to the system.[1][6]

Among the various photoremovable protecting groups, those based on the ortho-nitrobenzyl scaffold have been widely adopted due to their synthetic accessibility and reliable photochemistry.[4][6][7] This application note focuses on a specific derivative, 3-(2-Nitrophenoxy)propanoic acid , as a versatile caging moiety for live-cell imaging applications. While specific, detailed protocols for this exact molecule are not as prevalent in the literature as for some of its close relatives, its structural similarity to well-characterized o-nitrobenzyl and 2-(2-nitrophenyl)propyl (NPP) caging groups allows for the formulation of robust experimental strategies.[8] This guide will provide a comprehensive overview of its mechanism, protocols for its use, and expert insights into experimental design for live-cell imaging.

The Chemistry of Light-Induced Release: Mechanism of Photolysis

The functionality of this compound as a photoremovable protecting group is rooted in the photochemistry of the o-nitrobenzyl group. Upon absorption of a photon, typically in the UV-A range (320-400 nm), the nitro group undergoes an intramolecular rearrangement. This process leads to the formation of an aci-nitro intermediate, which is unstable and rapidly rearranges to cleave the ester or ether linkage between the caging group and the bioactive molecule. The result is the release of the active molecule, 2-nitrosoacetophenone, and a proton.

dot graph "Photolysis_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Caged_Molecule [label="Caged Bioactive Molecule\n(3-(2-Nitrophenoxy)propanoate ester)", fillcolor="#F1F3F4"]; Excited_State [label="Excited State", fillcolor="#F1F3F4"]; Aci_Nitro [label="aci-Nitro Intermediate", fillcolor="#F1F3F4"]; Released_Molecule [label="Released Bioactive Molecule\n+ 2-Nitroso Propiophenone", fillcolor="#F1F3F4"];

Caged_Molecule -> Excited_State [label="hv (UV light)"]; Excited_State -> Aci_Nitro [label="Intramolecular\nH-abstraction"]; Aci_Nitro -> Released_Molecule [label="Rearrangement & Cleavage"]; } Caption: Mechanism of photolysis for a this compound-caged compound.

Key Experimental Considerations

Before embarking on live-cell imaging experiments using this compound, several factors must be considered to ensure success:

  • Synthesis and Purification of the Caged Compound: The synthesis of the caged compound involves forming an ester or ether linkage between this compound and a hydroxyl or amino group on the bioactive molecule. It is crucial that the final product is of high purity, as even trace amounts of the free bioactive molecule can lead to confounding results.

  • Biological Inertness: The caged compound should be biologically inactive and non-toxic at the concentrations used in the experiment. This must be empirically validated for each new caged molecule.

  • Cell Loading: The method of introducing the caged compound into the cells is crucial. For membrane-impermeable molecules, techniques such as microinjection, electroporation, or the use of cell-permeant ester derivatives (e.g., acetoxymethyl esters) are employed.

  • Imaging Setup: A microscope equipped with a suitable light source for uncaging (e.g., a UV laser or a high-power LED) and a sensitive camera for imaging the cellular response is required. The light source for uncaging should be carefully chosen to minimize phototoxicity to the cells.[9][10]

Data Presentation: Photophysical Properties of Related Caging Groups

To provide a framework for experimental design, the following table summarizes typical photophysical properties of related o-nitrobenzyl caging groups. It is anticipated that this compound derivatives will exhibit properties within these ranges.

Caging Group MoietyTypical λmax (nm)Typical Quantum Yield (Φ)Typical Uncaging Rate (s⁻¹)
o-Nitrobenzyl340-3600.05 - 0.210² - 10⁴
2-(2-Nitrophenyl)propyl (NPP)350-3700.1 - 0.4> 10⁴
Dimethoxy-o-nitrobenzyl360-3800.01 - 0.110³ - 10⁵

Note: These are approximate values and can vary depending on the specific caged molecule and the solvent environment.

Experimental Protocols

Protocol 1: Synthesis of a 3-(2-Nitrophenoxy)propanoate-Caged Fluorescent Alcohol

This protocol describes a general method for caging a fluorescent alcohol, such as fluorescein monoacetate, with this compound.

Materials:

  • This compound

  • Fluorescein monoacetate (or other hydroxyl-containing molecule)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1.2 equivalents) and the fluorescent alcohol (1 equivalent) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Reactants [label="this compound\n+ Fluorescent Alcohol", fillcolor="#F1F3F4"]; Coupling [label="DCC, DMAP in DCM", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction [label="Stir at RT overnight", fillcolor="#F1F3F4"]; Purification [label="Filtration & Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Caged Fluorescent Alcohol", fillcolor="#FBBC05", fontcolor="#202124"];

Reactants -> Coupling; Coupling -> Reaction; Reaction -> Purification; Purification -> Product; } Caption: Workflow for the synthesis of a caged fluorescent alcohol.

Protocol 2: Live-Cell Imaging with a Caged Fluorescent Probe

This protocol outlines the steps for loading a caged fluorescent probe into cultured cells and performing uncaging experiments.

Materials:

  • Cultured cells (e.g., HeLa, COS-7) grown on glass-bottom dishes

  • Caged fluorescent probe (synthesized in Protocol 1)

  • Pluronic F-127 (for AM ester derivatives)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Confocal or widefield fluorescence microscope with a UV light source for uncaging

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.

  • Loading the Caged Probe:

    • Prepare a stock solution of the caged probe in DMSO.

    • For cell-permeant AM esters, mix the caged probe stock with an equal volume of 20% Pluronic F-127.

    • Dilute the caged probe/Pluronic mixture in live-cell imaging medium to the final working concentration (typically 1-10 µM).

    • Replace the culture medium with the loading solution and incubate the cells at 37°C for 30-60 minutes.

    • Wash the cells twice with fresh live-cell imaging medium to remove excess probe.

  • Live-Cell Imaging and Uncaging:

    • Place the dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.

    • Locate a region of interest (ROI) containing healthy cells.

    • Acquire a pre-uncaging image of the ROI using a low-intensity excitation light to visualize any background fluorescence.

    • Deliver a brief pulse of UV light (e.g., from a 355 nm or 365 nm laser) to a specific area within the ROI to induce uncaging.

    • Immediately after the UV pulse, acquire a time-lapse series of fluorescence images to monitor the release of the fluorescent molecule and its subsequent diffusion or localization within the cell.

  • Data Analysis:

    • Quantify the change in fluorescence intensity within the uncaging region and in surrounding areas over time.

    • Analyze the spatial and temporal dynamics of the released molecule.

dot graph "Live_Cell_Imaging_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Cell_Culture [label="Culture cells on\nglass-bottom dish", fillcolor="#F1F3F4"]; Loading [label="Load with caged probe", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imaging_Setup [label="Place on microscope stage", fillcolor="#F1F3F4"]; Pre_Uncaging [label="Acquire pre-uncaging image", fillcolor="#FBBC05", fontcolor="#202124"]; Uncaging [label="Deliver UV pulse to ROI", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Post_Uncaging [label="Acquire time-lapse images", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analyze fluorescence changes", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Cell_Culture -> Loading; Loading -> Imaging_Setup; Imaging_Setup -> Pre_Uncaging; Pre_Uncaging -> Uncaging; Uncaging -> Post_Uncaging; Post_Uncaging -> Analysis; } Caption: Experimental workflow for live-cell imaging with a caged compound.

Troubleshooting Common Issues

ProblemPossible CauseSolution
High background fluorescence before uncaging Incomplete hydrolysis of the caged compound; presence of free fluorescent molecule impurity.Re-purify the caged compound. Reduce the loading concentration or incubation time.
No or weak fluorescence signal after uncaging Insufficient UV light for uncaging; low quantum yield of the caged compound; inefficient cell loading.Increase the power or duration of the UV pulse (with caution to avoid phototoxicity). Synthesize a caged compound with a higher quantum yield. Optimize the loading protocol.
Cell death or morphological changes Phototoxicity from the uncaging or imaging light; toxicity of the caged compound or its photolysis byproducts.Reduce the intensity and duration of the UV and imaging light. Use a two-photon excitation source for uncaging if available. Test for toxicity of the caged compound and its byproducts at the working concentration.
Rapid signal decay Photobleaching of the released fluorophore.Reduce the intensity and frequency of the imaging excitation light. Use an antifade reagent in the imaging medium if compatible with live cells.

Conclusion

This compound represents a valuable, albeit less explored, member of the o-nitrobenzyl family of photoremovable protecting groups. Its straightforward chemistry and the predictable nature of its photolytic cleavage make it a promising tool for researchers seeking to control biological processes with light. By leveraging the extensive knowledge base of related caged compounds and following the detailed protocols and considerations outlined in this guide, scientists can effectively design and execute sophisticated live-cell imaging experiments to unravel the complexities of cellular dynamics.

References

  • Ellis-Davies, G. C. R. Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • PubChem. 3-(2-Nitrophenyl)propionic acid. URL
  • Klajn, R. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews114, 10230-10277 (2014).
  • Mayer, G. & Heckel, A. Photoremovable Protecting Groups.
  • Ellis-Davies, G. C. R. Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • Live-cell imaging approaches for the investigation of xenobiotic-induced oxidant stress - NIH. URL
  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC - NIH. URL
  • Live-cell microscopy – tips and tools. URL
  • Nitrophenyl-based caged neurotransmitters - PubMed. URL
  • 5 steps to live-cell imaging - Thermo Fisher Scientific. URL
  • Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl - Journal of High School Science. URL
  • Synthesis of 3-((4-Hydroxyphenyl)amino)
  • Early Pharmacological Profiling of Antiproliferative Compounds by Live Cell Imaging - MDPI. URL
  • Development of anionically decorated 2-(ortho-nitrophenyl)-propyl-caged neurotransmitters for photolysis in vitro and in vivo - PubMed. URL
  • p-Nitrophenyl esters provide new insights and applic
  • PubChem. 2-Propenoic acid, 3-(nitrophenyl)-. URL
  • 3-Amino-3-(2-nitrophenyl)propanoic acid | 5678-48-8 - ChemicalBook. URL
  • 3-(2-NITROPHENYL)PROPANOIC ACID - gsrs. URL
  • 3-(2-Nitrophenyl)propionic acid - SIELC Technologies. URL
  • 3-(2-nitrophenyl)propionic acid (C9H9NO4) - PubChemLite. URL
  • 3-(2-Nitrophenyl)propanoic acid | 2001-32-3 | Benchchem. URL
  • WO2005019152A2 - Process for preparing 3-aryl-2-hydroxy propanoic acid derivatives without resolution - Google P

Sources

Application Notes and Protocols for Orthogonal Protecting Group Strategies Utilizing 3-(2-Nitrophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Orthogonal Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide, oligonucleotide, and natural product synthesis, the strategic use of protecting groups is paramount.[1] Orthogonal protecting groups, which can be selectively removed under distinct conditions without affecting other protecting groups within the same molecule, provide the necessary control for the sequential modification of multiple functional groups.[2][] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 3-(2-nitrophenoxy)propanoic acid as a photolabile protecting group within an orthogonal protection strategy.

The 2-nitrobenzyl ether moiety, the core of this protecting group, is a well-established photolabile caging group.[4][5] Its removal is triggered by UV light, a "traceless" reagent that allows for high spatial and temporal control over deprotection.[4] This unique cleavage mechanism offers a significant advantage in orthogonal schemes, as it is compatible with a wide range of acid- and base-labile protecting groups commonly employed in solid-phase and solution-phase synthesis.[2]

The this compound Protecting Group: Mechanism and Advantages

The this compound protecting group is typically used to protect hydroxyl and amino functionalities via the formation of an ester or amide linkage, respectively. The key to its utility lies in the photolytic cleavage of the 2-nitrobenzyl ether bond.

Mechanism of Photolytic Deprotection

The cleavage of the 2-nitrobenzyl group proceeds via a Norrish Type II photoreaction.[4] Upon irradiation with UV light (typically around 350-365 nm), the nitro group is excited. This excited state then abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the protected functional group and forms a 2-nitrosobenzaldehyde byproduct.[4][6]

graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

Figure 1: Simplified workflow of the photolytic deprotection of a substrate protected with this compound.
Key Advantages:
  • Orthogonality: The photolytic cleavage is orthogonal to acid-labile (e.g., Boc, Trt) and base-labile (e.g., Fmoc) protecting groups, allowing for complex, multi-dimensional protection schemes.[2][]

  • Mild Deprotection Conditions: Removal with light avoids the use of harsh acidic or basic reagents, which is beneficial for sensitive substrates.[4]

  • Spatial and Temporal Control: Light allows for the precise deprotection of specific areas of a molecule or at specific times in a reaction sequence.[4]

  • Traceless Reagent: Light as a reagent leaves no byproducts that require removal from the reaction mixture.

Experimental Protocols

The following protocols provide a general guideline for the protection of hydroxyl groups and the subsequent photolytic deprotection. These should be optimized for specific substrates.

Protocol 1: Protection of a Primary Alcohol with this compound

This protocol describes the esterification of a primary alcohol with this compound using dicyclohexylcarbodiimide (DCC) as a coupling agent.

Materials:

  • Primary alcohol substrate

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the protected alcohol.

Protocol 2: Photolytic Deprotection of a 3-(2-Nitrophenoxy)propanoate Ester

This protocol outlines the general procedure for the photolytic cleavage of the protecting group.

Materials:

  • Protected substrate

  • Solvent (e.g., methanol, acetonitrile, or a mixture with water)

  • UV photoreactor or a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths < 300 nm)

Procedure:

  • Dissolve the protected substrate in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized to ensure efficient light penetration.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove oxygen, which can quench the excited state.

  • Irradiate the solution with UV light (λ ≈ 350-365 nm) at room temperature. The reaction time will depend on the substrate, concentration, and the intensity of the light source. Monitor the reaction by TLC or HPLC.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • The crude product can be purified by standard techniques such as column chromatography to remove the 2-nitroso byproduct.

Orthogonal Strategies in Practice

The true power of the this compound protecting group is realized in its application within complex orthogonal protection schemes. A common scenario in peptide synthesis involves the use of an acid-labile Boc group for the N-terminus, a base-labile Fmoc group for a side chain, and the photolabile 3-(2-nitrophenoxy)propanoate for another side chain.

graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

Figure 2: Orthogonal deprotection strategy for a hypothetical peptide with three different classes of protecting groups.

This strategy allows for the selective deprotection and subsequent modification of each functional group in any desired order, providing immense flexibility in the synthesis of complex peptides and other biomolecules.

Quantitative Data Summary

ParameterTypical Value/ConditionReference Class
Protection Reaction Yield 70-95%Standard esterification/amidation
Deprotection Wavelength 350 - 365 nm2-Nitrobenzyl derivatives[4]
Photolysis Time 1 - 8 hoursDependent on substrate and light source
Deprotection Yield > 90%Under optimal conditions[4]
Quantum Yield (Φ) 0.01 - 0.22-Nitrobenzyl derivatives[5]

Table 1: Representative quantitative data for the application of 2-nitrobenzyl-based photolabile protecting groups.

Conclusion

The this compound protecting group is a valuable tool for synthetic chemists, offering a mild and orthogonal method for the protection of hydroxyl and amino groups. Its photolytic deprotection provides a high degree of control, enabling the synthesis of complex molecules that would be challenging to access with traditional protecting group strategies. The protocols and strategies outlined in this application note serve as a comprehensive guide for the successful implementation of this versatile protecting group in research and development.

References

  • Photolabile protecting group - Wikipedia.
  • Synthesis of 3-(2-nitrophenyl)propionic acid - PrepChem.com.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Protection of OH group of alcohol.
  • Facile Synthesis of N-(9-Fluorenylmethyloxycarbonyl)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propionic Acid as a Photocleavable Linker for Solid-Phase Peptide Synthesis.
  • 2.4 Photocleavable Protecting Groups. In The Chemical Synthesis of Peptides (pp. 67-74).
  • Protecting group - Wikipedia.
  • 3-(2-Nitrophenyl)propionic acid - SIELC Technologies.
  • Orthogonal N,N-deprotection strategies of β-amino esters - J. Chem. Soc., Perkin Trans. 1, 2001, 3106-3111.
  • 3-(2-nitrophenyl)propanoic acid - Stenutz.
  • Protecting Groups For Alcohols - Master Organic Chemistry.
  • The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides - Bio-Synthesis.
  • 3-(2-Nitrophenyl)propionic acid | C9H9NO4 | CID 74818 - PubChem.
  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - J. Am. Chem. Soc. 2013, 135, 12, 4604–4617.
  • Hydroxyl Protecting Groups Stability - Organic Chemistry Portal.
  • Innovative 2′-O-Imino-2-propanoate-Protecting Group for Effective Solid-Phase Synthesis and 2′-O-Deprotection of RNA Sequences - J. Org. Chem. 2021, 86, 7, 5171–5183.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • US Patent for Deprotection method for protected hydroxyl group.
  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - Molecules 2011, 16(11), 9323-9330.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - Chem. Rev. 2021, 121, 5, 2534–2584.
  • Fmoc-Protected Amino Groups - Organic Chemistry Portal.
  • Recent applications of solid-phase strategy in total synthesis of antibiotics - RSC Adv., 2019, 9, 2373-2389.
  • Synthesis of the PPGs 3-(o-Nitrophenyl) butan-2-ol 4) and... - ResearchGate.

Sources

Application Notes & Protocols: Mastering the Cleavage of 3-(2-Nitrophenoxy)propanoic Acid Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 3-(2-Nitrophenoxy)propanoic Acid in Modern Chemistry

The this compound moiety is a specialized chemical tool, primarily utilized as a cleavable linker system. Its architecture is derived from the well-established ortho-nitrobenzyl (oNB) class of photolabile protecting groups.[1][2] This structural motif offers a powerful method for achieving external control over the release of therapeutic agents, biological probes, or other molecules of interest from a conjugated state. The ability to dictate the precise timing and location of molecular release is a cornerstone of applications ranging from targeted drug delivery and "caged" compounds in neurobiology to the fabrication of photoresponsive materials.

The principal mechanism for cleaving this linker is through photolysis—the application of ultraviolet (UV) light.[1][3] This application note provides a comprehensive guide to understanding and implementing the photocleavage of this compound-based systems. We will delve into the underlying photochemical mechanism, detail the critical experimental parameters that govern the reaction, and provide robust protocols for both executing the cleavage and assessing its stability under various pH conditions.

Part 1: Photolytic Cleavage - The Primary Release Mechanism

The defining feature of the 2-nitrophenoxy group is its ability to undergo a clean and efficient cleavage reaction upon exposure to UV radiation. This process is not dependent on enzymatic action or drastic pH changes, offering a highly orthogonal method of deprotection.

The Photochemical Reaction Pathway

The photolytic cleavage of o-nitrobenzyl derivatives has been extensively studied. The process is initiated by the absorption of a photon, which triggers a series of intramolecular rearrangements, culminating in the scission of the benzylic ether bond.

The generally accepted mechanism proceeds as follows:

  • Photoexcitation : Upon irradiation with UV light (typically in the 300-365 nm range), the nitro group (-NO₂) is excited to a triplet state.[1]

  • Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon of the propanoic acid chain, forming an aci-nitro intermediate.

  • Cyclization and Rearrangement : The aci-nitro intermediate undergoes cyclization and subsequent rearrangement.

  • Cleavage : This rearrangement leads to the cleavage of the C-O ether bond, releasing the propanoic acid payload and converting the aromatic portion into a 2-nitrosobenzaldehyde derivative.

G cluster_0 Photolytic Cleavage Mechanism A 1. This compound Derivative B 2. Photoexcitation of Nitro Group A->B UV Light (hν) ~365 nm C 3. H-Abstraction & Aci-Nitro Intermediate Formation B->C Intramolecular D 4. Cyclization & Rearrangement C->D E 5. Cleavage Event D->E F Released Propanoic Acid Derivative E->F G 2-Nitrosobenzaldehyde Byproduct E->G

Caption: The photochemical cleavage pathway of o-nitrobenzyl ethers.

Key Parameters for Successful Photocleavage

The efficiency and rate of photolysis are not absolute; they are governed by several critical experimental factors. Optimization of these parameters is essential for achieving complete and specific cleavage without causing photodamage to the target molecule or biological system.

ParameterRecommended RangeRationale & CausalitySupporting Sources
Wavelength 350 - 365 nmThis range provides sufficient energy to excite the o-nitrobenzyl chromophore while minimizing potential damage to sensitive biological molecules like DNA and proteins, which absorb strongly at shorter wavelengths (<300 nm).[1][3][4]
Light Intensity 1 - 10 mW/cm²The rate of cleavage is directly proportional to the light intensity (photon flux). Higher intensities lead to faster reactions, but excessive power can cause thermal damage or unwanted side reactions. The optimal intensity balances speed with sample integrity.[1]
Irradiation Time 5 - 60 minutesThe required duration depends on the quantum yield of the specific derivative, light intensity, and concentration. Kinetic monitoring is recommended to determine the time needed for complete cleavage.[1][2]
Solvent Aprotic (e.g., Dioxane, THF) or Buffered Aqueous SolutionsCleavage rates can be solvent-dependent. Some studies show that photolysis is faster in aprotic solvents compared to protic ones like water or methanol. For biological applications, physiological buffers are used.[4]
Temperature Ambient (20-25°C)The primary photochemical event is largely temperature-independent. However, maintaining a controlled ambient temperature is good practice to ensure reproducibility and prevent thermal degradation of the sample.
Oxygen N/A (typically)The reaction is generally performed in the presence of air. Degassing is not usually required unless the released payload is highly susceptible to oxidation.
Experimental Protocol: Photocleavage of a Conjugate

This protocol provides a general framework for the photolytic release of a molecule conjugated via a this compound linker.

1. Materials & Equipment:

  • Conjugate solution (e.g., 10 µM to 1 mM in a suitable buffer like PBS, pH 7.4, or an organic solvent).

  • UV Lamp with a narrow bandpass filter for 365 nm.

  • Radiometer to measure light intensity.

  • Quartz or UV-transparent cuvettes/microplate.

  • Analytical system for monitoring cleavage (e.g., HPLC-UV, LC-MS, or NMR).

  • Stir plate (optional, for larger volumes).

2. Experimental Workflow:

G cluster_1 Photocleavage Experimental Workflow A Prepare Sample (e.g., 100 µM in PBS) B Transfer to UV-Transparent Vessel A->B C Measure t=0 Sample (Analytical Control) B->C E Irradiate Sample (e.g., for 10 min) B->E G Quantify Release (% Cleavage vs. Control) C->G D Calibrate UV Source (e.g., 3.5 mW/cm² @ 365 nm) D->E F Analyze Cleavage Products (HPLC, LC-MS) E->F F->G

Caption: A standardized workflow for executing and analyzing a photocleavage experiment.

3. Step-by-Step Procedure:

  • Preparation: Prepare a solution of the this compound conjugate at the desired concentration.

  • Control Sample: Before irradiation, take an aliquot of the solution to serve as the time-zero (t=0) control. Analyze it immediately using your chosen analytical method (e.g., HPLC) to establish the initial purity and retention time of the intact conjugate.

  • Irradiation Setup:

    • Place the remaining sample in a UV-transparent vessel.

    • Position the UV lamp at a fixed distance from the sample. Use a radiometer to measure and adjust the light intensity at the sample surface to the desired value (e.g., 3.5 mW/cm²).[1]

  • Photolysis: Irradiate the sample for a predetermined duration (e.g., 10 minutes). For kinetic studies, aliquots can be taken at various time points. Ensure consistent sample mixing if the volume is large.

  • Analysis: After irradiation, analyze the sample using the same analytical method as the control. Successful cleavage will be indicated by a decrease in the peak corresponding to the starting conjugate and the appearance of new peaks corresponding to the released payload and the 2-nitrosobenzaldehyde byproduct.

  • Quantification: Calculate the percentage of cleavage by comparing the peak area of the remaining intact conjugate to that of the t=0 control.

Part 2: Assessing Stability in Aqueous Environments

While photolysis is the intended cleavage method, understanding the linker's stability at different pH values is crucial for applications in biological systems, particularly in drug delivery where a conjugate may be exposed to varying pH environments (e.g., blood plasma at pH 7.4 vs. endosomes at pH 5.0-6.5).[5] Ether linkages are generally stable to hydrolysis, but it is best practice to validate this.[5][6]

Protocol: pH Stability Assay

This protocol assesses the hydrolytic stability of the linker over time.

1. Materials:

  • Conjugate stock solution.

  • A series of buffers, e.g.:

    • Phosphate-buffered saline (PBS), pH 7.4 (simulates physiological conditions).

    • Acetate buffer, pH 5.5 (simulates endosomal conditions).

    • Acetate buffer, pH 4.5 (simulates lysosomal conditions).

  • Incubator or water bath set to 37°C.

  • Analytical system (e.g., HPLC-UV).

2. Procedure:

  • Incubation: Dilute the conjugate stock into each of the different pH buffers to a final concentration suitable for analysis.

  • Time Points: Aliquot the solutions for analysis at various time points (e.g., 0, 2, 6, 12, 24, and 48 hours). Store the aliquots at -20°C until analysis to halt any degradation.

  • Analysis: At the end of the incubation period, analyze all samples by HPLC.

  • Data Interpretation: For each pH condition, plot the percentage of remaining intact conjugate against time. A stable linker will show minimal to no decrease in the starting material peak over the 48-hour period, even at acidic pH.

pH ConditionExpected OutcomeRationale
pH 7.4 (Blood) >95% stable over 48hEssential for preventing premature drug release in circulation. Ether bonds are highly stable at neutral pH.
pH 5.5 (Endosome) High stability expectedWhile more acidic, these conditions are generally insufficient to hydrolyze a stable ether linkage without enzymatic or specific intramolecular assistance.
pH 4.5 (Lysosome) High stability expectedAs with endosomal pH, significant cleavage is not anticipated, distinguishing it from intentionally acid-labile linkers like hydrazones or acetals.[7][][9]

Conclusion

The this compound linker is a robust and highly specific photolabile system. Its cleavage is reliably triggered by UV light in the 350-365 nm range, providing excellent external control over molecular release. The underlying ether linkage imparts high stability across a wide range of physiological pH values, ensuring that the payload remains securely attached until photocleavage is intentionally initiated. By carefully controlling the key parameters of wavelength, light intensity, and irradiation time, researchers can achieve clean, efficient, and predictable cleavage for a wide array of applications in chemistry, biology, and medicine.

References

  • Deng, C., et al. (2022). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. RSC Chemical Biology.
  • Lee, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters.
  • Gäb, G., et al. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
  • Choy, C. J., et al. (2016). Second-Generation of Tunable pH-Sensitive Phosphoramidate-Based Linkers for Controlled Release. ADC Review / Journal of Antibody-drug Conjugates.
  • Washington State University. (n.d.). pH-Sensitive Cleavable Linkers for Antibody Drug Conjugates.
  • Savoy, E. A., et al. (2021). Acid-labile Linkers. In Chemical Linkers in Antibody–Drug Conjugates (ADCs). The Royal Society of Chemistry.
  • Lee, S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Semantic Scholar.
  • Turelli, L., et al. (2021). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. Chemical Communications.
  • Klán, P., et al. (2004). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences.
  • Creative Biolabs. (n.d.). Acid-labile Linkers.
  • Holmes, C. P., & Jones, D. G. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry.
  • Rady, T., et al. (2022). A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity. Bioconjugate Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(2-Nitrophenoxy)propanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Nitrophenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and subsequent reactions of this versatile bifunctional molecule.[1] We will delve into the mechanistic underpinnings of potential issues and provide actionable, field-proven solutions to ensure the success of your experiments.

Section 1: Synthesis of this compound

The primary synthetic route to this compound involves a Williamson ether synthesis, a classic SN2 reaction.[2][3] This is followed by the hydrolysis of the resulting ester. This two-step process, while generally reliable, has several critical parameters that can influence yield and purity.

General Synthetic Scheme

The synthesis typically proceeds as follows:

  • Step 1: Williamson Ether Synthesis. 2-Nitrophenol is deprotonated by a suitable base to form the 2-nitrophenoxide ion. This nucleophile then attacks an ethyl 3-halopropanoate (commonly ethyl 3-bromopropanoate), displacing the halide to form ethyl 3-(2-nitrophenoxy)propanoate.[2][3][4]

  • Step 2: Ester Hydrolysis. The ethyl ester is then hydrolyzed, typically under basic conditions, to yield the sodium salt of this compound. Subsequent acidification protonates the carboxylate to afford the final product.[5][6]

Troubleshooting the Synthesis

This section addresses common problems encountered during the synthesis of this compound.

FAQ 1: My Williamson ether synthesis step has a low yield. What are the likely causes and how can I fix it?

Low yields in this step often stem from issues with the nucleophile generation, competing side reactions, or suboptimal reaction conditions.[4]

  • Causality: The Williamson ether synthesis is a classic SN2 reaction. Its success hinges on a strong nucleophile (the phenoxide) and an unhindered electrophile (the primary alkyl halide).[2][3] Several factors can disrupt this delicate balance.

  • Troubleshooting Flowchart:

    G start Low Yield in Williamson Ether Synthesis incomplete_deprotonation Incomplete Deprotonation of 2-Nitrophenol start->incomplete_deprotonation side_reaction Side Reactions (e.g., Elimination) start->side_reaction conditions Suboptimal Reaction Conditions start->conditions base_issue Is the base strong enough? incomplete_deprotonation->base_issue Check moisture_issue Is the reaction anhydrous? incomplete_deprotonation->moisture_issue Check halide_issue Is the alkyl halide primary? side_reaction->halide_issue Check solvent_issue Is the solvent polar aprotic? conditions->solvent_issue Check temp_time_issue Are temperature and time sufficient? conditions->temp_time_issue Check

    Caption: Troubleshooting low yield in Williamson ether synthesis.

  • Detailed Solutions:

    Potential Cause Explanation Recommended Solution
    Incomplete Deprotonation The pKa of 2-nitrophenol is approximately 7.2. While stronger than phenol, a sufficiently strong base is still required for complete deprotonation to the nucleophilic phenoxide. Weaker bases like carbonates may not be fully effective.Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like THF or DMF.[3][7] Ensure anhydrous conditions, as water will consume the base.
    Side Reactions (E2 Elimination) Although ethyl 3-bromopropanoate is a primary halide and less prone to elimination, it can still occur, especially at elevated temperatures or with very strong, sterically hindered bases.[2][4]Maintain a moderate reaction temperature (50-80 °C).[4] Ensure the base is not excessively strong or bulky if this is a recurring issue.
    Suboptimal Solvent Choice Protic solvents (e.g., ethanol, water) can solvate the phenoxide nucleophile, reducing its reactivity.[4]Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3] These solvents solvate the cation of the base but leave the nucleophile relatively free and highly reactive.
    Insufficient Reaction Time/Temp SN2 reactions require sufficient thermal energy and time for completion.[4]Monitor the reaction by Thin Layer Chromatography (TLC). If starting material persists, consider increasing the temperature in increments of 10 °C or extending the reaction time.
FAQ 2: The hydrolysis of my ethyl 3-(2-nitrophenoxy)propanoate is incomplete or slow. What should I do?

Incomplete hydrolysis is a common issue, often related to the reaction conditions.

  • Causality: Ester hydrolysis, or saponification, is the nucleophilic acyl substitution of the ester by a hydroxide ion.[6] The reaction is generally irreversible under basic conditions because the resulting carboxylate is deprotonated and thus unreactive towards the alcohol by-product.[8]

  • Troubleshooting Steps:

    • Increase Base Equivalents: Ensure at least one full equivalent of base (e.g., NaOH, KOH) is used. It is often beneficial to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

    • Increase Temperature: Gently refluxing the reaction mixture is standard practice and significantly accelerates the rate of hydrolysis.[5]

    • Add a Co-solvent: If the ester has poor solubility in the aqueous base, adding a water-miscible co-solvent like ethanol or THF can improve homogeneity and increase the reaction rate.

    • Extend Reaction Time: Monitor the reaction via TLC (staining may be required to visualize the carboxylic acid). If the starting ester is still present, extend the reflux time.

FAQ 3: I am having trouble with the purification of the final product. What are the common impurities and best practices for removal?

Purification challenges often arise from unreacted starting materials or side products.

  • Common Impurities:

    • Unreacted 2-nitrophenol

    • Unreacted ethyl 3-(2-nitrophenoxy)propanoate

    • Side products from the Williamson ether synthesis

  • Purification Protocol:

    • Initial Workup: After hydrolysis, the reaction mixture is typically acidified.[9] It is crucial to acidify to a pH of ~2 to ensure the carboxylic acid is fully protonated and will precipitate or be extractable into an organic solvent.

    • Extraction: Extract the acidified aqueous layer with an organic solvent like ethyl acetate or diethyl ether.[9] The desired product will move to the organic layer, leaving behind inorganic salts.

    • Base Wash: To remove unreacted 2-nitrophenol (which is acidic), wash the organic layer with a weak base solution, such as saturated sodium bicarbonate. The this compound is a stronger acid and will be deprotonated and move to the aqueous layer, while the less acidic 2-nitrophenol may remain in the organic layer depending on the pH. Re-acidify the bicarbonate wash and extract again to recover the purified product.

    • Recrystallization: The final and most effective purification step is often recrystallization. A common solvent system is toluene or an ethanol/water mixture.[9] Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

  • Analytical Characterization: The purity of the final product can be assessed by:

    • Melting Point: A sharp melting point close to the literature value (111-112 °C or 115 °C) indicates high purity.[9][10]

    • NMR Spectroscopy: 1H and 13C NMR will confirm the structure and identify any impurities.[11]

    • HPLC: Reversed-phase HPLC can be used to determine the purity with high accuracy.[12]

Section 2: Subsequent Reactions of this compound

The bifunctional nature of this molecule allows for a variety of subsequent transformations.[1] The two primary reactive sites are the nitro group and the carboxylic acid.

Reduction of the Nitro Group

A common and highly useful transformation is the reduction of the nitro group to an amine, yielding 3-(2-aminophenoxy)propanoic acid.[13] This intermediate is a key precursor for the synthesis of various heterocyclic compounds.

FAQ 4: My nitro group reduction is giving a low yield or a mixture of products. How can I optimize this reaction?

The choice of reducing agent is critical and depends on the presence of other functional groups.

  • Causality: The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates.[13] Over-reduction or side reactions can occur if the conditions are not well-controlled.

  • Recommended Reducing Agents and Conditions:

Reagent Conditions Advantages Potential Issues & Considerations
H2, Pd/C Methanol or Ethanol, room temp, atmospheric or slightly elevated pressure.Clean reaction, high yield, simple workup (filtration).May also reduce other functional groups (e.g., alkenes, alkynes). Not suitable for compounds with sulfur-containing groups.
Fe / HCl or NH4Cl Ethanol/water, reflux.Economical, tolerant of many functional groups.[13]Workup can be cumbersome due to iron salts. Requires acidic conditions.
SnCl2·2H2O Ethanol or Ethyl Acetate, reflux.Mild, good for sensitive substrates.Stoichiometric amounts of tin salts are produced, requiring careful removal.
Sodium Hydrosulfite (Na2S2O4) Water/Methanol, reflux.Useful for selective reductions in the presence of other reducible groups.Can sometimes be sluggish.
  • Troubleshooting the Reduction:

    G start Poor Nitro Reduction incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Formation of Side Products (e.g., azo, azoxy) start->side_products catalyst_poisoning Catalyst Poisoning (for H2/Pd/C) start->catalyst_poisoning reagent_choice Is the reducing agent active/sufficient? incomplete_reaction->reagent_choice conditions Are temperature and time adequate? incomplete_reaction->conditions reagent_compatibility Is the reducing agent compatible with other functional groups? side_products->reagent_compatibility substrate_purity Is the starting material pure? catalyst_poisoning->substrate_purity

    Caption: Troubleshooting workflow for nitro group reduction.

Cyclization to form Benzoxazine Derivatives

The 3-(2-aminophenoxy)propanoic acid formed from the reduction can undergo intramolecular cyclization to form a 1,4-benzoxazine derivative.[14][15] This is a valuable scaffold in medicinal chemistry.

FAQ 5: I am attempting an intramolecular cyclization to form a benzoxazinone, but the reaction is not working. What conditions should I use?
  • Causality: This reaction is an intramolecular amide bond formation (a lactamization). It requires activation of the carboxylic acid to facilitate the nucleophilic attack by the aniline nitrogen.

  • Recommended Cyclization Strategies:

    • Carbodiimide Coupling: Use a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a solvent like dichloromethane (DCM) or DMF. These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

    • Acid Chloride Formation: Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl2) or oxalyl chloride. The highly electrophilic acid chloride will then readily react with the amine. This method is effective but harsh.

    • Thermal Dehydration: In some cases, simply heating the amino acid to a high temperature (often above its melting point) can drive the cyclization through direct thermal dehydration, though this can lead to decomposition.

  • Troubleshooting:

    • Ensure Purity of the Starting Amino Acid: Impurities can interfere with the coupling reagents.

    • Anhydrous Conditions: The coupling reagents (especially for acid chloride formation) are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

    • Temperature Control: For carbodiimide couplings, running the reaction at 0 °C initially and then allowing it to warm to room temperature can minimize side reactions.

Section 3: Safety and Handling

Proper handling of the reagents involved in these syntheses is crucial for laboratory safety.

  • 2-Nitrophenol: Toxic and an irritant. Avoid contact with skin and eyes.

  • Ethyl 3-bromopropanoate: A lachrymator and irritant. Handle in a well-ventilated fume hood.[16][17]

  • Sodium Hydride (if used): Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Strong Acids and Bases (HCl, NaOH): Corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16][18]

Always consult the Safety Data Sheet (SDS) for each chemical before use.[16][17][18]

References

  • PrepChem. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid.
  • SIELC Technologies. (2018, February 16). 3-(2-Nitrophenyl)propionic acid.
  • TCI Chemicals. (2025, January 21). SAFETY DATA SHEET: Ethyl 2-Bromopropionate.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: Propanoic acid, 3-bromo-, ethyl ester.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET: Ethyl 3-bromopropionate.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 2-Nitrophenol.
  • BenchChem. (n.d.). 3-(2-Nitrophenyl)propanoic acid | 2001-32-3.
  • Grokipedia. (n.d.). Reduction of nitro compounds.
  • Apollo Scientific. (2022, September 16). SAFETY DATA SHEET: Ethyl 3-bromo-2-oxopropanoate.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis.
  • National Center for Biotechnology Information. (n.d.). 3-(2-Nitrophenyl)propionic acid. PubChem Compound Database.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.
  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • ResearchGate. (n.d.). Synthetic procedures for the synthesis of 3-nitropropanoic acid.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Stenutz. (n.d.). 3-(2-nitrophenyl)propanoic acid.
  • Mol-Instincts. (n.d.). What is the background and overview of 3-Amino-3-(2-nitrophenyl)propanoic acid?.
  • CymitQuimica. (n.d.). (S)-2-Amino-3-(2-nitrophenyl)propanoic acid.
  • Journal of Applied Pharmaceutical Science. (2024).
  • Chemguide. (n.d.). Hydrolysis of esters.
  • ResearchGate. (2025, August 6). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases.
  • Google Patents. (n.d.). EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters.
  • TSI Journals. (2012). Synthesis and spectral characterization of potential impurities of tiaprofenic acid.
  • ChemicalBook. (2025, July 16). 3-Amino-3-(2-nitrophenyl)propanoic acid | 5678-48-8.
  • Global Substance Registration System. (n.d.). 3-(2-NITROPHENYL)PROPANOIC ACID.
  • Chemistry LibreTexts. (2022, January 31). 11.9: Hydrolysis of Esters.
  • Chegg. (2021, January 25). Solved Complete the hydrolysis reaction of ethyl propanoate.
  • ResearchGate. (2025, August 9). Synthesis of Oxazine, Thiazine, and Quinoxaline Derivatives Containing a Benzyl Fragment from 3-Aryl-2-Bromopropanoic Acids and Their Esters.
  • Save My Exams. (2024, May 13). Hydrolysis of Esters (Oxford AQA International A Level (IAL) Chemistry): Revision Note.
  • National Center for Biotechnology Information. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.
  • Google Patents. (n.d.). WO2013079785A1 - Method for recovering and purifying propionic acid.
  • PubMed. (2009, July 12). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase.
  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-(4-bromo-2-nitrophenoxy)propanoic acid. PubChem Compound Database.
  • National Center for Biotechnology Information. (n.d.). 3-(4-Nitrophenyl)propanoic acid. PubChem Compound Database.
  • Google Patents. (n.d.). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.

Sources

Technical Support Center: Optimizing Photodeprotection of 2-Nitrobenzyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of photodeprotection reactions involving 2-nitrobenzyl (NB) protecting groups. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful photolabile caging strategy. Here, we move beyond basic protocols to address the nuances of experimental design and troubleshoot common challenges you may encounter in the lab. Our goal is to empower you with the expertise to achieve clean, efficient, and reproducible uncaging of your molecule of interest.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of 2-nitrobenzyl photolabile protecting groups.

Q1: What is the fundamental mechanism of 2-nitrobenzyl photodeprotection?

A1: The photodeprotection of 2-nitrobenzyl (NB) caged compounds is initiated by the absorption of UV light. This excites the NB group, leading to an intramolecular hydrogen atom transfer from the benzylic carbon to one of the oxygen atoms of the nitro group. This process forms a transient species known as an aci-nitro intermediate.[1][2][3] This intermediate then undergoes a series of non-photochemical rearrangements, ultimately leading to the cleavage of the bond between the benzylic carbon and the protected functional group, releasing your molecule of interest. The primary byproduct of this reaction is a 2-nitrosobenzaldehyde or a related derivative.[4]

Q2: What is the typical wavelength range for cleaving 2-nitrobenzyl groups?

A2: The parent 2-nitrobenzyl group absorbs UV light with a maximum around 230-380 nm.[5] For practical applications, irradiation is commonly performed around 365 nm.[5][6] It's crucial to select a wavelength that is strongly absorbed by the NB chromophore but minimally absorbed by your released molecule and other components in your sample to prevent photodamage.[1]

Q3: How can I modify the absorption wavelength of my 2-nitrobenzyl group?

A3: To shift the absorption to longer, less damaging wavelengths, you can introduce electron-donating substituents to the aromatic ring. A common example is the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, often referred to as the nitroveratryl (NV) group, which red-shifts the absorbance, allowing for cleavage at wavelengths up to 420 nm.[1][7]

Q4: What is "quantum yield" and why is it important for my experiment?

A4: The quantum yield (Φ) in photochemistry represents the efficiency of a photochemical process. It is the ratio of the number of molecules undergoing a specific event (in this case, uncaging) to the number of photons absorbed by the system. A higher quantum yield means a more efficient reaction, requiring less light exposure to achieve complete deprotection. This is particularly important in biological systems to minimize phototoxicity. The quantum yield of 2-nitrobenzyl groups can be influenced by substituents on the aromatic ring and at the benzylic position.[8][9]

Troubleshooting Guide

This in-depth guide addresses specific experimental issues in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Incomplete or Slow Deprotection

Q: I've irradiated my sample for the recommended time, but analysis (e.g., by HPLC or NMR) shows a significant amount of starting material remaining. What could be the problem?

A: This is a common issue that can stem from several factors related to your light source, sample preparation, and the inherent properties of your caged compound.

Potential Causes & Solutions:

  • Insufficient Photon Dose: The total number of photons delivered to your sample may be too low.

    • Actionable Advice:

      • Increase Irradiation Time: This is the simplest solution. Double the irradiation time and re-analyze.

      • Increase Light Intensity: If your light source has adjustable power, cautiously increase the intensity. Be mindful of potential sample heating.

      • Check Lamp Age and Output: The output of UV lamps, especially mercury arc lamps, decreases over time. Consider measuring the lamp's power output or replacing it if it's old.

      • Optimize Wavelength: Ensure your light source's emission spectrum overlaps with the absorption spectrum of your 2-nitrobenzyl derivative. Using a band-pass filter can help isolate the optimal wavelength.[6]

  • Inner Filter Effect: At high concentrations, the molecules at the surface of the solution absorb most of the light, preventing photons from reaching the molecules in the bulk of the solution.

    • Actionable Advice:

      • Dilute Your Sample: Prepare a more dilute solution of your caged compound.[6]

      • Stir the Solution: Ensure the solution is well-stirred during irradiation to bring unreacted molecules to the surface.[6]

      • Use a Thinner Reaction Vessel: A shorter path length will minimize the inner filter effect.

  • Low Quantum Yield: Your specific 2-nitrobenzyl derivative may have an intrinsically low quantum yield.

    • Actionable Advice:

      • Review the Literature: Check if the quantum yield for your specific caged compound has been reported.

      • Structural Modifications: For future experiments, consider synthesizing derivatives with substituents known to increase the quantum yield, such as a second nitro group (e.g., 2,6-dinitrobenzyl).[9]

  • Solvent Effects: The solvent can influence the reaction pathway and efficiency.

    • Actionable Advice:

      • Solvent Polarity: While quantum yields are often only moderately affected by solvent properties, highly viscous or quenching solvents can hinder the reaction.[10]

      • Solvent Compatibility: Ensure your compound is fully dissolved. Precipitated material will not be efficiently deprotected.

Experimental Protocol: Optimizing Irradiation Time

  • Prepare a stock solution of your 2-nitrobenzyl protected compound at a known concentration in your desired solvent.

  • Set up your photolysis system, ensuring a fixed distance between the light source and the sample. Use a quartz cuvette for UV transparency.

  • Take an initial sample (t=0) for analysis (e.g., HPLC, LC-MS, or NMR).

  • Irradiate the sample while stirring.

  • Withdraw aliquots at regular time intervals (e.g., 1, 2, 5, 10, 20, and 30 minutes).

  • Analyze each aliquot to determine the percentage of remaining starting material and the formation of the deprotected product.

  • Plot the percentage of deprotection versus time to determine the optimal irradiation time for your desired level of conversion.

G cluster_prep Preparation cluster_irradiation Irradiation & Sampling cluster_analysis Analysis prep_sample Prepare Sample Solution setup_photolysis Setup Photolysis System prep_sample->setup_photolysis t0_sample Take t=0 Aliquot setup_photolysis->t0_sample irradiate Irradiate with Stirring t0_sample->irradiate take_aliquots Withdraw Aliquots at Time Intervals irradiate->take_aliquots e.g., 1, 2, 5, 10 min analyze Analyze Aliquots (HPLC, LC-MS) take_aliquots->analyze plot_data Plot % Deprotection vs. Time analyze->plot_data determine_time Determine Optimal Time plot_data->determine_time

Caption: Workflow for optimizing irradiation time.

Issue 2: Formation of Unwanted Byproducts and Low Yield of Deprotected Product

Q: My deprotection reaction seems to be working, but I'm observing multiple unexpected peaks in my chromatogram and the yield of my desired product is low. What's happening?

A: The formation of byproducts is a known challenge with 2-nitrobenzyl photochemistry. The primary byproduct, 2-nitrosobenzaldehyde, is reactive and can potentially interact with your released molecule, especially if it contains nucleophilic groups like amines.[2][4]

Potential Causes & Solutions:

  • Reactivity of the Nitroso Byproduct: The 2-nitrosobenzaldehyde byproduct can undergo secondary reactions.

    • Actionable Advice:

      • Include a Scavenger: Adding a scavenger that can react with the nitroso byproduct can be effective. For example, a mild reducing agent or a suitable nucleophile can trap the byproduct.

      • Optimize pH: The stability of both your target molecule and the byproducts can be pH-dependent. Adjusting the pH of your reaction medium may suppress side reactions.

  • Photodegradation of the Released Product: Your deprotected molecule might be sensitive to the irradiation wavelength.

    • Actionable Advice:

      • Run a Control Experiment: Irradiate a sample of your purified, deprotected product under the same conditions to assess its stability.

      • Use Longer Wavelengths: If your product is being degraded, consider using a red-shifted 2-nitrobenzyl derivative (like DMNB) that can be cleaved at a longer, less energetic wavelength (e.g., >400 nm).[1]

      • Minimize Irradiation Time: Based on your optimization experiments, use the shortest possible irradiation time to achieve the desired level of deprotection.

  • Involvement of Radical Pathways: Under certain conditions, competing radical pathways can lead to a variety of side products.[11]

    • Actionable Advice:

      • Degas Your Solvent: The presence of oxygen can sometimes promote radical side reactions. Degassing your solvent prior to irradiation may improve the reaction's cleanliness.

Table 1: Common 2-Nitrobenzyl Derivatives and Their Properties

Protecting GroupAbbreviationTypical λmax (nm)Key Features
2-NitrobenzylNB~340-365The parent and most common derivative.
4,5-Dimethoxy-2-nitrobenzylDMNB or NV~365-420Red-shifted absorption, useful for sensitive substrates.[1]
1-(2-Nitrophenyl)ethylNPE~340-365Can offer improved quantum yields in some cases.
2,6-DinitrobenzylDNB~365Often provides a higher quantum yield than the mono-nitro analog.[9]
Issue 3: Phototoxicity in Biological Experiments

Q: I'm using a caged compound to release a bioactive molecule in a cell culture, but I'm observing significant cell death even in my control experiments. How can I mitigate this phototoxicity?

A: Phototoxicity is a critical concern in live-cell imaging and uncaging experiments. It can arise from the UV light itself or from the photochemical byproducts.

Potential Causes & Solutions:

  • Cellular Damage from UV Light: High-energy UV light can damage cellular components like DNA and proteins.[1]

    • Actionable Advice:

      • Use the Longest Possible Wavelength: Employ red-shifted photolabile groups like DMNB to allow the use of less energetic light (>400 nm).[1]

      • Consider Two-Photon Excitation: This technique uses two lower-energy (near-IR) photons to achieve excitation, confining the uncaging to a very small focal volume and significantly reducing phototoxicity in the surrounding tissue.[1]

      • Minimize Exposure: Use the lowest light dose (intensity x time) necessary for effective uncaging. This requires careful optimization.

  • Toxicity of the Photochemical Byproduct: The 2-nitrosobenzaldehyde byproduct can be cytotoxic.[2][4]

    • Actionable Advice:

      • Use Low Concentrations: Work with the lowest effective concentration of your caged compound to minimize the concentration of the byproduct.

      • Wash Cells After Uncaging: If your experimental design allows, wash the cells with fresh media shortly after photolysis to remove the byproducts.

      • Alternative Photolabile Groups: For highly sensitive systems, you may need to explore alternative classes of photolabile protecting groups that generate more benign byproducts.

G cluster_incomplete cluster_byproducts cluster_phototoxicity start Photodeprotection Issue incomplete Incomplete/Slow Deprotection? start->incomplete byproducts Byproducts/Low Yield? start->byproducts phototoxicity Phototoxicity in Cells? start->phototoxicity inc_photon Increase Photon Dose (Time/Intensity) incomplete->inc_photon Yes inc_dilute Dilute Sample/ Stir incomplete->inc_dilute Yes inc_check_qy Check Quantum Yield incomplete->inc_check_qy Yes by_scavenger Add Scavenger byproducts->by_scavenger Yes by_wavelength Use Longer Wavelength byproducts->by_wavelength Yes by_control Run Product Stability Control byproducts->by_control Yes photo_wavelength Use Longer Wavelength/ Two-Photon Excitation phototoxicity->photo_wavelength Yes photo_dose Minimize Light Dose phototoxicity->photo_dose Yes photo_wash Wash Cells Post-Irradiation phototoxicity->photo_wash Yes

Sources

Technical Support Center: Esterification of 3-(2-Nitrophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are performing the esterification of 3-(2-nitrophenoxy)propanoic acid. As a Senior Application Scientist, I have compiled this information to help you navigate potential challenges and troubleshoot common side reactions. This document is structured in a question-and-answer format to directly address specific issues you may encounter.

FAQs and Troubleshooting Guides

Ether Cleavage: An Unwanted Hydrolysis

Question: I'm observing the formation of 2-nitrophenol and what appears to be a derivative of my alcohol without the nitrophenyl group during the esterification of this compound. What is happening and how can I prevent it?

Answer:

This is a classic case of acid-catalyzed ether cleavage , a known side reaction for aryl ethers under the strong acidic conditions often used in Fischer esterification.[1][2][3] The ether linkage in your starting material is susceptible to hydrolysis, leading to the formation of 2-nitrophenol and 3-hydroxypropanoic acid or its corresponding ester.

Mechanism of Ether Cleavage:

The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. A nucleophile, which can be water generated during the esterification or the alcohol solvent itself, then attacks one of the adjacent carbon atoms. In the case of this compound, the cleavage can occur at two positions. However, cleavage of the aryl-oxygen bond is generally less favorable.

Troubleshooting Protocol for Ether Cleavage:

Step Action Rationale
1 Use a Milder Acid Catalyst Instead of strong mineral acids like concentrated sulfuric acid, consider using a milder catalyst such as p-toluenesulfonic acid (p-TsOH) or an acidic resin. This reduces the acidity of the reaction medium, disfavoring the ether cleavage.
2 Lower the Reaction Temperature High temperatures accelerate the rate of ether cleavage.[3] Conduct the esterification at the lowest temperature that still allows for a reasonable reaction rate. Monitor the reaction progress closely using techniques like TLC or LC-MS.
3 Reduce Reaction Time Prolonged exposure to acidic conditions increases the likelihood of ether cleavage. Optimize the reaction time to maximize the yield of the desired ester while minimizing the formation of byproducts.
4 Use a Dehydrating Agent The water formed during esterification can act as a nucleophile in the ether cleavage reaction. Employing a Dean-Stark apparatus to remove water as it forms or adding molecular sieves can shift the equilibrium towards the ester and reduce water-mediated side reactions.

Ether_Cleavage_Troubleshooting

Intramolecular Cyclization: Lactone and Benzoxazinone Formation

Question: My reaction mixture shows the presence of an unexpected neutral byproduct with a different polarity from my starting material and expected ester. What could this be?

Answer:

You are likely observing the formation of cyclic byproducts through intramolecular reactions. Given the structure of this compound, two primary cyclization pathways are possible under acidic conditions:

  • Lactonization: The carboxylic acid can react with the alcohol generated from ether cleavage (if it occurs) or intramolecularly to form a lactone. More commonly, the terminal carboxylic acid can attack the benzylic position, though this is less likely without specific activating groups. A more plausible route to a lactone is the intramolecular esterification of the 3-hydroxypropanoic acid formed after ether cleavage.

  • Benzoxazinone Formation: The ortho-nitro group can participate in a cyclization reaction with the carboxylic acid side chain, especially at elevated temperatures, to form a benzoxazinone derivative.[4][5][6][7] This is a known reaction for ortho-substituted nitroaromatics.

Proposed Mechanism for Benzoxazinone Formation:

While the direct acid-catalyzed cyclization is complex, it is hypothesized to proceed through a series of steps involving the activation of the carboxylic acid and nucleophilic attack by an intermediate derived from the nitro group, followed by dehydration.

Troubleshooting Protocol for Intramolecular Cyclization:

Step Action Rationale
1 Control Reaction Temperature Intramolecular cyclizations, particularly those involving the nitro group, are often favored at higher temperatures. Maintaining a lower and consistent reaction temperature can significantly reduce the formation of these byproducts.
2 Use a Large Excess of Alcohol Employing the alcohol as the solvent or in a large excess can favor the intermolecular esterification reaction over the intramolecular cyclization by Le Chatelier's principle.
3 Choose a Non-Protic Solvent If using a catalyst other than the alcohol itself, consider a non-protic solvent to minimize the solubility and reactivity of polar intermediates that may lead to cyclization.
4 Alternative Esterification Methods If intramolecular cyclization is a persistent issue, consider alternative, milder esterification methods that do not require strong acids and high temperatures, such as using dicyclohexylcarbodiimide (DCC) or Steglich esterification conditions.

Cyclization_Troubleshooting

Reduction of the Nitro Group

Question: I am detecting the presence of a byproduct that corresponds to the mass of my desired ester but with an amino group instead of a nitro group. How is this possible under esterification conditions?

Answer:

While standard Fischer esterification conditions (acid and alcohol) are not typically reducing, the reduction of the nitro group to an amine can occur if certain contaminants or side reactions are at play.[8]

Potential Causes for Nitro Group Reduction:

  • Metallic Impurities: Trace amounts of metals (e.g., from a spatula or the reaction vessel) can, in the presence of acid, act as reducing agents.

  • Reactive Intermediates: In some complex reaction mixtures, unforeseen reactive intermediates could potentially lead to the reduction of the highly susceptible nitro group.

  • Alcohol Oxidation: While less common, it is conceivable that under certain conditions, the alcohol used for esterification could be oxidized, leading to the concurrent reduction of the nitro group.

Preventative Measures for Nitro Group Reduction:

Measure Description
Use High-Purity Reagents Ensure that all starting materials, including the this compound, alcohol, and acid catalyst, are of high purity and free from metallic contaminants.
Inert Atmosphere While not always necessary for esterification, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent unwanted oxidative side reactions that might be coupled with the reduction of the nitro group.
Thoroughly Clean Glassware Use glassware that has been scrupulously cleaned to remove any traces of metal catalysts from previous reactions.

Nitro_Reduction_Prevention

References

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]
  • Benzoxazinone synthesis. Organic Chemistry Portal. [Link]
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]
  • Synthesis of benzoxazinone derivative 6.
  • Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Organic Chemistry Portal. [Link]
  • Highly Enantioselective Catalytic Lactonization at Nonactivated Primary and Secondary γ-C–H Bonds. ChemRxiv. [Link]
  • Carboxylic Acid Directed γ-Lactonization of Unactivated Primary C–H Bonds Catalyzed by Mn Complexes: Application to Stereoselective Natural Product Diversification.
  • Triflic Acid Catalyzed Oxidative Lactonization and Diacetoxylation of Alkenes Using Peroxyacids as Oxidants. Organic Chemistry Portal. [Link]
  • Lactonization as a general route to β-C(sp3)–H functionalization.
  • Catalyst-controlled site-selective methylene C–H lactonization of dicarboxylic acids.
  • 3-(2-nitrophenyl)propanoic acid. Stenutz. [Link]
  • 3-(2-Nitrophenyl)propionic acid | C9H9NO4 | CID 74818.
  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
  • Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis%2C-intramolecular-cyclization-and-of-2-(2-Pulina-Kuznetsov/d276686113b244791338a0f0f421e42a98317e30]([Link]
  • 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. Pressbooks. [Link]

Sources

Technical Support Center: Byproducts of 2-Nitrobenzyl Photocleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-nitrobenzyl (NBn) photocleavable protecting groups. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the byproducts generated during photocleavage experiments. Our goal is to equip you with the expertise to anticipate, identify, and mitigate issues related to these byproducts, ensuring the integrity and success of your research.

Section 1: Understanding the Landscape of 2-Nitrobenzyl Photocleavage Byproducts

The 2-nitrobenzyl caging group is a powerful tool for the spatial and temporal control of bioactive molecule release. However, the photochemical reaction is not always perfectly clean. Understanding the potential byproducts is the first step toward robust experimental design.

FAQ 1: What are the primary and most common byproducts of 2-nitrobenzyl photocleavage?

The primary and most well-documented byproduct of 2-nitrobenzyl photocleavage is 2-nitrosobenzaldehyde (for uncaging of alcohols or amines) or a 2-nitrosoacetophenone derivative (if there's a substitution at the benzylic carbon).[1][2][3] This is the expected outcome of the Norrish Type II reaction mechanism that governs this process.[4]

The reaction proceeds through a series of intermediates, including an aci-nitro species, which is formed after intramolecular hydrogen abstraction by the excited nitro group.[4][5][6] This intermediate then rearranges to release the caged molecule and form the 2-nitroso byproduct.

FAQ 2: Are there other, less common byproducts I should be aware of?

Yes, depending on the reaction conditions and the specific 2-nitrobenzyl derivative used, other byproducts can form. These can include:

  • Imine formation: The primary 2-nitrosobenzaldehyde byproduct can sometimes react further, particularly when irradiated at wavelengths above 300 nm.[4]

  • Photo-dimerized products: Strategies have been developed to prevent the formation of these byproducts.[7]

  • Products from competing radical pathways: In some cases, radical pathways can compete with the desired heterolytic cleavage, leading to a mixture of undesired products.[8] The choice of the leaving group and the linker architecture can influence the extent of these side reactions.[8]

  • Hydrated nitroso compounds and benzisoxazolidine intermediates: These are transient species that are part of the reaction mechanism and can be influenced by the solvent and pH.[3]

Section 2: Troubleshooting Guide - When Things Go Wrong

This section addresses specific issues you might encounter during your experiments, providing explanations and actionable solutions.

Issue 1: My photocleavage reaction is incomplete, or the yield of my released molecule is low.

Possible Cause 1: Competitive Light Absorption by Byproducts

The 2-nitrosobenzaldehyde byproduct can absorb light at the same wavelength used for photocleavage.[1][9] This "inner filter effect" becomes more pronounced as the reaction progresses and the byproduct concentration increases, effectively shielding the remaining caged compound from the light source and leading to incomplete cleavage.

Troubleshooting Steps:

  • Monitor the reaction in real-time: Use HPLC or UV-Vis spectroscopy to track the disappearance of the starting material and the appearance of both the desired product and the 2-nitroso byproduct.[10]

  • Optimize irradiation time: Determine the optimal irradiation time by taking aliquots at various time points and analyzing them.[10] Over-irradiation can sometimes lead to the degradation of the desired product or the formation of secondary byproducts.

  • Adjust the concentration: Lowering the initial concentration of the caged compound can sometimes mitigate the inner filter effect.

  • Consider a different wavelength: If your setup allows, using a wavelength that is more selectively absorbed by the 2-nitrobenzyl group and less by the byproduct might improve efficiency. However, be mindful that higher energy light (shorter wavelengths) can sometimes lead to other side reactions.

Possible Cause 2: Inefficient Photochemistry

Several factors can influence the quantum yield of the photocleavage reaction.

Troubleshooting Steps:

  • Solvent and pH: The choice of solvent and the pH of the medium can significantly impact the reaction rate and efficiency.[4][5] For aqueous solutions, ensure the pH is within the optimal range for your specific 2-nitrobenzyl derivative. Some derivatives are more sensitive to pH than others.

  • Oxygen Content: While not always a primary concern, dissolved oxygen can sometimes quench the excited state of the photolabile group, reducing the efficiency of the reaction. For highly sensitive experiments, deoxygenating the solution by bubbling with nitrogen or argon may be beneficial.

  • Structural Modifications: Consider using a 2-nitrobenzyl derivative with substitutions on the aromatic ring, such as methoxy groups (e.g., 4,5-dimethoxy-2-nitrobenzyl), which can red-shift the absorption wavelength and potentially improve the quantum yield.[11]

Issue 2: I am observing unexpected peaks in my HPLC or Mass Spectrometry analysis.

Possible Cause: Formation of Secondary Byproducts or Adducts

The 2-nitrosobenzaldehyde byproduct is a reactive molecule and can potentially react with other components in your system.

Troubleshooting Steps:

  • Characterize the Unknown Peaks: If possible, use mass spectrometry (MS) to get a molecular weight for the unknown peaks. This can provide clues as to their identity. For example, you might observe adducts of your released molecule with the nitroso byproduct.

  • Control Experiments: Run control experiments where you irradiate a solution containing only the solvent and any other additives (e.g., buffers, scavengers) to see if they contribute to the formation of byproducts.

  • Purification: If the byproducts are interfering with downstream applications, you may need to purify your released molecule using techniques like HPLC or solid-phase extraction.

Issue 3: I am concerned about the potential toxicity of the byproducts in my biological experiments.

Cause for Concern:

The 2-nitrosobenzaldehyde byproduct is known to be potentially toxic, which can be a significant concern in cellular or in vivo studies.[1][9]

Mitigation Strategies:

  • Minimize Concentration: Use the lowest effective concentration of the caged compound to minimize the amount of byproduct generated.

  • Localized Release: Take advantage of the spatial control offered by photocleavage. By focusing the light on a specific area, you can limit the exposure of the entire system to the byproducts.

  • Alternative Photolabile Groups: If byproduct toxicity is a major and unavoidable issue, consider using alternative photolabile protecting groups that are known to generate more benign byproducts.[9]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Monitoring 2-Nitrobenzyl Photocleavage by HPLC

This protocol provides a general framework for monitoring the progress of a photocleavage reaction.

Materials:

  • 2-nitrobenzyl protected compound

  • Appropriate solvent (e.g., buffered aqueous solution, organic solvent)

  • Quartz cuvette or reaction vessel

  • UV light source (e.g., mercury arc lamp with appropriate filters, or a UV LED)

  • HPLC system with a suitable column and detector (e.g., UV-Vis or PDA)

Procedure:

  • Sample Preparation: Prepare a solution of your 2-nitrobenzyl protected compound in the chosen solvent at a known concentration. The concentration should be optimized to allow for accurate detection by HPLC.

  • Initial Analysis (t=0): Before irradiation, inject an aliquot of the solution into the HPLC to obtain a chromatogram of the starting material.

  • Photolysis: Place the sample in a quartz vessel and irradiate with the UV light source. Ensure consistent positioning and stirring if necessary.

  • Time-Course Monitoring: At regular intervals (e.g., every 1, 2, 5, 10, 30 minutes), withdraw a small aliquot of the reaction mixture and inject it into the HPLC.

  • Data Analysis: Analyze the resulting chromatograms to quantify the disappearance of the starting material and the appearance of the released product and the 2-nitrosobenzaldehyde byproduct. Plot the concentration of each species as a function of irradiation time.

Data Summary: Common 2-Nitrobenzyl Derivatives and Their Properties
DerivativeTypical Irradiation Wavelength (nm)Key Features
2-Nitrobenzyl (NBn)~340-365The parent and most common derivative.
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350-420Red-shifted absorption, often with improved quantum yield.[11]
6-Nitroveratryl (NVOC)~350-365Another popular derivative with good cleavage efficiency.
Visualization of the Photocleavage Pathway

Photocleavage_Pathway NBn_Caged 2-Nitrobenzyl Caged Compound Excited_State Excited State NBn_Caged->Excited_State hv (UV Light) Aci_Nitro aci-Nitro Intermediate Excited_State->Aci_Nitro Intramolecular H-abstraction Released_Molecule Released Molecule Aci_Nitro->Released_Molecule Rearrangement Nitroso_Byproduct 2-Nitrosobenzaldehyde Byproduct Aci_Nitro->Nitroso_Byproduct Rearrangement

Caption: The photocleavage pathway of a 2-nitrobenzyl caged compound.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Problem with Photocleavage Incomplete_Reaction Incomplete Reaction / Low Yield Start->Incomplete_Reaction Unexpected_Peaks Unexpected HPLC/MS Peaks Start->Unexpected_Peaks Toxicity_Concerns Byproduct Toxicity Concerns Start->Toxicity_Concerns Check_Absorption Analyze for Byproduct Absorption (Inner Filter) Incomplete_Reaction->Check_Absorption Check_Solvent_pH Verify Solvent and pH Compatibility Incomplete_Reaction->Check_Solvent_pH Characterize_Peaks Characterize Unknowns with Mass Spectrometry Unexpected_Peaks->Characterize_Peaks Minimize_Concentration Use Lowest Effective Concentration Toxicity_Concerns->Minimize_Concentration Localize_Release Employ Localized Irradiation Toxicity_Concerns->Localize_Release Consider_Alternatives Evaluate Alternative Photolabile Groups Toxicity_Concerns->Consider_Alternatives Optimize_Conditions Optimize Wavelength, Time, and Concentration Check_Absorption->Optimize_Conditions Solution Resolution Optimize_Conditions->Solution Check_Solvent_pH->Optimize_Conditions Run_Controls Run Irradiation Controls (Solvent, etc.) Characterize_Peaks->Run_Controls Run_Controls->Solution Minimize_Concentration->Solution Localize_Release->Solution Consider_Alternatives->Solution

Caption: A workflow for troubleshooting common issues in 2-nitrobenzyl photocleavage.

References

  • Photolabile protecting group. In Wikipedia; 2023. [Link]
  • Bai, X.; Li, Z.; Jockusch, S.; Turro, N. J.; Ju, J. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proc. Natl. Acad. Sci. U. S. A.2003, 100 (2), 409-413. [Link]
  • Il'ichev, Y. V.; Schwörer, M. A.; Wirz, J. Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. J. Am. Chem. Soc.2004, 126 (14), 4581-4595. [Link]
  • Bai, X.; Li, Z.; Jockusch, S.; Turro, N. J.; Ju, J. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proc. Natl. Acad. Sci. U. S. A.2003, 100 (2), 409-413. [Link]
  • Klán, P.; Wirz, J. Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. Angew. Chem. Int. Ed.2009, 48 (43), 7936-7957. [Link]
  • Griffin, B. A.; Adams, S. R.; Tsien, R. Y. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. J. Am. Chem. Soc.2000, 122 (38), 9874-9884. [Link]
  • Gaplovsky, M.; Il'ichev, Y. V.; Kamdzhilov, Y.; Kombarova, S. V.; Mac, M.; Schwörer, M. A.; Wirz, J. Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochem. Photobiol. Sci.2005, 4 (1), 33-42. [Link]
  • Ju, J.; Li, Z.; Bai, X.; Jockusch, S.; Turro, N. J. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proc. Natl. Acad. Sci. U. S. A.2003, 100 (2), 409-413. [Link]
  • Görner, H. Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Photochem. Photobiol.2008, 84 (1), 162-171. [Link]
  • Klán, P.; Šolomek, T.; Bochet, C. G.; Blanc, A.; Givens, R. S.; Rubina, M.; Popik, V. V.; Kostikov, A.; Wirz, J. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chem. Rev.2013, 113 (1), 119-191. [Link]
  • Schwörer, M. A.; Wirz, J. Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of the aci-Nitro Tautomer. Helv. Chim. Acta2001, 84 (5), 1441-1458. [Link]
  • 2-Nitrobenzaldehyde. In Wikipedia; 2023. [Link]
  • Klán, P.; Šolomek, T.; Bochet, C. G.; Blanc, A.; Givens, R. S.; Rubina, M.; Popik, V. V.; Kostikov, A.; Wirz, J. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chem. Rev.2013, 113 (1), 119-191. [Link]
  • Matera, C.; Preda, S.; Allegrini, D.; Barbagallo, M.; Di Pancrazio, F.; Ruffinatti, F. A.; Lim, D.; Crispino, A.; Bertolacci, L.; De-Donatis, A.; et al. Light-Controlled Modulation of the Endocannabinoid System: Photoswitchable Ligands for Cannabinoid and TRPV1 Receptors. Int. J. Mol. Sci.2023, 24 (3), 2097. [Link]
  • G. A. Woolley, et al. o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Angew. Chem. Int. Ed.2006, 45 (27), 4580-4583. [Link]

Sources

Optimizing light source for 2-nitrobenzyl deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Search Protocols

I'm starting with focused Google searches to get data on optimizing light sources for 2-nitrobenzyl deprotection. I'll concentrate on wavelength, intensity, and quantum yield. The goal is to build a solid foundation of information, to determine the most effective parameters for this process.

Developing Resource Structure

I'm now analyzing search results to identify common troubleshooting issues and FAQs in 2-nitrobenzyl deprotection. My plan is to structure the technical support content as Q&A, offering detailed scientific explanations, practical solutions, and the rationale behind experimental choices, citing credible sources. I'll also use tables for data like optimal wavelengths and typical light intensities.

Defining Experimental Protocols

I'm now diving into experimental protocols, beginning with detailed steps for photochemical reactor setup and quantification of deprotection efficiency. I'm aiming for clarity and reproducibility in these protocols. After that, I'll generate Graphviz diagrams to visually represent the 2-nitrobenzyl deprotection mechanism and experimental workflows.

Crafting a Q&A

I'm developing a Q&A guide tailored for researchers on optimizing light sources for 2-nitrobenzyl deprotection. The goal is clear, concise information about this crucial process for scientists and drug development professionals. I'm focusing on user-friendly language and practical insights, presenting each concept as a solution to a question.

Formulating Guide Structure

I've been thinking about the guide's structure, aiming for a logical flow specific to optimizing light sources. I now believe I'll organize it around key questions researchers will have. I'm prioritizing scientific integrity, so I'm focused on detailed, self-validating protocols with justifications. Also, in-text citations and a comprehensive reference section is a must. Lastly, I'm integrating diagrams using Graphviz for visual clarity.

Designing The Q&A

I'm now integrating the user's need for a comprehensive Q&A guide into a structured format. I'm focusing on in-depth, accurate, and practical advice, mirroring the expertise of a Senior Application Scientist. I am crafting a logical flow to answer fundamental questions, moving into troubleshooting, and advanced topics. This involves detailed experimental protocols with full justifications. I am also implementing visualizations using Graphviz to enhance the clarity of complex relationships.

Structuring the Content

I'm now outlining a detailed Q&A guide, leveraging my Senior Application Scientist experience. I'm building it around key topics: Fundamentals, Hardware Comparison, Troubleshooting, Advanced Techniques, Protocols, and References. This structure answers fundamental questions about light source selection and provides detailed, self-validating experimental protocols, complete with in-text citations.

Refining Guide Content

I'm now integrating all these diverse elements into a comprehensive guide, ensuring it's both practical and scientifically robust. I've begun crafting the initial sections on fundamentals and light source selection, focusing on clear explanations and visual aids. I'm prioritizing accuracy, including cited sources and real-world application, while creating easy-to-digest formats. This is being built to provide a logical, in-depth technical resource.

Developing the Guide Structure

I'm now deep into designing the Q&A format, ensuring it is practical and comprehensive. The guide structure is taking shape, focusing on core sections addressing fundamental questions, then moving towards practical troubleshooting and advanced techniques. I'm focusing on providing specific, detailed protocols and explanations. I'm building it from the user's perspective, like a Senior Application Scientist.

Developing Initial Drafts

I'm now drafting the guide's initial sections, starting with fundamental light source selection principles and progressing to hardware comparisons. I'm focusing on crafting clear, concise explanations and integrating relevant citations. I'm designing tables and initial diagrams to enhance clarity and comprehension for the reader. I'm committed to building a practical, in-depth technical resource that mirrors the expertise of a Senior Application Scientist.

Technical Support Center: Stability of 3-(2-Nitrophenoxy)propanoic Acid Protecting Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 3-(2-nitrophenoxy)propanoic acid protecting group. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice and frequently asked questions regarding the stability of this protecting group to acidic and basic conditions, enabling you to optimize its use in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of the this compound protecting group?

The this compound protecting group is primarily designed as a photocleavable protecting group.[1] Its major advantage lies in its ability to be removed under neutral conditions using UV light, which provides orthogonality with many acid- and base-labile protecting groups commonly used in multi-step synthesis.[1][2]

In terms of acid and base stability, it is generally characterized by:

  • High stability to a wide range of acidic conditions.

  • Stability to mild basic conditions.

  • Lability to strong basic conditions.

Q2: How stable is the this compound protecting group to acidic conditions?

This protecting group exhibits excellent stability in the presence of strong acids. Structurally related 2-nitrobenzyl protecting groups, such as the 2-nitrobenzyloxycarbonyl (Z(2-NO2)) group, are stable to conditions like 100% trifluoroacetic acid (TFA) and HCl in dioxane.[1] This makes the this compound group highly compatible with synthetic strategies that employ acid-labile protecting groups like tert-butyloxycarbonyl (Boc) or tert-butyl esters, which are readily cleaved by strong acids without affecting the 2-nitrophenoxy moiety.[3][4]

Q3: Can I use the this compound protecting group in Boc-based peptide synthesis?

Yes. The high stability of this protecting group to strong acids like TFA makes it fully orthogonal to the Boc protecting group.[1] You can selectively deprotect Boc groups using standard TFA protocols without cleaving the this compound protecting group.[5][6]

Q4: What is the stability of the this compound protecting group to basic conditions?

The stability to basic conditions is more nuanced and depends on the strength of the base and the reaction conditions.

  • Mild Bases: It is generally stable to mild bases. For instance, the related 4-methoxyphenacyloxycarbonyl (Phenoc) group is stable to 20% piperidine in DMF, a standard condition for the removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) group in solid-phase peptide synthesis.[1][7] This suggests that the this compound group is compatible with Fmoc-based synthesis strategies.

  • Strong Bases: The protecting group is susceptible to cleavage under strong basic conditions. A study on related o-nitrobenzyl amides and ethers demonstrated efficient cleavage using 20% aqueous sodium hydroxide (NaOH) in methanol at elevated temperatures (75 °C).[8] This indicates that exposure to strong bases like NaOH or potassium hydroxide should be avoided if the protecting group is intended to remain intact.

Q5: Can the this compound protecting group be cleaved with a base?

Yes, cleavage is possible under strong basic conditions, although this is not its primary intended method of removal. If photochemical deprotection is not feasible, a base-mediated cleavage could be considered. However, the conditions are harsh and may not be suitable for sensitive substrates.

Troubleshooting Guide

Problem 1: My protecting group is being unintentionally cleaved during a reaction.

Possible Cause 1: Presence of a strong base.

  • Explanation: You may be using a reagent that is strongly basic or your reaction is generating a strong base in situ. As noted, conditions such as 20% aqueous NaOH in methanol can cleave this type of protecting group.[8]

  • Solution:

    • Review all reagents and reaction byproducts to identify any strong bases.

    • If a strong base is required for your transformation, consider switching to a protecting group with higher base stability.

    • Alternatively, if the basic conditions are not essential, replace the strong base with a milder, non-nucleophilic base and monitor the reaction for the desired outcome and protecting group stability.

Possible Cause 2: Unexpected acidity.

  • Explanation: While highly stable to acids, extreme conditions (e.g., prolonged heating in very strong acid) could potentially lead to degradation.

  • Solution:

    • Confirm the pH of your reaction mixture.

    • If possible, perform the reaction at a lower temperature.

    • Ensure your solvents and reagents are free from acidic impurities.

Problem 2: I am trying to cleave the protecting group with a base, but the reaction is slow or incomplete.
  • Explanation: The base-mediated cleavage of nitrobenzyl-type groups is temperature-dependent and may require specific solvent conditions.[8] The reaction likely proceeds via an oxidation at the benzylic position, which can be influenced by dissolved oxygen.[8]

  • Solution:

    • Increase Temperature: Carefully increase the reaction temperature to the recommended 75 °C.

    • Check Solvent System: Ensure you are using a mixture of methanol and aqueous NaOH as reported.

    • Ensure Oxygen Presence: The proposed mechanism suggests the involvement of dissolved oxygen.[8] Do not perform the reaction under strictly anaerobic conditions unless you have confirmed this is not a factor for your specific substrate.

    • Consider an Alternative: If base cleavage remains problematic, the most reliable method for removal is photolysis.

Problem 3: Can I use this protecting group in a synthesis involving both Fmoc and Boc groups?
  • Explanation: Yes, this is an excellent application that leverages the concept of orthogonal protection.[2][9] The this compound group is stable to both the acidic conditions used for Boc removal (TFA) and the mild basic conditions for Fmoc removal (piperidine).[1]

  • Workflow:

    • Selectively remove the Boc group with TFA.

    • Selectively remove the Fmoc group with piperidine in DMF.

    • Once the desired modifications are complete, remove the this compound group via photolysis.

Data Summary

The following table summarizes the expected stability of the this compound protecting group under common acidic and basic conditions, based on data from structurally similar protecting groups.

Reagent/ConditionConcentrationTemperatureExpected Stability
Acids
Trifluoroacetic Acid (TFA)95-100%Room TempStable[1]
Hydrochloric Acid (HCl)Various (e.g., in dioxane)Room TempStable[1]
Acetic AcidVariousRoom TempStable
Bases
Piperidine20% in DMFRoom TempStable[1]
Diisopropylethylamine (DIPEA)VariousRoom TempStable
Sodium Hydroxide (NaOH)20% aqueous in MeOH75 °CLabile [8]
Potassium Carbonate (K₂CO₃)Saturated in MeOHRoom TempLikely Stable (milder than NaOH)

Experimental Protocols

Protocol 1: Standard Photochemical Cleavage

This is the recommended method for the deprotection of the this compound group.

  • Preparation: Dissolve the protected substrate in a suitable solvent (e.g., methanol, dioxane, or acetonitrile) at a concentration of 0.01-0.05 M. The solvent should be transparent to the UV light being used.

  • Irradiation: Transfer the solution to a quartz reaction vessel. Irradiate the solution with a UV lamp (typically a medium-pressure mercury arc lamp) with an output around 350-366 nm. The use of a Pyrex filter may be necessary to filter out lower wavelengths and prevent side reactions.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The byproduct, a 2-nitroso species, can sometimes cause the solution to develop a color.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard chromatographic techniques to remove the photolyzed byproduct.

Protocol 2: Potential Base-Mediated Cleavage (for robust substrates)

Caution: This method uses harsh conditions and should only be attempted if photochemical cleavage is not possible and the substrate is known to be stable to strong base and high temperature. This protocol is adapted from a method for related nitrobenzyl groups and may require optimization.[8]

  • Preparation: Dissolve the protected substrate in methanol.

  • Reaction: Add an equal volume of 20% aqueous sodium hydroxide solution.

  • Heating: Heat the reaction mixture to 75 °C in a sealed vessel capable of withstanding the pressure.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution with an acid (e.g., 1 M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by chromatography.

Visualization of Orthogonal Protection

The following diagram illustrates how the this compound protecting group fits into an orthogonal protection strategy with common acid- and base-labile groups.

Orthogonal_Protection cluster_molecule Multi-Protected Molecule cluster_reagents Deprotection Reagents cluster_products Selective Deprotection M Substrate-PG1-PG2-PG3 Acid Strong Acid (e.g., TFA) M->Acid PG1 = Boc (Acid-Labile) Base Mild Base (e.g., Piperidine) M->Base PG2 = Fmoc (Base-Labile) Light UV Light (~365 nm) M->Light PG3 = 3-(2-Nitrophenoxy)propanoate (Photolabile) P1 Substrate-H-PG2-PG3 Acid->P1 P2 Substrate-PG1-H-PG3 Base->P2 P3 Substrate-PG1-PG2-H Light->P3

Caption: Orthogonal protection strategy.

References

  • Blanc, A., Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Journal of Organic Chemistry, 67(16), 5567-5577.
  • (n.d.). 2.4 Photocleavable Protecting Groups. Thieme.
  • Isidro-Llobet, A., Álvarez, M., Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455-2504.
  • (n.d.).
  • (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.
  • (n.d.). Protective Groups: Orthogonal Sets of Protecting Groups. University of California, Irvine.
  • Hansen, P. R., et al. (2018). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids. Request PDF.
  • (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
  • (n.d.). 3-Amino-3-(2-nitrophenyl)propanoic acid | 5678-48-8. ChemicalBook.
  • (n.d.).
  • (n.d.). 3-(2-nitrophenyl)propanoic acid. Stenutz.
  • (2019). Amino Acid-Protecting Groups. MDPI.
  • (n.d.). Amino Acid-Protecting Groups.
  • (n.d.). Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • (n.d.). Protective Groups. Organic Chemistry Portal.
  • (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
  • (n.d.). 3-(2-Nitrophenyl)propionic acid | C9H9NO4 | CID 74818. PubChem.
  • (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Thieme.
  • de la Torre, B. G., Albericio, F. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 22(11), 1947.
  • (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
  • (1990). Deprotection of protected peptides.
  • Stierand, K., et al. (1993). Sequence-dependent modification of Trp by the Pmc protecting group of Arg during TFA deprotection. International Journal of Peptide and Protein Research, 42(3), 277-282.
  • (n.d.). Protecting Agents. TCI Chemicals.
  • (2022). Amino deprotection using 3-(diethylamino)propylamine.
  • Movassaghi, M., Schmidt, M. A. (2007). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 9(10), 1903-1906.

Sources

Technical Support Center: Isolating 2-Nitrobenzaldehyde and Managing Related Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Group

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive set of troubleshooting protocols and frequently asked questions for the effective removal of 2-nitrobenzaldehyde from reaction mixtures. While the query specified 2-nitrosobenzaldehyde, this document focuses on the more commonly encountered synthetic intermediate, 2-nitrobenzaldehyde. The principles and techniques described herein, such as chromatography and selective extraction, are broadly applicable and can be adapted for related nitroso compounds.

Our approach moves beyond simple step-by-step instructions, delving into the chemical principles that underpin each purification strategy. This allows for informed decision-making and adaptation of the protocols to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with 2-nitrobenzaldehyde?

The profile of impurities is intrinsically linked to the synthetic route employed. Common contaminants include:

  • Positional Isomers: Syntheses involving the direct nitration of benzaldehyde will often yield 3-nitrobenzaldehyde and 4-nitrobenzaldehyde as significant byproducts.[1]

  • Unreacted Starting Materials: Depending on the reaction, residual benzaldehyde or 2-nitrotoluene may be present.[1]

  • Over-oxidation Products: The aldehyde functional group is susceptible to over-oxidation, leading to the formation of 2-nitrobenzoic acid, a common acidic impurity.[1][2]

Q2: I have a crude reaction mixture. What is the most logical first step for purification?

Your initial strategy depends on the physical state and estimated purity of your crude product:

  • For Solid Crude Products: Recrystallization is often the most efficient initial step. It is highly effective at removing impurities that have significantly different solubility profiles from your target compound.[1][2]

  • For Oily or Highly Impure Samples: Direct crystallization may be ineffective. In these cases, column chromatography is a more appropriate starting point for separating the components. Alternatively, if you need to specifically isolate the aldehyde from non-aldehydic impurities, a chemoselective extraction via a sodium bisulfite adduct is a powerful technique.[1][2]

Q3: How can I reliably assess the purity of my 2-nitrobenzaldehyde at different stages?

A multi-faceted approach to purity analysis is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique to visualize the number of components in your sample and to optimize the solvent system for column chromatography.[1][2] An ideal eluent system should give 2-nitrobenzaldehyde an Rf value of approximately 0.25-0.3.[1][2]

  • Melting Point Analysis: A sharp melting point range that is close to the literature value (42-44 °C) is a strong indicator of high purity.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Provides robust, quantitative data on the purity of your sample and can resolve closely related isomers.[2][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the chemical structure and can reveal the presence of impurities through characteristic signals.[1][2]

Q4: What key physical properties of 2-nitrobenzaldehyde influence purification?

Understanding the physicochemical properties is crucial for designing an effective purification strategy.

PropertyValueSignificance for PurificationReference
Appearance Light yellow crystalline powderThe solid nature makes it a good candidate for recrystallization.[3]
Melting Point 42-44 °CA key benchmark for assessing final product purity.[2][3]
Boiling Point 153 °C at 23 mmHgUseful for removal of volatile solvents, but distillation is not a preferred method for final purification due to potential thermal instability.[3]
Solubility Soluble in ethanol, ether, benzene, acetone, toluene. Sparingly soluble in water.This solubility profile guides the choice of solvents for recrystallization and mobile phases for chromatography. Acetone is a highly effective solvent.[5][6][7]

Troubleshooting Guides & Detailed Protocols

This section provides detailed, field-tested protocols for the most effective purification techniques, along with troubleshooting advice for common challenges.

Logical Workflow for Purification

Before selecting a method, it's helpful to visualize the decision-making process. The following diagram outlines a logical workflow from crude mixture to purified product.

cluster_start Start cluster_analysis1 Initial Analysis cluster_decision Decision Point cluster_purification Purification Method cluster_analysis2 Final Analysis cluster_end End Crude Crude Reaction Mixture TLC Assess Purity (TLC, ¹H NMR) Crude->TLC Decision Solid & Mostly Pure? TLC->Decision Recrystallization Protocol 1: Recrystallization Decision->Recrystallization  Yes Chromatography Protocol 2: Column Chromatography Decision->Chromatography  No (Oily/Complex) Bisulfite Protocol 3: Bisulfite Adduct Decision->Bisulfite  Chemoselective  Isolation Needed Final_Purity Assess Final Purity (TLC, MP, HPLC, NMR) Recrystallization->Final_Purity Chromatography->Final_Purity Bisulfite->Final_Purity Pure_Product Pure 2-Nitrobenzaldehyde Final_Purity->Pure_Product

Caption: General workflow for the purification of 2-nitrobenzaldehyde.

Protocol 1: Recrystallization

This is the preferred method for removing impurities from solid crude 2-nitrobenzaldehyde with moderate to high purity. The principle relies on the differential solubility of the compound and impurities in a chosen solvent at high and low temperatures.

Step-by-Step Methodology
  • Solvent Selection: Choose a solvent or solvent system in which 2-nitrobenzaldehyde is sparingly soluble at room temperature but highly soluble when heated. A mixture of toluene and petroleum ether is proven to be effective.[1] Ethanol or isopropanol can also be tested.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent while stirring and heating until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed receiving flask.

  • Crystallization: Allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Gently wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals to a constant weight, preferably in a vacuum oven or desiccator.

Troubleshooting Recrystallization Issues
IssuePossible Cause(s)Solution(s)
"Oiling Out" (Compound separates as a liquid)1. The solution is cooling too rapidly.2. The concentration of the solute is too high.1. Allow the solution to cool more slowly; insulate the flask if necessary.2. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until the solution is clear, and then cool slowly again.[1][2]
No Crystals Form Upon Cooling 1. The solution is too dilute.2. The solution is supersaturated and requires nucleation.1. Evaporate some of the solvent to increase the concentration and try again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of pure 2-nitrobenzaldehyde.[1]
Compound Does Not Dissolve The chosen solvent is unsuitable.Perform small-scale solubility tests to find a more appropriate solvent or solvent pair.[1]
Protocol 2: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase (eluent). It is ideal for oily products or complex mixtures with multiple components.

Step-by-Step Methodology
  • TLC Analysis: First, determine the optimal eluent system using TLC. A good starting point for 2-nitrobenzaldehyde on silica gel is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the target compound.[1]

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Carefully pour the slurry into your chromatography column, ensuring a uniform, bubble-free packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully load this concentrated sample onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column with the pre-determined solvent system. Collect fractions continuously.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure 2-nitrobenzaldehyde.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[2]

Troubleshooting Chromatography Issues
IssuePossible Cause(s)Solution(s)
Poor Separation 1. The eluent system is not optimized.2. The column was packed improperly.1. Always optimize the solvent ratio using TLC before running the column.2. Ensure the silica gel is packed uniformly without cracks or air bubbles.[1][2]
Compound Not Eluting The eluent is not polar enough.Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate in the hexane:ethyl acetate mixture).[2]
Protocol 3: Purification via Sodium Bisulfite Adduct

This is a powerful chemoselective technique that leverages the reversible reaction between an aldehyde and sodium bisulfite to form a water-soluble adduct. This allows for the separation of the aldehyde from non-aldehydic, organic-soluble impurities.

Workflow Diagram

cluster_step1 Step 1: Adduct Formation cluster_step2 Step 2: Phase Separation cluster_step3 Step 3: Regeneration cluster_step4 Step 4: Isolation Start Crude Mixture (in Organic Solvent) Add_Bisulfite Add Saturated Aqueous Sodium Bisulfite (NaHSO₃) Start->Add_Bisulfite Shake Vigorously Shake in Separatory Funnel Add_Bisulfite->Shake Separate Allow Layers to Separate Shake->Separate Aqueous_Layer Aqueous Layer: Water-Soluble Bisulfite Adduct (Product is here) Separate->Aqueous_Layer Collect Organic_Layer Organic Layer: Non-Aldehydic Impurities (Discard) Separate->Organic_Layer Discard Add_Solvent Add Fresh Organic Solvent (e.g., Ethyl Acetate) Aqueous_Layer->Add_Solvent Add_Base Add Strong Base (NaOH) to pH > 12 Add_Solvent->Add_Base Extract Shake to Extract Regenerated Aldehyde into Organic Layer Add_Base->Extract Isolate_Organic Collect Organic Layer Extract->Isolate_Organic Dry Dry (e.g., Na₂SO₄) Isolate_Organic->Dry Evaporate Evaporate Solvent Dry->Evaporate Product Pure 2-Nitrobenzaldehyde Evaporate->Product

Caption: Workflow for purification via sodium bisulfite adduct formation.

Step-by-Step Methodology
  • Adduct Formation: Dissolve the crude mixture in a suitable organic solvent (e.g., toluene, ethyl acetate). Transfer to a separatory funnel and add a freshly prepared, saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes.[1][2]

  • Separation of Impurities: Allow the layers to separate. The water-soluble bisulfite adduct of 2-nitrobenzaldehyde will be in the aqueous layer. The non-aldehydic organic impurities will remain in the organic layer. Separate the layers and discard the organic phase.

  • Regeneration of Aldehyde: Return the aqueous layer containing the adduct to the separatory funnel. Add a fresh portion of an organic solvent (e.g., ethyl acetate). While stirring, make the aqueous layer strongly basic (pH > 12) by the dropwise addition of a sodium hydroxide solution. This regenerates the free 2-nitrobenzaldehyde, which is no longer water-soluble.[2]

  • Isolation: Shake the funnel to extract the regenerated aldehyde into the organic layer. Separate the layers, wash the organic phase with brine, dry it over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain the purified product.[1]

Troubleshooting Bisulfite Extraction
IssuePossible Cause(s)Solution(s)
Low Yield of Adduct 1. The bisulfite adduct has some solubility in the mixture.2. The sodium bisulfite solution is not fresh or saturated.1. Even if a precipitate does not form, the adduct is in the aqueous phase. Proceed with the liquid-liquid extraction as described.2. Always use a freshly prepared saturated solution of sodium bisulfite for maximum efficiency.[1]
Emulsion Formation Vigorous shaking can sometimes create a stable emulsion at the interface.Add a small amount of brine (saturated NaCl solution) to help break the emulsion. Allow the funnel to stand for a longer period.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-Nitrobenzaldehyde. BenchChem. URL
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Crude 2-Nitrobenzaldehyde. BenchChem. URL
  • SIELC Technologies. Separation of 2-Nitrobenzaldehyde on Newcrom R1 HPLC column. URL
  • BenchChem Technical Support Team. (2025). A Technical Guide to the Solubility of 2-Nitrobenzaldehyde in Organic Solvents. BenchChem. URL
  • Pharmasources. (2023). Exploring 2-Nitrobenzaldehyde: Properties, Uses, and Manufacturing Insights. URL
  • BenchChem Technical Support Team. (2025). dealing with o-nitrosobenzaldehyde byproduct after photolysis. BenchChem. URL
  • Santa Cruz Biotechnology, Inc.
  • BenchChem Technical Support Team. (2025). A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. BenchChem. URL
  • Di Somma, I., et al. (2013). Increasing the Yield of 2-Nitrobenzaldehyde During Benzaldehyde Nitration by Mixed Acid: Chemical and Safety Investigation. Chemical Engineering Transactions, 31, 889-894. URL

Sources

Technical Support Center: Solid-Phase Synthesis with Photolabile Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for solid-phase synthesis (SPPS) utilizing photolabile linkers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and challenges associated with this powerful, yet nuanced, synthetic strategy. Photolabile linkers offer a mild and orthogonal cleavage method, preserving sensitive functionalities that might be compromised by harsh acidic or basic conditions.[1][2][3] However, their successful implementation requires a deep understanding of the underlying photochemical principles and potential pitfalls.

This resource provides field-proven insights, troubleshooting guides, and detailed protocols to empower you to overcome common hurdles and achieve optimal results in your solid-phase synthesis endeavors.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during solid-phase synthesis with photolabile linkers, offering explanations for the root causes and providing actionable solutions.

Issue 1: Incomplete or Slow Photocleavage

Symptoms:

  • Low yield of the desired product after photolysis.

  • Significant amount of product remaining on the resin after cleavage, as determined by analytical techniques.

  • Extended irradiation times are required, potentially leading to product degradation.[4]

Potential Causes and Solutions:

  • Insufficient Light Penetration: Polystyrene beads, a common solid support, are not transparent and can scatter UV light, preventing efficient irradiation of the entire resin.[5][6]

    • Solution: Employ a reaction vessel that allows for maximum exposure of the resin to the light source. Quartz vessels are ideal due to their high UV transparency.[1] Agitation of the resin slurry during irradiation is crucial to ensure all beads are sufficiently exposed.[5] For particularly challenging cleavages, consider a "breaking beads" approach where the resin is crushed before irradiation to increase the surface area exposed to light.[5][6]

  • Inappropriate Wavelength or Light Source: The efficiency of photocleavage is highly dependent on the absorption maximum of the photolabile linker.[7] Using a light source with a mismatched wavelength will result in poor cleavage efficiency.

    • Solution: Consult the literature or the supplier's data for the optimal wavelength for your specific photolabile linker. Ensure your lamp provides sufficient power at that wavelength. LED lamps are becoming increasingly popular due to their specific wavelengths and high power output.[5]

  • Substituent Effects on the Linker: The rate of photocleavage can be dramatically influenced by the substituents on the aromatic ring of the linker.[4][8] For instance, electron-donating groups, such as methoxy groups on o-nitrobenzyl linkers (forming a nitroveratryl-based linker), can significantly increase the rate of cleavage.[4][8]

    • Solution: If slow cleavage is a persistent issue, consider using a linker with activating substituents. An α-methyl group on the benzylic carbon can also enhance cleavage kinetics.[4]

  • Solvent Effects: The choice of solvent can impact the efficiency of photocleavage.

    • Solution: While many organic solvents can be used, protic solvents like methanol or aqueous buffers can sometimes enhance the cleavage rate for certain linkers.[4] However, the solvent must be transparent at the irradiation wavelength.

Issue 2: Undesired Side Reactions and Byproduct Formation

Symptoms:

  • Presence of unexpected peaks in HPLC or MS analysis of the cleaved product.

  • Lower than expected purity of the final product.

Potential Causes and Solutions:

  • Formation of Nitroso Aldehyde/Ketone Byproducts: The most common photolabile linkers, based on the o-nitrobenzyl group, generate a nitrosobenzaldehyde or related ketone as a byproduct upon cleavage.[1] This reactive species can potentially form imines with free amines on the product or undergo other side reactions.[9]

    • Solution: The inclusion of a "scavenger" for the aldehyde/ketone byproduct can be beneficial. For example, semicarbazide or other amine-containing reagents can be added to the cleavage solution to trap the reactive byproduct.

  • Photo-oxidation of Sensitive Residues: Prolonged exposure to UV light can lead to the oxidation of sensitive amino acids, such as methionine and tryptophan.[4]

    • Solution: Optimize the cleavage time to be as short as possible. Using a more efficient photolabile linker or a higher-powered light source can help reduce the required irradiation time.[4] Performing the photolysis under an inert atmosphere (e.g., argon or nitrogen) can also minimize oxidative side reactions.

  • Diketopiperazine Formation: This side reaction is common in SPPS, particularly at the dipeptide stage, and can be exacerbated by certain conditions.[10]

    • Solution: While not directly a photocleavage issue, it's a critical consideration in the overall synthesis. Using 2-chlorotrityl chloride resin for syntheses involving proline in the first two positions can suppress diketopiperazine formation due to steric hindrance.[10]

  • Aspartimide Formation: This side reaction can occur under both acidic and basic conditions, leading to a mixture of α- and β-coupled peptides.[10]

    • Solution: Adding HOBt to piperidine deprotection solutions during Fmoc-based synthesis can reduce aspartimide formation.[10]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using a photolabile linker over a traditional acid-labile linker?

A1: The main advantage is orthogonality. Photolytic cleavage is a mild process that does not require harsh acidic or basic reagents.[1][3] This makes it ideal for synthesizing molecules with acid- or base-sensitive functional groups, such as certain post-translational modifications, complex heterocyclic structures, or phosphorylated peptides.[2] This orthogonality allows for a wider range of chemical transformations to be performed on the solid support before cleavage.[8]

Q2: How do I choose the right photolabile linker for my synthesis?

A2: The choice of linker depends on several factors:

  • The nature of your molecule: If it contains sensitive functional groups, a highly efficient linker that allows for short irradiation times is preferable.

  • The desired C-terminal functionality: Different linkers are designed to yield a C-terminal carboxylic acid, amide, or other functionalities upon cleavage.

  • Compatibility with your synthetic strategy: The linker must be stable to all the reaction conditions used during the synthesis.[6] For example, in Fmoc-based peptide synthesis, the linker must be stable to piperidine.

Q3: Can I monitor the progress of the photocleavage reaction?

A3: Yes, monitoring the reaction is highly recommended to avoid over-irradiation. A common method is to take small aliquots of the resin at different time points, cleave the remaining product with a standard cleavage cocktail (if an alternative cleavage method is available for a small test sample), and analyze the supernatant by HPLC or LC-MS. Alternatively, if the cleaved product is soluble in the photolysis solvent, the supernatant can be directly analyzed to quantify the released product.

Q4: What safety precautions should I take when working with photolabile linkers?

A4: The primary safety concern is exposure to UV radiation, which can be harmful to the eyes and skin. Always perform photolysis in a light-tight enclosure or use appropriate shielding. Wear UV-protective eyewear and clothing. Ensure the photolysis setup is well-ventilated, especially if using volatile organic solvents.

Section 3: Experimental Protocols and Data

Protocol 1: General Procedure for Photocleavage from Solid Support
  • Resin Preparation: Swell the peptide-resin in the chosen photolysis solvent (e.g., dichloromethane, methanol, or a buffered aqueous solution) for at least 30 minutes in a quartz reaction vessel.

  • Scavenger Addition (Optional): If using an o-nitrobenzyl-based linker, consider adding a scavenger such as semicarbazide to the solvent to trap the aldehyde byproduct.

  • Irradiation: Place the reaction vessel in the photolysis apparatus and begin irradiation with the appropriate wavelength light source. Ensure the resin slurry is continuously agitated throughout the process.

  • Monitoring: Periodically (e.g., every 30-60 minutes), pause the irradiation and take a small aliquot of the supernatant for analysis by HPLC or LC-MS to monitor the release of the product.

  • Work-up: Once the cleavage is complete (as determined by the monitoring), filter the resin and wash it several times with the photolysis solvent.

  • Product Isolation: Combine the filtrate and washes. The solvent can then be removed under reduced pressure to yield the crude product.

  • Purification: Purify the crude product using standard techniques such as preparative HPLC.

Table 1: Common Photolabile Linkers and Their Properties
Linker TypeCommon AbbreviationTypical Cleavage WavelengthRelative Cleavage RateByproducts
o-NitrobenzylNB~350 nmModerateo-Nitrosobenzaldehyde
o-NitroveratrylNVOC~350 nmFasto-Nitrosoveratraldehyde
Phenacyl~350 nmSlowAcetophenone derivatives
p-HydroxyphenacylpHP~350 nmFastRearranged byproduct
Coumarin-based400-450 nmVariableCoumarin derivatives

Note: Cleavage rates and byproducts can vary depending on the specific structure of the linker and the reaction conditions.[4][11][12]

Section 4: Visualizing the Process

Diagram 1: The Photocleavage Mechanism of an o-Nitrobenzyl Linker

Photocleavage_Mechanism cluster_Resin On Solid Support cluster_Products Cleaved Products Resin_Linker_Molecule Resin-Linker-Molecule (o-Nitrobenzyl Ester) Irradiation UV Light (hv) (~350 nm) Resin_Linker_Molecule->Irradiation Absorption Excited_State Excited State Irradiation->Excited_State Intramolecular_H_Abstraction Intramolecular H-Abstraction Excited_State->Intramolecular_H_Abstraction Acinitro_Intermediate Acinitro Intermediate Intramolecular_H_Abstraction->Acinitro_Intermediate Cyclization Cyclization Acinitro_Intermediate->Cyclization Intermediate_A Cyclic Intermediate Cyclization->Intermediate_A Rearrangement Rearrangement Intermediate_A->Rearrangement Cleavage Cleavage Rearrangement->Cleavage Released_Molecule Released Molecule (Carboxylic Acid) Cleavage->Released_Molecule Byproduct Nitrosobenzaldehyde Byproduct Cleavage->Byproduct

Caption: Mechanism of photocleavage for a typical o-nitrobenzyl linker.

Diagram 2: Troubleshooting Workflow for Incomplete Photocleavage

Troubleshooting_Workflow Start Incomplete Cleavage Observed Check_Light_Source Verify Wavelength and Power of Light Source Start->Check_Light_Source Check_Vessel_Agitation Ensure Proper Agitation and Quartz Vessel Use Check_Light_Source->Check_Vessel_Agitation Correct Increase_Irradiation_Time Increase Irradiation Time (Monitor for Degradation) Check_Light_Source->Increase_Irradiation_Time Incorrect Optimize_Solvent Test Different Solvents Check_Vessel_Agitation->Optimize_Solvent Correct Check_Vessel_Agitation->Increase_Irradiation_Time Incorrect Optimize_Solvent->Increase_Irradiation_Time No Improvement Resolved Problem Resolved Optimize_Solvent->Resolved Improved Consider_New_Linker Switch to a More Efficient Linker (e.g., Nitroveratryl) Increase_Irradiation_Time->Consider_New_Linker Still Incomplete Increase_Irradiation_Time->Resolved Successful Consider_New_Linker->Resolved

Caption: A logical workflow for troubleshooting incomplete photocleavage.

References

  • Griesbeck, A. G., & Horner, J. H. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 125-189. [Link]
  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370-2380. [Link]
  • Bochet, C. G. (2001). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (24), 125-142. [Link]
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Organic Synthesis: A User's Guide. Chemical Reviews, 113(1), 119-191. [Link]
  • Li, W., et al. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. Molecules, 24(17), 3149. [Link]
  • Zhu, L., & Li, Y. (2018). Photolabile Protecting Groups: Structure and Reactivity. Topics in Current Chemistry, 376(1), 5. [Link]
  • LeValley, P. J., et al. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Biomacromolecules, 21(7), 2689-2699. [Link]
  • Mikkelsen, R. J. T., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis.
  • Mikkelsen, R. J. T., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis.
  • Abu-El-Rub, E., et al. (2020).
  • LeValley, P. J., et al. (2020). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Biomacromolecules, 21(7), 2689-2699. [Link]
  • Mikkelsen, R. J. T., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis.
  • Mikkelsen, R. J. T., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. Semantic Scholar. [Link]
  • Chen, J., et al. (2021). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceutics, 13(5), 724. [Link]
  • Wikipedia. (n.d.). Photolabile protecting group. [Link]
  • Mikkelsen, R. J. T., et al. (2018). Photolabile Linkers for Solid-Phase Synthesis. PubMed. [Link]
  • Albericio, F., & Garg, S. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(19), 6296. [Link]
  • Lee, H., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(19), 5036-5039. [Link]
  • Liu, Y., et al. (2020). Using o-nitrobenzyls as photocleavable linker to prepare...
  • Li, W., et al. (2019). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • Soper, S. A. (n.d.). Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs) to Activated Polymeric Surfaces. Chemistry REU Program. [Link]
  • Miranda, L. P., & Meutermans, W. D. F. (2005). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-Terminal Thioesters.
  • Wenschuh, H., et al. (2000). Photolabile linker for peptide library preparation in SPOT synthesis.
  • Albericio, F., & Garg, S. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 28(1), 389. [Link]
  • Popali, S. (2016). Spps and side reactions in peptide synthesis. Slideshare. [Link]
  • Kumar, A., & Sharma, A. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
  • Kim, J., et al. (2023).
  • Giese, B., & Peukert, S. (2000). A New Photocleavable Linker in Solid-Phase Chemistry for Ether Cleavage. Organic Letters, 2(8), 1003-1005. [Link]
  • CEM Corporation. (2022, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]
  • Feringa, B. L., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(11), 3467-3478. [Link]
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
  • Hess, K. R., et al. (2013). Monitoring ATP cleavage by fluorescence. Organic & Biomolecular Chemistry Blog. [Link]

Sources

Preventing side product formation in caged compound synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for caged compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and purifying photolabile compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and success of your research.

I. Troubleshooting Guide: Common Issues in Caged Compound Synthesis

This section is structured to help you diagnose and resolve common problems based on their observable symptoms in the lab.

Diagram: Troubleshooting Workflow

Below is a general workflow to approach troubleshooting in caged compound synthesis.

G cluster_synthesis Synthesis Stage cluster_analysis Analysis & Root Cause cluster_solution Corrective Actions cluster_verification Verification Start Problem Observed LowYield Low Caging Efficiency / Low Yield Start->LowYield SideProducts Multiple Spots on TLC / Peaks in LC-MS Start->SideProducts Degradation Product Degradation / Instability Start->Degradation Cause_LowYield Incomplete Reaction? Reagent Decomposition? Steric Hindrance? LowYield->Cause_LowYield Cause_SideProducts Side Reactions? Non-Orthogonal Deprotection? Reactive Intermediates? SideProducts->Cause_SideProducts Cause_Degradation Light Sensitivity? Hydrolytic Instability? Reactive Byproducts? Degradation->Cause_Degradation Sol_LowYield Optimize Reaction Conditions (Temp, Time, Stoichiometry) Use Fresh Reagents Cause_LowYield->Sol_LowYield Sol_SideProducts Select Orthogonal Protecting Groups Modify Reaction Solvent/pH Add Scavengers Cause_SideProducts->Sol_SideProducts Sol_Degradation Work in Dark/Under Red Light Control pH and Moisture Purify Rigorously Cause_Degradation->Sol_Degradation Verify Re-run Reaction & Analyze (TLC, LC-MS, NMR) Sol_LowYield->Verify Sol_SideProducts->Verify Sol_Degradation->Verify

Caption: Photolysis mechanism of o-nitrobenzyl PPGs.

Category 3: Product Instability and Purification Challenges

Question 3: My purified caged compound seems to degrade over time, even in storage. How can I prevent this, and what are the best practices for purification?

Answer: The stability of caged compounds is paramount, and premature deprotection is a common issue. Rigorous purification is equally important to remove any free, active compound.

  • Causality of Degradation:

    • Ambient Light Exposure: Many PPGs are sensitive to ambient laboratory light, which can cause slow, unintended deprotection over time. [1] * Hydrolytic Instability: Some caged compounds, particularly esters, can be susceptible to hydrolysis, especially if stored in protic solvents or at non-neutral pH.

    • Residual Impurities: Trace amounts of acid or base from the synthesis or purification steps can catalyze degradation during storage.

  • Best Practices for Stability and Purification:

    • Work in Low-Light Conditions: During synthesis and purification, protect your reaction from direct light. Work in a fume hood with the light off or use yellow/red safety lights. [1]Store the final compound in amber vials, wrapped in foil, and at low temperatures (-20°C or -80°C).

    • Rigorous Purification is Essential: The presence of even a small amount of the uncaged, active compound can lead to misleading biological results. [2][3] * HPLC: Reverse-phase HPLC (RP-HPLC) is often the method of choice for purifying caged compounds, as it can separate the desired product from unreacted starting materials and closely related side products. [4][5] * Size-Exclusion Chromatography: This technique is useful for separating the caged biomolecule from smaller molecules like excess caging reagent. [4] * Recrystallization: For some small molecule caged compounds, recrystallization can be a highly effective method to obtain a pure, crystalline product. [5] 3. Thorough Characterization: After purification, confirm the identity and purity of your compound using multiple analytical techniques, such as NMR and high-resolution mass spectrometry. [4]This is a self-validating step to ensure you have the correct, pure product.

Experimental Protocol: Purification of a Caged Peptide by RP-HPLC
  • Column: C18 reverse-phase column (dimensions appropriate for your scale).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Start with a shallow gradient of Mobile Phase B (e.g., 5-15%) to elute highly polar impurities. Gradually increase the percentage of Mobile Phase B to elute your caged peptide. The exact gradient will need to be optimized for your specific compound.

  • Detection: Monitor the elution profile at a wavelength where your caged compound absorbs (often near the λmax of the PPG, e.g., ~350 nm for nitrobenzyl derivatives).

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis: Analyze the collected fractions by LC-MS to confirm the identity and purity of the desired product.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy powder. Store immediately under dark and cold conditions.

Data Summary: Common Caging Groups and Properties
Caging Group ClassCommon ExamplesTypical λmax (nm)Key Features & Potential Issues
o-Nitrobenzyl NPE, DMNPE, CNB340 - 360Widely used, versatile. Can produce reactive nitroso byproducts. [6]
Coumarin-based DEAC, Bhc380 - 450+Higher wavelength absorption, often fluorescent. Can form vinyl or oxidized byproducts. [7][8]
Indoline-based MNI~380Good two-photon uncaging efficiency. Synthesis can be complex. [3]
Phenacyl-based Phenacyl, DMB250 - 320Can protect sulfonates, phosphates, carboxylates. May require UV light, which can be damaging to cells. [6]

III. References

  • A Perspective on the Synthesis, Purification, and Characterization of Porous Organic Cages | Chemistry of Materials - ACS Publications. Available at: [Link]

  • Purification and structural characterization of caged DNA oligonucleotides - LSU Scholarly Repository. Available at: [Link]

  • Photolabile protecting group - Wikipedia. Available at: [Link]

  • Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds - PMC - NIH. Available at: [Link]

  • Flash photolysis of caged compounds - The University of Texas at Dallas. Available at: [Link]

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. Available at: [Link]

  • New Visible-Light-Sensitive Dicyanocoumarin- and COUPY-Based Caging Groups with Improved Photolytic Efficiency - PMC - NIH. Available at: [Link]

  • A Perspective on the Synthesis, Purification, and Characterization of Porous Organic Cages. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Available at: [Link]

  • Photoremovable Protecting Groups Used for the Caging of Biomolecules - Wiley-VCH. Available at: [Link]

  • Common classes of caging groups and their approximate absorption maxima. Available at: [Link]

  • Caged compounds: Photorelease technology for control of cellular chemistry and physiology. Available at: [Link]

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. Available at: [Link]

  • Preparation and affinity-based purification of caged linear DNA for light-controlled gene expression in mammalian cells - PubMed. Available at: [Link]

  • Influence of Cage Effects in Directing the Outcome of C–X Bond Forming Reactions - PMC. Available at: [Link]

  • Protecting group strategies Definition - Organic Chemistry II Key Term - Fiveable. Available at: [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy | Chemical Reviews - ACS Publications. Available at: [Link]

  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization | Journal of the American Chemical Society. Available at: [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC - PubMed Central. Available at: [Link]

  • Cage effect - Wikipedia. Available at: [Link]

  • Influence of Cage Effects in Directing the Outcome of C–X Bond Forming Reactions. Available at: [Link]

  • Polycatenane - Wikipedia. Available at: [Link]

  • Antimicrobial Activity of Bioactive Peptides on Resistant Enterobacteriaceae and the Viability of Giardia duodenalis Cysts Isolated from Healthy Dogs - MDPI. Available at: [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed. Available at: [Link]

  • Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems - the University of Groningen research portal. Available at: [Link]

  • Sequential Removal of Photolabile Protecting Groups for Carbonyls with Controlled Wavelength | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Available at: [Link]

  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Optimizing Photodeprotection Reactions with Flow Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for flow chemistry-driven photodeprotection. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the precision and scalability of continuous-flow reactors to optimize their photodeprotection strategies. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific principles to empower you to troubleshoot effectively and innovate in your work.

The convergence of photochemistry and flow chemistry offers unprecedented control over reaction parameters, leading to enhanced efficiency, safety, and scalability.[1][2] However, the unique interplay of light and fluid dynamics can present specific challenges. This guide is structured to address these challenges directly, moving from frequently asked questions to in-depth troubleshooting scenarios.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when setting up and running photodeprotection reactions in a flow system.

Q1: Why is my photodeprotection reaction incomplete in the flow reactor, even though it works in batch?

A: This is a common issue that often stems from an insufficient residence time or inadequate photon flux . In a flow system, residence time (the duration the reaction mixture is irradiated) is determined by the reactor volume and the flow rate.[3] If the residence time is too short, the molecules may not be exposed to enough photons to drive the reaction to completion. Additionally, the light penetration depth in a flow reactor is critical. While flow chemistry's small reactor dimensions generally improve light penetration compared to batch, a highly concentrated solution can still lead to inner filter effects where the outer layer of the solution absorbs most of the light.[4][5]

Q2: I'm observing byproduct formation that I don't see in my batch reaction. What could be the cause?

A: Unwanted side reactions in flow photochemistry can be triggered by several factors. Over-irradiation due to excessively long residence times or high-intensity light sources can lead to the photochemical degradation of the product or the photodeprotected molecule.[6] Furthermore, the choice of wavelength is crucial. Broad-spectrum lamps may emit wavelengths that are absorbed by the product, leading to subsequent undesired reactions.[6] The photochemical byproducts themselves can also sometimes absorb at the irradiation wavelength, leading to secondary reactions.[7][8]

Q3: My flow reactor is clogging. What are the likely causes and how can I prevent it?

A: Clogging in flow photoreactors can be particularly frustrating. The primary culprits are often the precipitation of the starting material, product, or a byproduct. This can be due to changes in solubility as the reaction progresses or if the product is less soluble in the reaction solvent than the starting material. Running initial experiments at lower concentrations can help mitigate this.[9] Another cause can be the formation of insoluble polymeric materials, which can occur with certain photolabile protecting groups or substrates.

Q4: How do I choose the correct wavelength and light source for my photodeprotection reaction?

A: The ideal wavelength corresponds to the absorption maximum of your photolabile protecting group (PPG). Using a light source with a narrow emission spectrum centered around this wavelength, such as an LED, can significantly improve reaction selectivity and minimize side reactions.[10][11] Mercury lamps, while powerful, have broad emission spectra that can excite other components in your reaction mixture. It's essential to consult the literature for the specific absorbance characteristics of your chosen PPG.

Q5: What is "quantum yield" and why is it important for my flow photodeprotection reaction?

A: The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It's defined as the number of molecules undergoing a specific event (in this case, deprotection) divided by the number of photons absorbed by the system.[12][13] A high quantum yield means the deprotection is very efficient, requiring less light exposure and shorter residence times. Conversely, a low quantum yield will necessitate longer irradiation times or a more intense light source to achieve complete conversion.[14] Understanding the quantum yield of your specific PPG is crucial for optimizing your flow setup.[15]

Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues.

Issue 1: Incomplete Conversion or Low Yield

Symptoms:

  • Analysis of the reactor output shows a significant amount of unreacted starting material.

  • The yield of the deprotected product is consistently lower than expected.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Residence Time The molecules are not being irradiated for a long enough duration to complete the reaction.[3]1. Decrease the flow rate: This will increase the residence time within the reactor.[3] 2. Increase the reactor volume: Use a longer tubing coil or a larger volume reactor module.
Inadequate Photon Flux The intensity of the light reaching the molecules is too low. This can be due to a low-power light source or high absorbance of the solution (inner filter effect).[4]1. Increase light intensity: If your light source is adjustable, increase the power output.[3] 2. Use a more powerful light source: Consider switching to a higher-wattage LED or lamp.[16] 3. Decrease the concentration: Diluting the reaction mixture can improve light penetration.[9]
Incorrect Wavelength The emission wavelength of the light source does not sufficiently overlap with the absorbance spectrum of the photolabile protecting group.1. Verify the absorbance maximum (λmax) of your PPG. 2. Ensure your light source emits at or very near the λmax. 3. Consider using a different light source with a more appropriate wavelength. [2]
Low Quantum Yield The inherent photochemical efficiency of the deprotection reaction is low.[14]1. Consult the literature for the expected quantum yield of your PPG. 2. If the quantum yield is known to be low, you will need to compensate with longer residence times or higher light intensity. 3. Consider switching to a PPG with a higher quantum yield if possible. [7]
Issue 2: Formation of Unknown Byproducts

Symptoms:

  • Chromatographic or spectroscopic analysis of the product mixture shows unexpected peaks.

  • The product is discolored or contains impurities that are not present in the batch reaction.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Over-irradiation The product or deprotected molecule is sensitive to the irradiation wavelength and is degrading upon prolonged exposure.1. Decrease the residence time: Increase the flow rate to move the product out of the reactor more quickly. 2. Reduce the light intensity: If possible, lower the power of your light source.
Broad Spectrum Light Source The light source is emitting at multiple wavelengths, some of which may be causing undesired side reactions with the starting material, product, or solvent.[6]1. Switch to a narrow-spectrum light source like an LED. [10] 2. If using a broad-spectrum lamp, use an optical filter to block out unwanted wavelengths.
Photochemical Byproducts Reacting Further The initial photoproducts from the deprotection are themselves photoreactive and are undergoing secondary reactions.[7][8]1. This is often inherent to the specific PPG. Consult the literature for known byproducts. 2. Optimizing for shorter residence times can minimize the opportunity for secondary reactions.
Reaction with Solvent The excited state of the substrate or PPG may be reacting with the solvent.1. Investigate the compatibility of your solvent with photochemical reactions. 2. Consider switching to a more photochemically inert solvent.
Issue 3: Reactor Clogging and Pressure Buildup

Symptoms:

  • The pressure in the flow system increases significantly during the run.

  • The flow rate becomes inconsistent or stops completely.

  • Visible precipitate is observed in the reactor tubing.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Product or Byproduct Insolubility The deprotected product or a byproduct has low solubility in the reaction solvent and is precipitating out of solution.1. Run the initial reaction at a lower concentration. [9] 2. Consider using a co-solvent to improve the solubility of all components. 3. If possible, heat the reactor to increase solubility.
Gas Evolution Some photodeprotection reactions can release gaseous byproducts (e.g., CO2), which can cause pressure fluctuations and blockages.[17]1. Use a back-pressure regulator to maintain a consistent pressure and keep gases dissolved. [3] 2. Consider a gas-liquid separator after the reactor.
Polymerization The substrate or deprotected product may be susceptible to light-induced polymerization.1. Add a radical inhibitor to the reaction mixture if a radical mechanism is suspected. 2. Ensure the reaction is performed under an inert atmosphere if oxygen is contributing to polymerization.

Experimental Protocols & Visualizations

Protocol 1: General Setup of a Flow Photoreactor for Deprotection
  • Reagent Preparation: Dissolve the protected substrate in a suitable, degassed solvent at the desired concentration.

  • System Assembly: Connect the reagent reservoir to a pump (e.g., HPLC pump). Connect the pump outlet to the inlet of the flow photoreactor. Connect the reactor outlet to a back-pressure regulator and then to a collection vessel.

  • Light Source Setup: Position the light source (e.g., LED array) to ensure uniform irradiation of the reactor. If using a lamp that generates significant heat, ensure adequate cooling is in place.

  • Parameter Setting: Set the desired flow rate on the pump to achieve the calculated residence time. Set the desired temperature for the reactor.

  • Initiate Flow: Start the pump to flow the solvent through the system to waste until a stable flow is achieved.

  • Start Reaction: Switch the pump inlet to the reagent reservoir to begin the reaction.

  • Irradiation: Once the reagent solution has filled the reactor, turn on the light source.

  • Collection: Collect the product stream after it has passed through the back-pressure regulator.

  • Monitoring: At steady state, take samples for analysis (e.g., HPLC, UPLC, NMR) to determine conversion and yield.[18]

Diagram 1: Typical Flow Photochemistry Setup

Flow_Setup reagent Reagent Reservoir pump Pump reagent->pump 1. Reagent Feed reactor Reactor Coil Light Source (LED) pump->reactor:f0 2. Pumping bpr Back-Pressure Regulator reactor:f0->bpr 3. Reaction Output collection Product Collection bpr->collection 4. Collection waste Waste bpr->waste Initial Flush

Caption: A schematic of a standard continuous-flow photoreactor system.

Diagram 2: Troubleshooting Workflow for Incomplete Conversion

Troubleshooting_Workflow decision decision action action start Incomplete Conversion Detected decision1 Is Residence Time Sufficient? start->decision1 Check Residence Time action1 Decrease Flow Rate or Increase Reactor Volume decision1->action1 No decision2 Is Light Intensity Adequate? decision1->decision2 Yes action1->start Re-evaluate action2 Increase Light Power or Decrease Concentration decision2->action2 No decision3 Is Wavelength Correct? decision2->decision3 Yes action2->start Re-evaluate action3 Change Light Source to Match PPG λmax decision3->action3 No end_node Consider Low Quantum Yield or Other Kinetic Factors decision3->end_node Yes action3->start Re-evaluate

Caption: A decision tree for troubleshooting incomplete photodeprotection reactions.

References

  • Light on the Horizon: Current Research and Future Perspectives in Flow Photochemistry. (2018).
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. (2012).
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC. (n.d.). PubMed Central.
  • Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. (2021).
  • How Does a Photochemistry Flow Reactor Work? (2025). Vapourtec.
  • Continuous-Flow Photochemistry: a need for chemical engineering. (n.d.). CORE.
  • How to Combine Photochemistry with Flow Chemistry. (2024). Asynt.
  • Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. (2021). ACS Central Science.
  • High power LEDs. (n.d.). Vapourtec.
  • 7 Things to Keep in Mind When Adopting Flow Chemistry. (n.d.). Lab Unlimited.
  • Quantum yield. (n.d.). Wikipedia.
  • The Cost of Quantum Yield. (2023).
  • UV LED Light Sources for Photochemistry. (n.d.). Phoseon Technology.
  • Reaction monitoring in flow photocatalysis. Nondestructive analytical... (n.d.).
  • What are the pitfalls of flow chemistry according to academics and industry professionals? (2023). H.E.L Group.
  • What is Quantum Yield? (n.d.). Edinburgh Instruments.
  • What Is Flow Photochemistry? (2025). Vapourtec.
  • Why Add an LED Photoreactor to Your Flow Setup? (2022). Asynt.
  • Scale-Up of Photochemical Reactions. (2023). UvA-DARE (Digital Academic Repository).
  • Quantum Yield. (n.d.). OMLC.

Sources

Technical Support Center: Solvent Effects on 3-(2-Nitrophenoxy)propanoic Acid Photolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the photolysis of 3-(2-nitrophenoxy)propanoic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to ensure the success of your photochemical experiments. As you navigate the complexities of utilizing this caged compound, understanding the profound influence of the solvent on the reaction's efficiency and outcome is paramount.

Introduction: The Critical Role of the Solvent in Photoremovable Protecting Groups

The o-nitrobenzyl moiety is a cornerstone of photolabile protecting group chemistry, enabling the precise spatial and temporal release of bioactive molecules with light. The photolysis of this compound proceeds via an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate, which then rearranges to release the desired propanoic acid and 2-nitrosophenol. However, the efficiency of this process, quantified by the quantum yield (Φ), is not solely an intrinsic property of the molecule; it is critically modulated by the surrounding solvent environment.[1] Solvent polarity, proticity, and viscosity can significantly impact the stability of the excited state and intermediates, thereby dictating the reaction rate and overall success of your experiment.[1][2][3]

This guide will delve into the nuances of solvent selection, provide detailed experimental protocols, and offer solutions to common problems encountered during the photolysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the photolysis of this compound?

A1: The photolysis of o-nitrobenzyl compounds like this compound is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic position, forming a transient aci-nitro intermediate. This intermediate then undergoes an irreversible rearrangement to release the caged molecule (propanoic acid) and a nitroso byproduct (2-nitrosophenol).

Q2: Why is my quantum yield for the photolysis of this compound so low?

A2: Low quantum yields (typically in the range of 0.1-1% for o-nitrobenzyl compounds) are a known characteristic of this class of photolabile protecting groups.[4] Several factors related to your solvent choice could be contributing to an even lower than expected efficiency:

  • Solvent Polarity and Proticity: Protic solvents, especially water and alcohols, can stabilize the ground state of the molecule through hydrogen bonding. This can increase the energy barrier for the initial hydrogen abstraction step, thereby decreasing the reaction rate and quantum yield.[5] Aprotic solvents, on the other hand, may not solvate the ground state as strongly, potentially leading to a more efficient reaction.

  • Solvent Viscosity: Highly viscous solvents can hinder the necessary conformational changes required for the intramolecular hydrogen abstraction and subsequent rearrangement of the aci-nitro intermediate, leading to a lower quantum yield.

  • Inner Filter Effects: If your solution is too concentrated, or if the photoproducts absorb light at the same wavelength as your starting material, the incident light will be attenuated as it passes through the solution. This "inner filter effect" reduces the number of photons reaching the unreacted molecules, leading to an apparent decrease in the reaction rate and quantum yield.

Q3: Which solvent should I choose for the most efficient photolysis?

A3: The ideal solvent will depend on the specific requirements of your experiment, including the solubility of your substrate and any other components in your system. However, based on studies of related o-nitrobenzyl compounds, a general trend can be observed. Aprotic solvents often lead to higher photolysis rates compared to protic solvents.[5] For instance, veratryl-based linkers, which share electronic similarities with this compound, have shown a threefold increase in cleavage rate when the solvent was changed from an aqueous buffer to dioxane.[5] Therefore, if your experimental system allows, consider using a polar aprotic solvent like acetonitrile or dioxane.

Q4: How can I monitor the progress of my photolysis reaction?

A4: The most common and effective method for monitoring the photolysis of this compound is through UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • UV-Vis Spectroscopy: You can monitor the disappearance of the starting material's absorbance peak or the appearance of a photoproduct peak over time. This method is well-suited for determining reaction kinetics and quantum yields.[6][7]

  • HPLC: HPLC provides a more definitive analysis by separating the starting material from the photoproducts, allowing for accurate quantification of each species. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) is a suitable starting point for method development.

Q5: What are the expected photoproducts, and can they interfere with my experiment?

A5: The primary photoproducts are the released propanoic acid and 2-nitrosophenol. It is crucial to be aware that the nitroso byproduct can be reactive and may interfere with biological systems or subsequent analytical steps. In some cases, these byproducts can also absorb light at the irradiation wavelength, leading to secondary photochemical reactions or the inner filter effect mentioned earlier.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or very slow photoreaction Inappropriate solvent: Protic solvents (water, methanol) may be hindering the reaction.If possible, switch to a polar aprotic solvent like acetonitrile or dioxane.[5]
Low light intensity: The photon flux may be insufficient to drive the reaction at a reasonable rate.Increase the light intensity or use a more powerful lamp. Ensure the lamp's emission spectrum overlaps with the absorbance spectrum of your compound.
Incorrect wavelength: The irradiation wavelength may not be optimal for excitation.Check the absorbance spectrum of this compound and ensure your light source is emitting at or near the λmax.
Inconsistent reaction rates Temperature fluctuations: Photochemical reaction rates can be temperature-dependent.Use a thermostatted cuvette holder or reaction vessel to maintain a constant temperature.
Stirring issues: Inhomogeneous solution can lead to inconsistent light absorption.Ensure the solution is well-stirred throughout the experiment.
Lamp instability: The output of the light source may be fluctuating.Allow the lamp to warm up and stabilize before starting the experiment. Use a power meter to monitor the lamp output.
Low product yield despite complete disappearance of starting material Secondary photoreactions: The photoproducts may be undergoing further photochemical degradation.Monitor the reaction over time to identify the point of maximum product formation. Consider using a filter to cut off shorter wavelengths that might be exciting the photoproducts.
Side reactions: The aci-nitro intermediate may be undergoing side reactions that do not lead to the desired product.This can be solvent-dependent. Trying a different solvent might alter the reaction pathway.
Difficulty in analyzing photoproducts Co-elution in HPLC: The starting material and photoproducts may not be well-resolved.Optimize the HPLC method by changing the mobile phase composition, gradient, or column.
Product instability: The photoproducts may be unstable under the analytical conditions.Analyze the samples immediately after photolysis. Consider derivatization to a more stable compound if necessary.

Experimental Protocols

Protocol 1: Determining the Quantum Yield of Photolysis

This protocol outlines a general method for determining the photochemical quantum yield using online UV-Vis spectroscopy, adapted from established methodologies.[6][7]

Materials:

  • This compound

  • Solvent of choice (e.g., acetonitrile, methanol, dioxane)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Light source (e.g., LED or filtered lamp) with a known photon flux

  • Stirred quartz cuvette

  • Actinometer (e.g., ferrioxalate) for light source calibration

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare a dilute solution in the quartz cuvette such that the absorbance at the irradiation wavelength is between 0.1 and 0.2 to minimize inner filter effects.

  • Calibrate the light source using a chemical actinometer to determine the photon flux (I₀).

  • Place the cuvette in the thermostatted holder of the spectrophotometer and allow it to equilibrate.

  • Record an initial UV-Vis spectrum before irradiation.

  • Start irradiation while continuously stirring the solution.

  • Record UV-Vis spectra at regular time intervals.

  • Monitor the change in absorbance at a wavelength where the starting material absorbs and the photoproducts do not, or vice versa.

  • Calculate the initial rate of reaction from the initial slope of the absorbance vs. time plot.

  • Calculate the quantum yield (Φ) using the following equation:

    Φ = (initial rate of disappearance of reactant) / (moles of photons absorbed per unit time)

    The number of absorbed photons can be calculated from the incident photon flux and the absorbance of the solution.

Protocol 2: HPLC Analysis of Photolysis Products

Materials:

  • Photolyzed sample solution

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Standards of this compound and, if available, the expected photoproducts.

Procedure:

  • Prepare a calibration curve for the starting material.

  • Set up the HPLC method. A good starting point is a gradient elution from 10% B to 90% B over 15 minutes with a flow rate of 1 mL/min. The detection wavelength should be set to the λmax of the starting material or a wavelength where both reactant and products absorb.

  • Inject a sample of the unphotolyzed solution to determine the retention time of the starting material.

  • Inject samples of the photolyzed solution taken at different time points.

  • Identify and quantify the starting material and photoproducts by comparing their retention times and peak areas to the calibration standards.

Visualizing the Process

Photolysis Mechanism and Solvent Influence

The following diagram illustrates the key steps in the photolysis of this compound and highlights where the solvent can exert its influence.

G cluster_2 Intermediate cluster_3 Products A This compound B Excited Singlet/Triplet State A->B B->A C Aci-nitro Intermediate B->C Intramolecular H-Abstraction (Rate-determining step) S1 Protic Solvents: - Stabilize ground state - Can quench excited state - Lower quantum yield B->S1 S2 Aprotic Solvents: - Less ground state stabilization - May favor H-abstraction - Higher quantum yield B->S2 D Propanoic Acid + 2-Nitrosophenol C->D Rearrangement

Caption: The photolysis pathway and points of solvent influence.

Troubleshooting Workflow

This flowchart provides a systematic approach to diagnosing and resolving common issues during your photolysis experiments.

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of 3-(2-Nitrophenoxy)propanoic Acid: HPLC vs. UPLC Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical development and chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-(2-Nitrophenoxy)propanoic acid is a valuable bifunctional molecule, serving as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules, particularly in medicinal chemistry.[1] Given its role, ensuring its chemical purity is paramount to control the impurity profile of the final API. This guide provides an in-depth, comparative analysis of two robust liquid chromatography techniques—High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)—for the purity determination of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and objectively compare their performance based on experimental data and established chromatographic principles.

Foundational Analytical Strategy: Reversed-Phase Chromatography

Both HPLC and UPLC methods detailed here are based on reversed-phase (RP) chromatography. This is the predominant separation mode for organic acids in pharmaceutical analysis.[2][3]

Why Reversed-Phase? The choice of RP-HPLC is deliberate. This compound is a moderately polar molecule, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. The key to achieving sharp, symmetrical peaks for an acidic analyte like this is to suppress the ionization of its carboxylic acid group.[4] This is accomplished by maintaining an acidic pH in the mobile phase, typically by adding an acid like phosphoric or formic acid.[5][6] Operating under these conditions ensures the analyte is in a single, neutral form, leading to consistent retention and improved peak shape. The presence of the nitrophenyl group provides a strong chromophore, making UV detection a simple and sensitive choice.[4]

Method 1: The Workhorse - High-Performance Liquid Chromatography (HPLC)

HPLC has long been the industry standard for pharmaceutical analysis due to its robustness and versatility.[7][8] The following method is designed for reliable purity determination and is scalable for impurity isolation.[5]

Experimental Protocol: HPLC Purity Assay

A. Instrumental Parameters: This method is optimized for a standard HPLC system.

ParameterSpecificationRationale
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard length C18 column provides excellent resolving power for potential impurities. The 5 µm particle size is typical for conventional HPLC, balancing efficiency and backpressure.[8]
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress analyte ionization, ensuring sharp peaks.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the C18 column.
Gradient 0-20 min: 30% to 80% B; 20-25 min: 80% B; 25.1-30 min: 30% BA gradient elution is crucial for purity analysis, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[9]
Detection UV at 270 nmThe nitrophenyl group exhibits strong absorbance in the UV region; 270 nm provides high sensitivity for the parent compound and related impurities.[10]
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.
Run Time 30 minutesSufficient time to elute all potential impurities and re-equilibrate the column.

B. Reagent and Sample Preparation:

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample solution identically to the standard solution using the test sample.

  • Filtration: Filter all solutions through a 0.45 µm membrane filter before injection to prevent particulate matter from damaging the column and system.[11]

C. System Suitability Testing (SST): Before sample analysis, the system's performance must be verified. This is a core tenet of a self-validating system.[12][13]

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Perform five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.

    • Theoretical Plates (N): ≥ 2000 for the main peak.

    • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area of the five replicates.[13]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Processing p1 Weigh Standard/Sample p2 Dissolve in Diluent p1->p2 p3 Filter (0.45 µm) p2->p3 s2 Autosampler (10 µL Injection) p3->s2 Inject s1 Mobile Phase Pump (Gradient Control) s1->s2 s3 C18 Column (30°C) s2->s3 s4 UV Detector (270 nm) s3->s4 d1 Chromatogram Acquisition (CDS) s4->d1 Signal d2 Peak Integration & Purity Calculation d1->d2 d3 Generate Report d2->d3

Caption: Standard workflow for HPLC purity analysis.

Method 2: The High-Efficiency Alternative - Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes columns with sub-2 µm particles.[14] This technology operates at much higher pressures (up to 15,000 psi) than HPLC (typically <6,000 psi), leading to dramatic improvements in speed, resolution, and sensitivity.[8][15]

Why UPLC? The primary drivers for adopting UPLC are speed and efficiency.[7] For high-throughput screening or in-process controls where rapid results are critical, UPLC is superior. The smaller particles provide a greater surface area, enhancing separation efficiency and resulting in sharper, narrower peaks.[14] This leads to better resolution of closely eluting impurities and higher sensitivity, as the analyte is concentrated in a smaller volume of mobile phase.[16]

Experimental Protocol: UPLC Purity Assay

A. Instrumental Parameters:

ParameterSpecificationRationale
Column C18, 50 mm x 2.1 mm, 1.7 µm particle sizeThe shorter column and smaller particle size are hallmarks of UPLC, enabling fast separations at high efficiency. The smaller ID reduces solvent consumption.[14]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is often preferred in UPLC as it is more volatile and MS-compatible, should that detection method be required.[5]
Mobile Phase B AcetonitrileSame organic modifier, but the purity must be of the highest grade for UPLC.
Gradient 0-4 min: 30% to 80% B; 4-4.5 min: 80% B; 4.6-5 min: 30% BThe gradient is scaled down significantly due to the smaller column volume and higher efficiency, drastically reducing run time.
Flow Rate 0.5 mL/minA lower flow rate is used to match the smaller 2.1 mm column ID, conserving solvent.
Column Temp. 40 °CHigher temperatures can be used in UPLC to reduce mobile phase viscosity at high pressures.
Detection UV at 270 nmSame principle as HPLC, but the detector must have a fast data acquisition rate to accurately capture the narrow peaks.
Injection Vol. 2 µLInjection volume is reduced to prevent overloading the smaller-capacity column.
Run Time 5 minutesA massive reduction in analysis time compared to the HPLC method.[16]

B. Reagent and Sample Preparation: Preparation is identical to the HPLC method, though using UPLC-grade solvents and vials is highly recommended to minimize background noise.

C. System Suitability Testing (SST): The principles are the same, but the expected performance is higher.

  • Inject the diluent (blank).

  • Perform five replicate injections of the Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5 for the main peak.

    • Theoretical Plates (N): ≥ 10000 for the main peak.

    • Relative Standard Deviation (%RSD): ≤ 1.0% for the peak area of the five replicates.

Head-to-Head: Performance Comparison

The choice between HPLC and UPLC depends on the specific analytical needs, balancing speed against instrument cost and method robustness.[7]

Comparative Performance Metrics
Performance MetricHPLC (5 µm particles)UPLC (<2 µm particles)Advantage
Analysis Speed Slow (Typical run time: 15-30 min)[15]Fast (Typical run time: 1-10 min)[16]UPLC
Resolution GoodExcellent (Narrower peaks provide better separation)[14]UPLC
Sensitivity GoodExcellent (Taller, narrower peaks improve S/N ratio)[16]UPLC
Solvent Consumption HigherSignificantly Lower (Reduced flow rates and run times)[8]UPLC
System Backpressure Low (~1,500 - 4,000 psi)Very High (~8,000 - 15,000 psi)[15]HPLC
Method Robustness High (More tolerant to minor variations)Moderate (More sensitive to matrix effects and blockages)HPLC
Initial Cost LowerHigherHPLC
Visualizing the Chromatographic Advantage

The fundamental differences in particle size lead to the performance gains seen in UPLC.

HPLC_vs_UPLC cluster_hplc HPLC cluster_uplc UPLC hplc_part Larger Particle (3-5 µm) hplc_press Lower Pressure (<6,000 psi) hplc_part->hplc_press hplc_peak Broader Peak Longer Run Time hplc_press->hplc_peak uplc_peak Narrower Peak Shorter Run Time uplc_part Smaller Particle (<2 µm) uplc_press Higher Pressure (up to 15,000 psi) uplc_part->uplc_press uplc_press->uplc_peak title HPLC vs. UPLC: Core Differences

Caption: Key differences driving UPLC performance gains.

Method Validation: Ensuring Trustworthy Results

Both methods, once developed, must be validated to prove they are fit for their intended purpose, as mandated by regulatory bodies and outlined in ICH guidelines.[11][12][13] Validation ensures that the analytical results are accurate, reliable, and reproducible.[9]

Key Validation Parameters for a Purity Method

The following table summarizes the essential validation parameters according to the ICH Q2(R2) guideline.[13]

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).[9][10]Peak purity analysis (e.g., via DAD) should pass. No co-elution of impurities with the main peak.
Linearity To demonstrate a direct proportional relationship between concentration and analytical response over a defined range.[9]Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[12]For purity, typically 80% to 120% of the test concentration.
Accuracy The closeness of test results to the true value. Assessed by recovery studies on spiked placebo samples.[13]% Recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
RepeatabilityPrecision under the same operating conditions over a short interval (intra-assay precision).[12]%RSD ≤ 2.0% for six determinations.
Intermediate PrecisionPrecision within the same lab but with different analysts, on different days, or with different equipment.%RSD ≤ 2.0% between different sets of data.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (%RSD) at this level should be acceptable.
Robustness The capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., ±5% organic in mobile phase, ±2°C in temp).System suitability parameters remain within acceptance criteria.

Conclusion and Recommendations

Both the described HPLC and UPLC methods are suitable for the purity analysis of this compound. The choice between them is a strategic one based on laboratory-specific needs.

  • The HPLC method is a robust, reliable, and cost-effective solution. It is ideal for quality control laboratories where established protocols and instrument availability are key. Its longer run time is a trade-off for its proven ruggedness.

  • The UPLC method offers unparalleled advantages in speed, sensitivity, and resolution. It is the superior choice for high-throughput environments, research and development where resolving complex impurity profiles is critical, and for organizations focused on "green" chemistry through reduced solvent consumption.

Ultimately, any laboratory must validate its chosen method according to ICH guidelines to ensure the generation of scientifically sound and regulatory-compliant data.[13] This guide provides the framework and technical rationale to confidently select, implement, and validate the most appropriate technique for this critical analytical task.

References

  • Alispharm.
  • SIELC Technologies. Separation of 3-(2-Nitrophenyl)propionic acid on Newcrom R1 HPLC column. [Link]
  • Research Journal of Pharmacy and Technology.
  • WebofPharma. HPLC vs. UPLC. [Link]
  • Pharmaguideline. Differences between HPLC and UPLC. [Link]
  • PharmaGuru. UFLC vs UPLC vs HPLC : Which One Is Best For Pharmaceutical Analysis. [Link]
  • International Journal of Pharmaceutical and Bio-Medical Analysis. Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. [Link]
  • National Center for Biotechnology Information. 3-(2-Nitrophenyl)propionic acid | C9H9NO4 | CID 74818 - PubChem. [Link]
  • Pharmaguideline.
  • SHIMADZU CORPORATION.
  • National Center for Biotechnology Information.
  • MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]
  • SHIMADZU CORPORATION. Analytical Methods for Organic Acids. [Link]
  • PrepChem.com. Synthesis of 3-(2-nitrophenyl)propionic acid. [Link]
  • AMSbiopharma.
  • SIELC Technologies. 3-(2-Nitrophenyl)propanoic acid. [Link]
  • National Center for Biotechnology Information. 3-(4-Nitrophenyl)propanoic acid | C9H9NO4 | CID 85526 - PubChem. [Link]

Sources

A Comprehensive Guide to the NMR Characterization of 3-(2-Nitrophenoxy)propanoic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 3-(2-nitrophenoxy)propanoic acid esters. It is designed to serve as a practical resource, explaining the causality behind experimental choices and comparing NMR with alternative analytical techniques. By integrating foundational principles with advanced 2D NMR methods, this document offers a robust framework for unambiguous characterization.

Part 1: The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules.[1][2] For compounds like this compound esters, NMR provides critical information about the molecular backbone, connectivity of atoms, and the chemical environment of each nucleus, which is essential for confirming isomer identity and purity.[3]

The structure of a generic this compound ester presents distinct features that are well-resolved by NMR. Key structural components include:

  • An ortho-substituted nitrobenzene ring.

  • A flexible propanoate side chain with an ether linkage.

  • An ester functional group, which can vary (e.g., methyl, ethyl).

Each of these components generates characteristic signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its electronic environment. The strongly electron-withdrawing nitro group (NO₂) significantly influences the chemical shifts of the aromatic protons, causing them to appear further downfield (at a higher ppm value) compared to unsubstituted benzene (δ ~7.3 ppm).[4][5]

Expected Chemical Shift Regions:

  • Aromatic Protons (H-3' to H-6'): These four protons form a complex splitting pattern between ~7.0 and 8.2 ppm.[4] The proton ortho to the nitro group (H-3') is typically the most deshielded. The signals are often multiplets due to spin-spin coupling between adjacent protons.[6]

  • Methylene Protons (-OCH₂-): The protons on the carbon adjacent to the phenoxy oxygen are deshielded by the oxygen atom and typically appear as a triplet around 4.2-4.5 ppm.

  • Methylene Protons (-CH₂COO-): These protons, adjacent to the carbonyl group, resonate as a triplet in the range of 2.8-3.0 ppm.

  • Ester Alkyl Group (R): The chemical shift of the ester's alkyl group protons depends on its nature. For a methyl ester (-OCH₃), a sharp singlet would be expected around 3.7 ppm. For an ethyl ester (-OCH₂CH₃), a quartet and a triplet would appear around 4.2 ppm and 1.3 ppm, respectively.

Spin-Spin Coupling: J-coupling provides connectivity information.[7][8] The two methylene groups in the propanoate chain (-OCH₂CH₂COO-) will appear as triplets, each coupling with the other with a typical ³J value of 6-8 Hz.[9] In the aromatic region, ortho-coupled protons show a larger coupling constant (³J ≈ 7–10 Hz) than meta-coupled protons (⁴J ≈ 2–3 Hz).[6][7][8]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides a map of the carbon framework. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.[3]

Expected ¹³C Chemical Shift Ranges:

  • Carbonyl Carbon (-COO-): This is the most deshielded carbon, appearing far downfield, typically between 170-175 ppm.

  • Aromatic Carbons: These resonate in the 110-155 ppm range. The carbon bearing the nitro group (C-2') is highly deshielded, as is the carbon with the ether linkage (C-1'). The resonance order of aromatic carbons can be complex due to competing electronic effects.[4]

  • Methylene Carbons (-OCH₂- and -CH₂COO-): The carbon attached to the oxygen (-OCH₂) appears around 65-70 ppm, while the carbon adjacent to the carbonyl (-CH₂COO-) is found around 35-40 ppm.

  • Ester Alkyl Carbons (R): A methyl ester carbon (-OCH₃) would be around 52 ppm, while the carbons of an ethyl ester (-OCH₂CH₃) would appear around 61 ppm and 14 ppm.

Part 2: Advanced 2D NMR for Unambiguous Assignments

For complex molecules or when 1D spectra are crowded, 2D NMR techniques are indispensable for confirming structural assignments.[10][11][12]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings.[12][13] It is invaluable for confirming the connectivity of the -OCH₂CH₂COO- spin system and for tracing the coupling network within the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to.[12][13] This technique allows for the definitive assignment of each protonated carbon in the ¹³C spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons (typically over 2-3 bonds).[13][14] This is arguably the most powerful tool for piecing together the molecular structure. For instance, it can show a correlation from the -OCH₂- protons to the aromatic C-1' carbon, confirming the ether linkage, and from the ester alkyl protons to the carbonyl carbon, confirming the ester structure.

The logical workflow for NMR-based structure elucidation is outlined in the diagram below.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation H_NMR Acquire ¹H NMR C_NMR Acquire ¹³C NMR H_NMR->C_NMR Ambiguity Ambiguous Assignments? C_NMR->Ambiguity COSY Acquire COSY HSQC Acquire HSQC COSY->HSQC HMBC Acquire HMBC HSQC->HMBC Elucidation Final Structure Elucidation HMBC->Elucidation Sample_Prep Sample Preparation Sample_Prep->H_NMR Ambiguity->COSY Yes Ambiguity->Elucidation No

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 3-(2-Nitrophenoxy)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Nitrophenoxy Compounds

3-(2-Nitrophenoxy)propanoic acid and its derivatives represent a significant class of molecules in organic synthesis and medicinal chemistry.[1] Their bifunctional nature, combining a reactive carboxylic acid handle with an electronically influential nitroaromatic system, makes them valuable precursors for synthesizing complex heterocyclic compounds, including lactams, which form the core of many antibiotics.[1] As with any compound destined for pharmaceutical or advanced material applications, rigorous structural confirmation and quantification are not just procedural formalities; they are cornerstones of safety, efficacy, and reproducibility.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose. Its unparalleled sensitivity and specificity allow for precise molecular weight determination, detailed structural elucidation through fragmentation analysis, and accurate quantification in complex matrices. This guide provides a comparative analysis of mass spectrometry workflows tailored for this compound derivatives, moving beyond a simple listing of methods to explain the causality behind experimental choices. We will explore how the interplay between ionization sources, mass analyzers, and chromatographic methods can be optimized to build a self-validating analytical system.

Core Principles: Predicted Fragmentation of the this compound Scaffold

Before comparing instrumentation, it is crucial to understand the intrinsic fragmentation behavior of the target molecule. The structure of this compound (Molecular Weight: 195.17 g/mol [2]) offers several predictable cleavage points under ionization.[3] An initial electron impact or subsequent in-source/collision-induced dissociation will likely produce a molecular ion ([M]+•) that fragments through distinct pathways driven by its functional groups: the nitroaromatic ring, the ether linkage, and the propanoic acid chain.[4][5]

Key predicted fragmentation pathways include:

  • Nitro Group Fragmentation : A hallmark of nitroaromatic compounds is the loss of nitro (•NO₂) and nitric oxide (•NO) radicals.[4][6]

  • Carboxylic Acid Cleavage : The propanoic acid moiety can undergo alpha-cleavage, leading to the loss of the hydroxyl group (•OH, M-17) or the entire carboxyl group (•COOH, M-45).[5][7]

  • Ether Bond Scission : Cleavage of the ether C-O bond can lead to the formation of a stable nitrophenoxy cation or radical.

  • McLafferty Rearrangement : The propanoic acid chain is susceptible to this characteristic rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

G cluster_frags Primary Fragmentation Pathways M Molecular Ion [C9H9NO4]+• m/z 195 F1 Loss of •NO2 m/z 149 M->F1 - •NO2 F2 Loss of •COOH m/z 150 M->F2 - •COOH F3 Loss of C2H4COOH (Ether Cleavage) m/z 123 M->F3 - •C3H5O2 F4 Loss of H2O m/z 177 M->F4 - H2O

Caption: Predicted fragmentation of this compound.

Comparative Analysis of Ionization Techniques

The choice of ionization source is the most critical parameter dictating the success of a mass spectrometry experiment. It governs whether an analyte can be efficiently converted into a gas-phase ion for analysis. For this compound derivatives, the selection depends heavily on the polarity and thermal stability of the specific molecule.

Ionization TechniquePrincipleSuitability for Target CompoundsAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization for polar, thermally labile molecules in solution. Generates [M+H]+ or [M-H]- ions.[8]Excellent. The carboxylic acid group is readily deprotonated in negative ion mode, making it highly sensitive for the parent acid and its polar derivatives.High sensitivity for polar analytes; easily coupled with liquid chromatography (LC).Susceptible to ion suppression from matrix components; less efficient for non-polar derivatives.
Atmospheric Pressure Chemical Ionization (APCI) Soft ionization for less polar, thermally stable compounds.[9][10] Ionizes the solvent vapor, which then transfers charge to the analyte.Very Good. An ideal alternative to ESI, especially for less polar ester or amide derivatives. Negative mode APCI can induce electron capture by the nitro group, significantly boosting sensitivity.[11]Tolerant of higher LC flow rates and less susceptible to matrix suppression than ESI; excellent for compounds of moderate polarity.[10]Requires analyte to be thermally stable; may produce more fragmentation than ESI.[10]
Matrix-Assisted Laser Desorption/Ionization (MALDI) Analyte is co-crystallized with a UV-absorbing matrix. A laser desorbs and ionizes the analyte.[12]Situational. While typically used for large molecules, small molecule MALDI is possible but challenging.[12][13] Requires careful matrix selection to avoid interference in the low mass range.[14][15]High throughput capability; useful for direct tissue analysis or imaging.Matrix background can interfere with low m/z analytes; quantification can be less reproducible than LC-based methods.[13]

Expert Recommendation: For a typical discovery workflow involving a range of derivatives, starting with Liquid Chromatography-Electrospray Ionization (LC-ESI) is the most logical choice due to its broad applicability for polar compounds. For derivatives with reduced polarity or for quantitative studies requiring maximum robustness, LC-APCI should be the primary alternative, particularly leveraging the negative ion mode.

Comparing Mass Analyzer Performance for Structural and Quantitative Analysis

Once ionized, the ions are separated by a mass analyzer. The choice of analyzer dictates the resolution, mass accuracy, and type of data that can be acquired (qualitative vs. quantitative).

Mass AnalyzerKey FeaturePrimary Application for Target CompoundsPerformance Metrics
Triple Quadrupole (QqQ) Quantitative Powerhouse. Uses Selected Reaction Monitoring (SRM) for exceptional sensitivity and specificity.[8][16]Targeted quantification of known derivatives in complex matrices (e.g., pharmacokinetic studies, impurity profiling).Resolution: Low. Mass Accuracy: Low. Sensitivity: Excellent (in SRM mode). Scan Speed: Very Fast.
Quadrupole Time-of-Flight (Q-TOF) High-Resolution Screening. Combines a quadrupole for ion selection with a TOF analyzer for high-resolution, accurate mass measurements.[8][16]Structure confirmation of newly synthesized derivatives; identification of unknown metabolites or degradation products.Resolution: High (~40,000). Mass Accuracy: Excellent (<5 ppm). Sensitivity: Very Good. Scan Speed: Fast.
Orbitrap Unmatched Resolution & Accuracy. Ions are trapped in an orbital motion, and their frequencies are converted into highly accurate masses.[17][18]High-confidence structural elucidation; simultaneous qualitative screening and quantitative analysis without compromising performance.[17][19]Resolution: Very High (>100,000). Mass Accuracy: Superb (<2 ppm). Sensitivity: Excellent. Scan Speed: Moderate.

Expert Recommendation: For laboratories focused on synthesis and structural confirmation of new chemical entities, a Q-TOF system provides the optimal balance of speed, resolution, and mass accuracy. For regulated environments or applications demanding the highest level of confidence in both identification and quantification, an Orbitrap-based platform is the superior choice, effectively merging the capabilities of QqQ and Q-TOF instruments.[17][18]

Validated Experimental Protocols

Trustworthy data comes from robust, well-defined protocols. Below are step-by-step methodologies for the analysis of this compound using a high-resolution LC-MS system.

Protocol 1: LC-ESI-Q-TOF Method for Structural Confirmation

This protocol is designed for accurate mass measurement and fragmentation analysis to confirm the identity of a newly synthesized derivative.

  • Sample Preparation:

    • Dissolve the synthesized compound in a 50:50 mixture of acetonitrile:water to a final concentration of 1 mg/mL (stock solution).

    • Perform a serial dilution from the stock solution to create a working solution of 1 µg/mL.

    • Transfer 1 mL of the working solution to an autosampler vial for injection.

  • Liquid Chromatography (HPLC/UPLC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

    • Causality Note: Formic acid is used as a mobile phase additive to improve chromatographic peak shape and enhance ionization efficiency in positive ion mode by providing a source of protons.[20]

  • Mass Spectrometry (Q-TOF) Conditions:

    • Ionization Mode: ESI Positive and Negative (separate runs).

    • Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).

    • Sampling Cone: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): 800 L/Hr at 350 °C.

    • Acquisition Mode: MSE (a data-independent acquisition mode that collects full scan precursor and fragment ion data simultaneously).

    • Mass Range: 50 - 500 m/z.

    • Collision Energy: Low energy (6 eV) for precursor ions, ramped high energy (15-40 eV) for fragment ions.

Protocol 2: LC-APCI-QqQ Method for Targeted Quantification

This protocol is optimized for sensitively and selectively measuring a known derivative in a biological matrix (e.g., plasma).

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., an isotopically labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial and inject.

  • Liquid Chromatography (HPLC/UPLC) Conditions:

    • Use conditions similar to Protocol 1, but an isocratic or simpler gradient may be used if chromatographic separation is straightforward.

  • Mass Spectrometry (Triple Quadrupole) Conditions:

    • Ionization Mode: APCI Negative.

    • Corona Needle Current: 4.0 µA.

    • Probe Temperature: 450 °C.

    • Nebulizer Gas (N₂): 3 Bar.

    • Acquisition Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • Analyte: Precursor Ion [M-H]- (e.g., m/z 194.0) → Product Ion (e.g., a stable fragment, m/z 148.0 from loss of NO2).

      • Internal Standard: Corresponding transition for the labeled compound.

    • Dwell Time: 100 ms per transition.

    • Causality Note: APCI is chosen for its robustness against complex biological matrices. The SRM mode ensures that only the specific precursor-to-product ion transition for the analyte is monitored, providing exceptional selectivity and minimizing background noise.

Integrated Analysis Workflow

The entire process from sample to result follows a logical sequence, ensuring data integrity at each step.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis P1 Derivative Synthesis or Matrix Extraction P2 Dilution & Vialing P1->P2 L1 Autosampler Injection P2->L1 L2 Reverse-Phase Chromatography L1->L2 M1 Ionization (ESI or APCI) L2->M1 M2 Mass Analysis (Q-TOF or Orbitrap) M1->M2 M3 Detection M2->M3 D1 Mass-to-Charge Spectrum Generation M3->D1 D2 Structural Elucidation or Quantification D1->D2

Caption: A typical LC-MS workflow for derivative analysis.

Conclusion and Recommendations

The mass spectrometric analysis of this compound derivatives is a robust and highly informative process when approached systematically. The optimal analytical strategy is dictated entirely by the research objective.

  • For Structural Confirmation and Identification of Unknowns: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap , coupled with LC-ESI is the gold standard. The ability to obtain accurate mass measurements on both precursor and fragment ions provides the highest degree of confidence in structural assignments.

  • For Targeted Quantification in Complex Matrices: A Triple Quadrupole (QqQ) mass spectrometer is the instrument of choice. Its sensitivity and selectivity in SRM mode are unmatched for routine, high-throughput quantitative analysis. For these applications, LC-APCI should be strongly considered for its robustness and potential for enhanced sensitivity in negative ion mode.

By understanding the fundamental fragmentation patterns and carefully selecting the ionization source and mass analyzer to match the analytical goal, researchers can generate high-quality, reliable, and self-validating data for this important class of chemical compounds.

References

  • Shoshi, A., & de la Monte, S. M. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Journal of Alzheimer's Disease & Parkinsonism. [Link]
  • Wei, Y., et al. (2021). A novel strategy for MALDI-TOF MS analysis of small molecules. Journal of the American Society for Mass Spectrometry. [Link]
  • Zaluzec, E. J., Gage, D. A., & Watson, J. T. (2002). Small molecule analysis by MALDI mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
  • Shrivas, K., et al. (2011). A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Analyst. [Link]
  • Kuhlmann, F. E., & Karst, U. (1999). LC-Electron capture APCI-MS for the determination of nitroaromatic compounds. Analytical Chemistry. [Link]
  • Liu, Q., et al. (2013). A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. RSC Advances. [Link]
  • Wang, C., & Wang, H. (2007). Liquid chromatography/negative ion atmospheric pressure photoionization mass spectrometry: a highly sensitive method for the analysis of organic explosives.
  • PrepChem. (n.d.). Synthesis of 3-(2-nitrophenyl)propionic acid. PrepChem.com. [Link]
  • Scribd. (n.d.). Comparison of Orbitrap, Quarupore and QTOF. Scribd. [Link]
  • Wikipedia. (n.d.).
  • LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. [Link]
  • Kumar, V., et al. (2018). Substitution reactions in APCI negative mass spectrometry: Analysis of 1-chloro-2-nitrobenzene in quetiapine fumarate. Journal of Pharmaceutical and Biomedical Analysis. [Link]
  • Starovoit, M. R., et al. (2024). Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. ChemRxiv. [Link]
  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-(2-Nitrophenyl)propionic acid.
  • SIELC Technologies. (2018). 3-(2-Nitrophenyl)propionic acid. SIELC. [Link]
  • NIST. (n.d.).
  • Chemistry LibreTexts. (2023).
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-(2-Nitrophenyl)-2-propenoic acid.
  • The Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI) for Chemical Science. The Royal Society of Chemistry. [Link]
  • Narang, R., et al. (2012). Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Acta Poloniae Pharmaceutica. [Link]
  • Seibl, J., & Völlmin, J. (1968). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Organic Mass Spectrometry. [Link]
  • Stenutz. (n.d.). 3-(2-nitrophenyl)propanoic acid. Stenutz. [Link]
  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanoic acid. Doc Brown's Advanced Organic Chemistry. [Link]

Sources

A Comparative Guide to the Quantum Yield of 3-(2-Nitrophenoxy)propanoic Acid Photolysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the photolytic efficiency of 3-(2-Nitrophenoxy)propanoic acid, a photolabile protecting group (PPG) from the venerable ortho-nitrobenzyl (oNB) family. We will explore the core principles governing its photorelease, present a validated experimental workflow for quantifying its efficiency, and compare its performance against other widely used caging groups.

Introduction: The Power of Light in Molecular Control

In fields ranging from chemical biology to advanced drug delivery, the ability to control molecular function with spatiotemporal precision is a paramount objective. Photolabile protecting groups, or "caging" groups, are indispensable tools that fulfill this need.[1] These molecular constructs are covalently attached to a bioactive molecule, rendering it inert. Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction that cleaves it from the target, releasing the active molecule on demand.[2]

The efficiency of this release is quantified by the quantum yield (Φ) , defined as the ratio of the number of molecules that undergo photorelease to the number of photons absorbed by the system.[3] A high quantum yield is a critical attribute for a practical PPG, as it enables efficient uncaging with lower light doses, thereby minimizing potential phototoxicity to biological samples.[4] this compound is a member of the classical o-nitrobenzyl (oNB) class of PPGs, which are foundational tools in this field.[1]

The Photochemical Mechanism of o-Nitrobenzyl Cages

The photochemistry of o-nitrobenzyl derivatives is a well-established process that proceeds through a series of intramolecular steps upon excitation with UV-A light (typically 300-365 nm).[1][5]

  • Photoexcitation: The process begins with the absorption of a photon, promoting the o-nitrobenzyl chromophore to an excited singlet state.

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of a transient biradical species.

  • Formation of the aci-Nitro Intermediate: This biradical rapidly rearranges into a key intermediate known as an aci-nitro species.[5]

  • Rearrangement and Release: The aci-nitro intermediate is unstable and undergoes further rearrangement, often involving cyclization and ring-opening, which ultimately leads to the cleavage of the bond holding the "caged" molecule.[5]

  • Byproduct Formation: This process liberates the target molecule and generates a nitroso byproduct, typically 2-nitrosobenzaldehyde or a related derivative.

// Pathway oNB -> Excited [label="Absorption of\nUV Photon (hν)"]; Excited -> AciNitro [label="Intramolecular\nH-Abstraction"]; AciNitro -> Release [label="Cyclization & Rearrangement"]; Release -> Products [label="Hydrolysis"]; }

Caption: Generalized photolysis pathway for o-nitrobenzyl (oNB) protecting groups.

Quantitative Analysis: Determining the Photolysis Quantum Yield

The determination of a quantum yield is a precise measurement that requires careful calibration of the light source and accurate monitoring of the photochemical reaction.[4][6] The following protocol outlines a robust method for determining the quantum yield of this compound photolysis using chemical actinometry.

Experimental Protocol

Objective: To determine the quantum yield (Φ) of photolysis for this compound at a specific wavelength.

Materials:

  • This compound

  • Potassium ferrioxalate (for actinometry)

  • 1,10-Phenanthroline solution

  • Sulfuric acid (H₂SO₄)

  • Sodium acetate buffer

  • Appropriate solvent (e.g., acetonitrile/water mixture, buffered aqueous solution)

  • Monochromatic light source with a known wavelength (e.g., 365 nm LED or filtered mercury lamp)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Methodology:

Part A: Photon Flux Determination (Actinometry)

  • Prepare Actinometer Solution: Prepare a solution of 0.006 M potassium ferrioxalate in 0.05 M H₂SO₄. This solution must be handled in the dark.

  • Irradiate Actinometer: Fill a quartz cuvette with the actinometer solution and irradiate it with the light source for a precisely measured time (t). The irradiation time should be chosen to ensure less than 10% decomposition.

  • Develop Complex: After irradiation, take a precise aliquot of the photolyzed solution and add it to a solution containing 1,10-phenanthroline and a sodium acetate buffer. The Fe²⁺ ions produced during photolysis will form a colored complex with phenanthroline. Dilute to a known final volume.

  • Measure Absorbance: Measure the absorbance of the colored complex at its λ_max (~510 nm) using a UV-Vis spectrophotometer.

  • Calculate Photons: Calculate the moles of Fe²⁺ formed using the Beer-Lambert law (A = εcl). The quantum yield for the ferrioxalate actinometer is well-established. Use this value to calculate the total moles of photons that entered the sample during irradiation, which gives the photon flux (q_p, in moles of photons per second).

Part B: Sample Photolysis

  • Prepare Sample Solution: Prepare a solution of this compound in the chosen solvent with a concentration that gives an initial absorbance between 1 and 2 at the irradiation wavelength to ensure sufficient light absorption.

  • Irradiate Sample: Irradiate an identical volume of the sample solution in the same cuvette and geometry as the actinometer for a known period. Monitor the reaction by taking UV-Vis spectra at regular intervals. The disappearance of the starting material's absorbance peak or the appearance of a product peak can be tracked.

  • Analyze Data: Plot the change in concentration of the reactant versus time. The initial slope of this plot gives the initial rate of the photoreaction (moles per second).

Part C: Quantum Yield Calculation

  • Calculate Moles Reacted: Determine the number of moles of this compound that were photolyzed from the initial rate of reaction.

  • Calculate Moles of Photons Absorbed: The moles of photons absorbed by the sample can be calculated from the photon flux (determined in Part A) and the fraction of light absorbed by the sample (which can be determined from its absorbance).

  • Determine Quantum Yield (Φ): The quantum yield is calculated using the formula:

    Φ = (moles of reactant consumed) / (moles of photons absorbed)

G cluster_actinometry Part A: Actinometry cluster_photolysis Part B: Sample Photolysis cluster_calc Part C: Calculation A1 Prepare Ferrioxalate Actinometer Solution A2 Irradiate Actinometer (Time t) A1->A2 A3 Develop Fe(II)-Phenanthroline Complex A2->A3 A4 Measure Absorbance at 510 nm A3->A4 A5 Calculate Photon Flux (qp) A4->A5 C1 Calculate Quantum Yield (Φ) A5->C1 Photon Flux Data B1 Prepare Sample Solution of Known Concentration B2 Irradiate Sample & Monitor Absorbance Change B1->B2 B3 Determine Initial Rate of Reaction B2->B3 B3->C1 Reaction Rate Data

Caption: Experimental workflow for determining the quantum yield of photolysis.

Factors Influencing Quantum Yield in o-Nitrobenzyl Derivatives

The quantum yield of an o-nitrobenzyl PPG is not an immutable constant but is influenced by several structural and environmental factors.[3] Understanding these factors is key to selecting or designing an optimal PPG for a specific application.

  • The Leaving Group: The nature of the molecule being released has a profound impact on Φ. The efficiency of photorelease correlates with the ability of the leaving group to stabilize the radical intermediate formed during the initial hydrogen abstraction step.[7] Groups that weaken the C-H bond at the benzylic position can lower the activation barrier for this critical step, enhancing the overall quantum yield.[8]

  • Aromatic Ring Substituents: Adding electron-donating groups, such as methoxy groups, to the nitroaromatic ring (as in 4,5-Dimethoxy-2-nitrobenzyl, DMNB) can red-shift the absorption wavelength to longer, less damaging wavelengths (~350 nm) and may improve the quantum yield in some cases.[1]

  • Excited State Dynamics: The efficiency of the photoreaction is a competition between the productive release pathway and non-productive decay pathways (e.g., fluorescence, heat dissipation).[9] The balance between the local n–π* excited state of the nitro group and charge-transfer excited states is critical for manipulating the uncaging quantum yield.[5]

  • Solvent and pH: The surrounding environment can influence the stability of charged intermediates and transition states in the photolysis pathway.[10] Solvent polarity and the availability of protons (pH) can alter reaction rates and, consequently, the measured quantum yield.[3][4]

Comparative Performance Analysis

The selection of a PPG is a critical decision based on key performance metrics. While the specific quantum yield for the photolysis of the ether linkage in this compound is not prominently reported, its performance can be contextualized by comparing the general o-nitrobenzyl scaffold to other popular PPG classes.

Photolabile Protecting Group (PPG)Typical Photolysis Wavelength (nm)Reported Quantum Yield (Φ) RangeKey Features & Drawbacks
o-Nitrobenzyl (oNB) 300-3650.01 - 0.3Features: Well-established chemistry, predictable mechanism.[1] Drawbacks: Requires potentially phototoxic UV light, relatively low Φ, reactive byproducts.[1]
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV) 350-3650.006 - 0.16Features: Red-shifted absorption compared to oNB.[1][4] Drawbacks: Quantum yield can be low depending on the leaving group.
p-Hydroxyphenacyl (pHP) 300-3500.1 - 0.4 (can approach 1.0)Features: High quantum yields, rapid release kinetics, clean photoproducts.[1][11] Drawbacks: Requires UV activation.
Coumarin-based (e.g., DEACM) 365-4500.01 - 0.2+Features: Visible light absorption, often fluorescent, good two-photon sensitivity.[1][12] Drawbacks: Φ can be highly sensitive to the leaving group.
7-Nitroindoline (NI) 350-4050.02 - 0.2Features: Faster release kinetics than some oNB derivatives, improved two-photon sensitivity.[1] Drawbacks: Can exhibit lower stability.

Conclusion and Outlook

This compound, as a derivative of the o-nitrobenzyl scaffold, offers a classic and predictable platform for photolabile protection. Its quantum yield is expected to fall within the typical range for oNB compounds (Φ ≈ 0.01-0.3), contingent on the precise experimental conditions. The guide has provided the mechanistic framework, a detailed experimental protocol for its quantification, and a comparative landscape of alternative technologies.

The choice of PPG for any application in research or drug development must be a carefully considered balance of multiple factors. While newer PPGs activated by visible light offer advantages in reducing phototoxicity, the foundational chemistry of the o-nitrobenzyl group ensures its continued relevance. The key to its successful application lies in the rigorous quantification of its performance metrics, most notably the quantum yield, within the specific context of its intended use.

References

  • Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences (RSC Publishing).
  • (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate.
  • A Comparative Guide to the Efficacy of Photolabile Protecting Groups Versus 2-Nitrobenzaldehyde. Benchchem.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central (PMC).
  • Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry.
  • Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Oxford Academic.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. ACS Publications.
  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PubMed Central (PMC).
  • Photolabile protecting group. Wikipedia.
  • Discuss the factors affecting quantum yield in photochemical reactions... Filo.
  • Quantum yield. Wikipedia.
  • Caged compounds. Hello Bio.

Sources

A Comparative Guide to 2-Nitrobenzyl and Coumarin Cages for Spatiotemporal Control of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of biological research and drug development, the ability to control the activity of molecules with high spatiotemporal precision is paramount. Photolabile protecting groups, or "cages," have emerged as indispensable tools in this endeavor, allowing researchers to release bioactive compounds on demand using light. Among the most prominent classes of these molecular cages are those based on 2-nitrobenzyl and coumarin scaffolds. This guide provides an in-depth, objective comparison of these two systems, drawing upon experimental data to inform the selection of the optimal cage for specific research applications.

The Fundamental Principle: Caging and Uncaging

Photolabile protecting groups are chemical moieties that are covalently attached to a bioactive molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, the cage undergoes a photochemical reaction that results in its cleavage, liberating the active molecule. This process, termed "uncaging," provides a powerful means to initiate biological processes with a high degree of control over timing and location. The choice of the caging group is critical, as its properties dictate the efficiency, selectivity, and biocompatibility of the entire system.

The Workhorse: 2-Nitrobenzyl Cages

The 2-nitrobenzyl (NB) group is one of the most established and widely used photolabile protecting groups.[1][2] Its popularity stems from its versatility in caging a wide array of functional groups, including alcohols, amines, carboxylic acids, and phosphates.[3][4]

Photochemical Mechanism and Byproducts

The uncaging mechanism of 2-nitrobenzyl derivatives proceeds through a Norrish Type II reaction.[1][5] Upon absorption of UV light, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This generates an aci-nitro intermediate, which then undergoes rearrangement and cleavage to release the caged molecule and form a 2-nitrosobenzaldehyde or a related byproduct.[6][7]

It is crucial to consider the potential biological activity and toxicity of these byproducts. For instance, the photochemical release of epinephrine caged with a classical ortho-nitrobenzyl group can be accompanied by the formation of adrenochrome, which exhibits neuro- and cardiotoxic effects.[4] However, modifications to the linker between the cage and the bioactive molecule, such as the inclusion of a carbamate group, can mitigate the formation of such toxic byproducts.[4]

dot

G cluster_NB 2-Nitrobenzyl Uncaging NB_Caged 2-Nitrobenzyl Caged Compound Excited_NB Excited State (Diradical) NB_Caged->Excited_NB hν (UV Light) Aci_Nitro aci-Nitro Intermediate Excited_NB->Aci_Nitro Intramolecular H-abstraction Cyclic_Int Cyclic Intermediate Aci_Nitro->Cyclic_Int Rearrangement Released_Molecule Released Bioactive Molecule Cyclic_Int->Released_Molecule Byproduct 2-Nitrosobenzaldehyde Byproduct Cyclic_Int->Byproduct

Caption: Photochemical uncaging mechanism of 2-nitrobenzyl derivatives.

The Versatile Challenger: Coumarin Cages

Coumarin-based cages have gained significant traction due to their favorable photophysical properties, including absorption at longer wavelengths and often higher fluorescence quantum yields compared to their nitrobenzyl counterparts.[8][9] This intrinsic fluorescence can be a double-edged sword: it allows for tracking the distribution of the caged compound but can also lead to unintended uncaging during imaging.[10]

Photochemical Mechanism and Byproducts

The uncaging of coumarin derivatives typically proceeds via a heterolytic cleavage mechanism upon photoexcitation.[11] For instance, (6-bromo-7-hydroxycoumarin-4-yl)methyl (Bhc) caged compounds, upon excitation, undergo rapid C-O bond cleavage to release the bioactive molecule and a carbocation intermediate.[11] This intermediate then reacts with surrounding nucleophiles like water.[11] The photoproducts of coumarin cages are generally considered to be less toxic than those of some 2-nitrobenzyl derivatives.[12] However, the uncaging of tertiary amines with certain coumarin cages can lead to the formation of formaldehyde, a known toxic byproduct.[13][14] Careful design of the coumarin scaffold can circumvent this issue.[13][14]

Head-to-Head Comparison: Performance Metrics

The choice between a 2-nitrobenzyl and a coumarin cage often comes down to a quantitative comparison of their performance. The following table summarizes key photochemical parameters for representative examples of each class.

Parameter2-Nitrobenzyl DerivativesCoumarin DerivativesKey Considerations
Typical Absorption Maxima (λmax) ~260-350 nm (UV)[1] ~350-450 nm (UV/Visible)[14][15] Longer wavelengths are generally less phototoxic and allow for deeper tissue penetration.
One-Photon Quantum Yield (Φu) 0.01 - 0.65[16][17] 0.01 - 0.48[13][14][18] Higher quantum yield means more efficient uncaging for a given amount of light.
Two-Photon Action Cross-Section (δu) Generally low (<0.1 GM)[19] Can be significantly higher (up to ~5.8 GM)[12][20] Crucial for applications requiring high spatial resolution and deep tissue penetration.
Photorelease Rate Can be slow (ms to s)[6] Generally fast (ns to µs)[21] Important for studying rapid biological processes.
Byproduct Toxicity Can be a concern (e.g., nitroso compounds, adrenochrome)[4][22] Generally lower, but can produce formaldehyde in specific cases[13][14] Biocompatibility is critical for in vivo applications.
Intrinsic Fluorescence Generally non-fluorescent[10] Often fluorescent[10] Useful for tracking, but can cause unintended release during imaging.

Experimental Protocols

To provide practical guidance, this section outlines generalized, step-by-step methodologies for the synthesis and photolysis of caged compounds.

General Synthesis of a 2-Nitrobenzyl Caged Carboxylic Acid

This protocol describes a common method for caging a carboxylic acid with a 2-nitrobenzyl group.

  • Dissolve the carboxylic acid in a suitable aprotic solvent (e.g., dimethylformamide).

  • Add a base (e.g., triethylamine or cesium carbonate) to deprotonate the carboxylic acid.

  • Add the 2-nitrobenzyl bromide dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-nitrobenzyl ester.

General Synthesis of a Coumarin Caged Carbamate

This protocol outlines the caging of an amine with a coumarin derivative to form a carbamate.

  • Dissolve the coumarin chloroformate in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the amine and a non-nucleophilic base (e.g., diisopropylethylamine) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, wash the mixture with a dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting crude product by flash column chromatography to yield the desired coumarin-caged carbamate.

Experimental Workflow for Photolysis and Analysis
  • Sample Preparation: Prepare a solution of the caged compound in a suitable buffer or solvent at a known concentration.

  • Photolysis: Irradiate the sample with a light source of the appropriate wavelength (e.g., a UV lamp for 2-nitrobenzyl cages or a visible light laser for some coumarin cages). The duration and intensity of irradiation should be carefully controlled.

  • Analysis: Analyze the reaction mixture using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the photoproducts (released molecule and cage byproduct). Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation.

  • [4] Quantification: Determine the concentration of the released molecule and the remaining caged compound to calculate the quantum yield of uncaging. This is typically done by comparing the peak areas from the HPLC chromatogram to a standard curve.

Conclusion and Future Perspectives

Both 2-nitrobenzyl and coumarin cages offer unique advantages and have proven to be invaluable tools in chemical biology and drug development. The choice between them is highly application-dependent. 2-Nitrobenzyl cages are well-established and versatile, while coumarin cages provide access to longer wavelength activation and, in some cases, improved two-photon uncaging efficiency.

The field of photolabile protecting groups is continuously evolving, with ongoing efforts to develop new cages with red-shifted absorption, higher quantum yields, and enhanced biocompatibility. The[23][24] rational design of next-generation cages, informed by a deep understanding of their photochemical mechanisms, will undoubtedly expand the toolkit available to researchers, enabling even more precise control over biological systems.

References

  • Papageorgiou, G., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(46), 15182–15194. [Link]
  • Iwasaki, K., et al. (2016). Design, Synthesis, and Reaction of π-Extended Coumarin-based New Caged Compounds with Two-photon Absorption Character in the Near-IR Region. Chemistry Letters, 45(11), 1285-1287. [Link]
  • Bley, F., et al. (2008). Photoprocesses of molecules with 2-nitrobenzyl protecting groups and caged organic acids. Photochemical & Photobiological Sciences, 7(1), 162-171. [Link]
  • Zhao, Y., et al. (2004). New Caged Coumarin Fluorophores with Extraordinary Uncaging Cross Sections Suitable for Biological Imaging Applications. Journal of the American Chemical Society, 126(14), 4656–4665. [Link]
  • Fournier, L., et al. (2013). Synthesis of extended polarized coumarin cages.
  • Gutiérrez, A. G., et al. (2015). Reevaluation of the 2-nitrobenzyl protecting group for nitrogen containing compounds: an application of flow photochemistry. Vapourtec. [Link]
  • Bley, F., et al. (2008). Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids.
  • Wikipedia. Photolabile protecting group. [Link]
  • Kramer, R. H., et al. (2024). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society. [Link]
  • Donoval, K. C., et al. (2024).
  • Weinl, C., et al. (2020). Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. Molecules, 25(22), 5430. [Link]
  • Il'ichev, Y. V., & Schwörer, M. A. (2004). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Journal of the American Chemical Society, 126(38), 12054-12063. [Link]
  • Singh, P., & Kumar, S. (2019). Photolabile Protecting Groups: Structure and Reactivity.
  • Sprengel, A. D., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(18), 8084-8092. [Link]
  • Zhao, Y., et al. (2004).
  • Klán, P., et al. (2013). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Chemical Reviews, 113(1), 119-191. [Link]
  • Kramer, R. H., et al. (2024). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. PubMed Central. [Link]
  • Pirrung, M. C., et al. (2001). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA.
  • Shvadchak, V. V., et al. (2025). Reducing the Formation of Toxic Byproducts During the Photochemical Release of Epinephrine. PubMed Central. [Link]
  • Prahl, S. (2017). Coumarin 1. OMLC. [Link]
  • Biczók, L., et al. (2023). Photochemistry of a water-soluble coumarin-based photoswitch. Journal of Photochemistry and Photobiology A: Chemistry, 444, 114967. [Link]
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
  • Seio, K., & Sekine, M. (2023).
  • Zhang, Y., et al. (2017). Long conjugated 2-nitrobenzyl derivative caged anticancer prodrugs with visible light regulated release: preparation and functionalizations. Organic & Biomolecular Chemistry, 15(4), 849-857. [Link]
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central. [Link]
  • D'Agostino, S., et al. (2024). Syntheses, reactivity, and biological applications of coumarins. Frontiers in Chemistry, 12, 1358980. [Link]
  • Klán, P., et al. (2013). Development of photolabile protecting groups and their application to the optochemical control of cell signaling. PubMed. [Link]
  • Crespi, S., & Melchiorre, P. (2020). Theoretical Investigation of the Excited States of 2-Nitrobenzyl and 4,5-Methylendioxy-2-nitrobenzyl Caging Groups.
  • Jullien, L. (2022). Photoremovable Protecting Groups. MDPI. [Link]
  • Mayer, G., & Heckel, A. (2006). Sensitized Two-Photon Activation of Coumarin Photocages.
  • Goeldner, M., & Givens, R. (Eds.). (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]
  • Haberkorn, M., et al. (2019). Nitrobenzyl-based fluorescent photocages for spatial and temporal control of signalling lipids in cells.
  • A review on applications of coumarin and its derivatives in preparation of photo-responsive polymers.
  • Hossain, M. D., & conscious, M. K. (2012). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 17(8), 9593-9618. [Link]
  • Wenge, M., et al. (2011). Coumarin-Caged dG for Improved Wavelength-Selective Uncaging of DNA. Organic Letters, 13(15), 3956-3959. [Link]
  • Study on factors affecting quantum yield for the design of improved ortho-nitrobenzyl photoremovable protecting groups. Oxford Academic. [Link]
  • Kim, D., & Lee, K. (2021). Spacer-mediated Control of Coumarin Uncaging for Photocaged Thymidine. ACS Omega, 6(19), 12517-12524. [Link]
  • o-nitrobenzyl and coumarin derived bioconjugates and biomaterials. (A)...
  • Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applic

Sources

A Researcher's Guide to the Kinetic Landscape of Photolabile Protecting Groups: A Comparative Study Featuring 3-(2-Nitrophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular signaling and drug delivery, the ability to initiate biological processes with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, have emerged as indispensable tools, offering researchers the power to liberate bioactive molecules with a pulse of light. Among the venerable family of PPGs, the ortho-nitrobenzyl scaffold has been a workhorse, valued for its synthetic accessibility and broad utility. This guide provides an in-depth kinetic analysis of 3-(2-nitrophenoxy)propanoic acid, a representative o-nitrobenzyl ether, and objectively compares its performance with key alternative caging strategies.

This document moves beyond a simple catalog of options, instead offering a framework for understanding and evaluating the kinetic performance of any PPG. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature.

The Uncaging Event: A Mechanistic Glimpse into o-Nitrobenzyl Photochemistry

The liberation of a molecule from an o-nitrobenzyl cage is a light-induced intramolecular redox reaction. Upon absorption of a photon, typically in the UV-A range (300-365 nm), the o-nitrobenzyl group undergoes a well-established intramolecular rearrangement.[1][2] The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This transient species then rapidly rearranges to release the caged molecule and form a 2-nitrosobenzaldehyde byproduct.[2] The efficiency of this process is a key determinant of the PPG's utility.

UncagingMechanism Caged This compound (Caged) Excited Excited State Caged->Excited hν (UV Light) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-atom abstraction Uncaged Propanoic Acid (Uncaged) AciNitro->Uncaged Rearrangement & Release Byproduct 2-Nitrosophenol Byproduct AciNitro->Byproduct

Caption: Uncaging mechanism of this compound.

Quantifying Performance: A Head-to-Head Comparison of Photolabile Protecting Groups

The selection of a PPG is dictated by several key performance metrics. The most critical are the quantum yield of uncaging (Φu) , which represents the efficiency of converting absorbed photons into uncaging events, and the rate of release (k_release) . For applications requiring two-photon excitation, the two-photon action cross-section (δu) is also a crucial parameter.

Photolabile Protecting Group (PPG) ClassTypical Photolysis Wavelength (nm)Quantum Yield (Φu)Release Rate (k_release)Key AdvantagesKey Disadvantages
o-Nitrobenzyl (oNB) 300-3650.01 - 0.5[2]Milliseconds to hours[2]Well-established chemistry, versatile for many functional groups.[4]Requires UV light (potential phototoxicity), relatively slow release, reactive byproducts.[3]
p-Hydroxyphenacyl (pHP) 300-3500.1 - 0.4 (can approach 1.0)>10⁸ s⁻¹High quantum yields, very rapid release, cleaner photoproducts.Requires UV activation.
Coumarin-based (e.g., DEACM) 365-4500.01 - 0.2+VariableVisible light absorption, often fluorescent, good two-photon sensitivity.Quantum yield can be sensitive to the leaving group.
7-Nitroindoline (NI) 350-4050.02 - 0.2Faster than some oNB derivativesImproved two-photon sensitivity compared to oNB.Can exhibit lower stability.
BODIPY-based 488-5300.1 - 0.5VariableVisible light absorption, high quantum yields, excellent for two-photon applications.Synthetically more complex.

Experimental Protocol: Determining Uncaging Kinetics via Flash Photolysis

To ensure scientific integrity, the kinetic parameters of a caged compound must be empirically determined under conditions relevant to its intended application. Flash photolysis is a powerful technique for studying the kinetics of light-induced reactions on the microsecond to second timescale.[5]

This protocol outlines a self-validating system for determining the uncaging rate constant and quantum yield of this compound.

FlashPhotolysisWorkflow SamplePrep Sample Preparation (Caged compound in buffered solution) Flash Pulsed Laser Excitation (e.g., 355 nm Nd:YAG laser) SamplePrep->Flash Monitoring Time-Resolved Spectroscopic Monitoring (UV-Vis or Fluorescence) Flash->Monitoring DataAcquisition Data Acquisition (Transient absorbance/emission changes) Monitoring->DataAcquisition KineticAnalysis Kinetic Analysis (Fit data to kinetic model) DataAcquisition->KineticAnalysis QuantumYield Quantum Yield Determination (Actinometry) KineticAnalysis->QuantumYield

Caption: Experimental workflow for flash photolysis uncaging studies.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration that gives an absorbance of ~0.1-0.3 at the excitation wavelength.

    • For quantum yield determination, prepare a solution of a well-characterized chemical actinometer (e.g., potassium ferrioxalate) with a similar absorbance at the excitation wavelength.

  • Flash Photolysis Setup:

    • Utilize a nanosecond pulsed laser system, such as a frequency-tripled Nd:YAG laser (355 nm), as the excitation source.[6]

    • The sample is placed in a quartz cuvette within a temperature-controlled sample holder.

    • A monitoring light source (e.g., a xenon arc lamp) is passed through the sample, perpendicular to the laser beam.

    • The monitoring beam is directed through a monochromator to select for a wavelength where either the reactant, an intermediate, or the product has a characteristic absorption. For o-nitrobenzyl compounds, the formation of the aci-nitro intermediate can be monitored around 400 nm.[6]

    • The light is detected by a fast photodetector (e.g., a photomultiplier tube), and the signal is recorded by a digital oscilloscope.

  • Data Acquisition and Kinetic Analysis:

    • Trigger the laser pulse and simultaneously record the change in absorbance or fluorescence over time.

    • The resulting kinetic trace is then fit to an appropriate kinetic model (e.g., a single or double exponential decay) to extract the rate constant(s) for the formation and decay of intermediates, and ultimately the release of the caged molecule.

  • Quantum Yield Determination:

    • Irradiate the sample and the actinometer solution under identical conditions (laser power, beam geometry, irradiation time).

    • Determine the number of molecules of product formed in both solutions using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy).

    • The quantum yield of the sample is calculated relative to the known quantum yield of the actinometer.

Causality and Trustworthiness in Experimental Design

The choice of a buffered aqueous solution is critical as the uncaging kinetics of many PPGs can be pH-dependent.[6] The use of a well-characterized chemical actinometer provides a self-validating system for quantum yield measurements, as it calibrates the photon flux of the excitation source. Monitoring the reaction at multiple wavelengths can help to deconvolve complex kinetic processes and identify the presence of multiple intermediates.

Field-Proven Insights and Future Directions

The primary drawback of traditional o-nitrobenzyl PPGs like this compound is their requirement for UV excitation, which can be phototoxic to biological systems and has limited tissue penetration. Furthermore, the 2-nitroso-byproduct can be reactive and potentially interfere with biological processes.[7]

The field is rapidly advancing towards PPGs that address these limitations. The development of PPGs with red-shifted absorption maxima allows for the use of less energetic and more deeply penetrating visible or near-infrared light.[3] Two-photon uncaging offers exquisite 3D spatial resolution, further minimizing off-target effects.

For researchers considering this compound or other o-nitrobenzyl PPGs, a thorough kinetic characterization under the specific experimental conditions is not just recommended, but essential for reproducible and reliable results. This guide provides the foundational knowledge and a robust experimental framework to embark on such studies, ensuring that the powerful technique of photocaging is applied with the scientific rigor it demands.

References

  • Blanc, A., & Bochet, C. G. (2002). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
  • BenchChem. (2025). A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups.
  • Zhang, Y., et al. (2017). MOF Decomposition and Introduction of Repairable Defects Using a Photodegradable Strut.
  • Aujard, I., et al. (2006).
  • Singh, A., et al. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science.
  • Jullien, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation.
  • Forster, M., & Ireland, R. E. (1970). Photolysis of o-nitrophenoxyacetic acids: a new synthesis of o-nitroso-phenols.
  • Furuta, T., et al. (1999). Kinetics of Proton Release after Flash Photolysis of 1-(2-Nitrophenyl)ethyl Sulfate (Caged Sulfate) in Aqueous Solution.
  • LibreTexts Chemistry. (2023). 5.4: Resolving Kinetics- Faster Methods.

Sources

Navigating Synthesis with Precision: A Comparative Guide to Orthogonal Deprotection of NPPOC and Boc Groups

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of chemical synthesis, particularly in the assembly of complex molecules like peptides and oligonucleotides, the strategic use of protecting groups is paramount.[1] The ability to selectively unmask a specific functional group while others remain shielded is the cornerstone of orthogonal protection strategies. This guide provides a detailed comparison of two widely used protecting groups, the photolabile 3-(2-nitrophenoxy)propanoic acid (NPPOC) group and the acid-labile tert-butyloxycarbonyl (Boc) group, offering researchers the insights needed to leverage their distinct properties for precise synthetic control.

The Principle of Orthogonality: A Chemist's Key to Complexity

Orthogonal protecting groups are sets of protecting groups that can be removed in any order with reagents and conditions that do not affect other protecting groups within the system.[2] This principle allows for the sequential and site-specific modification of a molecule, a critical capability in multi-step syntheses. The NPPOC and Boc groups exemplify this concept, with their cleavage mechanisms being fundamentally different and non-interfering.

At a Glance: NPPOC vs. Boc

FeatureThis compound (NPPOC)tert-Butyloxycarbonyl (Boc)
Cleavage Condition UV light (typically ~365 nm)[3]Strong acid (e.g., TFA, HCl)[4][5]
Mechanism Photochemical cleavage[6]Acid-catalyzed carbamate hydrolysis[4]
Byproducts 2-(2-nitrophenyl)propan-1-one and CO2[7]tert-butyl cation, CO2, and the free amine[4][5]
Key Advantages Spatially and temporally controllable deprotection, mild and traceless reagent (light)[8]High stability to a wide range of non-acidic conditions, well-established protocols[4][9]
Potential Drawbacks Formation of nitroso byproducts, potential for photosensitive substrates to degrade[3][10]Generation of reactive tert-butyl cations that can lead to side reactions, use of harsh acids[11]

Delving into the Mechanisms: Light vs. Acid

The distinct removal conditions for NPPOC and Boc stem from their unique chemical structures and cleavage pathways.

The Photochemistry of NPPOC Deprotection

The NPPOC group belongs to the family of o-nitrobenzyl-based photolabile protecting groups.[6] Upon irradiation with UV light, typically around 365 nm, an intramolecular hydrogen abstraction occurs, leading to a cascade of reactions that ultimately cleave the protecting group and liberate the functional group.[6][8] The process is clean, triggered only by light, making it an invaluable tool for applications requiring high spatial and temporal control, such as in the synthesis of microarrays.[8][12]

.

NPPOC_Deprotection NPPOC_Protected R-O-CO-CH(CH3)-Ph-NO2 (NPPOC-Protected Substrate) UV_Light UV Light (~365 nm) Excited_State Excited State NPPOC_Protected->Excited_State Absorption UV_Light->Excited_State Intermediate Aci-nitro Intermediate Excited_State->Intermediate Hydrogen Abstraction Cleavage Intramolecular Cyclization & Cleavage Intermediate->Cleavage Products R-OH (Deprotected Substrate) + 2-(2-nitrophenyl)propan-1-one + CO2 Cleavage->Products

Caption: Photolytic cleavage workflow of the NPPOC protecting group.

The Acid-Catalyzed Cleavage of the Boc Group

The Boc group is a carbamate that is stable under a wide array of conditions but is readily removed by strong acids.[4] The deprotection mechanism involves the protonation of the carbonyl oxygen of the carbamate by an acid, such as trifluoroacetic acid (TFA).[4][5] This protonation facilitates the cleavage of the tert-butyl-oxygen bond, generating a stable tert-butyl cation and a carbamic acid intermediate.[4] The carbamic acid is unstable and spontaneously decomposes to release carbon dioxide and the free amine.[4][5]

.

Boc_Deprotection Boc_Protected R-NH-Boc (Boc-Protected Amine) Acid Strong Acid (e.g., TFA) Protonation Protonated Carbamate Boc_Protected->Protonation Acid->Protonation H+ Cleavage C-O Bond Cleavage Protonation->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid Products R-NH3+ (Protonated Amine) + (CH3)3C+ + CO2 Cleavage->Products tert-butyl cation Decomposition Decarboxylation Carbamic_Acid->Decomposition Decomposition->Products CO2 + R-NH2

Caption: Acid-catalyzed deprotection workflow of the Boc group.

Experimental Protocols: A Practical Guide to Orthogonal Deprotection

The following protocols provide a framework for the selective removal of NPPOC and Boc protecting groups in a hypothetical scenario where both are present on a substrate, for instance, a peptide synthesized on a solid support.

Protocol 1: Selective Photolytic Cleavage of the NPPOC Group

This protocol describes the removal of the NPPOC group while the Boc group remains intact.

Materials:

  • NPPOC- and Boc-protected substrate on solid support

  • Solvent system (e.g., a mixture of acetonitrile and water)[3]

  • UV lamp with an emission maximum around 365 nm

  • Reaction vessel transparent to UV light (e.g., quartz or borosilicate glass)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Suspend the resin-bound substrate in the chosen solvent system within the UV-transparent reaction vessel.

  • Purge the suspension with an inert gas for 10-15 minutes to remove oxygen, which can quench the excited state of the photolabile group.

  • Irradiate the suspension with a UV lamp (e.g., at 365 nm) with constant stirring. The irradiation time will depend on the substrate, concentration, and light intensity.[3] Monitor the reaction progress by a suitable analytical method (e.g., HPLC-MS of a small cleaved sample).

  • Upon completion, filter the resin and wash it thoroughly with the solvent to remove the cleaved protecting group byproducts.

  • The resin-bound substrate, now deprotected at the NPPOC position, can be carried forward to the next synthetic step.

Causality Behind Experimental Choices:

  • The choice of a UV-transparent reaction vessel is critical to ensure efficient irradiation of the sample.

  • Removing oxygen is important as it can interfere with the photochemical reaction, leading to lower deprotection yields.

  • Stirring ensures that all the solid support is evenly exposed to the UV light.

Protocol 2: Selective Acidolytic Cleavage of the Boc Group

This protocol outlines the removal of the Boc group, leaving the NPPOC group untouched.

Materials:

  • Boc- and NPPOC-protected substrate on solid support (from Protocol 1 or a separate synthesis)

  • Cleavage cocktail: typically a solution of a strong acid in an organic solvent (e.g., 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM))[5][13]

  • Scavengers (e.g., triisopropylsilane (TIS), water, phenol) to trap the reactive tert-butyl cations[14]

  • Reaction vessel

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Swell the resin-bound substrate in DCM in the reaction vessel.

  • Drain the solvent and add the freshly prepared cleavage cocktail containing the appropriate scavengers.

  • Allow the reaction to proceed at room temperature with occasional agitation for 1-2 hours. The reaction time may vary depending on the substrate and the specific acid concentration.[15]

  • Monitor the deprotection by a suitable method, such as the Kaiser test for the presence of a free amine.

  • Once the reaction is complete, filter the resin and wash it extensively with DCM to remove the acid and cleaved byproducts.

  • Neutralize the resin with a non-nucleophilic base (e.g., a solution of diisopropylethylamine (DIPEA) in DCM or DMF) to deprotonate the newly formed amine salt.

  • Wash the resin again with DCM and DMF to prepare for the subsequent reaction.

Causality Behind Experimental Choices:

  • The use of scavengers is crucial to prevent the tert-butyl cations from alkylating sensitive functional groups on the substrate, such as tryptophan or methionine residues in peptides.[11]

  • The choice of a strong acid like TFA ensures efficient and complete removal of the Boc group.[5]

  • The final neutralization step is necessary to liberate the free amine, which is the reactive species for the next coupling step in a synthesis.

Comparative Performance and Data

ParameterNPPOC DeprotectionBoc Deprotection
Typical Yields Generally high (>90%), can be quantitative with optimized conditions.[12]Typically high (>95%), but can be affected by side reactions if scavengers are not used.[16]
Reaction Time Can range from minutes to hours, depending on light intensity and quantum yield of the specific NPPOC derivative.[3]Usually 1-2 hours at room temperature.[15]
Substrate Compatibility May not be suitable for light-sensitive substrates.Not compatible with other acid-labile protecting groups.
Scalability Can be challenging for large-scale reactions due to light penetration issues.Readily scalable for both small and large-scale synthesis.[15]
Environmental Impact Light is a "green" reagent, but organic solvents are still used.Involves the use of corrosive and volatile strong acids.

Conclusion: A Strategic Choice for Synthesis

The choice between NPPOC and Boc, or indeed their combined use in an orthogonal strategy, is dictated by the specific requirements of the synthetic target. The NPPOC group offers an unparalleled level of control through the use of light, making it ideal for applications where spatial and temporal precision is key. The Boc group, on the other hand, is a robust and well-established protecting group with a vast body of literature supporting its use in a wide range of synthetic endeavors. By understanding the distinct advantages and limitations of each, researchers can design more efficient and elegant synthetic routes to complex molecules, pushing the boundaries of chemical innovation.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc Protection - Common Conditions.
  • Bio-Synthesis. (2023, June 28). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides.
  • Wöll, D., Smirnova, J., Galetskaya, M., Prykota, T., Bühler, J., Stengele, K. P., Pfleiderer, W., & Steiner, U. E. (2008). Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides. Chemistry (Weinheim an der Bergstrasse, Germany), 14(21), 6490–6497.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry.
  • MDPI. (n.d.). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group.
  • Steiner, U. E., Wöll, D., Smirnova, J., Galetskaya, M., Prykota, T., Bühler, J., & Stengele, K. P. (2007, September 17). On the Mechanism of Intramolecular Sensitization of Photocleavage of the 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group. Scilit.
  • Sigma-Aldrich. (n.d.). Boc Resin Cleavage Protocol.
  • National Center for Biotechnology Information. (n.d.). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. PubMed Central.
  • Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., Sach, R., & Pfleiderer, W. (2015, June 3). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. PubMed Central.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (2025, October 21). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis.
  • Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups.
  • Gu, G., & Guo, X. (2009). Synthesis, glycosylation and photolysis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides. Organic & Biomolecular Chemistry, 7(18), 3733–3741.
  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. (2025, August 6). (PDF) Synthesis, glycosylation and photolysis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) protected glycopyranosides.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.
  • Berredjem, M., Aouf, N. E., & Hamdi, M. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3).
  • ResearchGate. (n.d.). Photochemical deprotection of the NPPOC group.
  • ResearchGate. (2025, August 6). New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety | Request PDF.
  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules.
  • ResearchGate. (n.d.). Scheme 1. a) Structures and photocleavage products of DNA phosphoramidites with NPPOC, Bz-NPPOC, and SPh-NPPOC 5′-OH protecting groups.
  • ResearchGate. (n.d.). Orthogonal protection/deprotection of hydroxy N‐Boc amino acids.
  • Omizzur. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.

Sources

The Legacy and Limitations of 2-Nitrobenzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternatives for 2-Nitrobenzyl Protecting Groups in Advanced Research and Drug Development

As a Senior Application Scientist, this guide provides an in-depth comparison of alternatives to the classic 2-nitrobenzyl (NB) protecting groups. We will delve into the mechanistic nuances, comparative performance data, and field-proven insights to equip researchers, scientists, and drug development professionals with the knowledge to select the optimal photolabile protecting group (PPG) for their specific application.

The 2-nitrobenzyl group has been a foundational tool in photochemistry, enabling the light-mediated release of bioactive molecules. Its uncaging mechanism is initiated by UV light absorption (typically around 340-360 nm), which triggers an intramolecular hydrogen abstraction by the excited nitro group, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the caged molecule and a 2-nitrosobenzaldehyde byproduct.

However, the very properties that made the 2-nitrobenzyl group a pioneering technology also impose significant constraints in modern biological and pharmaceutical research. The reliance on high-energy UV light can induce cellular damage, including DNA lesions and apoptosis, limiting its utility in live-cell and in vivo studies. Furthermore, the generated 2-nitrosobenzaldehyde byproduct is reactive and can exhibit off-target effects, potentially confounding experimental results. These limitations have catalyzed the development of a new generation of PPGs designed to offer enhanced biocompatibility, spectral versatility, and cleaner photochemistry.

A Comparative Analysis of Modern Photolabile Protecting Groups

The landscape of PPGs has expanded significantly, offering a range of alternatives that address the shortcomings of the 2-nitrobenzyl group. The selection of an appropriate PPG is a critical experimental parameter, contingent on the specific requirements for wavelength, quantum yield, and byproduct reactivity.

Performance Comparison of Key Photolabile Protecting Groups
Protecting GroupTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Key AdvantagesKey Disadvantages
2-Nitrobenzyl (NB) 340-360~0.01–0.1Well-established chemistry, predictable behavior.UV-induced phototoxicity, reactive byproducts.
Coumarin-4-ylmethyl (CM) 350-400~0.01–0.08Higher extinction coefficients than NB, fluorescent byproducts.Still operates in the near-UV range, potential for phototoxicity.
7-Nitroindolinyl (NI) 380-420~0.01–0.2Red-shifted absorption, improved quantum yields, suitable for two-photon uncaging.Can be susceptible to hydrolysis in aqueous environments.
BODIPY-based 450-550 (Visible)~0.1–0.5Cleavage with low-energy visible light, high quantum yields, reduced phototoxicity.Synthetically more complex, potential for photosensitization.
Ruthenium Bipyridyl (RuBi) 450-550 (Visible)~0.01–0.1Excellent two-photon absorption cross-sections, suitable for deep-tissue applications.Potential for heavy metal toxicity, complex photochemistry.
Experimental Protocol: Determination of Uncaging Quantum Yield

The quantum yield (Φ) is a crucial metric for quantifying the efficiency of a PPG, representing the number of uncaging events per photon absorbed. A standard method for its determination is through comparative actinometry.

Materials:

  • Solution of the caged compound with a known concentration.

  • A chemical actinometer with a well-characterized quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate).

  • Monochromatic light source (e.g., laser or filtered lamp).

  • UV-Vis spectrophotometer.

  • Appropriate solvent system.

Methodology:

  • Absorbance Matching: Prepare solutions of the caged compound and the actinometer to have closely matched absorbances at the chosen irradiation wavelength.

  • Irradiation: Irradiate both solutions under identical conditions of light intensity, path length, and temperature.

  • Photolysis Monitoring: Monitor the photoreaction by recording the change in absorbance at a characteristic wavelength for both the caged compound and the actinometer over time.

  • Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated relative to the actinometer (Φ_actinometer) using the following relationship: Φ_sample = Φ_actinometer × (rate_sample / rate_actinometer) × (A_actinometer / A_sample) where 'rate' is the initial rate of photoreaction and 'A' is the absorbance at the irradiation wavelength.

Advanced Applications: Two-Photon Uncaging for High-Resolution Studies

For applications demanding precise spatiotemporal control in three dimensions, such as in neuroscience and developmental biology, two-photon uncaging has become an indispensable technique. This method utilizes the simultaneous absorption of two lower-energy photons to achieve excitation, confining the uncaging event to the focal volume and enabling deeper penetration into scattering tissues.

Workflow for a Two-Photon Uncaging Experiment

TwoPhotonUncagingWorkflow cluster_Setup Instrumentation cluster_Experiment Biological System cluster_Process Uncaging and Detection Laser Pulsed Infrared Laser (e.g., Ti:Sapphire) Microscope Scanning Microscope with High-NA Objective Laser->Microscope Sample Live Cells or Tissue with Caged Compound Microscope->Sample Excitation Two-Photon Excitation at Focal Point Sample->Excitation Release Localized Release of Bioactive Molecule Excitation->Release Response Physiological Response (e.g., Neuronal Firing) Release->Response Detection Electrophysiology or Fluorescence Imaging Response->Detection

Caption: A schematic representation of a typical two-photon uncaging experimental workflow.

PPGs such as the 7-nitroindolinyl and coumarin-based derivatives have demonstrated excellent two-photon uncaging properties, making them suitable for these demanding applications.

Mechanistic Considerations and Byproduct Analysis

The photodecomposition pathway of a PPG dictates the identity of the released byproducts, which can have significant biological implications. A critical aspect of PPG design is the generation of inert or "traceless" byproducts.

Generalized Photocleavage Pathway

PhotocleavagePathway CagedMolecule PPG-Substrate ExcitedState [PPG-Substrate]* CagedMolecule->ExcitedState Intermediate Reactive Intermediate ExcitedState->Intermediate Byproduct PPG Byproduct Intermediate->Byproduct ActiveSubstrate Active Substrate Intermediate->ActiveSubstrate

Caption: A simplified diagram illustrating the general mechanism of photolytic cleavage.

In contrast to the reactive nitroso species generated from 2-nitrobenzyl groups, many modern PPGs are engineered to produce more benign byproducts. For example, coumarin-based PPGs often release fluorescent umbelliferone derivatives, which can serve as a convenient reporter of uncaging.

Conclusion and Future Directions

The field of photolabile protecting groups has matured significantly, moving beyond the limitations of the original 2-nitrobenzyl systems. The contemporary researcher has access to a sophisticated toolbox of PPGs that offer tunable cleavage wavelengths, higher quantum efficiencies, and more biocompatible byproducts. The selection of the optimal PPG is a multi-parameter decision that must be guided by the specific demands of the biological system and the experimental objectives. For applications in live cells and tissues, particularly those requiring deep penetration and high spatiotemporal resolution, the use of visible light-sensitive and two-photon-excitable PPGs is now the industry standard. As research continues, we can anticipate the development of even more advanced PPGs with further red-shifted absorption, improved two-photon cross-sections, and integrated reporting functionalities.

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photolabile protecting groups in chemistry and biology: an update. Chemical reviews, 113(1), 119-191. [Link]
  • Lerch, M. M., Hansen, M. J., van der Veen, R. M., & Vura-Weis, J. (2016). A rainbow of colors: developing photolabile protecting groups for wavelength-selective uncaging.
  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology.

A Senior Application Scientist's Guide to Measuring the Efficiency of Photoremovable Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control over the activation of bioactive molecules is paramount. Photoremovable protecting groups (PPGs), often termed "caged compounds," offer an unparalleled level of spatiotemporal control by using light as a non-invasive trigger to release a molecule of interest. The efficacy of these PPGs is not uniform and a thorough understanding of their efficiency is critical for the successful design of photopharmacology and drug delivery systems. This guide provides an in-depth comparison of common PPGs and presents the experimental methodologies required to rigorously assess their performance.

The Imperative of Measuring Photorelease Efficiency

The selection of a PPG for a specific application is a multi-faceted decision, with the efficiency of photorelease being a primary determinant of its utility. An ideal PPG should exhibit a high degree of stability in the absence of light to prevent premature release of the active molecule, and upon irradiation, it should efficiently and rapidly release the caged compound with minimal side reactions. The overall efficiency of a PPG is a composite of its ability to absorb light at a given wavelength and the probability that an absorbed photon will lead to a cleavage event.

Key Metrics for Quantifying PPG Efficiency

Two primary metrics govern the efficiency of a photoremovable protecting group:

  • Molar Extinction Coefficient (ε): This value quantifies how strongly a chemical species absorbs light at a specific wavelength. A high molar extinction coefficient is desirable as it allows for the use of lower light intensities or shorter irradiation times to achieve the desired level of uncaging. This is particularly crucial in biological applications where high-intensity light can be phototoxic.

  • Quantum Yield of Photolysis (Φᵤ): The quantum yield of uncaging represents the efficiency of the photochemical reaction itself. It is defined as the number of molecules of the protected substrate released per photon absorbed by the PPG. A higher quantum yield signifies a more efficient conversion of light energy into the desired chemical reaction.

The overall uncaging efficiency of a PPG is best represented by the product of the molar extinction coefficient and the quantum yield of uncaging (ε × Φᵤ). This combined parameter provides a direct measure of the effectiveness of a PPG at a specific wavelength and is a critical factor in selecting the most appropriate PPG for a given application.[1]

A Comparative Analysis of Common Photoremovable Protecting Groups

The field of photoremovable protecting groups is dominated by several key classes of chromophores, each with its own set of advantages and disadvantages. The following table provides a comparative overview of three of the most widely used classes: o-nitrobenzyl, coumarin, and BODIPY derivatives.

Photoremovable Protecting GroupTypical λₘₐₓ (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φᵤ)Overall Efficiency (ε × Φᵤ) (M⁻¹cm⁻¹)Key Advantages & Disadvantages
o-Nitrobenzyl (o-NB) Derivatives 280 - 3505,000 - 15,0000.01 - 0.550 - 7,500Advantages: Well-established chemistry, versatile for protecting a wide range of functional groups.[1][2][3] Disadvantages: Requires UV irradiation which can be damaging to biological samples, photorelease can be slow, and photoproducts can be cytotoxic.[2]
Coumarin Derivatives 350 - 45010,000 - 50,0000.01 - 0.3100 - 15,000Advantages: Higher extinction coefficients and absorption at longer wavelengths compared to o-NB, often with faster release kinetics.[2][4] Disadvantages: Quantum yields can be modest and photoproducts can sometimes interfere with biological systems.[2]
BODIPY Derivatives 500 - 65050,000 - 80,0000.001 - 0.150 - 8,000Advantages: Strong absorption in the visible to near-infrared region, allowing for deeper tissue penetration and reduced phototoxicity.[5][6][7] Disadvantages: Generally lower quantum yields compared to UV-absorbing PPGs, synthesis can be more complex.[5][6]

It is important to note that while BODIPY-based PPGs often exhibit lower quantum yields, their exceptionally high molar extinction coefficients can result in overall uncaging efficiencies that are comparable to or even exceed those of traditional UV-activatable PPGs.[5][6] The choice of PPG should therefore be guided by the specific requirements of the experiment, with careful consideration of the desired wavelength of activation, the required efficiency of release, and the potential for off-target effects.

Experimental Workflow for Measuring Photorelease Efficiency

The accurate determination of the quantum yield of photolysis is a critical step in the characterization of a new PPG. The following workflow outlines the key experimental procedures involved.

G cluster_0 Part 1: Photon Flux Determination cluster_1 Part 2: Photorelease Quantum Yield Determination A Prepare Potassium Ferrioxalate Actinometer Solution B Irradiate Actinometer Solution A->B C Measure Fe(II) Formation via UV-Vis Spectroscopy B->C D Calculate Photon Flux of the Light Source C->D H Calculate Quantum Yield of Photorelease D->H Use determined photon flux E Prepare PPG Solution of Known Concentration F Irradiate PPG Solution under Identical Conditions E->F G Monitor PPG Consumption and/or Product Formation (HPLC or UV-Vis) F->G G->H

Caption: Experimental workflow for determining the quantum yield of photorelease.

Part 1: Determination of Photon Flux using Chemical Actinometry

The first step in quantifying the quantum yield of a photoreaction is to accurately measure the number of photons being delivered to the sample by the light source. This is achieved through chemical actinometry, a technique that employs a chemical system with a well-defined photochemical response. The potassium ferrioxalate actinometer is a widely used standard due to its high sensitivity and broad applicability in the UV-visible range.

Experimental Protocol: Potassium Ferrioxalate Actinometry

  • Preparation of the Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M sulfuric acid. This solution is highly light-sensitive and must be prepared and handled in the dark.

  • Irradiation: Transfer a known volume of the actinometer solution to the reaction vessel that will be used for the PPG photolysis experiments. Irradiate the solution for a precisely measured time interval, ensuring that the geometry of the setup is identical to that which will be used for the PPG experiments. It is advisable to perform irradiations for several different time points to establish a linear rate of Fe(II) formation. A non-irradiated "dark" sample should be run in parallel as a control.

  • Development of the Complex: After irradiation, take a precise aliquot of the irradiated solution and add it to a solution of 1,10-phenanthroline in a buffer (e.g., sodium acetate). The 1,10-phenanthroline will form a deeply colored complex with the Fe(II) ions produced during the photoreduction of the ferrioxalate. Allow the color to develop in the dark for at least 30 minutes.

  • UV-Vis Spectrophotometry: Measure the absorbance of the Fe(II)-phenanthroline complex at its absorption maximum (typically around 510 nm) using a UV-Vis spectrophotometer.

  • Calculation of Photon Flux: The number of Fe(II) ions formed can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the Fe(II)-phenanthroline complex (a well-established value), b is the path length of the cuvette, and c is the concentration of Fe(II). The photon flux can then be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

Part 2: Determination of the Quantum Yield of Photorelease

Once the photon flux of the light source has been determined, the quantum yield of the PPG can be measured. This involves irradiating a solution of the PPG under identical conditions to the actinometry experiment and monitoring the progress of the photoreaction.

Experimental Protocol: Measuring Photorelease

  • Sample Preparation: Prepare a solution of the photoremovable protecting group in a suitable solvent at a concentration that gives an absorbance of approximately 1-2 at the irradiation wavelength.

  • Irradiation: Irradiate the PPG solution in the same reaction vessel and with the same geometry as the actinometry experiment for a series of known time intervals.

  • Monitoring the Photoreaction: The progress of the photoreaction can be monitored using either UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

    • UV-Vis Spectrophotometry: If the PPG and its photoproducts have distinct absorption spectra, the decrease in the absorbance of the PPG or the increase in the absorbance of a photoproduct can be monitored over time.

    • HPLC: HPLC is a more versatile technique that can be used to separate and quantify the starting PPG, the released substrate, and any photoproducts. A reversed-phase C18 column is often suitable, and the eluent can be monitored with a photodiode array detector to obtain spectral information for each peak.

  • Calculation of Quantum Yield: The number of moles of the PPG consumed or the product formed is determined from the analytical data. The quantum yield of photorelease (Φᵤ) is then calculated using the following equation:

    Φᵤ = (moles of substrate released) / (moles of photons absorbed)

    The moles of photons absorbed are determined from the photon flux measured in the actinometry experiment and the fraction of light absorbed by the PPG solution.

Causality in Experimental Design

The meticulous execution of these protocols is essential for obtaining accurate and reproducible data. The choice of an appropriate actinometer is critical, as its absorption spectrum should overlap with that of the PPG being studied. Furthermore, maintaining identical experimental conditions (e.g., light source, geometry, solvent, and temperature) between the actinometry and the photorelease experiments is paramount to ensure the validity of the calculated quantum yield. The use of HPLC is often preferred for monitoring the photoreaction as it provides a more direct and unambiguous measure of the concentration of each species in the reaction mixture, especially in cases where the UV-Vis spectra of the reactants and products overlap.

Self-Validating Systems and Trustworthiness

The protocols described above are designed to be self-validating. For instance, in the actinometry experiment, performing measurements at multiple time points should yield a linear increase in the concentration of Fe(II), confirming that the reaction is proceeding as expected and that the system is not saturated. Similarly, in the photorelease experiment, a mass balance analysis using HPLC, accounting for the starting material and all major products, can provide confidence in the accuracy of the quantification.

Conclusion

The rational design and application of photoremovable protecting groups in drug development and chemical biology rely on a solid understanding of their photochemical properties. By employing the rigorous experimental methodologies outlined in this guide, researchers can accurately measure the efficiency of photorelease, enabling the selection of the most suitable PPG for their specific needs. This data-driven approach is essential for advancing the development of novel photo-activatable therapeutics and research tools with enhanced precision and efficacy.

References

  • Winter, A. H., et al. (2015). BODIPY-Derived Photoremovable Protecting Groups Unmasked with Green Light. Journal of the American Chemical Society, 137(10), 3455–3458. [Link]
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link]
  • Goodwin, M. J., et al. (2021). Amplifying the reactivity of BODIPY photoremovable protecting groups.
  • Hatchard, C. G., & Parker, C. A. (1956). A new sensitive chemical actinometer. II. Potassium ferrioxalate as a standard chemical actinometer. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 235(1203), 518-536. [Link]
  • Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry. Pure and Applied Chemistry, 76(12), 2105-2146. [Link]
  • Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences, 100(9), 4899-4904. [Link]
  • Singh, R., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12194–12202. [Link]
  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(23), 6069-6079. [Link]
  • Kamal, A., et al. (2022). Design, Synthesis, and Biological Evaluation of BODIPY-Caged Resiquimod as a Dual-Acting Phototherapeutic. Journal of Medicinal Chemistry, 65(13), 8966–8981. [Link]
  • Szymański, W., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(7), 1777-1805. [Link]
  • Ge, L., et al. (2012). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Chemical Biology, 16(5-6), 557-564. [Link]
  • Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (2), 125-142. [Link]
  • Givens, R. S., & Rubina, M. (2012). Photoremovable protecting groups: development and applications. Photochemical & Photobiological Sciences, 11(3), 441-442. [Link]
  • Jullien, L., & Giraud, F. (2011). Flash photolysis of caged compounds. In Methods in Molecular Biology (Vol. 751, pp. 249-268). Humana Press. [Link]

Sources

A Comparative Guide to Characterizing Photolysis Byproducts by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Photostability in Drug Development

In the landscape of pharmaceutical development, ensuring the stability of an active pharmaceutical ingredient (API) is paramount. Exposure to light can initiate photochemical reactions, a process known as photolysis, leading to the formation of degradation products. These byproducts can, at best, reduce the efficacy of a drug or, at worst, introduce toxic impurities, posing a significant risk to patient safety. Regulatory bodies, under the International Council for Harmonisation (ICH) guidelines, mandate rigorous photostability testing to understand how a drug substance or product behaves under light exposure.[1][2][3] The core challenge lies not just in detecting degradation, but in accurately identifying and characterizing the chemical structures of the byproducts formed.

Mass spectrometry (MS) has become the cornerstone technology for this analytical challenge.[4] Its unparalleled sensitivity and specificity allow for the detection of trace-level degradants and provide the rich structural information necessary for their confident identification.[4] This guide provides a comparative analysis of the predominant mass spectrometry techniques used for characterizing photolysis byproducts. We will delve into the causality behind experimental choices, present validated protocols, and offer field-proven insights to guide researchers in selecting the optimal analytical strategy.

The Analytical Arsenal: A Comparison of Mass Spectrometry Techniques

The choice of a mass spectrometry technique is fundamentally dictated by the physicochemical properties of the parent drug and its expected byproducts—primarily their volatility, thermal stability, and polarity.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Pharmaceutical Analysis

LC-MS is the most widely used technique for analyzing pharmaceutical compounds and their degradation products.[5] This is because the majority of drug molecules are designed to be soluble in biological fluids and are often polar, non-volatile, and thermally labile, making them ideal candidates for LC separation and incompatible with techniques requiring vaporization.[6][7]

  • Principle of Operation: LC-MS interfaces a liquid chromatograph with a mass spectrometer. The HPLC or UHPLC system first separates the complex mixture of the parent drug and its photoproducts based on their chemical properties (e.g., polarity). The separated components then enter the MS ion source (typically Electrospray Ionization or Atmospheric Pressure Chemical Ionization) where they are ionized before being analyzed by the mass spectrometer.

  • Expertise in Action - Why LC-MS? The primary reason for its dominance is its compatibility with a vast range of pharmaceutical compounds without the need for chemical modification (derivatization).[5] Electrospray Ionization (ESI) is particularly effective for polar, ionizable molecules, which describes a large portion of modern APIs. For less polar compounds, Atmospheric Pressure Chemical Ionization (APCI) can be employed.

  • Strengths:

    • Applicable to a wide range of polar, non-volatile, and thermally sensitive compounds.[6][7]

    • High sensitivity, enabling detection of trace-level byproducts.[8]

    • Directly interfaces with established HPLC/UHPLC separation methods.

  • Limitations:

    • Less effective for highly non-polar, volatile compounds.

    • Matrix effects from complex sample formulations can cause ion suppression, impacting quantitation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Niche for Volatile Byproducts

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[9] While less common for primary drug stability studies, it plays a crucial role when photolysis is expected to produce smaller, more volatile fragments or when analyzing certain classes of drugs.

  • Principle of Operation: In GC-MS, the sample is vaporized and separated in a gaseous mobile phase within a capillary column. The separated compounds are then ionized, typically by Electron Ionization (EI), which generates reproducible fragmentation patterns that are excellent for library matching and structural elucidation.

  • Expertise in Action - When to Choose GC-MS? Consider GC-MS when photolytic cleavage could lead to small, volatile organic molecules. For example, the analysis of nilvadipine photodegradation involved GC-MS to identify products resulting from the aromatization of its dihydropyridine ring.[10] For non-volatile compounds containing polar functional groups (e.g., -OH, -COOH), a chemical derivatization step, such as trimethylsilylation, is often required to increase volatility and thermal stability.[9]

  • Strengths:

    • Excellent chromatographic resolution for complex mixtures of volatile compounds.

    • Highly reproducible fragmentation patterns with extensive, searchable libraries (e.g., NIST) for confident identification.

    • High sensitivity for volatile analytes.

  • Limitations:

    • Limited to thermally stable and volatile compounds.[9]

    • Derivatization adds complexity and potential for artifacts.

    • Not suitable for large biomolecules or highly polar APIs.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Unknown Identification

The greatest challenge in photolysis studies is identifying byproducts for which no reference standards exist. High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), is the definitive tool for this purpose.[11] Instruments like Time-of-Flight (TOF) and Orbitrap are at the forefront of this technology.[12][13]

  • Principle of Operation: HRMS analyzers can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically < 5 ppm).[6] This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass.

  • Expertise in Action - The Power of Exact Mass: A conventional (nominal mass) spectrometer might measure a byproduct at m/z 300. Dozens of elemental formulas could correspond to this integer mass. An HRMS instrument might measure the same ion at m/z 300.1234. This exact mass can be used to calculate a unique elemental formula (e.g., C₁₆H₁₈N₂O₄), drastically reducing the number of possible structures and providing a confident starting point for elucidation.[12][14] This capability is indispensable for distinguishing between isomeric byproducts which have the same nominal mass but different elemental compositions.[15]

  • Strengths:

    • Provides unambiguous elemental composition of unknown byproducts.[11][14]

    • Extremely high sensitivity and wide dynamic range.

    • Enables retrospective data analysis to search for previously unsuspected compounds.

  • Limitations:

    • Higher instrument cost and complexity.

    • Generates large, complex datasets requiring sophisticated software for analysis.[11]

The Role of Tandem Mass Spectrometry (MS/MS)

Tandem MS (or MS/MS) is not a standalone technique but rather a critical capability integrated into modern mass spectrometers (e.g., triple quadrupoles, ion traps, Q-TOFs, Orbitraps). It provides vital structural information by fragmenting a specific ion of interest and analyzing its resulting fragment ions.[4] By comparing the fragmentation pattern of a byproduct to that of the parent drug, one can pinpoint the site of the chemical modification (e.g., oxidation, hydrolysis, ring cleavage).[15][16]

Comparative Performance Summary

Mass Analyzer TypePrimary Application in PhotolysisResolutionMass AccuracyKey Advantage
Quadrupole Targeted screening & quantificationLow (~1,000)Nominal MassRobust, cost-effective, excellent for known byproducts.
Ion Trap Structural elucidation (MSⁿ)Moderate (~10,000)Nominal MassCan perform multiple stages of fragmentation (MSⁿ) for detailed structural analysis.[5]
Time-of-Flight (TOF) Unknown screening & identificationHigh (10,000-60,000)High (< 5 ppm)Fast scan speeds and high mass accuracy for confident formula determination.[4]
Orbitrap Definitive unknown identificationVery High (up to >240,000)High (< 3 ppm)Unrivaled mass accuracy and resolution for complex mixture analysis.[13][17]

Experimental Design & Protocols

A self-validating experimental design is crucial for obtaining unambiguous results. The foundation of this is the ICH Q1B guideline for photostability testing.[1][2]

Workflow for Photolysis Byproduct Characterization

Photolysis_Workflow cluster_prep Phase 1: Sample Exposure cluster_exposure Phase 2: ICH Q1B Exposure cluster_analysis Phase 3: Analysis & Identification API Drug Substance (API) Solution Prepare Solution (e.g., 1 mg/mL in inert solvent) API->Solution Light Expose to Light (≥1.2M lux-hrs & ≥200 W-hrs/m²) Solution->Light Dark Dark Control (Wrapped in foil, same temp.) Solution->Dark SamplePrep Sample Preparation (Dilution / SPE) Light->SamplePrep Dark->SamplePrep LC_HRMS LC-HRMS Analysis (Full Scan & dd-MS/MS) SamplePrep->LC_HRMS DataProc Data Processing (Peak picking, alignment) LC_HRMS->DataProc ID Byproduct Identification (Formula determination, fragmentation analysis) DataProc->ID Report Structure Elucidation & Report ID->Report

Caption: Experimental workflow for photolysis testing and byproduct identification.

Protocol 1: Forced Photodegradation Study (ICH Q1B)

This protocol is designed to generate photolytic byproducts for analytical method development and structural elucidation.

  • Sample Preparation: Prepare a solution of the drug substance in a photochemically inert solvent (e.g., water, acetonitrile, methanol) at a concentration of approximately 1 mg/mL. Transfer aliquots into chemically inert, transparent containers (e.g., quartz cuvettes).

  • Dark Control: Prepare an identical sample and wrap it completely in aluminum foil to serve as a dark control. This is critical to differentiate between photodegradation and thermal degradation.[3][18]

  • Exposure: Place the transparent sample and the dark control in a calibrated photostability chamber.

  • Light Source: Expose the samples to a light source compliant with ICH Q1B, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.[1][18]

  • Exposure Level: The total exposure should be no less than 1.2 million lux hours (visible) and 200 watt hours per square meter (UVA).[1][2] Monitor exposure using a calibrated lux/radiometer.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the kinetics of degradation.

  • Sample Analysis: Analyze the exposed samples and the dark control using the chosen mass spectrometry method. A significant change in the exposed sample relative to the dark control indicates photodegradation.

Protocol 2: Byproduct Identification using LC-HRMS
  • Chromatography: Perform chromatographic separation on a C18 column using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • MS Acquisition - Full Scan: Acquire data in full scan mode with high resolution (>60,000) and high mass accuracy (< 5 ppm) to detect the parent drug and all potential byproducts.

  • MS Acquisition - MS/MS: Use a data-dependent acquisition (DDA) strategy to automatically trigger MS/MS fragmentation scans on the most abundant ions detected in the full scan. This provides structural information for multiple byproducts in a single run.

  • Data Processing: Utilize software to perform peak detection and compare the chromatograms of the exposed sample and the dark control. Flag any peaks that are unique to or significantly larger in the exposed sample.

  • Identification:

    • For each flagged peak, determine the accurate mass from the full scan data and calculate the most probable elemental formula.

    • Analyze the MS/MS fragmentation spectrum. Propose a structure consistent with the elemental formula and the fragmentation pattern, often by comparing it to the fragmentation of the parent drug.[19]

Logical Comparison of Analytical Techniques

Technique_Comparison cluster_input Analyte Properties cluster_methods Mass Spectrometry Technique cluster_output Primary Outcome Polarity Polar & Non-Volatile LCMS LC-MS Polarity->LCMS Ideal Match GCMS GC-MS Polarity->GCMS Requires Derivatization HRMS LC-HRMS Polarity->HRMS Ideal Match Volatility Volatile & Thermally Stable Volatility->GCMS Ideal Match LCMS_Out Broad Applicability for APIs LCMS->LCMS_Out GCMS_Out Analysis of Volatile Fragments GCMS->GCMS_Out HRMS_Out Confident Unknown ID HRMS->HRMS_Out

Caption: Logical selection guide for mass spectrometry techniques based on analyte properties.

Conclusion and Recommendations

Characterizing the byproducts of photolysis is a non-trivial but essential task in ensuring the safety and efficacy of pharmaceuticals. Mass spectrometry provides an array of powerful tools to meet this challenge.

  • For general-purpose photostability studies of most drug candidates, LC-MS is the undisputed workhorse due to its compatibility with the physicochemical properties of APIs.

  • GC-MS serves as a valuable complementary technique, particularly for identifying small, volatile fragments that may not be amenable to LC-MS analysis.

  • For the definitive identification of unknown byproducts, LC-HRMS is the gold standard. Its ability to provide unambiguous elemental formulas is crucial for structural elucidation when reference standards are unavailable.

A comprehensive strategy often involves using LC-HRMS to screen for and identify unknown byproducts, followed by the development of targeted, quantitative LC-MS/MS methods to monitor specific degradants in routine stability studies. By carefully selecting the appropriate technique and designing robust, ICH-compliant experiments, researchers can confidently characterize photolytic pathways and ensure the development of safe and stable medicines.

References

  • Alsante, K. M., et al. (2014). LC-MS for identifying photodegradation products of pharmaceuticals in the environment. TrAC Trends in Analytical Chemistry.
  • Li, Y., et al. (2007). Liquid chromatography/mass Spectrometry (LC/MS) Identification of Photooxidative Degradates of Crystalline and Amorphous MK-912. PubMed.
  • Mielcarek, J., & Szamburska, O. (2000). Identification of Photodegradation Products of Nilvadipine Using GC-MS. PubMed.
  • Li, Y., et al. (2007). Liquid chromatography/mass spectrometry (LC/MS) identification of photooxidative degradates of crystalline and amorphous MK-912. ResearchGate.
  • Zhang, M., et al. (2009). Rapid structure elucidation of drug degradation products using mechanism-based stress studies in conjunction with LC-MS(n) and NMR spectroscopy: identification of a photodegradation product of betamethasone dipropionate. PubMed.
  • ResearchGate. (n.d.). GC-MS analysis of degradation products after UVC photolytic degradation... ResearchGate.
  • Jenner, L. P., et al. (2022). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. NIH National Library of Medicine.
  • MDPI. (2024). Advancing Identification of Transformation Products and Predicting Their Environmental Fate: The Current State of Machine Learning and Artificial Intelligence in Antibiotic Photolysis. MDPI.
  • Wang, J., et al. (2021). Tetracycline catalytic photodegradation with mesoporous phosphated TiO2: characterization, process optimization and degradation pathway. RSC Publishing.
  • Kouloumbos, V. N., et al. (2003). Identification of Photocatalytic Degradation Products of Diazinon in TiO2 Aqueous Suspensions Using GC/MS/MS and LC/MS with Quadrupole Time-of-Flight Mass Spectrometry. ResearchGate.
  • Brodbelt, J. (2014). Photodissociation mass spectrometry: new tools for characterization of biological molecules. Chemical Society Reviews (RSC Publishing).
  • Brodbelt, J. S. (2014). Photodissociation mass spectrometry: New tools for characterization of biological molecules. NIH National Library of Medicine.
  • Brodbelt, J. (2014). Photodissociation mass spectrometry: new tools for characterization of biological molecules. Semantic Scholar.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Esteves, V. I., et al. (2008). Benzidine photodegradation: A mass spectrometry and UV spectroscopy combined study. ResearchGate.
  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Rontani, J. F., & Charrière, B. (2022). Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. MDPI.
  • Maquille, A., & Habib Jiwan, J. L. (2009). LC–MS characterization of metoclopramide photolysis products. Université catholique de Louvain.
  • La Nasa, J., et al. (2014). Application of LC-MS and LC-MS-MS to the analysis of photo-decomposed crystal violet in the investigation of cultural heritage materials aging. PubMed.
  • Owen, A. (2021). Photostability testing theory and practice. Q1 Scientific.
  • Akiyama, T., et al. (2022). Mass Spectrometry Imaging of Time-Dependently Photodegraded Light Stabilizers in Polyethylene Films Using Tapping-Mode Scanning Probe Electrospray Ionization. NIH National Library of Medicine.
  • Molla, M. A. I., et al. (2018). Identified products by GC/MS in the photocatalytic degradation of alachlor. ResearchGate.
  • Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
  • Cullen, W. (2023). Meet the expert: The Importance of Photostability Testing. Sampled.
  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. BioBoston Consulting.
  • Wiley Analytical Science. (2015). New High Resolution Mass Spectral Database Offers Essential Tool for Unknown Compound Identification. Wiley Analytical Science.
  • Leeder Analytical. (n.d.). High Resolution LC-MS/MS Analysis for Unknown Compounds. Leeder Analytical.
  • Kerzig, C., et al. (2022). Challenges and Future Perspectives in Photocatalysis: Conclusions from an Interdisciplinary Workshop. PMC - PubMed Central.
  • ResearchGate. (2022). A Systematic Review of Photolysis and Hydrolysis Degradation Modes, Degradation Mechanisms, and Identification Methods of Pesticides. ResearchGate.
  • Brodbelt, J. S. (2020). Ultraviolet Photodissociation Mass Spectrometry for Analysis of Biological Molecules. PubMed.
  • Mezcua, M., et al. (2009). Photolysis and photocatalysis of bisphenol A: Identification of degradation products by liquid chromatography with electrospray ionization/time-of-flight/mass spectrometry (LC/ESI/ToF/MS). ResearchGate.
  • Chemistry For Everyone. (2024). What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS?. YouTube.
  • Nelson Labs. (2024). Unmasking the unknown how mass spectrometry delivers accurate identifications. YouTube.
  • ResearchGate. (2021). Current Trends in the Utilization of Photolysis and Photocatalysis Treatment Processes for the Remediation of Dye Wastewater: A Short Review. ResearchGate.
  • Macquarie University. (n.d.). High Resolution Mass Spectrometry for Identification and characterisation of Proteins. Macquarie University.
  • Abat, J. K., et al. (2024). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. PubMed Central.

Sources

A Researcher's Guide to Photolabile Protecting Groups: A Comparative Analysis of Quantum Yields and Uncaging Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate dance of molecular biology and advanced drug development, the ability to command reactions with spatiotemporal precision is paramount. Photolabile protecting groups (PPGs), often termed "caging" groups, are the maestros of this control, masking the function of a bioactive molecule until a pulse of light liberates it on demand.[1][2] This precise activation enables researchers to study dynamic cellular processes, develop targeted therapies, and engineer light-responsive materials.[3][4][5]

The efficacy of this "uncaging" process is quantified by the quantum yield of photorelease (Φu or QY) . This fundamental parameter represents the fraction of molecules that undergo photolysis to release the desired product for every photon absorbed.[1][6] However, a high quantum yield alone does not guarantee superior performance. The practical efficiency of a PPG is better described by its uncaging action cross-section (δu) , a value that combines the quantum yield with the molecule's ability to absorb light at the excitation wavelength—either the molar extinction coefficient (ε) for single-photon excitation or the two-photon absorption cross-section (δa) for two-photon excitation.[3][5][7]

This guide provides an in-depth comparison of common photolabile protecting groups, focusing on their quantum yields and the critical factors that influence their performance. We will delve into the mechanistic underpinnings of their function, present a comprehensive data summary, and provide a validated protocol for the experimental determination of quantum yield.

I. A Comparative Overview of Major Photolabile Protecting Group Families

The selection of a PPG is a critical experimental decision, dictated by the required wavelength of activation, desired release kinetics, and the nature of the molecule to be caged. Here, we compare the most prevalent PPG families.

1. ortho-Nitrobenzyl (ONB) Derivatives

The o-nitrobenzyl scaffold is the archetypal PPG, widely used and extensively studied.[8] Upon UV light absorption, the excited nitro group abstracts a hydrogen atom from the benzylic carbon, initiating an intramolecular rearrangement that releases the caged molecule and a 2-nitrosobenzaldehyde byproduct.[8]

  • Key Characteristics:

    • Activation Wavelength (λmax): Typically in the UVA range (~280-350 nm).[8]

    • Quantum Yield (Φu): Highly variable, ranging from 0.01 to 0.5, and strongly dependent on the substitution pattern on the aromatic ring and the nature of the leaving group.[8][9] For many common derivatives, quantum yields are in the 0.1-1% range.[10][11]

    • Advantages: Well-established chemistry, broad substrate scope, and numerous commercially available derivatives.

    • Limitations: Requires UV irradiation, which can be phototoxic to biological systems. The nitroso byproduct can also be reactive.[12] Efforts to red-shift the absorption often lead to a decrease in quantum yield.[10]

2. Coumarin-Based PPGs

Coumarin-based PPGs offer significant advantages, particularly their longer absorption wavelengths extending into the visible spectrum. Uncaging proceeds via a photoinduced heterolytic cleavage.[13]

  • Key Characteristics:

    • Activation Wavelength (λmax): 350-450 nm, with some derivatives pushing into the near-visible range.

    • Quantum Yield (Φu): Can be significantly higher than ONB derivatives. Recent engineering strategies, such as stabilizing the intermediate cation, have resulted in coumarins with quantum yields as high as 27%, a 16-fold increase over conventional coumarin PPGs.[14][15] Azetidinyl substitution has also been shown to improve photorelease efficiency by 2- to 5-fold compared to diethylamino analogues.[13]

    • Advantages: Higher uncaging efficiencies, activation at less damaging wavelengths, and often a fluorescent readout upon uncaging.[14]

    • Limitations: The substrate scope can be more limited compared to ONB, often requiring carbamate or carbonate linkages.[5]

3. Boron-Dipyrromethene (BODIPY)-Based PPGs

BODIPY dyes are renowned for their sharp absorption peaks and high molar extinction coefficients. Their use as PPGs allows for activation with visible, often green, light.[16][17]

  • Key Characteristics:

    • Activation Wavelength (λmax): ~500-570 nm.[16][17]

    • Quantum Yield (Φu): Generally lower than typical ONB groups, but this is compensated by their exceptionally high extinction coefficients, leading to respectable overall uncaging efficiencies (εΦu).[16][17]

    • Advantages: Activation with low-energy visible light, minimizing cellular damage and autofluorescence.[18] They are also synthetically tunable.[19]

    • Limitations: The quantum yields are often modest. An inverse relationship between fluorescence and uncaging quantum yields is often observed, suggesting a competitive decay pathway.[5]

4. p-Hydroxyphenacyl (pHP) PPGs

The p-hydroxyphenacyl group is another important class that uncages through a photo-Favorskii rearrangement.[2]

  • Key Characteristics:

    • Activation Wavelength (λmax): Typically in the UVA range.

    • Quantum Yield (Φu): Generally high, often in the 0.1-0.4 range, and can approach unity for very good leaving groups.[2][20]

    • Advantages: The photoreaction is exceptionally clean, yielding a carboxylic acid as the primary byproduct and avoiding secondary photoreactions.[2][20]

    • Limitations: Requires UV activation, similar to ONB groups.

II. Quantitative Performance Data of Selected Photolabile Groups

The following table summarizes key photophysical parameters for representative PPGs. It is crucial to recognize that these values can vary significantly with the caged substrate, solvent, and pH.[1][20]

Photolabile Group (PPG)Typical λmax (nm)ε (M⁻¹cm⁻¹)Quantum Yield (Φu)Uncaging Cross-Section (δu)Notes
o-Nitrobenzyl (ONB) Derivatives
4,5-Dimethoxy-2-nitrobenzyl (DMNB)~350~5,0000.006 - 0.16[1][20]LowThe "classic" caged compound chromophore.
2-(o-nitrophenyl)propyl (NPP)~350~5,000~0.05δu(2P) ~0.01 GM @ 720 nm[7]Commonly used for two-photon applications.
Coumarin Derivatives
7-(Diethylamino)coumarin-4-yl)methyl (DEACM)~400~40,0000.002 - 0.08High 1P efficiencyHigh extinction coefficient compensates for modest QY.
Brominated Hydroxycoumarin (Bhc)~400~43,000~0.03δu(2P) up to 0.8 GM @ 740 nm[7]Engineered for improved two-photon uncaging.
Allylic Coumarin (Cation-stabilized)~370~13,600up to 0.27[14][15]Up to 3.7 x 10³ M⁻¹cm⁻¹[14]Novel design with exceptionally high quantum yield.
BODIPY Derivatives
meso-Methyl BODIPY~515-55050,000-70,0000.001 - 0.01[16][17]High 1P efficiencyExcellent for visible light uncaging.
Iodinated meso-Methyl BODIPY~550~70,000~0.015[16][17]εΦu ~1050 M⁻¹cm⁻¹[17]Heavy-atom effect enhances QY.
Quinoline Derivatives
(8-Cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ)~380~6,000up to 0.88[21]δu(2P) up to 2.64 GM[21]Excellent quantum yield and 2P cross-section.

Note: GM = Goeppert-Mayer unit (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). Data is compiled from multiple sources and represents typical values.

III. The Causality of Quantum Yield: Key Influencing Factors

Achieving a high quantum yield is not serendipitous; it is a result of fine-tuning the molecular structure and understanding the photoreaction mechanism.

  • The Leaving Group: The stability of the leaving group is a critical determinant. The cleavage of the C-H bond in the initial hydrogen atom transfer step of ONB photolysis is influenced by the radical-stabilizing properties of the leaving group, directly correlating with photorelease efficiency.[9]

  • Chromophore Substitution: Adding electron-donating or electron-withdrawing groups to the PPG chromophore can modulate its absorption spectrum and quantum yield. However, this can be a double-edged sword; strategies that red-shift the absorption maximum sometimes do so at the expense of the quantum yield.[10][12]

  • Reaction Pathway Engineering: Innovative chemical design can fundamentally alter photorelease efficiency. A recent breakthrough involves designing coumarin PPGs where an intermediate cation is stabilized through allylic substitution. This strategy dramatically lowers the energy barriers in the excited state, leading to a more than 35-fold improvement in quantum yield for certain payloads.[14][15]

  • Solvent and Environment: The polarity of the solvent can influence the fate of key intermediates, such as the contact ion pair (CIP) formed during the uncaging of coumarin derivatives. An intramolecular CIP escape mechanism has been shown to be superior to a diffusion-dependent one, making the quantum yield less dependent on solvent polarity.[22]

IV. Experimental Protocol: Determination of Uncaging Quantum Yield

A self-validating and reproducible protocol is essential for accurately comparing PPGs. The following method utilizes chemical actinometry to measure the photon flux, providing a robust foundation for calculating the quantum yield.[16][17]

Principle: The quantum yield (Φu) is calculated by comparing the number of moles of product released to the number of moles of photons absorbed by the sample. The photon flux is determined by irradiating a chemical actinometer with a known quantum yield under identical conditions.

Materials:

  • Light Source: Monochromatic light source (e.g., laser or filtered lamp) at the desired irradiation wavelength.

  • Actinometer: Potassium ferrioxalate solution (e.g., 0.006 M K₃[Fe(C₂O₄)₃] in 0.05 M H₂SO₄).

  • Developer: 1,10-phenanthroline solution and a sodium acetate buffer.

  • Sample: Solution of the caged compound in a suitable solvent at a concentration ensuring sufficient absorbance (typically 0.1 < A < 1).

  • Spectrophotometer (for actinometry) and an analytical system (e.g., HPLC, LC-MS) for quantifying the photoreleased product.

Step-by-Step Methodology:

  • Photon Flux Determination (Actinometry): a. Pipette a known volume (e.g., 2.0 mL) of the potassium ferrioxalate actinometer solution into a cuvette. b. Irradiate the solution for a precisely measured time (t). The irradiation time should be chosen to ensure less than 10% of the ferrioxalate is converted to Fe²⁺. c. After irradiation, add a known volume of the 1,10-phenanthroline solution, followed by the buffer. This forms a colored complex with the photogenerated Fe²⁺ ions. d. Allow the color to develop in the dark for at least 30 minutes. e. Measure the absorbance of the complex at its λmax (~510 nm). f. Calculate the moles of Fe²⁺ formed using the Beer-Lambert law (A = εcl), where ε for the Fe²⁺-phenanthroline complex is well-established (~11,100 M⁻¹cm⁻¹). g. Calculate the photon flux (moles of photons per unit time) using the known quantum yield of the actinometer at the irradiation wavelength.

  • Sample Irradiation: a. Pipette the same volume (e.g., 2.0 mL) of the caged compound solution into an identical cuvette. b. Irradiate the sample under the exact same conditions (light source, geometry, time) as the actinometer. c. Keep a non-irradiated sample as a control.

  • Quantification of Photorelease: a. Analyze the irradiated and control samples using a pre-validated analytical method (e.g., HPLC). b. Determine the concentration of the released product by comparing it to a standard curve of the pure substance. c. Calculate the total moles of product released in the irradiated volume.

  • Quantum Yield Calculation: a. Calculate the moles of photons absorbed by the sample during irradiation. This is determined from the photon flux (from step 1) and the fraction of light absorbed by the sample (1 - 10⁻ᴬ, where A is the absorbance of the sample at the irradiation wavelength). b. The uncaging quantum yield (Φu) is then calculated as: Φu = (moles of product released) / (moles of photons absorbed)

Diagram: Photocleavage Mechanism of an o-Nitrobenzyl PPG

G cluster_0 Photocleavage Cascade ONB o-Nitrobenzyl Caged Compound (Ground State) Excited Excited State* ONB->Excited hν (Photon Absorption) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-Abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Products Released Substrate + 2-Nitroso Byproduct Cyclic->Products Cleavage

Caption: Uncaging mechanism of o-nitrobenzyl PPGs.

Diagram: Workflow for Quantum Yield Determination

G cluster_actinometry Step 1: Determine Photon Flux cluster_sample Step 2: Uncage Sample cluster_calculation Step 3: Calculate Quantum Yield A1 Irradiate Actinometer (K₃[Fe(C₂O₄)₃]) A2 Develop Complex (with Phenanthroline) A1->A2 A3 Measure Absorbance (at 510 nm) A2->A3 A4 Calculate Photon Flux (q) A3->A4 C2 Calculate Photons Absorbed (n_abs = q * t * (1-10⁻ᴬ)) A4->C2 Input S1 Irradiate Caged Cmpd. (Identical Conditions) S2 Quantify Released Product (e.g., HPLC) S1->S2 S3 Calculate Moles Released (n_prod) S2->S3 C3 Calculate Quantum Yield (Φu = n_prod / n_abs) S3->C3 Input C1 Measure Sample Absorbance (A) C1->C2 C2->C3

Caption: Experimental workflow for quantum yield measurement.

V. Conclusion and Future Outlook

The field of photolabile protecting groups is dynamic, with continuous innovation driving the development of more efficient and biologically compatible tools. While the classic o-nitrobenzyl groups remain workhorses, newer scaffolds based on coumarins, BODIPYs, and quinolines offer activation at longer, safer wavelengths with outstanding quantum efficiencies.

For the researcher, the choice of a PPG should not be based on quantum yield alone. A holistic assessment is required, considering the activation wavelength, two-photon cross-section, aqueous solubility, byproduct toxicity, and stability to hydrolysis. The ultimate goal is to select a PPG whose properties are optimally matched to the specific demands of the biological or chemical system under investigation. As synthetic strategies become more sophisticated, we can anticipate the emergence of next-generation PPGs with near-perfect quantum yields, activation in the near-infrared "therapeutic window," and unparalleled precision for the next wave of scientific discovery.

References

  • Papageorgiou, G., et al. (2006).
  • Schulte, A. M., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. [Link]
  • Fournier, L., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation.
  • Furuta, T., et al. (1999). Brominated 7-hydroxycoumarin-4-ylmethyls: Photolabile protecting groups with biologically useful cross-sections for two photon photolysis.
  • Winter, A. H., et al. (2015). BODIPY Derived photoremovable protecting groups unmasked with green light. RSC Publishing. [Link]
  • Schulte, A. M., et al. (2024). The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups. Chemical Science. [Link]
  • Thoresen, L. H., et al. (2015). BODIPY-Derived Photoremovable Protecting Groups Unmasked with Green Light. Journal of the American Chemical Society. [Link]
  • Monti, S., et al. (2017). Photolabile coumarins with improved efficiency through azetidinyl substitution. Organic & Biomolecular Chemistry. [Link]
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC - PubMed Central. [Link]
  • Schulte, A. M., et al. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. [Link]
  • Wikipedia. Photolabile protecting group. Wikipedia. [Link]
  • Ilkei, B., et al. (2022). Photoremovable Protecting Groups. MDPI. [Link]
  • Corrie, J. E. T. (2005). Photoremovable Protecting Groups Used for the Caging of Biomolecules. Wiley-VCH. [Link]
  • Fournier, L., et al. (2006).
  • Zeeb, V., et al. (2014). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences. [Link]
  • Fan, Y., et al. (2015). Photopharmacology and photoresponsive drug delivery. Chemical Society Reviews. [Link]
  • Koley, S. & Gautier, A. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. [Link]
  • Lee, S., et al. (2019). Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry. [Link]
  • Specht, A., et al. (2012). Two-photon uncaging action cross-section spectrum of 11-Glu.
  • Singh, S., et al. (2022). Advances in BODIPY photocleavable protecting groups.
  • Gade, N. L., et al. (2022). BODIPY-based regioisomers and a donor–acceptor rotor as organic photosensitizers for maximizing singlet oxygen quantum yields and for the photooxidation of thioanisole.
  • Wikipedia. Quantum yield. Wikipedia. [Link]
  • Weinstain, R., et al. (2018). Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines.
  • Le-Feber, B., et al. (2011). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. MDPI. [Link]

Sources

A Practical Guide to the Validation of Orthogonal Deprotection Strategies in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate field of multi-step organic synthesis, particularly in the development of peptides, oligosaccharides, and complex natural products, the ability to selectively unmask a single reactive functional group in the presence of many others is paramount. This requirement has led to the development of orthogonal protection strategies, a cornerstone of modern synthetic chemistry.[1] An orthogonal strategy employs a set of protecting groups within a single molecule, each of which can be removed under a unique set of chemical conditions that do not affect the others.[2][3] This allows for the precise, sequential manipulation of functional groups, enabling the construction of highly complex molecular architectures that would otherwise be inaccessible.

However, the theoretical orthogonality of protecting groups can sometimes falter in practice.[4] Subtle variations in substrate structure, reaction conditions, or the presence of unexpected functionalities can lead to diminished selectivity, resulting in failed steps, complex purification challenges, and significant delays in research and development. Therefore, the rigorous validation of a chosen orthogonal deprotection strategy on a relevant model system before its application in a lengthy and resource-intensive synthesis is not merely a suggestion—it is a critical step for ensuring success.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the design and validation of orthogonal deprotection strategies. We will move beyond theoretical concepts to provide field-proven insights, self-validating experimental protocols, and the data-driven approach necessary to proceed with confidence in your synthetic campaigns.

Chapter 1: The Core Principle of Orthogonality

An orthogonal set is a group of protecting groups whose removal can be accomplished in any desired order with reagents and conditions that do not cleave other protecting groups in the set.[4][5] The power of this concept lies in the classification of protecting groups based on the mechanism of their cleavage. These classes form the basis of orthogonality.

The primary classes of deprotection conditions include:

  • Acid-Labile: Groups like tert-Butyloxycarbonyl (Boc) or tert-Butyl (tBu) ethers are removed by strong acids (e.g., trifluoroacetic acid, TFA).[2]

  • Base-Labile: The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is a classic example, cleaved by bases such as piperidine.[2] Acetate and benzoate esters are removed by basic solvolysis.[4]

  • Fluoride-Labile: Silyl ethers (e.g., TBDMS, TIPS) are selectively cleaved by fluoride ion sources like tetrabutylammonium fluoride (TBAF).[4][6]

  • Catalytic Hydrogenolysis: Benzyl (Bn) and Carbobenzyloxy (Cbz) groups are removed by hydrogen gas in the presence of a palladium catalyst.[2]

  • Transition Metal-Catalyzed: Allyl-based groups (Alloc, Allyl esters) are cleaved under mild conditions using a Pd(0) catalyst.[4][7]

  • Photolabile: Groups such as the o-nitrobenzyl (ONB) group can be removed by irradiation with UV light at a specific wavelength.[8][9]

The ideal scenario for a multi-protected molecule is illustrated below. Each protecting group (PG) is uniquely addressable by its corresponding reagent, leaving the other groups completely intact.

G cluster_0 Multi-Protected Substrate cluster_1 Selective Deprotection Molecule Substrate-PG_A Substrate-PG_B Substrate-PG_C Deprotected_A Substrate-OH Substrate-PG_B Substrate-PG_C Molecule->Deprotected_A  Reagent A (e.g., TBAF) Deprotected_B Substrate-PG_A Substrate-NH2 Substrate-PG_C Molecule->Deprotected_B  Reagent B (e.g., Piperidine) Deprotected_C Substrate-PG_A Substrate-PG_B Substrate-COOH Molecule->Deprotected_C  Reagent C (e.g., H₂/Pd)

Caption: Conceptual diagram of an ideal orthogonal protection scheme.

Chapter 2: Comparison of Common Orthogonal Protecting Group Sets

The choice of an orthogonal set is dictated by the nature of the target molecule and the planned synthetic route. Below is a comparative summary of commonly employed protecting groups, categorized by their lability. The key to a successful strategy is to select one member from several different categories.

Protecting GroupAbbreviationTarget Group(s)Deprotection ConditionsKey Compatibilities & Incompatibilities
Base-Labile
9-FluorenylmethyloxycarbonylFmocAmines20-50% Piperidine in DMFStable to acid, hydrogenolysis. Incompatible with other strong bases.[2]
Acetyl, BenzoylAc, BzAlcohols, AminesMild base (K₂CO₃/MeOH) or AmmoniaStable to acid, hydrogenolysis. Labile to strong nucleophiles/bases.[2][4]
LevulinoylLevAlcoholsHydrazine hydrate in pyridine/acetic acidStable to acid, base (non-amine), hydrogenolysis, fluoride.[10]
Acid-Labile
tert-ButyloxycarbonylBocAmines, AlcoholsStrong acid (e.g., 50-95% TFA in DCM)Stable to base, hydrogenolysis, fluoride.[2][3]
Trityl, MethoxytritylTrt, MMTAlcohols, AminesMild acid (e.g., 1-3% TFA in DCM)Very acid sensitive. Stable to base, hydrogenolysis.
tert-ButyldimethylsilylTBDMS (TBS)AlcoholsMild acid (e.g., AcOH) or FluorideMore acid-labile than TIPS or TBDPS.[4]
Fluoride-Labile
tert-ButyldimethylsilylTBDMS (TBS)AlcoholsTBAF in THFStable to base, hydrogenolysis. Labile to acid.[4][6]
TriisopropylsilylTIPSAlcoholsTBAF, HF-PyridineMore stable to acid than TBDMS.[4]
Hydrogenolysis
BenzylBnAlcohols, Carboxylic AcidsH₂, Pd/CStable to most acids, bases, fluoride. Sensitive to strong oxidizing/reducing agents.
CarbobenzyloxyCbzAminesH₂, Pd/C or HBr/AcOHStable to base, mild acid.[2]
Transition Metal-Labile
AllyloxycarbonylAllocAminesPd(PPh₃)₄, scavenger (e.g., NMM)Stable to acid and base. Incompatible with hydrazine unless scavengers are used.[7]
Allyl ether/esterAllylAlcohols, Carboxylic AcidsPd(0) catalyst and scavengerStable to acid and base.[4][7]

Chapter 3: The Validation Workflow: A Self-Validating Experimental Protocol

Trust in a synthetic strategy is built upon empirical evidence. A validation experiment should not only confirm the successful removal of the target protecting group but also, critically, confirm the stability of all other protecting groups under those exact conditions. This dual confirmation is the essence of a self-validating protocol.

G cluster_workflow Validation Workflow start Design & Synthesize Model Substrate protect Protect with Orthogonal Set (PG-A, PG-B, PG-C) start->protect deprotect_A Test Deprotection A: Subject to Reagent A protect->deprotect_A analyze_A Analyze Products: LC-MS, NMR, TLC deprotect_A->analyze_A decision_A PG-A Removed? PG-B, PG-C Stable? analyze_A->decision_A deprotect_B Test Deprotection B: Subject to Reagent B decision_A->deprotect_B Yes fail Strategy Fails: Re-evaluate PG Set decision_A->fail No analyze_B Analyze Products: LC-MS, NMR, TLC deprotect_B->analyze_B decision_B PG-B Removed? PG-A, PG-C Stable? analyze_B->decision_B success Strategy Validated decision_B->success Yes (continue for all PGs) decision_B->fail No

Caption: A self-validating workflow for an orthogonal protection strategy.

Step 1: Design and Synthesis of a Model Substrate

The choice of a model substrate is critical. It should be relatively simple to synthesize and analyze but complex enough to be representative of your final target. A good model substrate possesses:

  • Multiple, distinct functional groups (e.g., primary/secondary alcohols, amines, carboxylic acids).

  • Chromophores for easy TLC/LC visualization.

  • A well-resolved ¹H NMR spectrum.

Example Model Substrate: N-(tert-butoxycarbonyl)-O-(tert-butyldimethylsilyl)-L-serine benzyl ester. This molecule contains three distinct protecting groups (Boc, TBDMS, Bn) protecting three different functional groups (amine, alcohol, carboxylic acid).

Step 2: The Validation Experiments

For our example substrate, we will perform three sets of experiments. In each, we will attempt to remove one protecting group and monitor the fate of the other two.

Experiment A: Validation of Fluoride-Labile TBDMS Removal

  • Objective: To selectively cleave the TBDMS ether without affecting the Boc or Bn groups.

  • Protocol:

    • Dissolve the fully protected substrate (100 mg) in anhydrous THF (5 mL).

    • Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equivalents, 1.0 M in THF).

    • Stir the reaction at room temperature, monitoring by Thin Layer Chromatography (TLC) every 15 minutes.

    • Upon consumption of starting material, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Analysis:

    • LC-MS: The primary analysis tool. The mass spectrum should show a major peak corresponding to the mass of the TBDMS-deprotected product. There should be no significant peaks corresponding to the loss of Boc, Bn, or both.

    • ¹H NMR: Compare the spectrum to the starting material. Key indicators of success are the disappearance of the characteristic TBDMS signals (approx. 0.1 and 0.9 ppm) and the appearance of a hydroxyl proton signal. The signals for the Boc (approx. 1.4 ppm) and Bn (approx. 5.2 and 7.3 ppm) groups must remain unchanged.

Experiment B: Validation of Acid-Labile Boc Removal

  • Objective: To selectively cleave the Boc carbamate without affecting the TBDMS or Bn groups.

  • Protocol:

    • Dissolve the fully protected substrate (100 mg) in dichloromethane (DCM) (5 mL).

    • Add trifluoroacetic acid (TFA) (2.5 mL, creating a 33-50% solution).

    • Stir at room temperature for 1 hour.

    • Concentrate the reaction mixture in vacuo, co-evaporating with toluene to remove excess TFA.

  • Self-Validation Analysis:

    • LC-MS: The mass spectrum should show a major peak for the Boc-deprotected product. The TBDMS and Bn groups should remain.

    • ¹H NMR: The large singlet for the Boc group's tert-butyl protons (approx. 1.4 ppm) should be absent. The TBDMS and Bn signals should persist.

Experiment C: Validation of Benzyl Ester Hydrogenolysis

  • Objective: To selectively cleave the Benzyl ester without affecting the Boc or TBDMS groups.

  • Protocol:

    • Dissolve the fully protected substrate (100 mg) in methanol or ethyl acetate (10 mL).

    • Add 10% Palladium on Carbon (Pd/C) (10 mg, ~10% w/w).

    • Purge the flask with hydrogen gas (using a balloon or H₂ atmosphere).

    • Stir vigorously at room temperature until TLC indicates completion.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Self-Validation Analysis:

    • LC-MS: The mass spectrum should confirm the loss of the benzyl group (a change of 90 Da).

    • ¹H NMR: The benzyl CH₂ and aromatic proton signals (approx. 5.2 and 7.3 ppm) should disappear, replaced by a carboxylic acid proton signal (often broad, >10 ppm). The Boc and TBDMS signals must remain.

Step 3: Tabulating the Results for Clear Comparison

Summarize the outcomes of the validation experiments in a clear, concise table. This serves as the final proof of orthogonality for your specific system.

Deprotection ConditionTarget PGYield (%)Purity (%)Status of Boc GroupStatus of TBDMS GroupStatus of Bn Group
1.1 eq. TBAF in THFTBDMS95>98StableRemoved Stable
50% TFA in DCMBoc98>99Removed StableStable
H₂, 10% Pd/C in MeOHBn96>98StableStableRemoved

Yields and purities are hypothetical and should be determined experimentally.

Conclusion

The principle of orthogonal protection is a powerful tool that enables remarkable achievements in synthetic chemistry. However, its successful application is not guaranteed by theory alone. A rigorous, data-driven validation on a relevant model system is an indispensable prerequisite for any complex synthesis. By adopting a self-validating experimental workflow—one that explicitly confirms both the desired cleavage and the stability of all other protecting groups—researchers can mitigate risks, conserve valuable resources, and build the empirical foundation needed to confidently tackle challenging synthetic targets. This upfront investment in validation pays significant dividends in the efficiency, reliability, and ultimate success of the entire synthetic endeavor.

References

  • Kociénski, P. J. (1994). Protecting Groups. Thieme. [Link]
  • Wikipedia. (n.d.). Protecting group. [Link]
  • University of Bristol. (n.d.).
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2455–2529. [Link]
  • Amblard, M., et al. (2024).
  • Liu, G., et al. (2024). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters. [Link]
  • Synthical. (2025).
  • Amblard, M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
  • ResearchGate. (2025).
  • Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]
  • Liu, G., et al. (2024). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis.
  • Pathigoolla, A., et al. (2022). An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. New Journal of Chemistry. [Link]
  • Pfrengle, F. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. [Link]
  • Demchenko, A. V. (2008). Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges. PubMed Central. [Link]
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
  • Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute. [Link]
  • Park, S., & Lee, Y. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
  • Tucker, J. L. (2019). Avoid Protecting Groups. Green Chemistry: Principles and Case Studies.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Nitrophenoxy)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and proper disposal of 3-(2-Nitrophenoxy)propanoic acid. As a nitroaromatic compound, this substance requires careful management to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, grounding procedural steps in established safety principles and regulatory standards.

Part 1: Hazard Identification and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its intrinsic hazards is paramount. This initial risk assessment informs every subsequent step, from selecting personal protective equipment to developing emergency response plans.

GHS Hazard Profile
Hazard Class Hazard Category GHS Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][3]

The presence of the nitroaromatic functional group is significant. Nitroaromatic compounds are known for their potential toxicity and persistence in the environment, making proper disposal a critical concern.[4]

Personal Protective Equipment (PPE) and Engineering Controls

Based on the hazard profile, a multi-layered approach to protection is necessary. The Occupational Safety & Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[5][6]

  • Engineering Controls : Always handle this compound, whether in pure form or in solution, inside a certified chemical fume hood.[7] This is the primary method for minimizing inhalation exposure to dust or vapors.[8]

  • Eye and Face Protection : Wear chemical safety goggles and a face shield. The H319 warning ("Causes serious eye irritation") necessitates robust protection beyond standard safety glasses.[8][9]

  • Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before and during use.[8]

  • Body Protection : A flame-resistant lab coat should be worn and kept fully fastened.[8] Ensure that street clothes are fully covered.

Part 2: Spill Management and Emergency Response

Accidents can occur despite the best precautions. A clear, pre-defined emergency plan is essential for mitigating the impact of a spill.

Spill Cleanup Protocol
  • Evacuate and Alert : Immediately alert personnel in the vicinity of the spill. If the spill is large or involves other hazardous materials, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.

  • Control Vapors/Dust : Ensure the chemical fume hood is operational to control airborne particulates.

  • Absorb and Contain : For a solid spill, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust.[3][9] For a liquid spill (if the compound is in solution), cover with an inert absorbent material like vermiculite or sand.

  • Decontaminate : Clean the spill area with soap and water, collecting all cleaning materials (paper towels, absorbent pads) as hazardous waste.

  • Package for Disposal : Place all contaminated materials, including absorbed spill residue and used PPE, into a sturdy, sealable, and chemically compatible container. Label it clearly as "Hazardous Waste" and list the contents.[10][11]

First Aid Measures
  • Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, seek medical attention.[3][9]

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[8][9]

  • Eye Contact : Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][9]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

Part 3: Proper Disposal Procedures

Disposal of this compound is governed by federal and local regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[12] Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [4][10]

Waste Characterization and Segregation
  • Characterize the Waste : Any material contaminated with this compound is considered hazardous waste. This includes the pure chemical, reaction mixtures, solutions, contaminated labware (e.g., pipette tips, weighing boats), spill cleanup debris, and contaminated PPE.

  • Segregate Waste Streams : Do not mix this waste with other waste streams.[11][13] In particular, keep it separate from:

    • Strong Oxidizers : To prevent potentially reactive chemical interactions.

    • Incompatible Solvents : Refer to a chemical compatibility chart.

    • Biological or Sharps Waste : These require separate disposal pathways.[13]

The following diagram illustrates the decision-making process for handling waste generated from work with this compound.

G Waste Disposal Workflow for this compound cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Accumulation & Disposal Start Waste Generated (e.g., unused chemical, contaminated labware, reaction mixture, spill debris) IsHazardous Is the waste contaminated with This compound? Start->IsHazardous NotHazardous Dispose via Non-Hazardous Route (Consult EHS) IsHazardous->NotHazardous No Characterize Characterize as Hazardous Waste (Organic, Nitroaromatic Compound) IsHazardous->Characterize Yes Segregate Segregate from incompatible waste (e.g., oxidizers, bases, sharps) Characterize->Segregate SelectContainer Select a compatible, sealable container (e.g., HDPE or glass bottle) Segregate->SelectContainer LabelContainer Label Container: 'HAZARDOUS WASTE' Full Chemical Name Approximate Concentrations SelectContainer->LabelContainer Store Store in designated Satellite Accumulation Area (SAA) Keep container closed LabelContainer->Store Pickup Arrange for pickup by institutional EHS or a licensed hazardous waste contractor Store->Pickup End Final Disposal (e.g., Incineration) Pickup->End

Caption: Decision workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol
  • Container Selection : Choose a waste container that is in good condition, compatible with the chemical (typically glass or high-density polyethylene - HDPE), and has a secure, leak-proof lid.[11][13]

  • Labeling : As soon as the first drop of waste is added, affix a "HAZARDOUS WASTE" label.[11] The label must include:

    • The full chemical name: "Waste this compound"

    • All constituents and their approximate percentages if it is a mixture.

    • The date accumulation started.

  • Accumulation : Keep the waste container tightly sealed except when adding waste.[10][13] Store it in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the lab personnel and away from heat sources or drains.[11][13]

  • Final Disposal : Do not accumulate more than 55 gallons of hazardous waste in your lab's SAA.[11] Regularly schedule waste pickups with your institution's EHS department or a licensed hazardous waste disposal contractor.[4] These professionals will transport the waste to a permitted facility for final disposal, which for organic compounds like this is typically high-temperature incineration.[13][14][15]

Part 4: Regulatory Framework

All laboratory operations in the United States are subject to regulations from federal and state agencies to ensure worker safety and environmental protection.

  • Occupational Safety and Health Administration (OSHA) : OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), also known as the Lab Standard, requires employers to develop a Chemical Hygiene Plan (CHP).[5][6][7] This plan outlines the specific procedures for handling hazardous chemicals safely, including disposal.

  • Environmental Protection Agency (EPA) : The EPA regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12] The procedures outlined in this guide are designed to comply with RCRA requirements for the management of hazardous chemical waste from "cradle to grave." The EPA provides extensive guidance on the management of hazardous waste, including that from pharmaceutical and laboratory settings.[16][17]

By adhering to this guide, you ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's specific Chemical Hygiene Plan and EHS department for local requirements.

References

  • OSHA Compliance For Laboratories. US Bio-Clean.
  • 3-(2-Nitrophenyl)propionic acid | C9H9NO4. PubChem, National Institutes of Health.
  • Safety Laws and Standards Pertinent to Laboratories. National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011.
  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
  • 2-nitrophenol waste. Reddit r/chemistry.
  • Nitro Mixed Waste Scrap Metal Recycling. Environmental Logistics, Inc.
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead.
  • How Do You Dispose Of Nitric Acid Waste? Chemistry For Everyone (YouTube).
  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.
  • EHSO Manual: Hazardous Waste. The University of Oklahoma.
  • EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals Rule. Beveridge & Diamond PC.
  • Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. U.S. Environmental Protection Agency.
  • 2024 Interim Guidance on the Destruction and Disposal of PFAS. U.S. Environmental Protection Agency.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Nitrophenoxy)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Nitrophenoxy)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.